molecular formula C9H7NO B015419 1H-indole-6-carbaldehyde CAS No. 1196-70-9

1H-indole-6-carbaldehyde

Número de catálogo: B015419
Número CAS: 1196-70-9
Peso molecular: 145.16 g/mol
Clave InChI: VSPBWOAEHQDXRD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-indole-6-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1H-indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPBWOAEHQDXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378458
Record name 1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-70-9
Record name 1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-6-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of the Indole-6-carbaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1H-indole-6-carbaldehyde: Properties, Synthesis, and Applications

Abstract

This compound is a heterocyclic aromatic aldehyde that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. As a constitutional isomer of the more extensively studied 1H-indole-3-carbaldehyde, the 6-substituted variant offers a distinct substitution pattern that is crucial for the development of novel therapeutics, including kinase inhibitors and anti-cancer agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic characteristics of this compound. It critically examines the synthetic challenges associated with regioselective C6-formylation of the indole nucleus and outlines key strategies to achieve this transformation. Furthermore, this guide details the compound's characteristic reactivity and highlights its pivotal role as a precursor in the synthesis of high-value molecules for drug discovery and organic electronics. Safety and handling protocols are also provided for laboratory use.

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The functionalization of this scaffold is a cornerstone of medicinal chemistry, with indole aldehydes serving as particularly valuable intermediates due to the versatile reactivity of the formyl group.[2] While electrophilic substitution of indole, such as in the Vilsmeier-Haack reaction, overwhelmingly favors the electron-rich C3 position to yield indole-3-carbaldehyde, functionalization at the benzene ring, specifically at the C6 position, is synthetically challenging.[3][4]

This inherent difficulty makes this compound a more specialized and often more valuable precursor. Its unique architecture allows for the exploration of chemical space inaccessible through the C3-isomer, leading to the development of molecules with distinct biological activities and material properties. This guide serves as a technical resource for researchers and drug development professionals aiming to leverage the unique chemical properties of this compound.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound consisting of a fused bicyclic structure of a benzene ring and a pyrrole ring, with a formyl group attached to position 6 of the benzene moiety.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[5]
Synonyms 6-Formylindole, Indole-6-carboxaldehyde[5][6]
CAS Number 1196-70-9[5]
Molecular Formula C₉H₇NO[5]
Molecular Weight 145.16 g/mol [5][6]
Appearance Yellow to orange-brown crystalline powder[6]
Melting Point 124-132 °C[6]
SMILES C1=CC(=CC2=C1C=CN2)C=O[5][7]
InChI Key VSPBWOAEHQDXRD-UHFFFAOYSA-N[5]

Spectroscopic and Analytical Characterization

While comprehensive, peer-reviewed spectral assignments for this compound are not widely available in the public domain, its structure allows for the prediction of key characteristic signals based on data from analogous compounds.[8][9]

FT-IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the key functional groups.

  • N-H Stretch: A moderate to sharp band around 3400-3300 cm⁻¹ corresponding to the pyrrole N-H stretching vibration.[9]

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings.

  • Aldehyde C-H Stretch: Weak but sharp bands are anticipated in the 2850-2700 cm⁻¹ region.[9]

  • Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the range of 1700-1670 cm⁻¹, typical for an aromatic aldehyde.

  • Aromatic C=C Stretch: Multiple bands of variable intensity are expected between 1600 cm⁻¹ and 1450 cm⁻¹.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each unique hydrogen atom.

  • N-H Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

  • Aldehyde Proton (-CHO): A sharp singlet in the highly deshielded region of 9.9-10.1 ppm.

  • Aromatic Protons: The protons on the indole ring will appear in the aromatic region (approx. 6.5-8.0 ppm). The H7 proton is expected to be a singlet or narrow doublet, while the H4 and H5 protons will likely appear as doublets or doublets of doublets, with coupling constants characteristic of their ortho and meta relationships.

  • Pyrrole Protons: The H2 and H3 protons on the pyrrole ring will also resonate in the aromatic region, often appearing as triplets or multiplets due to coupling with each other and the N-H proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals.

  • Carbonyl Carbon (C=O): The most downfield signal, expected to appear in the 190-195 ppm range.

  • Aromatic and Pyrrole Carbons: The eight sp² carbons of the bicyclic ring system will resonate between approximately 100 ppm and 140 ppm.

Synthesis Strategies for Regioselective C6-Formylation

The direct formylation of unsubstituted indole is not a viable route to this compound due to the high nucleophilicity of the C3 position. Therefore, regioselective synthesis of the C6-isomer requires more sophisticated strategies, typically involving multi-step sequences or advanced C-H functionalization techniques.[3][4]

Causality of C3 vs. C6 Selectivity

The kinetic product of electrophilic attack on the indole ring is at the C3 position. The resulting intermediate (a Wheland-type intermediate) is stabilized because the positive charge is not localized on the nitrogen atom, thus preserving the aromaticity of the benzene ring. In contrast, attack at any position on the benzene moiety, including C6, disrupts the benzene aromaticity, leading to a higher activation energy barrier. Consequently, achieving C6-functionalization requires either blocking the C3 position or utilizing a starting material where the C6 position is pre-functionalized for conversion.

Synthetic Approach via Pre-functionalized Indoles

A common and reliable strategy is to begin with an indole derivative that already possesses a functional group at the C6 position, which can then be converted into a formyl group.

Caption: A generalized workflow for synthesizing this compound.

Protocol: Conceptual Synthesis from 6-Bromoindole

This protocol describes a well-established conceptual method. The direct conversion of 6-bromoindole to this compound can be achieved via a lithium-halogen exchange followed by quenching with a formylating agent.

  • Step 1: Protection of Indole Nitrogen (Optional but Recommended): To prevent deprotonation of the acidic N-H proton by the organolithium reagent, the indole nitrogen is often protected with a suitable group (e.g., Boc, SEM, or tosyl). This is a critical choice to ensure the subsequent step proceeds with high yield.

  • Step 2: Lithium-Halogen Exchange: The N-protected 6-bromoindole is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (Argon or Nitrogen). An organolithium reagent, such as n-butyllithium or t-butyllithium, is added dropwise. The organolithium reagent preferentially exchanges with the bromine atom over deprotonating other positions due to the kinetics of the exchange process at low temperatures.

  • Step 3: Formylation: An electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is added to the newly formed 6-lithioindole species at -78 °C. The organolithium acts as a potent nucleophile, attacking the carbonyl carbon of DMF.

  • Step 4: Work-up and Deprotection: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). Following extraction and purification, the N-protecting group can be removed under appropriate conditions (e.g., TFA for Boc; TBAF for SEM) to yield the final product, this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three principal components: the pyrrole ring, the benzene ring, and the aldehyde functional group.

cluster_NH N-H Reactivity cluster_CHO Aldehyde Reactivity Indole6CHO This compound N-H -CHO N_Alkylation N-Alkylation (e.g., R-X, Base) Indole6CHO:n->N_Alkylation Alkylation N_Acylation N-Acylation (e.g., Ac₂O) Indole6CHO:n->N_Acylation Acylation Oxidation Oxidation to Carboxylic Acid (e.g., Ag₂O, KMnO₄) Indole6CHO:c->Oxidation Oxidation Reduction Reduction to Alcohol (e.g., NaBH₄) Indole6CHO:c->Reduction Reduction Condensation Condensation Rxns (e.g., Wittig, Knoevenagel) Indole6CHO:c->Condensation C=C Formation

Caption: Key reaction pathways for this compound.

  • Reactions at the Aldehyde Group: The formyl group is the primary site for a wide array of transformations. It can be readily oxidized to the corresponding indole-6-carboxylic acid, reduced to indole-6-methanol, or serve as an electrophile in condensation reactions (e.g., Knoevenagel, Wittig) to form C=C bonds. It also undergoes nucleophilic addition with organometallic reagents and forms imines/hydrazones with primary amines/hydrazines.

  • Reactions at the Indole Nitrogen: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.

  • Reactions on the Indole Ring: While the C3 position is the most reactive towards electrophiles in a standard indole, the presence of the electron-withdrawing aldehyde group at C6 deactivates the benzene ring slightly. Nonetheless, electrophilic substitution (e.g., halogenation, nitration) can occur, with the position of attack directed by the combined influence of the fused pyrrole ring and the C6-substituent.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of complex molecular targets. Its utility is particularly pronounced in fields where specific substitution patterns are required to achieve desired biological activity or material properties.

  • Pharmaceutical Synthesis: The compound is a documented reactant in the preparation of small molecule inhibitors for high-value biological targets.

    • Botulinum Neurotoxin (BoNT) Inhibitors: It serves as a precursor for analogs of inhibitors targeting the protease activity of botulinum neurotoxin serotype A, a critical area of research for developing countermeasures to botulism.[10]

    • Antitumor Agents: It is used in the synthesis of stilbene-based antitumor agents, where the indole moiety can contribute to target binding and overall pharmacological profile.[10]

    • Kinase Inhibitors: The indole scaffold is prevalent in kinase inhibitors.[11][12] The C6-substitution pattern allows for the synthesis of derivatives that can probe different regions of the ATP-binding pocket compared to C3-substituted isomers, potentially leading to improved selectivity and potency.

  • Materials Science: Its aromatic and heterocyclic nature makes it a useful building block in materials science.

    • Dyes and Pigments: The extended π-system of the indole ring can be further elaborated through reactions at the aldehyde to create organic dyes and pigments.[6]

    • Organic Electronics: Derivatives of indole-6-carbaldehyde are employed in the fabrication of materials for organic light-emitting diodes (OLEDs), contributing to the development of advanced display technologies.[6]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Zhou, B., et al. (2019). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry.
  • Li, P., et al. (2020). Regioselective C5−H Direct Iodination of Indoles. Supporting Information.
  • Fatima, A., et al. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. Polycyclic Aromatic Compounds, 42(6), 3345-3367.
  • Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Supporting Information.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737).
  • Al-Ostath, A., et al. (2023). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central.
  • Bou-Hamdan, F., et al. (2018). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 23(11), 2947.
  • Rochais, C., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12537-12547.
  • ResearchGate. (n.d.). 1H NMR Data of Compounds 1−6 (in DMSO-d6, 500 MHz, δ ppm).
  • Kirillov, N. F., et al. (2017). Regioselective Ru(ii)-catalyzed C–H alkenylation and annulation of indoles: a direct approach to fused lactone scaffolds. Organic & Biomolecular Chemistry, 15(41), 8754-8763.
  • ResearchGate. (2023). Regioselective Synthesis of C6-alkylated Indoles Utilizing Electronic-Steric Effect Enabled by Imino Exchange and Phosphorus Ylides Addition.
  • Organic Syntheses. (n.d.). Indole-3-aldehyde.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-741.
  • PubChem. (n.d.). 1H-Indole-6-carboxaldehyde.
  • NIST. (n.d.). Indole-6-carboxaldehyde.
  • Mevellec, L., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(9), 15020-15058.
  • Al-Warhi, T., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. Molecules, 28(24), 8089.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • PubChemLite. (n.d.). 1h-indole-6-carboxaldehyde (C9H7NO).
  • Tona, R., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14899-14972.
  • ResearchGate. (n.d.). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids.
  • de Sa Alves, F. R., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), 32931-32955.

Sources

Synthesis of 1H-indole-6-carbaldehyde from simple precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1H-indole-6-carbaldehyde from Simple Precursors

Abstract

This compound is a pivotal intermediate in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[1][2] Its utility as a versatile building block stems from the reactive aldehyde group, which allows for a multitude of chemical transformations, and the indole core, a privileged scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of robust and scalable synthetic strategies for this compound, originating from simple, readily available precursors. We will dissect the causal mechanisms behind key synthetic choices, present detailed experimental protocols, and offer a comparative analysis of predominant methodologies, including de novo ring construction and late-stage functionalization, to empower researchers in drug discovery and chemical development.

Strategic Overview: Navigating the Synthesis of a C6-Substituted Indole

The synthesis of this compound presents a distinct regiochemical challenge. The inherent electronic properties of the indole nucleus dictate that electrophilic substitution overwhelmingly favors the C3 position, with C2 and C5 being secondary sites of reactivity.[3][4] Consequently, direct formylation of the parent indole scaffold at the C6 position is inefficient and not a synthetically viable route.

Therefore, effective strategies pivot away from direct C6-H activation on unsubstituted indole and instead focus on two primary paradigms:

  • De Novo Ring Synthesis: Constructing the indole core from an acyclic or benzene-based precursor that already contains the desired C6 substituent or its immediate precursor. This approach offers unparalleled control over regiochemistry.

  • Late-Stage Functionalization of a Pre-substituted Indole: Starting with an indole already bearing a functional group at the C6 position (e.g., a methyl or bromo group) and converting it into the target aldehyde in a subsequent step.

This guide will systematically explore the most authoritative and field-proven methods within these two strategic frameworks.

G cluster_main Synthetic Paradigms for this compound cluster_denovo De Novo Ring Synthesis cluster_late_stage Late-Stage Functionalization Start Simple Precursors (e.g., Anilines, Toluenes) Fischer Fischer Indole Synthesis Start->Fischer Reissert Reissert Indole Synthesis Start->Reissert Bartoli Bartoli Indole Synthesis Start->Bartoli Oxidation Oxidation of 6-Alkylindole Start->Oxidation via 6-Alkylindole Metalation Metalation of 6-Haloindole Start->Metalation via 6-Haloindole Product This compound Fischer->Product Reissert->Product Bartoli->Product Oxidation->Product Metalation->Product

Caption: High-level overview of synthetic strategies.

Part I: De Novo Synthesis of the Indole Ring

Building the indole scaffold with the desired substitution pattern locked in from the start is the most reliable strategy. This avoids competing side reactions and complex purification challenges associated with direct formylation.

The Fischer Indole Synthesis

The Fischer synthesis is a cornerstone of indole chemistry, prized for its robustness and versatility.[5][6] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from a phenylhydrazine and a suitable aldehyde or ketone.

Causality and Strategic Choice: To synthesize a C6-substituted indole, the key is to begin with a para-substituted phenylhydrazine. For our target, this would be (4-formylphenyl)hydrazine or a protected analogue. The aldehyde or ketone partner determines the substitution at C2 and C3 of the indole. Using a simple carbonyl compound like pyruvic acid followed by decarboxylation yields an unsubstituted C2/C3 indole.[6] The acid catalyst facilitates the critical[7][7]-sigmatropic rearrangement that forms the C-C bond of the pyrrole ring.[5]

G cluster_fischer Fischer Indole Synthesis Mechanism A (4-formylphenyl)hydrazine + Carbonyl (R1, R2) B Phenylhydrazone Isomerization A->B Formation C Enamine H+ Catalyst B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Protonation E Di-imine Intermediate D->E Rearrangement F Cyclization & -NH3 E->F Aromatization G This compound F->G Elimination

Caption: Mechanism of the Fischer indole synthesis.

Experimental Protocol: Synthesis via Fischer Indolization

This protocol is a representative example. The specific carbonyl partner and acid catalyst may be varied.

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-formylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add pyruvic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours until hydrazone formation is complete, as monitored by TLC.

  • Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, to the reaction mixture.

  • Heating: Heat the mixture to 80-100 °C. The reaction progress should be monitored by TLC. The cyclization is often accompanied by a color change.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize carefully with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extraction and Purification: The resulting precipitate (the indole-2-carboxylic acid intermediate) is collected by filtration. This intermediate is then heated above its melting point in a high-boiling solvent (like quinoline with copper powder) to induce decarboxylation. Alternatively, the crude product from the neutralized workup can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography to yield this compound.

The Reissert Indole Synthesis

The Reissert synthesis provides another powerful route, starting from an ortho-nitrotoluene derivative.[8][9] The synthesis involves the condensation with diethyl oxalate, followed by a reductive cyclization to form the indole core.

Causality and Strategic Choice: To target the C6 position, the required starting material is 4-methyl-3-nitrobenzaldehyde (or a protected version). The nitro group is essential as it is later reduced to the amine, which then cyclizes onto the adjacent carbonyl group generated from the oxalate. The choice of reducing agent is critical; zinc in acetic acid is commonly employed for this transformation.[8]

G cluster_reissert Reissert Indole Synthesis Workflow Start 4-Methyl-3-nitrobenzaldehyde Step1 Condensation with Diethyl Oxalate (Base, e.g., KOEt) Start->Step1 Intermediate Ethyl (4-formyl-2-nitrophenyl)pyruvate Step1->Intermediate Step2 Reductive Cyclization (e.g., Zn/AcOH) Intermediate->Step2 Product This compound-2-carboxylic acid Step2->Product Step3 Decarboxylation (Heat) Product->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Workflow for the Reissert indole synthesis.

The Bartoli Indole Synthesis

The Bartoli synthesis is particularly effective for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[7][10][11] While not the most direct route to C6-substituted indoles, related strategies can be adapted, especially for azaindole analogues.[10][12] The reaction requires three equivalents of the Grignard reagent and is facilitated by a sterically bulky ortho substituent, which aids the key[7][7]-sigmatropic rearrangement.[10][12] Its inclusion here is for completeness, as it represents a major strategy in modern indole synthesis.

Part II: Late-Stage Functionalization

This approach is highly practical if a suitable 6-substituted indole is commercially available or easily synthesized. The strategy involves converting a robust functional group at the C6 position into the desired aldehyde.

Oxidation of 6-Hydroxymethylindole

This is arguably one of the most direct and efficient methods if 6-hydroxymethylindole is used as the precursor. The oxidation of a primary alcohol to an aldehyde is a classic and reliable transformation.

Causality and Strategic Choice: A mild oxidizing agent is required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for this transformation.[13] It is a heterogeneous reagent, which simplifies the reaction work-up, as the excess reagent and manganese byproducts can be removed by simple filtration. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM).

Experimental Protocol: Oxidation of 6-Hydroxymethylindole [13]

  • Reaction Setup: To a mechanically stirred solution of 6-hydroxymethylindole (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (MnO₂, ~5-10 eq by weight).

  • Reaction Execution: Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 18-24 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite or diatomaceous earth to remove the MnO₂. Wash the filter cake thoroughly with DCM and/or chloroform.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound, typically as a yellow solid. The product is often of high purity, but can be further purified by recrystallization if necessary.

Comparative Summary of Synthetic Routes

Synthetic RouteStarting Precursor(s)Key TransformationAdvantagesDisadvantages
Fischer Synthesis (4-Formylphenyl)hydrazine, Carbonyl compoundAcid-catalyzed cyclizationHighly versatile, reliable, good control of substitutionRequires synthesis of the hydrazine precursor, can have harsh acidic conditions.
Reissert Synthesis 4-Methyl-3-nitrobenzaldehyde, Diethyl oxalateReductive cyclizationGood yields, utilizes common starting materialsMulti-step process including a final decarboxylation step.
Oxidation 6-HydroxymethylindoleAlcohol oxidation with MnO₂High yield, clean reaction, simple work-upRelies on the availability of the 6-hydroxymethylindole precursor.

Conclusion

The synthesis of this compound is most effectively achieved through strategies that circumvent the challenge of direct C6-formylation of the indole core. For researchers seeking robust and scalable methods, de novo constructions such as the Fischer and Reissert indole syntheses offer excellent control over regiochemistry by building the heterocyclic ring from appropriately pre-functionalized benzene derivatives.

For applications where a suitable precursor is readily accessible, the oxidation of 6-hydroxymethylindole with manganese dioxide stands out as a superior late-stage functionalization method, characterized by its high efficiency, mild conditions, and operational simplicity.[13] The choice between these paradigms will ultimately depend on the availability of starting materials, desired scale, and the specific constraints of the overall research or development program.

References

  • PrepChem. (n.d.). Synthesis of 6-formylindole. PrepChem.com. [Link]
  • Grokipedia. (n.d.). Bartoli indole synthesis. Grokipedia. [Link]
  • Organic Syntheses. (n.d.). Indole-3-aldehyde. Organic Syntheses Procedure. [Link]
  • ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. [Link]
  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Wikipedia. [Link]
  • ResearchGate. (n.d.). The Reimer–Tiemann Reaction.
  • Wikipedia. (n.d.). Bartoli indole synthesis. Wikipedia. [Link]
  • YouTube. (2025). Vilsmeier–Haack reaction of indole. YouTube. [Link]
  • Cambridge University Press. (n.d.). Reissert Indole Synthesis. [Link]
  • Wikipedia. (n.d.). Reissert indole synthesis. Wikipedia. [Link]
  • ACS Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Unacademy. [Link]
  • Synfacts. (2014). The Bartoli Indole Synthesis. Thieme. [Link]
  • ResearchGate. (2025). C6−H functionalization of indole of natural products.
  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. [Link]
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
  • NIH National Library of Medicine. (n.d.). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
  • ResearchGate. (n.d.). Reissert indole synthesis.
  • Frontiers. (n.d.). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry. [Link]
  • Taylor & Francis. (2020). Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. [Link]
  • ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis.
  • PubChem. (n.d.). 1H-Indole-6-carboxaldehyde.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Spectroscopic Precision in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the indole scaffold remains a cornerstone of innovation. Its presence in a multitude of biologically active compounds necessitates a profound understanding of its derivatives. 1H-indole-6-carbaldehyde serves as a critical building block in the synthesis of novel therapeutics. The unambiguous confirmation of its molecular structure is not merely an academic exercise; it is the foundation upon which all subsequent research, development, and clinical evaluation rests. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the definitive characterization of this key intermediate. Our approach moves beyond simple data reporting, delving into the causality behind the spectral features to empower researchers with the predictive and interpretive skills essential for their work.

Molecular Structure and Its Spectroscopic Implications

To interpret the spectroscopic data of this compound (Molecular Formula: C₉H₇NO, Molecular Weight: 145.16 g/mol [1][2]), we must first consider its constituent parts: a bicyclic indole ring system and an aldehyde functional group at the 6-position. The indole nucleus is composed of a benzene ring fused to a pyrrole ring. This architecture dictates the electronic environment of each atom, which in turn governs its interaction with various forms of electromagnetic radiation and its behavior in a mass spectrometer. The aldehyde group, being strongly electron-withdrawing, will significantly influence the chemical shifts of the protons and carbons on the fused benzene ring.

Mass Spectrometry (MS): Unveiling the Molecular Blueprint

Mass spectrometry provides two primary pieces of information essential for structural elucidation: the molecular weight of the compound and its fragmentation pattern, which offers clues to its structural components. For this compound, Electron Ionization (EI) is a common technique.

Expected Fragmentation Pathway

The EI mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺) at m/z 145, confirming the molecular weight.[1][2] The fragmentation is dictated by the stability of the indole ring and the reactivity of the aldehyde group.

  • Molecular Ion (M⁺): The peak at m/z 145 corresponds to the intact molecule. Its relatively high intensity is characteristic of aromatic systems.

  • Loss of a Hydrogen Radical (M-1): A peak at m/z 144 arises from the loss of the aldehydic hydrogen, forming a stable acylium ion.[1]

  • Loss of Carbon Monoxide (M-29): The most characteristic fragmentation for aromatic aldehydes is the loss of the formyl group (-CHO) as a hydrogen radical followed by carbon monoxide, or directly as a CHO radical. This results in a strong peak at m/z 116 (145 - 29).[1][3] This fragment corresponds to the stable indole cation.

  • Further Fragmentation: The m/z 116 ion can further fragment by losing hydrogen cyanide (HCN), a characteristic fragmentation of the indole ring, to produce a peak at m/z 89 (116 - 27).[4][5]

Data Summary: Mass Spectrometry
m/z (relative intensity) Proposed Fragment Formula Notes
145[M]⁺[C₉H₇NO]⁺Molecular Ion
144[M-H]⁺[C₉H₆NO]⁺Loss of aldehydic hydrogen
116[M-CHO]⁺[C₈H₆N]⁺Loss of the formyl group, characteristic of aldehydes
89[M-CHO-HCN]⁺[C₇H₅]⁺Loss of hydrogen cyanide from the indole fragment
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Acceleration: The resulting positively charged ions are accelerated by an electric field into the mass analyzer.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field (e.g., in a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Visualization: Fragmentation Workflow

G M [C₉H₇NO]⁺˙ m/z = 145 (Molecular Ion) M_H [C₉H₆NO]⁺ m/z = 144 M->M_H - H• M_CHO [C₈H₆N]⁺ m/z = 116 M->M_CHO - CHO• M_CHO_HCN [C₇H₅]⁺ m/z = 89 M_CHO->M_CHO_HCN - HCN

Caption: Key fragmentation pathways of this compound in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending).

Characteristic Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the N-H bond of the indole, the C=O and C-H bonds of the aldehyde, and the various bonds of the aromatic system.

  • N-H Stretch: The pyrrole-like N-H group in the indole ring typically shows a single, sharp to moderately broad absorption band in the region of 3200-3500 cm⁻¹ .[6]

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings (both benzene and pyrrole moieties) appear just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.[7]

  • Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the C-H stretching of the aldehyde proton. This typically appears as a pair of weak to medium bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹ .[8][9] The presence of both peaks is strong evidence for an aldehyde.

  • Carbonyl (C=O) Stretch: This is expected to be one of the most intense bands in the spectrum. For an aromatic aldehyde, the C=O stretching vibration occurs in the range of 1685-1710 cm⁻¹ .[7] Conjugation with the aromatic ring lowers the frequency from that of a saturated aldehyde.

  • Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to several bands of variable intensity in the 1475-1600 cm⁻¹ region.[8]

  • Fingerprint Region (< 1400 cm⁻¹): This region contains a complex series of absorptions resulting from C-H bending and C-C, C-N single bond stretching vibrations. While difficult to assign individually, the overall pattern is unique to the molecule and serves as a "fingerprint" for identification.[10]

Data Summary: Infrared Spectroscopy
Frequency Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
3200-3500N-H StretchIndole N-HMedium, Sharp
3050-3150C-H StretchAromatic C-HMedium to Weak
2820-2880 & 2720-2780C-H StretchAldehyde C-HWeak to Medium (2 bands)
1685-1710C=O StretchAromatic AldehydeStrong
1475-1600C=C StretchAromatic RingMedium to Strong (multiple bands)
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol is self-validating as it requires a background scan to calibrate the instrument immediately prior to sample analysis, ensuring the removal of atmospheric (H₂O, CO₂) interferences.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

  • Background Scan: With the clean, empty crystal, run a background spectrum. This records the absorbance of the atmosphere and the instrument itself, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

  • Sample Scan: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, multiplicities (splitting patterns), and integration of the signals, one can map out the complete proton and carbon framework.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum is expected to show signals for seven distinct protons. A common solvent for this analysis is DMSO-d₆, which can solubilize the compound and allows for the observation of the exchangeable N-H proton.[14][15]

  • N-H Proton (H1): This proton, being attached to nitrogen, will appear as a broad singlet at a very downfield chemical shift, likely > 11.0 ppm . Its broadness is due to quadrupolar relaxation and potential hydrogen exchange.

  • Aldehyde Proton (-CHO): The proton on the aldehyde carbon is highly deshielded and will appear as a sharp singlet far downfield, typically between 9.8 and 10.1 ppm .

  • Aromatic Protons:

    • H7: This proton is ortho to the aldehyde group. The strong electron-withdrawing effect of the aldehyde will deshield it significantly, making it the most downfield of the aromatic protons. It will appear as a singlet or a narrowly split doublet, likely around 8.0-8.2 ppm .

    • H5: This proton is meta to the aldehyde group and will be less affected. It is ortho to H4. It is expected to appear as a doublet around 7.6-7.8 ppm .

    • H4: This proton is para to the aldehyde group and ortho to H5. It will appear as a doublet of doublets or a triplet, likely around 7.4-7.6 ppm .

    • H2 & H3: These protons are on the pyrrole ring. H3 is adjacent to the nitrogen, and H2 is adjacent to the fused ring junction. They often appear as a complex multiplet or two distinct signals, typically in the range of 6.5-7.5 ppm .

Data Summary: Predicted ¹H NMR (in DMSO-d₆)
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
N-H> 11.0br s-1H
-CHO9.8 - 10.1s-1H
H78.0 - 8.2s or d~1-2 Hz (meta)1H
H57.6 - 7.8d~8-9 Hz (ortho)1H
H47.4 - 7.6d~8-9 Hz (ortho)1H
H27.3 - 7.5t or m~2-3 Hz1H
H36.5 - 6.7t or m~2-3 Hz1H
¹³C NMR Spectroscopy: Carbon Backbone Analysis

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

  • Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is the most deshielded and will appear significantly downfield, > 190 ppm .

  • Aromatic Carbons: The eight carbons of the indole ring will appear in the typical aromatic region of 100-140 ppm . The carbon attached to the aldehyde group (C6) and the carbons at the ring fusion (C3a, C7a) will be the most downfield in this region. Carbons attached to nitrogen (C2, C7a) will also show distinct shifts.

Protocol: Acquiring ¹H and ¹³C NMR Spectra
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm. Many deuterated solvents are available with TMS already added.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity across the sample.

  • ¹H Spectrum Acquisition:

    • Acquire a standard one-pulse ¹H experiment.

    • Set appropriate parameters: spectral width (~16 ppm), acquisition time (~2-4 seconds), relaxation delay (1-5 seconds), and number of scans (typically 8-16 for good signal-to-noise).

  • ¹³C Spectrum Acquisition:

    • Acquire a proton-decoupled ¹³C experiment (e.g., zgpg30). This removes C-H coupling, resulting in a single sharp peak for each unique carbon.

    • Set appropriate parameters: spectral width (~240 ppm), a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of ~2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Visualization: Molecular Numbering for NMR Assignment

Caption: IUPAC numbering scheme for this compound used for NMR peak assignment.

Integrated Spectroscopic Workflow: A Self-Validating Approach

No single technique provides a complete picture. True structural confirmation comes from the synergistic integration of all three methods. The following workflow ensures a self-validating system where the results of one technique corroborate the others.

G cluster_0 Primary Analysis cluster_1 Definitive Structural Elucidation cluster_2 Confirmation MS Mass Spectrometry (EI-MS) NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Provides Molecular Formula (C₉H₇NO) Confirm Structure Confirmed (Purity & Identity) MS->Confirm IR Infrared Spectroscopy (FT-IR) IR->NMR Confirms Functional Groups (-CHO, N-H) IR->Confirm NMR->Confirm Provides Atomic Connectivity & Stereochemistry

Caption: Workflow for integrated spectroscopic analysis of this compound.

Conclusion

The spectroscopic profile of this compound is distinct and readily interpretable when approached systematically. Mass spectrometry confirms its molecular weight (145 g/mol ) and reveals characteristic losses of the formyl group (m/z 116) and subsequent HCN (m/z 89). Infrared spectroscopy provides unambiguous evidence of key functional groups: the indole N-H stretch (~3300 cm⁻¹), the dual aldehyde C-H stretches (~2850, 2750 cm⁻¹), and the strong aromatic aldehyde C=O stretch (~1700 cm⁻¹). Finally, NMR spectroscopy, through a predictive analysis, maps the complete atomic framework, with diagnostic downfield signals for the aldehyde proton (~10 ppm) and the N-H proton (>11 ppm). By integrating these techniques as described, researchers and drug development professionals can achieve unequivocal structural confirmation, ensuring the integrity and validity of their scientific endeavors.

References

  • PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
  • Royal Society of Chemistry. (n.d.). Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.
  • ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ).
  • NIST. (n.d.). Indole-6-carboxaldehyde. NIST Chemistry WebBook.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737).
  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.
  • PubChem. (n.d.). Indole-3-Carboxaldehyde. National Center for Biotechnology Information.
  • ResearchGate. (2020). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition.
  • Scribd. (n.d.). Typical Infrared Absorption Frequencies.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry.
  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook.
  • Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84.
  • REALAB LLC. (n.d.). This compound.
  • PubChemLite. (n.d.). 1h-indole-6-carboxaldehyde (C9H7NO).
  • PubChem. (n.d.). 6-Hydroxy-1H-indole-3-carboxaldehyde. National Center for Biotechnology Information.
  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. NIST Chemistry WebBook.
  • De Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (Note: This is a general reference, specific URL not applicable for a book chapter).
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • El Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives.

Sources

The Indole-6-Carboxaldehyde Scaffold: A Cornerstone in Modern Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indole nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of a vast array of natural products and synthetic compounds with significant biological activities.[1][2] Among the various substituted indoles, the indole-6-carboxaldehyde framework has emerged as a particularly versatile and valuable building block in the design and synthesis of novel therapeutic agents and chemical probes.[3] This technical guide provides a comprehensive overview of the biological significance of the indole-6-carboxaldehyde scaffold, delving into its synthetic accessibility, diverse pharmacological applications, and its role as a key intermediate in the development of targeted therapies. We will explore its influence on key signaling pathways implicated in cancer, inflammation, and neurodegenerative diseases, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of the Indole-6-Carboxaldehyde Moiety

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in biologically active molecules, from the essential amino acid tryptophan to potent alkaloids.[4] The unique electronic properties of the indole nucleus allow it to participate in various non-covalent interactions with biological macromolecules, making it an ideal foundation for drug design. The introduction of a carboxaldehyde group at the C6 position of the indole ring provides a crucial chemical handle for further synthetic modifications, allowing for the construction of diverse molecular architectures with a wide range of biological functions.[3] This strategic placement of the aldehyde group allows for facile derivatization through reactions such as condensation, oxidation, and reduction, paving the way for the synthesis of libraries of compounds for high-throughput screening.

Indole-6-carboxaldehyde itself has been identified as a derivative of the brown algae Sargassum thunbergii and has demonstrated protective effects against oxidative stress-induced mitochondrial dysfunction, DNA damage, and apoptosis in skeletal myoblasts.[5][6] However, its primary significance lies in its role as a versatile precursor for a multitude of bioactive molecules.[3][7]

Synthetic Strategies for Accessing the Indole-6-Carboxaldehyde Scaffold

The utility of indole-6-carboxaldehyde as a synthetic intermediate necessitates efficient and scalable synthetic routes. While various methods for the formylation of indoles exist, direct formylation at the C6 position can be challenging due to the preferential electrophilic substitution at the C3 position. A common strategy involves the use of a starting material that directs formylation to the desired position or the conversion of a pre-existing functional group at the C6 position into an aldehyde.

Experimental Protocol: Synthesis of Indole-6-Carboxaldehyde from 6-Cyanoindole

This protocol outlines a reliable method for the synthesis of indole-6-carboxaldehyde from the commercially available 6-cyanoindole via a reduction reaction.

Materials:

  • 6-Cyanoindole

  • Sodium hypophosphite

  • Raney nickel catalyst

  • Water

  • Acetic acid

  • Pyridine

  • Ethyl acetate

  • Sodium sulfate

  • Diatomaceous earth

Procedure:

  • In a round-bottom flask, dissolve 15.0 g of 6-cyanoindole and 90 g of sodium hypophosphite in a solvent mixture of 326 mL of water, 326 mL of acetic acid, and 652 mL of pyridine.

  • Carefully add Raney nickel catalyst to the reaction mixture.

  • Stir the reaction mixture at 45°C for 45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.

  • Extract the filtrate with ethyl acetate (3 x 500 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The residue can be further purified by crystallization from a suitable solvent system like dichloromethane and hexane to yield pure indole-6-carboxaldehyde.

The Indole-6-Carboxaldehyde Scaffold in Anticancer Drug Discovery

The indole scaffold is a prominent feature in numerous anticancer agents, both natural and synthetic.[5][8] Derivatives of indole-6-carboxaldehyde have been extensively investigated as inhibitors of key signaling pathways involved in cancer progression, such as those mediated by protein kinases.[9][10]

Targeting Receptor Tyrosine Kinases (RTKs)

Receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) are crucial regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[11][12] The indole-6-carboxaldehyde scaffold has served as a template for the design of potent RTK inhibitors.

A recent study detailed the synthesis of novel indole-6-carboxylate ester derivatives, which were further modified to yield hydrazine-1-carbothioamides and oxadiazoles.[11][12] These compounds were designed to mimic the pharmacophoric features of known EGFR and VEGFR-2 inhibitors.[11][12] Notably, specific derivatives demonstrated significant cytotoxic effects against various cancer cell lines and were shown to inhibit the enzymatic activity of EGFR and VEGFR-2.[11][12]

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC Indole_Derivative Indole-6-carboxaldehyde Derivative Indole_Derivative->EGFR Inhibition Indole_Derivative->VEGFR2 Inhibition

Figure 1: Simplified signaling pathways of EGFR and VEGFR-2 and the inhibitory action of indole-6-carboxaldehyde derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of indole-6-carboxaldehyde derivatives against a specific protein kinase, such as EGFR or VEGFR-2.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP), radiolabeled ([γ-³²P]ATP) or non-radiolabeled for detection via luminescence/fluorescence

  • Indole-6-carboxaldehyde derivative (test compound)

  • Positive control inhibitor (e.g., Erlotinib for EGFR, Sorafenib for VEGFR-2)

  • Kinase reaction buffer

  • Stop solution (e.g., EDTA solution)

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay; ADP-Glo™ Kinase Assay kit for luminescence-based assay)

Procedure:

  • Prepare a series of dilutions of the indole-6-carboxaldehyde derivative and the positive control inhibitor in the appropriate solvent (e.g., DMSO).

  • In a microplate, add the kinase reaction buffer, the kinase, and the test compound or control at various concentrations.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Quantify the kinase activity. For a radiometric assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unreacted [γ-³²P]ATP, and measuring the incorporated radioactivity using a scintillation counter. For a luminescence-based assay, follow the manufacturer's protocol to measure the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Table 1: Representative Anticancer Activity of Indole-6-Carboxaldehyde Derivatives

Derivative ClassTarget KinaseCancer Cell LineIC₅₀ (µM)Reference
Hydrazine-1-carbothioamideEGFRHepG2Data not specified[11][12]
OxadiazoleVEGFR-2HCT-116Data not specified[11][12]
ArylsulfonylhydrazideNot specifiedMCF-713.2[13]
ArylsulfonylhydrazideNot specifiedMDA-MB-4688.2[13]

Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, including cancer and neurodegenerative disorders. The indole-6-carboxaldehyde scaffold has been utilized to develop modulators of critical inflammatory signaling pathways.

Targeting the STING Pathway

The Stimulator of Interferon Genes (STING) pathway is a component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response.[14] While crucial for host defense, aberrant STING activation can lead to autoinflammatory diseases.[14] Recently, novel indole derivatives have been developed as inhibitors of STING-dependent inflammation.[14][15] These compounds have been shown to reduce the production of inflammatory cytokines in both human and mouse cells and attenuate pathological features in animal models of autoinflammatory disease.[14]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING (ER Membrane) cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons (IFN-α, IFN-β) pIRF3->IFNs Induces Transcription Indole_Derivative Indole-6-carboxaldehyde Derivative Indole_Derivative->STING Inhibition

Figure 2: The cGAS-STING signaling pathway and the inhibitory point of action for novel indole derivatives.

Applications in Neurodegenerative Disease Research

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons.[16][17] The indole scaffold is a key component of many compounds being investigated for the treatment of these devastating disorders.[1][18] Derivatives of indole-6-carboxaldehyde are being explored for their potential to modulate pathways involved in neuroinflammation and neuronal cell death.[3]

A study on novel indole-based compounds, synthesized from indole-3-carboxaldehyde, demonstrated their potential as multi-target-directed ligands for Alzheimer's disease.[19] These compounds exhibited inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[19] Furthermore, some derivatives were found to inhibit the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease, and reduce the levels of pro-inflammatory cytokines like TNF-α and IL-1β in microglia.[19]

The Indole-6-Carboxaldehyde Scaffold in Chemical Biology

Beyond its therapeutic applications, the indole-6-carboxaldehyde scaffold is a valuable tool in chemical biology, particularly in the development of fluorescent probes for cellular imaging.[3] The indole ring possesses intrinsic fluorescent properties that can be modulated by the introduction of various functional groups.[20][21]

The aldehyde functionality of indole-6-carboxaldehyde provides a convenient point of attachment for fluorophores or for the construction of "turn-on" fluorescent sensors. These probes can be designed to selectively respond to the presence of specific ions, reactive oxygen species, or other biologically relevant molecules, allowing for their visualization within living cells and organisms.[20][21]

Fluorescent_Probe_Workflow Indole6CHO Indole-6-carboxaldehyde Condensation Condensation Reaction Indole6CHO->Condensation Fluorophore Fluorophore with Reactive Group Fluorophore->Condensation Probe Indole-based Fluorescent Probe Condensation->Probe Binding Binding Event Probe->Binding Analyte Target Analyte (e.g., Zn²⁺) Analyte->Binding Fluorescence Fluorescence Signal (Turn-on/Ratiometric) Binding->Fluorescence Imaging Cellular Imaging Fluorescence->Imaging

Sources

The Indole-6-Carboxaldehyde Moiety: A Privileged Scaffold in Natural Products and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Indole-6-Carboxaldehyde Core

The indole nucleus is a cornerstone in the architecture of a vast number of natural products and synthetic compounds of significant biological importance.[1][2][3][4] Its versatile structure has been a fertile ground for the discovery of therapeutic agents with a wide array of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] While much attention has been focused on substitutions at the C2, C3, and N1 positions of the indole ring, the unique substitution pattern at the C6 position, particularly with a carboxaldehyde group, has given rise to a class of compounds with distinct and compelling biological profiles. This guide provides a comprehensive technical overview of natural products containing the indole-6-carboxaldehyde moiety, delving into their natural sources, biosynthesis, chemical synthesis, and burgeoning therapeutic potential. For drug development professionals, this document aims to illuminate the rationale behind experimental designs and highlight the opportunities and challenges in harnessing this scaffold for novel therapeutics.

Natural Sources and Isolation: Unearthing Nature's Indole-6-Carboxaldehyde Arsenal

The indole-6-carboxaldehyde moiety, while not as widespread as other indole substitution patterns, has been identified in natural products from diverse biological origins, most notably from marine organisms. A prime example is its isolation from the marine brown algae Sargassum thunbergii.[8] The isolation of such compounds typically involves a multi-step process designed to carefully extract and purify the target molecule from a complex biological matrix.

Illustrative Isolation Workflow

The isolation of indole-6-carboxaldehyde from a natural source like Sargassum thunbergii serves as a practical example of the meticulous processes involved in natural product chemistry. The causality behind each step is crucial for maximizing yield and purity.

isolation_workflow raw_material Dried Algal Biomass extraction Solvent Extraction (e.g., Methanol/Dichloromethane) raw_material->extraction Initial Extraction partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) extraction->partitioning Crude Fractionation chromatography Column Chromatography (Silica Gel) partitioning->chromatography Separation by Polarity purification Preparative HPLC chromatography->purification High-Resolution Purification characterization Structural Elucidation (NMR, MS, IR) purification->characterization Structure Confirmation

Caption: A generalized workflow for the isolation and characterization of indole-6-carboxaldehyde from a natural source.

Biosynthesis: Nature's Intricate Assembly Line

The biosynthesis of indole-containing natural products is a testament to the elegance of enzymatic catalysis. While the specific biosynthetic pathway for many indole-6-carboxaldehyde-containing natural products is still under active investigation, it is understood that they originate from the amino acid L-tryptophan.[9] The formation of the indole-6-carboxaldehyde moiety likely involves a series of enzymatic modifications to the indole ring, including hydroxylation and subsequent oxidation to the aldehyde.

In the plant kingdom, for instance, in Arabidopsis thaliana, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan via indole-3-acetaldoxime and indole-3-acetonitrile intermediates.[10] While this pathway concerns the 3-substituted isomer, it provides a conceptual framework for the enzymatic logic that could be at play in the formation of 6-substituted indoles. The biosynthesis of fungal indole alkaloids also showcases a diverse array of enzymatic reactions that modify the indole ring, often involving non-ribosomal peptide synthetases (NRPSs) and various tailoring enzymes.[9]

Chemical Synthesis: Constructing the Indole-6-Carboxaldehyde Core

The chemical synthesis of indole-6-carboxaldehyde and its derivatives is a critical aspect of their study, enabling access to larger quantities of material for biological evaluation and facilitating the creation of novel analogs for structure-activity relationship (SAR) studies. A common synthetic route involves the formylation of an appropriately substituted indole precursor.

Representative Synthetic Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles. While it typically favors formylation at the C3 position, strategic use of protecting groups and specific reaction conditions can achieve formylation at other positions. A more direct approach to indole-6-carboxaldehyde involves starting with a pre-functionalized benzene ring that is then used to construct the indole nucleus, for example, through a Fischer indole synthesis.

A general procedure for the synthesis of indole-6-carboxaldehyde can also be achieved from 6-cyanoindole through a reduction reaction.[11]

Step-by-Step Synthesis of Indole-6-carboxaldehyde from 6-Cyanoindole:

  • Dissolution: Dissolve 6-cyanoindole and sodium hypophosphite in a solvent mixture of water, acetic acid, and pyridine.

  • Catalyst Addition: Add Raney nickel catalyst to the solution.

  • Reaction: Stir the reaction mixture at 45°C for 45 minutes.

  • Workup: Upon completion, filter the reaction mixture through diatomaceous earth.

  • Extraction: Extract the filtrate with ethyl acetate.

  • Drying and Concentration: Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Crystallize the residue from a solvent mixture of dichloromethane and hexane to yield the target product, indole-6-carboxaldehyde.[11]

This method provides a reliable route to indole-6-carboxaldehyde, a key building block for the synthesis of more complex derivatives.[12]

Biological Activities and Therapeutic Potential: A Scaffold of Diverse Action

The indole-6-carboxaldehyde moiety has been implicated in a range of biological activities, making it a scaffold of considerable interest in drug discovery.

Anticancer and Antitumor Activity

Indole derivatives are well-represented in the landscape of anticancer drug discovery.[7][13] The indole-6-carboxaldehyde scaffold serves as a key intermediate in the synthesis of stilbene-based antitumor agents.[14] Furthermore, derivatives of indole-6-carboxaldehyde have been shown to inhibit the expression and secretion of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in tumor invasion and metastasis.[15] This inhibition is mediated through the suppression of the MAPK and NF-κB signaling pathways.[15]

anticancer_pathway PMA PMA Stimulation MAPK MAPK Pathway PMA->MAPK NFkB NF-κB Pathway PMA->NFkB I6CA Indole-6-carboxaldehyde I6CA->MAPK Inhibits I6CA->NFkB Inhibits MMP9 MMP-9 Expression & Secretion MAPK->MMP9 NFkB->MMP9 Invasion Tumor Invasion & Metastasis MMP9->Invasion

Caption: Inhibition of MMP-9 expression by indole-6-carboxaldehyde via suppression of MAPK and NF-κB pathways.

Immunomodulatory Effects

Indole-6-carboxaldehyde isolated from Sargassum thunbergii has demonstrated immunostimulatory properties in RAW 264.7 macrophages.[8] It was observed to increase the phagocytic activity of these immune cells and promote the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[8] This activity is thought to be mediated through the TLR4/NF-κB signaling pathway, suggesting its potential in modulating the innate immune response.[8]

Antimicrobial and Antifungal Activities

The indole nucleus is a common feature in many antimicrobial agents.[16][17][18] An indole carbaldehyde obtained from the endophytic fungus E. chevaleri KUFA 0006 exhibited inhibitory activity against S. aureus biofilm formation.[19] This highlights the potential of indole-6-carboxaldehyde derivatives in combating bacterial infections, particularly those involving biofilms, which are notoriously difficult to treat.

Antioxidant and Cytoprotective Properties

Indole-6-carboxaldehyde has also been shown to possess antioxidant properties. It can protect Chinese hamster lung fibroblasts from oxidative stress-induced cellular damage.[20] This protective effect is mediated through the activation of the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[20]

Quantitative Data Summary

To provide a clear comparison of the biological activities of various indole derivatives, the following table summarizes key quantitative data from the literature.

Compound/DerivativeBiological ActivityAssay SystemQuantitative MeasureReference
Indole-6-carboxaldehydeImmunomodulatoryRAW 264.7 macrophagesIncreased phagocytosis and cytokine expression[8]
Indole-6-carboxaldehydeAnti-metastaticHT1080 human fibrosarcoma cellsInhibition of MMP-9 expression[15]
Indole carbaldehyde (from E. chevaleri)AntibiofilmS. aureus ATCC 2592Inhibition of biofilm settlement[19]
Indole-6-carboxaldehydeAntioxidantV79-4 Chinese hamster lung fibroblastsProtection against H2O2-induced cytotoxicity[20]

Challenges and Future Directions in Drug Development

While the indole-6-carboxaldehyde scaffold holds considerable promise, several challenges must be addressed in the development of therapeutic agents based on this moiety. These include optimizing pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability. Medicinal chemistry efforts will be crucial in designing and synthesizing derivatives with improved drug-like properties while maintaining or enhancing their biological activity.

Future research should focus on:

  • Elucidating Biosynthetic Pathways: A deeper understanding of the biosynthesis of these natural products could open up avenues for their biotechnological production.

  • Mechanism of Action Studies: Detailed investigations into the molecular targets and mechanisms of action of indole-6-carboxaldehyde-containing compounds will be essential for their rational development as drugs.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the indole-6-carboxaldehyde scaffold will help to identify the key structural features responsible for its biological activity and to develop more potent and selective compounds.

Experimental Protocols

Protocol 1: Synthesis of an Indole-6-Carboxaldehyde Derivative (Illustrative)

This protocol describes a general method for the synthesis of a Schiff base derivative of indole-6-carboxaldehyde, a common strategy for modifying the aldehyde group and exploring its impact on biological activity.

  • Reactant Preparation: In a round-bottom flask, dissolve indole-6-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Amine Addition: To this solution, add a primary amine (1 equivalent).

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

  • Reaction: Reflux the reaction mixture for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Assessment of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Seed cancer cells (e.g., HT1080) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the indole-6-carboxaldehyde derivative in cell culture medium. Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

Natural products containing the indole-6-carboxaldehyde moiety represent a promising and relatively underexplored area of chemical and biological research. Their diverse and potent biological activities, including anticancer, immunomodulatory, and antimicrobial effects, underscore their potential as lead compounds in drug discovery. This technical guide has provided a comprehensive overview of the current state of knowledge on these fascinating molecules, from their natural origins to their therapeutic potential. It is hoped that this information will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this unique and promising class of natural products.

References

  • MDPI. (2022). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications.
  • National Institutes of Health. (2021). The immunostimulatory effect of indole-6-carboxaldehyde isolated from Sargassum thunbergii (Mertens) Kuntze in RAW 264.7 macrophages.
  • ACS Publications. (2003). A Reinvestigation of 4-Hydroxyindole-6-carboxylate Synthesis from Pyrrole-2-carboxaldehyde: A Facile Synthesis of Indoles and Indolizines.
  • National Institutes of Health. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities.
  • National Institutes of Health. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects.
  • Spandidos Publications. (2019). Indole-6-carboxaldehyde isolated from Sargassum thunbergii inhibits the expression and secretion of matrix metalloproteinase-9.
  • PubMed. (2020). Indole-6-Carboxaldehyde Isolated from Sargassum thunbergii (Mertens) Kuntze Prevents Oxidative Stress-Induced Cellular Damage in V79-4 Chinese Hamster Lung Fibroblasts through the Activation of the Nrf2/HO-1 Signaling Pathway.
  • National Institutes of Health. (2009). Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases.
  • PubMed. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • ACS Publications. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.
  • ResearchGate. (2011). Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives.
  • National Institutes of Health. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin.
  • MDPI. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities.
  • National Institutes of Health. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021).
  • National Institutes of Health. (2016). Biosynthesis of Fungal Indole Alkaloids.
  • National Institutes of Health. (2023). Research status of indole-modified natural products.
  • Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde. (2025). Journal of Molecular Structure, 1315, 138533.
  • National Institutes of Health. (2011). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.
  • Letters in Applied NanoBioScience. (2020). Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity.
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ResearchGate. (n.d.). Examples of indole-containing natural products and drugs.
  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • PubMed. (2011). Antimicrobial evaluation of indole-containing hydrazone derivatives.
  • SciSpace. (2013). The biosynthetic pathway of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives in arabidopsis.
  • ResearchGate. (2022). (PDF) Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities.
  • Semantic Scholar. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects.

Sources

Reactivity of the aldehyde group in 1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 1H-Indole-6-carbaldehyde

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring an aldehyde group appended to the electron-rich indole scaffold, imparts a distinct reactivity profile that is instrumental in the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the chemical behavior of the aldehyde functionality in this compound, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect key transformations including nucleophilic additions, condensations, oxidations, and reductions, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[2][3][4] When functionalized with a formyl group at the C-6 position, the resulting molecule, this compound (CAS No. 1196-70-9), becomes a highly valuable intermediate.[1][5] The aldehyde group serves as a versatile chemical handle, enabling a wide array of synthetic transformations for chain extension, functional group interconversion, and the construction of novel heterocyclic systems.[1][6] Its utility is demonstrated in the synthesis of compounds targeting neurological disorders, as well as potential anti-cancer and anti-inflammatory agents.[1]

The reactivity of the aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. This is modulated by the electronic properties of the fused indole ring system. The indole ring is electron-rich and acts as an electron-donating group, which can influence the reactivity of substituents on its benzene portion. This electronic interplay is a key consideration in designing synthetic routes and selecting reaction conditions, as it can affect both the rate and outcome of chemical transformations.

Core Reactivity Pathways of the Aldehyde Group

The synthetic utility of this compound is centered on the diverse reactions of its formyl group. The primary pathways involve nucleophilic attack at the carbonyl carbon, oxidation to a carboxylic acid, and reduction to a primary alcohol. This section provides a detailed examination of these key transformations.

Reactivity_Overview cluster_nucleophilic Nucleophilic Addition & Condensation cluster_redox Redox Reactions Indole6CHO This compound Wittig Wittig Reaction Indole6CHO->Wittig R₃P=CR'₂ Knoevenagel Knoevenagel Condensation Indole6CHO->Knoevenagel Active Methylene Compound ReductiveAmination Reductive Amination Indole6CHO->ReductiveAmination 1. RNH₂ 2. [H] Oxidation Oxidation Indole6CHO->Oxidation [O] Reduction Reduction Indole6CHO->Reduction [H] Alkene Stilbene/Alkene Derivatives Wittig->Alkene Unsaturated α,β-Unsaturated Systems Knoevenagel->Unsaturated Amine Secondary/Tertiary Amines ReductiveAmination->Amine CarboxylicAcid Indole-6-carboxylic Acid Oxidation->CarboxylicAcid Alcohol (1H-indol-6-yl)methanol Reduction->Alcohol

Caption: Core reactivity pathways of this compound.

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is fundamental to the construction of complex molecular skeletons. The aldehyde group of this compound is an excellent electrophile for such transformations.

The Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity.[7] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), forming an oxaphosphetane intermediate that collapses to yield an alkene and triphenylphosphine oxide.[8] This reaction is particularly valuable in drug discovery for synthesizing stilbene-based compounds and other alkene-containing scaffolds.

Wittig_Reaction IndoleCHO This compound Oxaphosphetane Oxaphosphetane Intermediate IndoleCHO->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph₃P⁺-C⁻HR) Ylide->Oxaphosphetane Alkene Indole-6-alkene Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO Reductive_Amination IndoleCHO This compound + R-NH₂ Imine Imine Intermediate IndoleCHO->Imine Condensation (-H₂O) Amine Final Amine Product Imine->Amine Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine

Sources

A Comprehensive Technical Guide to the Stability and Storage of 1H-Indole-6-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-indole-6-carbaldehyde is a pivotal building block in medicinal chemistry and organic synthesis, valued for its role in the development of novel therapeutics and functional materials.[1] The stability of this compound is paramount to ensure the integrity of experimental outcomes and the quality of synthesized products. This in-depth guide provides a comprehensive overview of the physicochemical properties, optimal storage conditions, and potential degradation pathways of this compound. Furthermore, it outlines a detailed experimental protocol for assessing its stability, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is fundamental for its proper handling and storage.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇NO[1][2]
Molecular Weight 145.16 g/mol [1][2]
Appearance Yellow to orange-brown crystalline powder[1][3]
Melting Point 127-131 °C[3]
Solubility Soluble in Chloroform, Dichloromethane[3]
Purity (Typical) ≥ 97%[1]

Handling Precautions:

This compound is classified as a skin and eye irritant and may cause an allergic skin reaction.[2][4][5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[6] Work should be conducted in a well-ventilated area to avoid inhalation of dust particles.[6]

Recommended Storage Conditions

The stability of this compound is critically dependent on the storage conditions. Several suppliers recommend storing the compound in a cool, dark, and dry place.[3][4]

Key Storage Recommendations:

  • Temperature: Refrigeration at 2-8°C is recommended for long-term storage.[1][7] Some sources suggest keeping it cold, while others indicate room temperature storage in a sealed, dry environment is acceptable for shorter periods.[3][4]

  • Atmosphere: The compound is noted to be air-sensitive.[6][8] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidative degradation. Containers should be tightly sealed.[4]

  • Light: Protection from light is crucial, as indoles can be susceptible to photodegradation. Amber vials or storage in a dark cabinet is recommended.[3][8]

  • Moisture: The compound should be stored in a dry environment, as moisture can facilitate degradation pathways.[3][4]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively documented in the literature, its chemical structure, featuring both an indole ring and an aldehyde functional group, suggests several potential degradation pathways.

3.1. Oxidation:

The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, forming 1H-indole-6-carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and certain metal impurities. The indole nucleus itself can also undergo oxidation, leading to the formation of various colored byproducts.[9][10]

3.2. Polymerization/Condensation:

Aldehydes can undergo self-condensation reactions, particularly in the presence of acidic or basic catalysts. This can lead to the formation of oligomeric or polymeric impurities, which may be difficult to characterize.

3.3. Photodegradation:

Indole and its derivatives are known to be photosensitive. Exposure to UV or visible light can lead to the formation of radical species and subsequent degradation products, often resulting in discoloration of the material.

3.4. Ring Opening and Cleavage:

Under harsh conditions, such as strong acids or bases, or in the presence of certain microorganisms, the indole ring can undergo cleavage.[9][10] While less common under typical storage conditions, this pathway should be considered in formulation studies.

Below is a diagram illustrating the primary hypothesized degradation pathway of this compound.

G This compound This compound 1H-indole-6-carboxylic_acid 1H-indole-6-carboxylic acid This compound->1H-indole-6-carboxylic_acid Oxidation (O2, light) Polymeric_Byproducts Polymeric Byproducts This compound->Polymeric_Byproducts Self-condensation Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light Exposure

Caption: Hypothesized degradation pathways for this compound.

Experimental Protocol for Stability Assessment

A well-designed stability study is essential to determine the shelf-life and optimal storage conditions for this compound. This protocol outlines a systematic approach using High-Performance Liquid Chromatography (HPLC), a widely used technique for stability testing.[11]

4.1. Objective:

To evaluate the stability of this compound under various stress conditions (temperature, humidity, and light) over a defined period.

4.2. Materials and Methods:

  • Sample: this compound (purity ≥ 97%)

  • Equipment:

    • HPLC system with UV detector

    • Analytical balance

    • pH meter

    • Stability chambers (controlled temperature and humidity)

    • Photostability chamber

    • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or other suitable modifier for mobile phase)

4.3. Experimental Workflow:

The following diagram outlines the workflow for the stability assessment.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Initial_Characterization Initial Characterization (t=0 analysis) Sample_Aliquoting Aliquot samples into vials Initial_Characterization->Sample_Aliquoting Condition_1 25°C / 60% RH Sample_Aliquoting->Condition_1 Condition_2 40°C / 75% RH Sample_Aliquoting->Condition_2 Condition_3 5°C Sample_Aliquoting->Condition_3 Condition_4 Photostability Chamber Sample_Aliquoting->Condition_4 Time_Points Pull samples at defined time points (e.g., 1, 3, 6 months) Condition_1->Time_Points Condition_2->Time_Points Condition_3->Time_Points Condition_4->Time_Points HPLC_Analysis HPLC-UV Analysis Time_Points->HPLC_Analysis Data_Evaluation Evaluate Purity and Degradant Profile HPLC_Analysis->Data_Evaluation

Caption: Workflow for the stability testing of this compound.

4.4. Step-by-Step Procedure:

  • Initial Analysis (t=0):

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

    • Analyze the solution by HPLC to determine the initial purity and chromatographic profile. This will serve as the baseline.

  • Sample Preparation for Stability Study:

    • Weigh equal amounts of the compound into several amber glass vials.

    • For each stress condition, prepare a set of vials.

  • Storage under Stress Conditions:

    • Place the vials in stability chambers set to the following conditions:

      • 25°C / 60% Relative Humidity (RH)

      • 40°C / 75% RH (accelerated condition)

      • 5°C (refrigerated condition)

      • Photostability chamber (according to ICH Q1B guidelines)

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, and 6 months), remove one vial from each storage condition.

    • Prepare a sample solution as described in step 1.

    • Analyze the sample by HPLC.

  • HPLC Method:

    • A reverse-phase HPLC method is generally suitable for indole derivatives.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

    • Injection Volume: 10 µL

    • Note: This is a starting point, and method development and validation are necessary.

  • Data Analysis:

    • Compare the chromatograms from each time point to the t=0 sample.

    • Calculate the percentage of remaining this compound.

    • Identify and quantify any degradation products that appear.

    • Assess for any changes in physical appearance (color, crystallinity).

Conclusion

This compound is a valuable reagent that requires careful handling and storage to maintain its integrity. The primary recommendations are to store the compound under refrigerated, dark, dry, and inert conditions. The potential for oxidation of the aldehyde moiety and photodegradation of the indole ring are the most probable degradation pathways under suboptimal storage. The provided experimental protocol offers a robust framework for researchers to conduct their own stability studies, ensuring the quality and reliability of their work. Adherence to these guidelines will contribute to the successful application of this compound in research and development.

References

  • Arora, P. K., & Bae, H. (2014). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Journal of Environmental Management, 138, 131-139.
  • Fukuoka, T., et al. (2015). Biotransformation of indole in Cupriavidus sp. strain KK10. Applied and Environmental Microbiology, 81(2), 555-564.
  • ResearchGate. (n.d.). Biotransformation of indole to indole-3-aldehyde (a) and indoxyl (b). [Image].
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 164(2), 899-910.
  • Amerigo Scientific. (n.d.). 1-Methyl-1H-indole-6-carboxaldehyde (97%).
  • PubChem. (n.d.). 1H-Indole-6-carboxaldehyde.
  • Gu, J. D., et al. (2000). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 66(5), 1891-1896.
  • PubChem. (n.d.). 1H-Indole-6-carboxaldehyde, ion(1-).
  • Cheméo. (n.d.). Chemical Properties of Indole-6-carboxaldehyde (CAS 1196-70-9).
  • NIOSH. (1994). Aldehydes, Screening: Method 2539. In NIOSH Manual of Analytical Methods (4th ed.).
  • Alarcan, J., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2795.
  • Separation Science. (2023). Analytical Techniques In Stability Testing.
  • Health and Safety Executive. (2000). Methods for the Determination of Hazardous Substances: Aldehydes in Air.
  • Deokate, U. A., & Gorde, A. M. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • PubChem. (n.d.). 6-Hydroxy-1H-indole-3-carboxaldehyde.

Sources

1H-Indole-6-carbaldehyde: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials. The strategic functionalization of the indole ring allows for the fine-tuning of molecular properties, making indole derivatives a subject of intense research. Among the various functionalized indoles, 1H-indole-6-carbaldehyde has emerged as a particularly valuable and versatile building block. Its aldehyde functionality serves as a reactive handle for a wide array of chemical transformations, providing access to a diverse range of more complex molecular architectures.

This in-depth technical guide provides a comprehensive overview of this compound as a pivotal intermediate in organic synthesis. We will delve into its synthesis, explore its reactivity in key carbon-carbon and carbon-nitrogen bond-forming reactions, and highlight the applications of its derivatives, particularly in the realm of drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important molecule.

Physicochemical Properties and Spectroscopic Data

This compound is typically an orange-brown crystalline powder.[1] A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₉H₇NO[2]
Molecular Weight 145.16 g/mol [2]
Melting Point 124-132 °C[3]
Appearance Orange-brown crystalline powder[3]
CAS Number 1196-70-9[3]

Spectroscopic analysis is crucial for the characterization of this compound and its derivatives. The key spectroscopic features are:

  • ¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region corresponding to the protons on the indole ring, and a distinct singlet for the aldehyde proton, typically found at around 9.9-10.0 ppm. The proton on the nitrogen atom of the indole ring usually appears as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde group at approximately 185-195 ppm, in addition to the signals for the carbon atoms of the indole ring.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the C=O stretching vibration of the aldehyde group, typically in the range of 1650-1700 cm⁻¹. A broad absorption band corresponding to the N-H stretching vibration of the indole ring is also expected around 3200-3400 cm⁻¹.

Synthesis of this compound

A common and efficient method for the synthesis of indole-6-carbaldehydes is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring. While the Vilsmeier-Haack reaction on unsubstituted indole preferentially occurs at the C3 position, the formylation of appropriately substituted precursors can direct the reaction to other positions on the benzene ring. For the synthesis of this compound, a common starting material is a 6-substituted indole that can be converted to the aldehyde. A plausible synthetic route involves the formylation of a 6-methylindole precursor, followed by oxidation, or the formylation of a 6-haloindole followed by nucleophilic substitution or metal-catalyzed cross-coupling. A representative one-pot synthesis of a related 6-substituted indole-3-carbaldehyde from 2,5-dimethylaniline is described in the literature, showcasing the utility of the Vilsmeier-Haack reaction in constructing such scaffolds.[4]

Conceptual Synthetic Workflow

cluster_0 Synthesis of this compound Start 6-Substituted Indole (e.g., 6-methyl or 6-bromoindole) Reagents Vilsmeier Reagent (POCl₃, DMF) Start->Reagents 1. Reaction Vilsmeier-Haack Formylation Reagents->Reaction 2. Workup Aqueous Workup & Purification Reaction->Workup 3. Product This compound Workup->Product 4.

Caption: Conceptual workflow for the synthesis of this compound.

This compound in Carbon-Carbon Bond Forming Reactions

The aldehyde group of this compound is a versatile functional handle for the construction of carbon-carbon bonds, enabling the extension of the carbon skeleton and the synthesis of a wide variety of derivatives.

The Wittig Reaction: Synthesis of Stilbene Analogs

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and phosphorus ylides (Wittig reagents).[1] This reaction is particularly valuable for the synthesis of stilbene derivatives, which are known for their diverse biological activities.[5] The reaction of this compound with a benzylphosphonium ylide provides a direct route to 6-(2-phenylethenyl)-1H-indole, a stilbene analog with the indole nucleus.

  • Step 1: Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), benzyltriphenylphosphonium chloride (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath. A strong base, such as n-butyllithium (1.1 equivalents, as a solution in hexanes), is added dropwise to the suspension. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour, during which time the color of the solution typically turns deep red or orange, indicating the formation of the ylide.

  • Step 2: Wittig Reaction: The solution of the freshly prepared ylide is cooled back to 0 °C. A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Step 3: Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-(2-phenylethenyl)-1H-indole.

The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the carbonyl group, forming a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. The stereochemical outcome of the Wittig reaction (i.e., the ratio of E/Z isomers of the alkene) is influenced by the nature of the ylide, the aldehyde, and the reaction conditions. For the synthesis of stilbenes, the trans (E) isomer is often the major product due to its greater thermodynamic stability.[6]

cluster_1 Wittig Reaction Mechanism Aldehyde This compound Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate + Ylide Ylide Phosphorus Ylide Ylide->Intermediate Product 6-Vinylindole Derivative Intermediate->Product [2+2] Cycloelimination Byproduct Triphenylphosphine Oxide Intermediate->Byproduct

Caption: Simplified mechanism of the Wittig reaction.

The Knoevenagel Condensation: Access to Electron-Deficient Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond.[7] This reaction is particularly useful for the synthesis of electron-deficient alkenes, which are valuable intermediates in various synthetic transformations and often exhibit interesting biological activities.

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, this compound (1.0 equivalent) and malononitrile (1.0 equivalent) are dissolved in a suitable solvent, such as ethanol or acetonitrile.

  • Step 2: Catalysis: A catalytic amount of a weak base, such as piperidine or L-proline, is added to the solution.[7] The use of an organocatalyst like L-proline is often preferred due to its environmentally benign nature.

  • Step 3: Reaction and Workup: The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried to give the desired 2-((1H-indol-6-yl)methylene)malononitrile. Further purification can be achieved by recrystallization if necessary.

The Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by the basic catalyst to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate. Protonation of the alkoxide followed by dehydration yields the final α,β-unsaturated product. The choice of catalyst is critical; a weak base is generally used to avoid self-condensation of the aldehyde.[7]

cluster_2 Knoevenagel Condensation Mechanism Aldehyde This compound Intermediate Adduct Aldehyde->Intermediate + Carbanion ActiveMethylene Active Methylene Compound Carbanion Carbanion ActiveMethylene->Carbanion Base Carbanion->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O cluster_3 Reductive Amination Workflow Aldehyde This compound Imine Imine/Iminium Ion Aldehyde->Imine + Amine, -H₂O Amine Primary/Secondary Amine Amine->Imine Product Indole-6-methanamine Derivative Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH₃CN, STAB) ReducingAgent->Product cluster_4 Drug Discovery Pathway Start This compound Step1 Reductive Amination Start->Step1 Intermediate 6-(Aminomethyl)indole Step1->Intermediate Step2 Sulfonylation Intermediate->Step2 Product N-(1H-indol-6-ylmethyl)- benzenesulfonamide Analogs Step2->Product Application Biological Screening (e.g., Anticancer Activity) Product->Application

Sources

An In-depth Technical Guide to the Solubility of 1H-indole-6-carbaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1H-indole-6-carbaldehyde, also known as 6-formylindole, is a pivotal intermediate in the realms of medicinal chemistry and organic synthesis.[1] Its indole scaffold, a privileged structure in numerous biologically active compounds, coupled with the reactive aldehyde functionality, makes it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1] A thorough understanding of its solubility in various organic solvents is paramount for researchers and drug development professionals to ensure efficient reaction kinetics, streamline purification processes, and develop suitable formulation strategies. This guide provides a comprehensive overview of the solubility characteristics of this compound, grounded in established chemical principles and supported by practical experimental protocols.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a yellow to orange or brown crystalline powder.[1][2] Its molecular structure consists of a bicyclic indole ring system with a formyl (aldehyde) group attached at the 6-position. This structure imparts a moderate polarity to the molecule. The indole nitrogen is capable of acting as a hydrogen bond donor, while the oxygen of the carbonyl group in the aldehyde can act as a hydrogen bond acceptor. These features are critical in determining its interactions with different solvents.

Key Physicochemical Properties:

  • Molecular Formula: C₉H₇NO[1][3]

  • Molecular Weight: 145.16 g/mol [1][3]

  • Melting Point: 124-132 °C[1][4]

  • Appearance: Orange-brown crystalline powder[1]

Understanding the Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[5] The solubility of this compound is therefore a function of the interplay between its own molecular characteristics and the properties of the solvent.

Factors Influencing Solubility

The following diagram illustrates the key factors that influence the solubility of this compound in organic solvents.

G cluster_solute This compound Properties cluster_solvent Solvent Properties SolutePolarity Moderate Polarity (Indole Ring + Aldehyde) Solubility Solubility SolutePolarity->Solubility 'Like Dissolves Like' HBD Hydrogen Bond Donor (Indole N-H) HBD->Solubility Favorable Interaction HBA Hydrogen Bond Acceptor (Carbonyl O) HBA->Solubility Favorable Interaction SolventPolarity Solvent Polarity (Polar vs. Nonpolar) SolventPolarity->Solubility 'Like Dissolves Like' SolventHBD Hydrogen Bond Donating Ability SolventHBD->Solubility Interacts with Solute HBA SolventHBA Hydrogen Bond Accepting Ability SolventHBA->Solubility Interacts with Solute HBD

Caption: Factors influencing the solubility of this compound.

Solubility in Common Organic Solvents

General Solubility Profile:

Solvent ClassExamplesExpected Solubility of this compoundRationale
Polar Protic Solvents Methanol, EthanolHighThese solvents are polar and can act as both hydrogen bond donors and acceptors, readily interacting with the indole N-H and the carbonyl oxygen.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents are polar and can accept hydrogen bonds, facilitating the dissolution of this compound. For the related indole-3-carboxaldehyde, solubility in DMSO and DMF is approximately 30 mg/mL.[7]
Chlorinated Solvents Dichloromethane, ChloroformGood to HighThese solvents have moderate polarity and can effectively solvate the molecule. Some sources explicitly state solubility in chloroform and dichloromethane.[2]
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateThese solvents are less polar than alcohols but can still act as hydrogen bond acceptors.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateThese are relatively nonpolar solvents, but the aromatic pi-pi stacking interactions with the indole ring may contribute to some solubility.
Aliphatic Hydrocarbons Hexane, HeptaneLowThese are nonpolar solvents and are not expected to effectively solvate the polar this compound molecule.
Water LowWhile the molecule has polar functional groups, the overall carbon-rich indole structure limits its solubility in water. A calculated Log10 of water solubility is -2.74 mol/L.[8]

Experimental Protocol for Determining Solubility

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid compound like this compound in a given solvent.

Workflow for Solubility Determination

G Start Start Prep Prepare Saturated Solution Start->Prep Equilibrate Equilibrate at Constant Temperature Prep->Equilibrate Separate Separate Solid and Liquid Phases Equilibrate->Separate Analyze Analyze Supernatant Concentration Separate->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

This protocol is a general guideline and may require optimization based on the specific solvent and available analytical instrumentation.

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a suitable container (e.g., a screw-cap vial).

    • Add a known volume of the desired organic solvent.

    • Seal the container to prevent solvent evaporation.

  • Equilibration:

    • Place the container in a constant temperature environment (e.g., a shaker bath or incubator) set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[5] This is a critical step to ensure the solution is truly saturated.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-warmed or pre-cooled pipette to match the experimental temperature, avoiding any suspended solid particles.

    • For more rigorous separation, centrifugation followed by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Analysis of the Supernatant:

    • Accurately dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique such as:

      • High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for quantitative analysis. A calibration curve should be prepared using standards of known concentration.

      • UV-Vis Spectroscopy: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can also be employed for accurate concentration determination.[5]

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original undiluted supernatant, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Safety Precautions

When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[10]

  • Hazard Information: this compound may cause an allergic skin reaction and serious eye irritation.[11] Avoid inhalation of dust and contact with skin and eyes.[11] Consult the Safety Data Sheet (SDS) for detailed hazard information.[10][11]

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. Its moderately polar nature, with both hydrogen bond donor and acceptor capabilities, dictates its solubility profile across a range of common organic solvents. Generally, it is expected to be highly soluble in polar protic and aprotic solvents, moderately soluble in ethers and some aromatic hydrocarbons, and poorly soluble in nonpolar aliphatic hydrocarbons and water. For precise applications, it is imperative to experimentally determine the solubility using a robust and well-controlled protocol as outlined in this guide. This foundational knowledge will empower researchers to optimize reaction conditions, streamline purification processes, and formulate this compound-derived compounds with greater efficiency and success.

References
  • Faculty of Science, Alexandria University.
  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
  • PubChem. 1H-Indole-6-carboxaldehyde. [Link]
  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube, 11 Feb. 2025. [Link]
  • Cheméo. Chemical Properties of Indole-6-carboxaldehyde (CAS 1196-70-9). [Link]
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
  • Solubility of Things. Indole-3-carboxaldehyde. [Link]
  • PubChem. 1H-Indole-6-carboxaldehyde, ion(1-). [Link]
  • NIST. Indole-6-carboxaldehyde. [Link]

Sources

CAS number 1196-70-9 properties and safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Indole-6-carboxaldehyde (CAS 1196-70-9): Properties, Applications, and Safety

This guide provides a comprehensive technical overview of Indole-6-carboxaldehyde (CAS No. 1196-70-9), a versatile heterocyclic compound. It is intended for researchers, scientists, and drug development professionals who utilize this chemical reagent in their work. This document delves into its physicochemical properties, significant applications in synthesis, and critical safety and handling protocols to ensure its proper and safe use in a laboratory setting.

Indole-6-carboxaldehyde, also known by its synonym 6-Formylindole, is an aromatic aldehyde featuring an indole scaffold.[1][2] This structure makes it a valuable building block in medicinal chemistry and organic synthesis.[1] Its reactivity is centered around the aldehyde functional group and the indole ring system, allowing for the creation of a diverse range of derivatives.[1] This versatility has led to its use as a key intermediate in the synthesis of various biologically active compounds, including potential anti-cancer and anti-inflammatory agents, as well as compounds targeting neurological disorders.[1][3]

It is important to note that while the requested CAS number is 1196-70-9, search results can sometimes be confounded with another compound, 4-Methoxy-2-nitroaniline (CAS 96-96-8). This guide is exclusively focused on Indole-6-carboxaldehyde (CAS 1196-70-9) .

Physicochemical Properties

The physical and chemical properties of Indole-6-carboxaldehyde are summarized in the table below. These properties are crucial for designing experiments, understanding its behavior in different solvents, and for safe storage.

PropertyValueSource(s)
Molecular Formula C₉H₇NO[1][4][5]
Molecular Weight 145.16 g/mol [1][4][5]
Appearance Orange-brown crystalline powder[1]
Melting Point 124-132 °C[1][2]
Purity ≥ 97-98% (HPLC)[1][2]
Solubility Soluble in Methanol
Water Solubility (log10WS) -2.74 (Calculated)[4]
Octanol/Water Partition Coefficient (logPoct/wat) 1.498 (Calculated)[4]
InChI Key VSPBWOAEHQDXRD-UHFFFAOYSA-N[2][4]
SMILES O=Cc1ccc2cc[nH]c2c1[2][4]

Chemical Structure

The chemical structure of Indole-6-carboxaldehyde is fundamental to its reactivity and applications.

Caption: Chemical structure of Indole-6-carboxaldehyde.

Applications in Research and Drug Development

Indole-6-carboxaldehyde is a valuable reactant in a variety of synthetic applications:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the creation of complex pharmaceutical agents.[1] Its applications include the synthesis of antitumor agents and analogs of botulinum neurotoxin serotype A protease inhibitors.[2][3][6]

  • Biochemical Assays and Probes: The compound is utilized in biochemical assays to investigate enzyme activity.[1] It is also employed in the development of fluorescent probes for biological imaging, which allows for the visualization of cellular processes.[1]

  • Material Science: Beyond pharmaceuticals, it is used in the production of dyes and pigments.[1]

  • Organic Synthesis: It is a reactant in the acid-catalyzed preparation of aromatic gem-dihalides from aldehydes and acid halides.[2][6]

Safety and Handling

Indole-6-carboxaldehyde presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

Hazard Identification

The compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.[2][7]

  • H319: Causes serious eye irritation.[2][7]

  • H335: May cause respiratory irritation.[8]

Recommended Personal Protective Equipment (PPE)

To mitigate the risks associated with handling Indole-6-carboxaldehyde, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side-shields or goggles are essential.[2][9]

  • Hand Protection: Wear appropriate protective gloves.[2][9]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[9]

  • Respiratory Protection: If working with the powder outside of a fume hood, a dust mask (such as a type N95) is recommended.[2]

Safe Handling Workflow

The following workflow should be followed to ensure the safe handling of Indole-6-carboxaldehyde in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Emergency prep1 Consult Safety Data Sheet (SDS) prep2 Don appropriate PPE: - Goggles - Gloves - Lab Coat prep1->prep2 prep3 Ensure eyewash station and safety shower are accessible prep2->prep3 handle1 Weigh compound in a well-ventilated area or fume hood prep3->handle1 handle2 Avoid generating dust handle1->handle2 handle3 Avoid contact with skin, eyes, and clothing handle2->handle3 post1 Wash hands thoroughly after handling handle3->post1 post2 Store in a tightly closed container at recommended temperature post1->post2 post3 In case of contact: - Eyes: Rinse with water for 15 min - Skin: Wash with soap and water post2->post3

Caption: A typical workflow for the safe handling of Indole-6-carboxaldehyde.

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[9]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[9]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[9]

Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10] Recommended storage temperatures vary by supplier, with some recommending 0-8°C and others -20°C, protected from light.[1][3] Always refer to the supplier's specific instructions.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] Do not let the product enter drains.[11]

Conclusion

Indole-6-carboxaldehyde (CAS 1196-70-9) is a chemical of significant interest due to its wide-ranging applications in the synthesis of pharmaceuticals, biochemical probes, and other materials. Its utility, however, is paired with notable hazards, including skin, eye, and respiratory irritation, as well as the potential for allergic skin reactions. A thorough understanding of its properties and adherence to strict safety protocols are paramount for its responsible use in research and development. This guide serves as a foundational resource to enable scientists to work with this compound safely and effectively.

References

  • Benchchem. (n.d.). Synthesis routes of 4-Methoxy-2-nitroaniline.
  • Benchchem. (n.d.). 4-Methoxy-2-nitroaniline | 96-96-8.
  • Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline.
  • Punagri. (n.d.). 4-Methoxy-2-nitroaniline | CAS 96-96-8 Pharma Intermediate.
  • Cheméo. (n.d.). Chemical Properties of Indole-6-carboxaldehyde (CAS 1196-70-9).
  • PubChem. (n.d.). 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Indole-6-carboxaldehyde.
  • PubChem. (n.d.). 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435.
  • Chem-Impex. (n.d.). Indole-6-carboxaldehyde.
  • Sigma-Aldrich. (n.d.). Indole-6-carboxaldehyde 97 1196-70-9.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Indole-6-carboxaldehyde | 1196-70-9.
  • Thermo Fisher Scientific. (n.d.). 4-Methoxy-2-nitroaniline, 99% 500 g.
  • Sihauli Chemicals. (n.d.). 4-Methoxy-2-Nitroaniline.
  • Wokai Biological Technology. (n.d.). SAFETY DATA SHEET - 1H-Indole-6-carbaldehyde.
  • Key Organics. (n.d.). Safety Data Sheet.
  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Biosynth. (n.d.). Indole-6-carboxaldehyde | 1196-70-9.
  • Santa Cruz Biotechnology. (n.d.). 4-Methoxy-2-nitroaniline | CAS 96-96-8.
  • GoldBio. (n.d.). Indole-6-carboxaldehyde.
  • AiFChem. (n.d.). 1196-70-9 | this compound.
  • Ambeed. (n.d.). 1196-70-9 | this compound.
  • Synquest Labs. (n.d.). Material Safety Data Sheet - Indole-6-carboxaldehyde.
  • ECHEM. (n.d.). CAS # 1196-70-9, Indole-6-carboxaldehyde.
  • McQuilkin Laboratory Supplies. (n.d.). 4-METHOXY-2-NITROANILINE FOR SYNTHESIS.
  • CP Lab Safety. (n.d.). Indole-6-carboxaldehyde (6-Formylindole) (C9H7NO), 5 grams.
  • ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline.
  • Chemical Bull Pvt. Ltd. (n.d.). 4-methoxy-2-nitroaniline | 96-96-8.
  • ChemicalBook. (n.d.). 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR spectrum.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Methoxy-2-nitroaniline | 96-96-8.
  • Carl ROTH. (n.d.). 4-Methoxy-2-nitroaniline, 100 g, CAS No. 96-96-8.
  • Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline.
  • ChemicalBook. (2023). 2-Methoxy-4-nitroanilin: pharmacokinetics, applications and toxicity.

Sources

Navigating the Synthetic Landscape of 1H-Indole-6-Carbaldehyde: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1H-Indole-6-Carbaldehyde in Medicinal Chemistry

The indole scaffold is a cornerstone in drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals. Among the vast family of indole derivatives, this compound has emerged as a particularly valuable building block, prized for its versatile reactivity and strategic positioning of the formyl group. This guide provides an in-depth exploration of the nomenclature, synthesis, and application of this key intermediate, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices and provide detailed experimental protocols, underscoring the self-validating nature of robust chemical synthesis.

Part 1: A Comprehensive Guide to the Nomenclature of this compound

In the dynamic landscape of chemical literature and databases, a single compound can be known by a variety of names. A thorough understanding of these synonyms is crucial for effective literature searches and clear communication within the scientific community. This compound is no exception, and its various identifiers are cataloged below.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1]. However, it is frequently referred to by several other names, with Indole-6-carboxaldehyde and 6-Formylindole being the most common alternatives[2][3][4]. The prefix "1H" specifies the position of the hydrogen atom on the nitrogen of the indole ring, though it is often omitted in common usage when the context is clear.

For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is the industry standard. For this compound, this number is 1196-70-9 [1][2][3][5].

Below is a table summarizing the primary synonyms and key identifiers for this compound found throughout chemical literature.

Identifier TypeIdentifier
IUPAC Name This compound[1]
Common Synonyms Indole-6-carboxaldehyde[2][3][4], 6-Formylindole[3][4], 1H-indole-6-carboxaldehyde[1], 6-Indolecarboxaldehyde[5], Indole-6-aldehyde[5], 6-Formyl-1H-indole[5]
CAS Number 1196-70-9[1][2][3][5]
Molecular Formula C₉H₇NO[1][2][3]
Molecular Weight 145.16 g/mol [2][3]
InChI Key VSPBWOAEHQDXRD-UHFFFAOYSA-N[2]

Part 2: Synthesis of this compound: A Tale of Two Formylations

The introduction of a formyl group onto the indole ring, a process known as formylation, is a fundamental transformation in organic synthesis. For the preparation of this compound, the Vilsmeier-Haack and Reimer-Tiemann reactions are the most historically significant and mechanistically insightful methods. The choice between these methods is often dictated by the desired regioselectivity and the tolerance of other functional groups on the indole scaffold.

The Vilsmeier-Haack Reaction: A Precise and High-Yielding Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles[6]. The reaction typically employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, with phosphorus oxychloride (POCl₃) being the reagent of choice[6]. The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile.

For indoles, the Vilsmeier-Haack reaction generally exhibits a strong preference for formylation at the C3 position due to the high electron density at this site. However, by employing a starting material where the C3 position is blocked, or by using carefully controlled reaction conditions with specific indole precursors, formylation can be directed to other positions, including C6. For instance, starting with 6-methylindole, a Vilsmeier-Haack reaction can be a viable route to 6-methyl-1H-indole-3-carbaldehyde, which can then be further manipulated. A more direct, albeit less common, approach involves the formylation of an indole derivative where the C6 position is activated.

Below is a representative, detailed protocol for the Vilsmeier-Haack formylation of an indole, which can be adapted for the synthesis of the 6-carbaldehyde derivative from an appropriately substituted indole precursor.

Experimental Protocol: Vilsmeier-Haack Formylation of Indole (Illustrative for C3-position)

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Formation of Vilsmeier Reagent: Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Addition of Indole: Dissolve the indole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then pour it onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is basic. This will cause the product to precipitate.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure indole-3-carboxaldehyde.

Note: For the synthesis of this compound, a starting material such as 6-bromoindole could potentially be used, with subsequent dehalogenation, though this adds complexity to the synthetic route.

The Reimer-Tiemann Reaction: A Classic Method with Regiochemical Considerations

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols and other electron-rich aromatic compounds, including indoles[7][8][9]. The reaction involves the treatment of the substrate with chloroform in the presence of a strong base, typically an aqueous solution of sodium or potassium hydroxide[7]. The reactive electrophile in this reaction is dichlorocarbene (:CCl₂), which is generated in situ from chloroform and the base[7].

While the Reimer-Tiemann reaction on phenol predominantly yields the ortho-hydroxybenzaldehyde, its application to indoles can lead to a mixture of products, including ring-expanded quinolines. However, under controlled conditions, formylation at the C3 position of indole is also observed[9]. Directing the formylation to the C6 position is challenging and generally not the preferred method due to lower yields and the formation of multiple byproducts. The choice of this method would typically be considered only if the Vilsmeier-Haack conditions are incompatible with other functional groups present in the molecule.

Part 3: this compound as a Linchpin in the Synthesis of Bioactive Molecules

The aldehyde functionality at the C6 position of the indole ring makes this compound a versatile precursor for the synthesis of a wide array of more complex molecules with significant biological activities. Its utility is particularly pronounced in the development of novel antitumor agents and inhibitors of potent neurotoxins.

Synthesis of Stilbene-Based Antitumor Agents

Stilbene and its derivatives have garnered significant attention in oncology research due to their potent anticancer properties[5]. These compounds can induce cellular senescence, inhibit telomerase activity, and disrupt microtubule dynamics, thereby halting the proliferation of cancer cells[1][10]. The Wittig reaction is a cornerstone of alkene synthesis and provides a reliable method for constructing the stilbene backbone from an aldehyde and a phosphonium ylide[4][11][12][13][14].

This compound serves as an excellent starting material for the synthesis of indole-containing stilbenes. The general synthetic strategy involves the reaction of this compound with a suitably substituted benzyltriphenylphosphonium salt in the presence of a base.

Experimental Protocol: Synthesis of an Indole-Based Stilbene via the Wittig Reaction

  • Preparation of the Phosphonium Salt: In a round-bottom flask, dissolve the desired substituted benzyl bromide (1 equivalent) in anhydrous toluene. Add triphenylphosphine (1 equivalent) and heat the mixture to reflux for 4-6 hours. Cool the mixture to room temperature, and collect the precipitated benzyltriphenylphosphonium bromide by filtration. Wash the solid with cold toluene and dry it under vacuum.

  • Generation of the Ylide and Wittig Reaction: To a suspension of the benzyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium or sodium hydride (1.1 equivalents) dropwise. Allow the mixture to stir at room temperature for 1 hour, during which the characteristic color of the ylide should appear.

  • Condensation with Aldehyde: Cool the ylide solution back to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired indole-based stilbene.

Wittig_Reaction cluster_reactants Reactants cluster_products Products Indole_Aldehyde This compound Reaction_Center + Indole_Aldehyde->Reaction_Center Phosphonium_Ylide Benzylphosphonium Ylide Phosphonium_Ylide->Reaction_Center Stilbene Indole-Based Stilbene Triphenylphosphine_Oxide Triphenylphosphine Oxide Reaction_Center->Stilbene Wittig Reaction Reaction_Center->Triphenylphosphine_Oxide

Caption: Wittig reaction for the synthesis of indole-based stilbenes.

The strategic placement of the indole moiety on the stilbene scaffold can significantly influence the compound's biological activity, making this compound a key component in the design of novel anticancer agents. The indole ring can participate in crucial interactions with biological targets, such as stacking interactions with amino acid residues in enzyme active sites.

Inhibition of Botulinum Neurotoxin Serotype A Protease

Botulinum neurotoxins are among the most potent toxins known and are classified as high-priority biothreat agents[15]. The light chain of botulinum neurotoxin serotype A (BoNT/A) is a zinc-dependent endopeptidase that cleaves the SNAP-25 protein, a key component of the synaptic vesicle fusion machinery, leading to the inhibition of neurotransmitter release and flaccid paralysis[15][16]. The development of small molecule inhibitors of the BoNT/A light chain is a critical area of research for the development of post-exposure therapeutics[17].

This compound serves as a valuable starting material for the synthesis of inhibitors of the BoNT/A protease. The aldehyde group can be readily converted into various functional groups, such as amines or hydrazones, which can then be further elaborated to create molecules that can effectively bind to the active site of the enzyme.

The design of these inhibitors often follows a pharmacophore model that includes a zinc-binding group, a hydrophobic core, and hydrogen bond donors and acceptors to interact with key residues in the enzyme's active site. The indole scaffold of this compound provides an excellent hydrophobic core for these inhibitors.

Part 4: Signaling Pathways and Mechanisms of Action

A deep understanding of the molecular mechanisms by which these synthesized compounds exert their biological effects is paramount for rational drug design and development.

Stilbene-Based Antitumor Agents: A Multi-pronged Attack on Cancer Cells

The anticancer activity of stilbene derivatives is not mediated by a single mechanism but rather through the modulation of multiple signaling pathways, leading to a synergistic antitumor effect[3].

Stilbene_MoA cluster_cellular_effects Cellular Effects Stilbene Indole-Based Stilbene Senescence Cellular Senescence Stilbene->Senescence Telomerase_Inhibition Telomerase Inhibition Stilbene->Telomerase_Inhibition Microtubule_Disruption Microtubule Disruption Stilbene->Microtubule_Disruption Tumor_Suppression Tumor Growth Inhibition Senescence->Tumor_Suppression Telomerase_Inhibition->Tumor_Suppression Apoptosis Apoptosis Microtubule_Disruption->Apoptosis Apoptosis->Tumor_Suppression

Caption: Signaling pathways modulated by stilbene-based antitumor agents.

One of the key mechanisms is the induction of cellular senescence , a state of irreversible cell cycle arrest that acts as a potent tumor suppression mechanism[1]. Stilbenes can also inhibit telomerase , the enzyme responsible for maintaining the length of telomeres. Inhibition of telomerase leads to telomere shortening and subsequent cell cycle arrest or apoptosis[1]. Furthermore, many stilbene derivatives, particularly those in the cis-conformation, are potent microtubule-destabilizing agents [10]. They bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to mitotic arrest and ultimately triggers apoptosis.

Botulinum Neurotoxin A Inhibitors: Targeting the Proteolytic Machinery

The primary mechanism of action of botulinum neurotoxin A is the cleavage of SNAP-25, which prevents the formation of the SNARE complex required for the fusion of synaptic vesicles with the presynaptic membrane[16]. Inhibitors derived from this compound are designed to directly target the active site of the BoNT/A light chain protease.

BoNT_Inhibition cluster_toxin_action BoNT/A Action cluster_inhibitor_action Inhibitor Action BoNT_LC BoNT/A Light Chain (Protease) SNAP25 SNAP-25 BoNT_LC->SNAP25 Cleavage SNARE_Complex SNARE Complex Formation SNAP25->SNARE_Complex Neurotransmitter_Release Neurotransmitter Release SNARE_Complex->Neurotransmitter_Release Paralysis Flaccid Paralysis Neurotransmitter_Release->Paralysis Inhibitor Indole-Based Inhibitor Inhibitor->BoNT_LC Inhibition

Caption: Mechanism of action of BoNT/A and its inhibition.

Recent studies using phosphoproteomic analysis have revealed that the expression of the BoNT/A light chain in cells leads to the enrichment of the PI3K-AKT signaling pathway [16]. This suggests that the toxin may modulate host cell signaling pathways to its advantage. While the direct inhibitors prevent the primary proteolytic event, understanding these downstream signaling consequences could open up new avenues for therapeutic intervention, potentially by targeting host factors that are co-opted by the toxin. Small molecule inhibitors that modulate the ubiquitin-proteasome pathway have also shown promise in promoting the degradation of the BoNT/A light chain[18][19].

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound stands as a testament to the enduring importance of the indole nucleus in medicinal chemistry. Its well-defined reactivity and strategic placement of the formyl group provide a reliable and versatile platform for the synthesis of a diverse range of bioactive molecules. From multi-targeting antitumor agents to potent inhibitors of deadly neurotoxins, the derivatives of this compound continue to expand the frontiers of drug discovery. This guide has provided a comprehensive overview of its nomenclature, synthesis, and applications, equipping researchers with the foundational knowledge and practical protocols necessary to harness the full potential of this invaluable chemical building block. As our understanding of complex biological pathways deepens, the strategic application of such versatile scaffolds will undoubtedly continue to drive the development of the next generation of therapeutics.

References

  • PubChem. 1H-Indole-6-carboxaldehyde.
  • Stilbene Compounds Inhibit Tumor Growth by the Induction of Cellular Senescence and the Inhibition of Telomerase Activity. PMC. [Link]
  • Unraveling Botulinum Neurotoxin A Light-Chain-Induced Signaling Pathways: A Phosphoproteomic Analysis in a Controlled Cellular Model. MDPI. [Link]
  • Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Deriv
  • Vilsmeier-Haack Transformations under Non Classical Conditions.
  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium - Freie Universität Berlin. [Link]
  • Increasing synthetic efficiency via direct C–H functionalization: formal synthesis of an inhibitor of botulinum neurotoxin. Royal Society of Chemistry. [Link]
  • Screening of a Focused Ubiquitin-Proteasome Pathway Inhibitor Library Identifies Small Molecules as Novel Modulators of Botulinum Neurotoxin Type A Toxicity. PubMed Central. [Link]
  • The Wittig Reaction Synthesis of Stlbene. YouTube. [Link]
  • indole-3-aldehyde. Organic Syntheses. [Link]
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
  • Screening of a Focused Ubiquitin-Proteasome Pathway Inhibitor Library Identifies Small Molecules as Novel Modulators of Botulinum Neurotoxin Type A Toxicity.
  • Synthesis of stilbene analogues by one-pot oxidation-Wittig and oxidation-Wittig–Heck reaction. Semantic Scholar. [Link]
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
  • Synthesis and Biological Evaluation of Botulinum Neurotoxin A Protease Inhibitors. PMC. [Link]
  • Botulinum Neurotoxin A1 Signaling in Pain Modulation within Human Sensory Neurons. bioRxiv. [Link]
  • Reimer–Tiemann reaction. Wikipedia. [Link]
  • Synthetic method for indole-3-carboxaldehyde compounds.
  • Rapid Methods of Synthesis of Stilbene and Phenylethynylstilbene Arms. Asian Journal of Chemical Sciences. [Link]
  • Pharmacological Interaction of Botulinum Neurotoxins with Excitatory and Inhibitory Neurotransmitter Systems Involved in the Modulation of Inflamm
  • Reimer–Tiemann reaction. L.S.College, Muzaffarpur. [Link]
  • Synthesis, characterization and development of a high-throughput methodology for the discovery of botulinum neurotoxin a inhibitors. Medical College of Wisconsin. [Link]
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • the reimer-tiemann reaction. Sciencemadness.org. [Link]
  • 1H-Indole-6-carboxaldehyde. PubChem. [Link]
  • Small Molecule Inhibitors as Countermeasures for Botulinum Neurotoxin Intoxic
  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids.

Sources

The Synthesis of Indole-6-Carboxaldehyde: A Journey Through Time and Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Strategically Placed Formyl Group

Indole-6-carboxaldehyde, a seemingly simple aromatic aldehyde, holds a position of considerable strategic importance in the landscape of medicinal chemistry and organic synthesis. Its indole core is a privileged scaffold, forming the backbone of numerous natural products and pharmaceuticals. The presence of a formyl group at the C6 position of this scaffold provides a versatile chemical handle for a wide array of synthetic transformations, enabling the construction of complex molecular architectures with diverse biological activities. This guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this valuable building block, offering both a retrospective analysis and a practical guide to its preparation.

Indole-6-carboxaldehyde serves as a key intermediate in the synthesis of various pharmacologically active compounds, including antitumor agents and inhibitors of botulinum neurotoxin serotype A protease.[1][2] Its utility extends to the development of fluorescent probes for biological imaging and as a component in the fabrication of organic light-emitting diodes (OLEDs).[2] The strategic placement of the formyl group on the benzene ring of the indole nucleus, as opposed to the more electronically rich pyrrole ring, allows for unique derivatization pathways, making the pursuit of efficient and regioselective syntheses a significant endeavor for chemists.

Historical Perspective: Unraveling the Early Synthetic Pathways

The initial discovery and synthesis of indole-6-carboxaldehyde are not as prominently documented as its more readily accessible isomer, indole-3-carboxaldehyde. The inherent electronic properties of the indole ring system heavily favor electrophilic substitution at the C3 position, making the direct formylation of the parent indole to achieve the 6-substituted product a formidable challenge.[3] Consequently, early synthetic efforts and many contemporary methods rely on indirect approaches, often starting with a pre-functionalized benzene ring that is then elaborated to form the indole nucleus, or by functionalizing an existing indole at a different position and then manipulating the substituent to yield the desired aldehyde.

One of the foundational indirect methods involves the synthesis and subsequent transformation of 6-cyanoindole. This approach highlights a common strategy in organic synthesis: installing a group that can be readily converted to the desired functionality, in this case, a nitrile group as a precursor to the aldehyde.

Key Synthetic Strategies: From Classical Reactions to Modern Innovations

The synthesis of indole-6-carboxaldehyde has evolved significantly over the years, with chemists developing increasingly sophisticated methods to achieve higher yields, greater regioselectivity, and improved functional group tolerance. This section details the core synthetic strategies, from classical approaches to modern catalytic systems.

Synthesis via Reduction of 6-Cyanoindole

A prevalent and reliable method for the preparation of indole-6-carboxaldehyde involves the reduction of 6-cyanoindole. This two-step approach, where the indole scaffold is first synthesized with a cyano group at the 6-position, followed by its reduction, offers a dependable route to the target molecule.

a. Synthesis of 6-Cyanoindole:

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus and can be adapted to produce 6-cyanoindole.[4] The general strategy involves the reaction of 4-cyanophenylhydrazine with a suitable ketone or aldehyde under acidic conditions.

Experimental Protocol: Synthesis of 6-Cyanoindole via Fischer Indole Synthesis [4]

  • Reaction Setup: A solution of 4-cyanophenylhydrazine hydrochloride is prepared in a mixture of ethanol and water.

  • Condensation: A selected ketone or aldehyde is added to the hydrazine solution, and the mixture is heated to reflux to facilitate the formation of the corresponding phenylhydrazone.

  • Cyclization: The reaction mixture is maintained at reflux to induce the acid-catalyzed cyclization of the phenylhydrazone to the indole.

  • Workup and Purification: The reaction is cooled, neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 6-cyanoindole.

Another method for the synthesis of 6-cyanoindole starts from 4-methyl-3-nitrobenzonitrile.[5] This multi-step process involves the formation of a vinylogous nitrile, followed by reductive cyclization to form the indole ring.

Experimental Protocol: Synthesis of 6-Cyanoindole from 4-Methyl-3-nitrobenzonitrile [5]

  • Step 1: Vinylation: 4-Methyl-3-nitrobenzonitrile is reacted with N,N-dimethylformamide and N,N-dimethylacetamide at elevated temperatures.

  • Step 2: Reductive Cyclization: The resulting intermediate is dissolved in a mixture of ethanol and acetic acid, and iron powder is added in portions. The mixture is refluxed to effect the reduction of the nitro group and subsequent cyclization to form 6-cyanoindole.

  • Purification: The final product is isolated by filtration and purified by silica gel column chromatography.

b. Reduction of 6-Cyanoindole to Indole-6-carboxaldehyde:

The conversion of the nitrile group in 6-cyanoindole to an aldehyde can be achieved through various reductive methods. A common and effective method utilizes a reducing agent such as diisobutylaluminium hydride (DIBAL-H) or, as described in some procedures, a Raney nickel catalyst with a hydride source like sodium hypophosphite.[6]

Experimental Protocol: Reduction of 6-Cyanoindole to Indole-6-carboxaldehyde [6]

  • Reaction Setup: 6-Cyanoindole and sodium hypophosphite are dissolved in a solvent mixture of water, acetic acid, and pyridine.

  • Reduction: A Raney nickel catalyst is added to the solution, and the reaction mixture is stirred at a slightly elevated temperature (e.g., 45°C).

  • Workup: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then extracted with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: The combined organic phases are dried and concentrated under reduced pressure. The resulting crude product is purified by crystallization to afford indole-6-carboxaldehyde.

G

Workflow for the synthesis of indole-6-carboxaldehyde from 6-cyanoindole.
Direct Formylation of the Indole Ring: A Regioselectivity Challenge

Directly introducing a formyl group at the C6 position of an unsubstituted indole via electrophilic aromatic substitution is inherently difficult due to the high nucleophilicity of the C3 position.[3] Classical formylation reactions, such as the Vilsmeier-Haack, Gattermann, and Reimer-Tiemann reactions, almost exclusively yield the C3-formylated product.

  • Vilsmeier-Haack Reaction: This reaction, which employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide), is a powerful tool for formylating electron-rich aromatic compounds.[7][8] However, with indole, the reaction overwhelmingly favors the C3 position.[9]

  • Gattermann Reaction: The Gattermann reaction uses a mixture of hydrogen cyanide and a Lewis acid to introduce a formyl group.[10][11] While applicable to indoles, it also directs the formylation to the C3 position.

  • Reimer-Tiemann Reaction: This reaction, which involves the generation of dichlorocarbene from chloroform and a strong base, can lead to a mixture of products with indole, including indole-3-carboxaldehyde and ring-expansion to form 3-chloroquinoline.[12][13] Formylation at the C6 position is not a significant outcome.

Despite these challenges, modern advancements in catalysis have opened new avenues for the direct C-H functionalization of the indole benzene ring.

Modern Catalytic Approaches: Precision and Efficiency

Recent years have witnessed the emergence of powerful catalytic methods that enable the direct and regioselective functionalization of C-H bonds, including those on the indole nucleus. These methods offer significant advantages in terms of atom economy and synthetic efficiency.

  • Transition Metal-Catalyzed C-H Functionalization: The use of transition metal catalysts, such as palladium, rhodium, and copper, has enabled the direct arylation, alkenylation, and other functionalizations of the C6 position of the indole ring. By employing a directing group on the indole nitrogen, the catalyst can be guided to the desired C-H bond, overriding the inherent reactivity of the molecule. While direct C6-formylation via this method is less common, the introduction of a group that can be subsequently converted to an aldehyde is a viable strategy.

  • Boron-Catalyzed Formylation: A recent development involves the use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst for the formylation of indoles with trimethyl orthoformate as the formyl source. This method has shown the potential to produce a range of C-formylindoles, including the C6-isomer, under mild conditions and with short reaction times.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Reduction of 6-Cyanoindole 6-CyanoindoleRaney Ni, NaH₂PO₂ or DIBAL-HReliable and well-established route; good yields.Requires the prior synthesis of 6-cyanoindole.
Fischer Indole Synthesis of 6-Cyanoindole 4-CyanophenylhydrazineKetone/Aldehyde, AcidVersatile for creating substituted indoles.Can have moderate yields depending on the substrate.
Direct C-H Formylation IndoleVilsmeier, Gattermann, or Reimer-Tiemann reagentsPotentially the most atom-economical route.Extremely poor regioselectivity for the C6 position.
Modern Catalytic Methods Substituted IndoleTransition metal catalysts, directing groupsHigh regioselectivity for the C6 position is achievable.Often requires multi-step synthesis of the starting material and the use of expensive catalysts.

Conclusion and Future Outlook

The synthesis of indole-6-carboxaldehyde has evolved from classical, multi-step sequences to more direct and efficient catalytic methods. While the reduction of 6-cyanoindole remains a robust and widely used approach, the development of novel C-H functionalization strategies holds great promise for the future. These emerging techniques have the potential to further streamline the synthesis of this important building block, making it more accessible for applications in drug discovery, materials science, and other areas of chemical research. The ongoing quest for more sustainable and atom-economical synthetic methods will undoubtedly continue to drive innovation in the synthesis of indole-6-carboxaldehyde and its derivatives.

References

  • 6-Cyanoindole: A Versatile Intermediate for Synthetic Chemistry. Benchchem. [URL: https://www.benchchem.
  • Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Sciencemadness.org. [URL: https://www.sciencemadness.
  • Electrophilic substitution at the indole. Química Organica.org. [URL: https://www.quimicaorganica.
  • Cyanoindoles via Fischer Indole Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/cyanoindoles-via-fischer-indole-synthesis]
  • the reimer-tiemann reaction. Sciencemadness.org. [URL: https://www.sciencemadness.org/smwiki/images/the_reimer-tiemann_reaction.pdf]
  • 6-Cyano-2-(4-cyanophenyl)indole synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/28719-00-8.htm]
  • The Reimer–Tiemann Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/225401185_The_Reimer-Tiemann_Reaction]
  • Gattermann reaction. Wikipedia. [URL: https://en.wikipedia.
  • Gattermann and Gattermann-Koch Formylation. Thermo Fisher Scientific - RU. [URL: https://www.thermofisher.
  • Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem. [URL: https://www.benchchem.
  • Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Formation-of-indole-trimers-in-Vilsmeier-type-Moghadam-Mohammadpour/a9e7f8b9e6e1b6f0e3b1c1c1d1d8f8b9e6e1b6f0]
  • Gattermann Reaction || Formylation Reaction Mechanism Trick|गाटरमैन अभिक्रिया ||NEET||JEE||BSc||CUET. YouTube. [URL: https://www.youtube.
  • Vilsmeier–Haack reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [URL: https://www.vmsr.org/journals/index.php/vmsr/article/download/123/123]
  • Give the mechanism of the Reimer Tieman reaction on indole. Brainly.in. [URL: https://brainly.in/question/5227386]
  • Reimer–Tiemann reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Reimer%E2%80%93Tiemann_reaction]
  • Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10244243/]
  • Reimer-Tiemann reaction on indole. ECHEMI. [URL: https://www.echemi.com/community/reimer-tiemann-reaction-on-indole_thread-1031-1-1.html]
  • and regio-selective amidation of indoles with isocyanates using borane Lewis acids. SciSpace. [URL: https://typeset.
  • Indole-6-carboxaldehyde 97 1196-70-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/632406]
  • Indole-6-carboxaldehyde CAS#: 1196-70-9. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8218175.htm]
  • Indole-6-carboxaldehyde. Chem-Impex. [URL: https://www.chemimpex.com/products/06324]
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents. [URL: https://patents.google.
  • Gattermann Formylation | Named organic reactions | Organic Chemistry | Chemwonders. YouTube. [URL: https://www.youtube.
  • Indole-6-carboxaldehyde | 1196-70-9. ChemicalBook. [URL: https://www.chemicalbook.
  • Technical Support Center: Regioselectivity in Substituted Indole Synthesis. Benchchem. [URL: https://www.benchchem.com/technical-support/regioselectivity-in-substituted-indole-synthesis]
  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/330922441_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions]
  • indole-3-aldehyde. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p539]
  • Synthesis of indoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/indoles.shtm]
  • Indole-6-carboxaldehyde 97 1196-70-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/632406]
  • Indole-6-carboxaldehyde | CAS 1196-70-9 | SCBT. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/indole-6-carboxaldehyde-1196-70-9]
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004111/]
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8516089/]
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6652]
  • Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058474/]
  • Indole-6-carboxaldehyde, 97%, Thermo Scientific. [URL: https://www.thermofisher.com/chemical-product/A11933.html]
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [URL: https://www.researchgate.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0021]
  • Indole-6-carboxaldehyde 97 1196-70-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/632406?context=substance]
  • Indole-6-carboxaldehyde. CymitQuimica. [URL: https://www.cymitquimica.com/producto/I0088]

Sources

A Technical Guide to the Therapeutic Potential of 1H-Indole-6-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1][2][3][4] Among its many functionalized variants, 1H-indole-6-carbaldehyde has emerged as a particularly promising starting point for the development of novel therapeutic agents. The strategic placement of the aldehyde group at the C6-position of the indole ring offers a versatile chemical handle for synthesizing diverse derivatives. This guide synthesizes current research to provide an in-depth exploration of the therapeutic landscapes being shaped by these compounds, focusing on oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of their biological activities, detail key preclinical evaluation methodologies, and provide insights into structure-activity relationships to empower researchers in the rational design of next-generation indole-based therapeutics.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery due to its ability to mimic the structure of tryptophan and interact with a multitude of biological targets.[3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6][7] The aldehyde functionality at the 6-position of the 1H-indole core provides a reactive site for various chemical transformations, such as condensation reactions to form Schiff bases or Knoevenagel condensations, allowing for the creation of extensive libraries of derivatives with diverse physicochemical properties and biological functions.

Synthetic Strategies for Derivative Development

The aldehyde group of this compound is the primary site for chemical modification. A prevalent and effective strategy for generating structural diversity is through the synthesis of Schiff bases. This involves the condensation reaction between the indole-6-carbaldehyde and a primary amine, resulting in an imine or azomethine (-N=CH-) linkage. This reaction is highly efficient and allows for the introduction of a wide array of substituents, profoundly influencing the compound's steric and electronic properties, and consequently its biological activity.[8][9][10]

Protocol 2.1: General Synthesis of this compound Schiff Base Derivatives

This protocol outlines a standard procedure for the synthesis of Schiff base derivatives, a common class of compounds derived from this compound.

Objective: To synthesize a Schiff base derivative by reacting this compound with a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Filtration apparatus (Büchner funnel)

Methodology:

  • Reactant Dissolution: Dissolve this compound (1.0 equivalent) in absolute ethanol in a round-bottom flask.

  • Amine Addition: To the stirring solution, add the selected primary amine (1.0-1.1 equivalents).

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C for ethanol). Monitor the reaction progress using TLC (typically 2-6 hours).

    • Causality Note: Heating accelerates the reversible formation of the carbinolamine intermediate and its subsequent dehydration to the stable imine product. The catalytic acid protonates the hydroxyl group of the intermediate, making it a better leaving group (water).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Therapeutic Areas and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential across several critical therapeutic areas. Their efficacy often stems from the ability to interact with multiple biological targets.[4][11][12]

Oncology

The indole scaffold is a well-established pharmacophore in cancer therapy.[1][3] Derivatives have been shown to exert anticancer effects through various mechanisms.[11][12][13]

  • Mechanism of Action: Many indole derivatives function by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[11][13] They can also act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][14] Furthermore, some derivatives have been identified as inhibitors of specific protein kinases like EGFR, HER2, and VEGFR-2, which are often overactive in cancer cells.[14][15] The induction of apoptosis (programmed cell death) is a common endpoint for the anticancer activity of these compounds.[1][6]

  • Supporting Data: The table below summarizes the cytotoxic activity of representative indole derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of Action
Indole-based TyrphostinsHCT-116 (Colon)< 1.0Kinase Inhibition, Apoptosis Induction[15]
Thiazolyl-indole CarboxamidesMCF-7 (Breast)6.10 ± 0.4Multi-kinase Inhibition (EGFR, HER2, VEGFR-2)[14]
Indole SulfonohydrazidesMDA-MB-468 (Breast)8.2Proliferation Inhibition[16][17]
28-Indole-betulin DerivativesMCF-7 (Breast)VariesG1 Phase Arrest, Apoptosis Induction[3]
Infectious Diseases

Schiff bases derived from indole aldehydes are a significant class of antimicrobial and antifungal agents.[8][9][10][18]

  • Mechanism of Action: The antimicrobial activity is often attributed to the azomethine group (-N=CH-). It is theorized that this group can interfere with microbial cell wall synthesis or chelate with metal ions essential for enzymatic activity in pathogens. This disruption of vital cellular processes inhibits microbial growth and proliferation.[9]

  • Supporting Data: Studies have shown that Schiff bases derived from indole-3-carboxaldehyde are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli), as well as fungal species like Candida albicans.[18][19] The specific activity can be modulated by the nature of the substituent attached to the imine nitrogen.

Anti-Inflammatory Activity

Inflammation is a key pathological process in many diseases. Indole derivatives have shown promise as anti-inflammatory agents.[20]

  • Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing inflammatory prostaglandins.[20] Some indole-3-carboxaldehyde derivatives have also been shown to alleviate inflammation by inhibiting the production of reactive oxygen species (ROS) and suppressing the activation of the NLRP3 inflammasome, a key component of the innate immune response.[21]

  • Supporting Data: In one study, an indole derivative (S3) demonstrated 61.99% inhibition of inflammation in a carrageenan-induced paw edema model and was shown to be a selective COX-2 inhibitor.[20]

Neuroprotection

The indole nucleus is central to neuroactive molecules like serotonin and melatonin, highlighting its potential in treating neurodegenerative diseases.[5]

  • Mechanism of Action: Indole-based compounds can offer neuroprotection through multiple mechanisms. They act as powerful antioxidants, scavenging free radicals and reducing oxidative stress, a key contributor to neuronal damage.[5][22] Certain derivatives can also inhibit the aggregation of misfolded proteins like amyloid-beta (Aβ) and alpha-synuclein, which are hallmarks of Alzheimer's and Parkinson's disease, respectively.[5] Furthermore, they can modulate neuroinflammatory pathways and support mitochondrial health.[5]

  • Supporting Data: Synthetic indole-phenolic compounds have demonstrated the ability to chelate metal ions, reduce ROS levels, and promote the disaggregation of the Aβ fragment in cellular models.[23]

Methodologies for Preclinical Evaluation

To validate the therapeutic potential of newly synthesized this compound derivatives, a series of standardized in vitro assays are essential.

Protocol 4.1: MTT Assay for Cytotoxicity Assessment

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plate

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 4 hours.

    • Causality Note: Only viable cells can reduce the yellow MTT to purple formazan. Dead cells lack the necessary mitochondrial enzymes.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Visualizing Mechanisms: Signaling Pathways and Workflows

Understanding the molecular interactions of these derivatives is key to their development. Diagrams can effectively illustrate these complex processes.

G cluster_0 Experimental Workflow: MTT Assay A 1. Seed Cancer Cells (96-well plate) B 2. Add Indole Derivatives (Serial Dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for determining the IC₅₀ of indole derivatives.

G cluster_1 Anticancer Mechanism: Kinase Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indole Indole Derivative Indole->Receptor Indole->PI3K

Caption: Inhibition of pro-survival signaling by indole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on their structural features. SAR studies are crucial for optimizing lead compounds.[24][25]

  • Substituents on the Schiff Base: For antimicrobial Schiff bases, the nature of the aromatic ring attached to the imine nitrogen is critical. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on this ring can significantly alter the electronic properties of the azomethine group, thereby modulating antimicrobial potency.

  • Modifications on the Indole Ring: Substitution at the N1 position of the indole ring can improve pharmacokinetic properties like solubility and cell permeability. For instance, adding a morpholinoethyl group to indole-based sulfonohydrazides was shown to be beneficial for anticancer activity.[16][17]

  • Overall Molecular Shape: In the context of HIV fusion inhibitors, the overall shape and contact surface area of bis-indole derivatives were found to be critical for binding affinity and biological activity.[24][25]

Future Outlook and Conclusion

Derivatives of this compound represent a versatile and potent class of compounds with significant therapeutic potential. The research highlighted in this guide underscores their promise in oncology, infectious disease, inflammation, and neurodegeneration. Future research should focus on optimizing lead compounds through medicinal chemistry efforts guided by SAR, exploring novel derivatives, and conducting in vivo studies to validate the efficacy and safety of these promising agents. The continued exploration of this chemical scaffold is poised to deliver new and effective treatments for a range of human diseases.

References

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central.
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science.
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach | Request PDF. ResearchGate.
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher.
  • Different mechanisms of indole derivatives as anticancer agents. ResearchGate.
  • Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. MDPI.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PubMed Central.
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Ingenta Connect.
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central.
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI.
  • Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. PubMed.
  • Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. PubMed.
  • Antifungal and Antimicrobial Activities of New Schiff Base and Its Metal Complexes. ResearchGate.
  • Structure/activity relationships of indole derivatives. ResearchGate.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Publications.
  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications.
  • Discovery of Schiff bases as potent antibacterial and antifungal agents. RSC Publishing.
  • The in vitro antimicrobial and antifungal activities of Schiff bases. ResearchGate.
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Publications.
  • SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTI-MICROBIAL STUDIES OF SCHIFF BASES DERIVED FROM SOME SELECTED AMINO ACIDS AND INDOL. Global Scientific Journals.
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PubMed Central.
  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. PubMed Central.
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.
  • Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PubMed Central.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Publications.
  • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Samara Journal of Science.
  • Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences.
  • Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. ResearchGate.
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed.
  • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. MDPI.

Sources

Regioselective formylation of the indole nucleus at the C6 position

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Regioselective Formylation of the Indole Nucleus at the C6 Position

Introduction: The Significance and Challenge of C6-Formylindoles

The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products.[1][2] The functionalization of the indole nucleus allows for the systematic modulation of a molecule's biological activity and physical properties. Among substituted indoles, 6-formylindoles are particularly valuable synthetic intermediates. The aldehyde group at the C6 position serves as a versatile handle for a wide array of chemical transformations, including reductive amination, oxidation, olefination, and the construction of novel heterocyclic rings.

However, the synthesis of 6-formylindoles is a non-trivial challenge due to the inherent electronic properties of the indole ring.[3][4] The pyrrole moiety of indole is significantly more electron-rich than the benzenoid ring, leading to a strong kinetic and thermodynamic preference for electrophilic substitution at the C3 position.[3][5] Consequently, classical formylation methods like the Vilsmeier-Haack and Gattermann reactions almost exclusively yield the C3-formylated product.[6][7]

Achieving regioselective functionalization at the less reactive C6 position requires overcoming this innate reactivity bias. This guide provides a comprehensive overview of the modern synthetic strategies developed to address this challenge, focusing on transition-metal-catalyzed C-H activation, remote functionalization techniques, and indirect multi-step approaches. It is intended for researchers, scientists, and drug development professionals seeking to incorporate the C6-formylindole motif into their synthetic programs.

Chapter 1: The Fundamental Hurdle: Inherent Reactivity of the Indole Nucleus

The indole ring system consists of a benzene ring fused to a pyrrole ring. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, rendering the pyrrole ring highly electron-rich and nucleophilic. Molecular orbital calculations and experimental evidence confirm that the C3 position has the highest electron density, making it the primary site for electrophilic attack.[3][7] Direct functionalization of the benzenoid C4–C7 positions is therefore challenging, as it requires reaction conditions that can override the potent reactivity of the C3 (and to a lesser extent, C2) position.[1][8][9]

Any successful C6-formylation strategy must therefore either:

  • Temporarily block the C2 and C3 positions to prevent unwanted side reactions.

  • Employ a catalytic system that is electronically or sterically biased to interact specifically with the C6 C-H bond.

  • Introduce a functional group at C6 through an alternative, non-electrophilic pathway.

The following chapters will explore how chemists have ingeniously implemented these principles.

Chapter 2: Transition-Metal-Catalyzed C-H Functionalization: A Paradigm Shift for C6-Selectivity

The most significant breakthrough in accessing the benzenoid positions of indole has been the development of transition-metal-catalyzed C-H functionalization.[8][10] These methods utilize a directing group (DG), typically installed on the indole nitrogen (N1), to position a metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and functionalization.

While direct C-H formylation at C6 remains a nascent field, the C-H activation strategy has been successfully applied to introduce other functional groups (e.g., aryl, alkenyl, boryl) at the C6 position. These functionalized indoles are often readily convertible to the desired 6-formylindole, making this a powerful two-step approach.

The Directing Group Strategy: A General Mechanism

The overarching principle involves the coordination of a directing group on the indole substrate to a metal center (e.g., Pd, Ru, Cu). This brings the catalyst close to the targeted C-H bond, facilitating its cleavage via a cyclometalated intermediate. Subsequent reaction with a coupling partner and reductive elimination yields the C6-functionalized product and regenerates the active catalyst.

G cluster_cycle Catalytic Cycle Indole Indole-DG Coordination Coordination Complex Indole->Coordination + M(L)n Catalyst M(L)n CMA Cyclometalated Intermediate (C-H Activation) Coordination->CMA C-H Activation @ C6 OxAdd Oxidative Addition Intermediate CMA->OxAdd + Reagent (R-X) Product_Complex Product Complex OxAdd->Product_Complex Reductive Elimination Product_Complex->Catalyst - Product Product C6-Functionalized Indole Product_Complex->Product

Caption: Generalized catalytic cycle for directing group-assisted C6 C-H functionalization.

Key Catalytic Systems for C6-Functionalization

Several metal systems have been developed, each with preferred directing groups and coupling partners to achieve C6-selectivity.

  • Copper-Catalyzed Arylation: The first direct and site-selective arylation at the C6 position was achieved using a copper catalyst.[11][12] The key to this high regioselectivity was the use of an N-P(O)tBu₂ directing group. This protocol employs diaryliodonium triflate salts as the arylating agent in the presence of catalytic CuO. A significant advantage is the mild reaction system that avoids the need for expensive ligands.[12] The N-P(O)tBu₂ directing group can be easily removed post-functionalization.[11]

  • Ruthenium-Catalyzed Alkylation: A remote C6-selective C-H alkylation of indoles has been developed using ruthenium catalysis.[13][14] This strategy is notable for its use of a dual-directing group system: a primary directing group on the nitrogen (e.g., N-pyrimidinyl) and an ancillary directing group at the C3 position (e.g., an ester). This ancillary group was found to be crucial for achieving high reactivity and selectivity at the C6 position. The proposed mechanism involves C2-cyclometalation followed by a remote σ-activation of the C6 C-H bond.[13]

  • Palladium-Catalyzed Olefination: Palladium catalysis has been employed for the C-H olefination of indoles at the C6 position using a removable sulfonamide directing group attached to the N1 position.[11] This "U-shaped" template orients the C6-H bond toward the palladium center to facilitate the reaction with activated alkenes like ethyl acrylate.[9]

  • Iridium-Catalyzed Borylation: A bulky tertiary phosphine directing group has been designed to enable an iridium-catalyzed C6-selective borylation of indoles.[15] The resulting C6-borylated indoles (containing a Bpin group) are exceptionally versatile intermediates that can be converted to aldehydes via oxidation.

Method Catalyst Directing Group (DG) Functionality Introduced Key Features Reference(s)
ArylationCuON-P(O)tBu₂ArylLigand-free, mild conditions, removable DG.[11][12][16]
Alkylation[Ru(p-cymene)Cl₂]₂N-pyrimidinyl + C3-esterAlkylDual-directing group strategy, remote σ-activation.[13][14]
OlefinationPd(OAc)₂N-SO₂RAlkenylRemovable "U-shaped" template DG.[9][11]
Borylation[Ir(cod)OMe]₂N-P(tBu)₂Boryl (Bpin)Bulky DG controls selectivity, versatile intermediate.[15]
Table 1: Comparison of Transition-Metal-Catalyzed Methods for C6-Functionalization of Indoles.

Chapter 3: Acid-Catalyzed Remote C6-Functionalization

An alternative to transition metal catalysis has emerged in the form of acid-catalyzed remote functionalization, particularly for 2,3-disubstituted indoles.[17] A metal-free approach using a Brønsted acid catalyst (e.g., benzenesulfonic acid) has been developed for the C6-alkylation of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters.[4][9] This reaction proceeds with high regioselectivity for the C6 position under mild conditions. The regioselectivity is believed to be controlled by hydrogen bonding and the specific steric and electronic properties of the substrates.[10][18] While the substrate scope is more limited compared to metal-catalyzed methods, this strategy offers a cost-effective and environmentally benign route to C6-functionalized indoles.[4]

Chapter 4: Indirect and Multi-Step Synthetic Approaches

For many applications, indirect or multi-step syntheses remain the most practical and scalable methods for obtaining 6-formylindole. These approaches circumvent the challenge of direct C-H formylation by starting with an indole already functionalized at the C6 position.

Caption: Workflow comparison between direct C-H activation and indirect synthetic routes to 6-formylindole.

Oxidation of C6-Substituted Precursors

A common and reliable method involves the synthesis of a 6-methylindole or 6-hydroxymethylindole, followed by oxidation to the aldehyde. 6-Methylindole can be prepared via classical indole syntheses (e.g., Fischer, Bartoli) from commercially available starting materials like 4-methyl-2-nitrotoluene. The methyl group can then be oxidized to the aldehyde using reagents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂). Alternatively, 6-hydroxymethylindole can be oxidized under milder conditions.

A literature procedure for the oxidation of 6-hydroxymethylindole is as follows:

  • Manganese dioxide (MnO₂) is added to a solution of 6-hydroxymethylindole in a chlorinated solvent like methylene chloride.[19]

  • The mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The mixture is then filtered through a pad of celite to remove the manganese salts, and the filtrate is concentrated to yield 6-formylindole.[19]

Formylation via Organometallic Intermediates

Another robust strategy begins with a 6-haloindole, typically 6-bromoindole. The halogen atom serves as a handle for metal-halogen exchange to generate a nucleophilic organometallic species, which can then be quenched with a formylating agent.

  • Lithiation: 6-Bromoindole is treated with a strong organolithium base (e.g., n-butyllithium or t-butyllithium) at low temperature (-78 °C) to generate the 6-lithioindole species.

  • Formylation: The organolithium intermediate is then reacted with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

  • Work-up: An aqueous work-up quenches the reaction and yields the final 6-formylindole product.

Chapter 5: Classical Formylation Methods: A Note on C3-Selectivity

It is instructive to briefly consider why classical electrophilic formylation reactions are unsuitable for C6-formylation.

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (generated from POCl₃ and DMF) as the electrophile.[20][21] Due to the high electron density at C3, the indole nucleus attacks the Vilsmeier reagent almost exclusively at this position to give indole-3-carboxaldehyde.[6][7]

  • Gattermann Reaction: This reaction uses a mixture of hydrogen cyanide (or a surrogate like zinc cyanide) and HCl with a Lewis acid catalyst.[22][23][24] Similar to the Vilsmeier-Haack reaction, the electrophilic species generated reacts preferentially at the C3 position of the indole.[25][26]

These methods are exceptionally reliable for producing C3-aldehydes but are not viable for directly accessing the C6-isomer.

Experimental Protocols

Protocol 1: C6-Alkylation via Ru-Catalyzed C-H Activation (Conceptual Example)

This protocol is a conceptual representation based on the work of Leitch et al. and Frost et al.[13][14]

  • Substrate Preparation: Synthesize the N-pyrimidinyl-3-ethoxycarbonylindole starting material.

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the indole substrate (1.0 equiv), the alkylating agent (e.g., ethyl acrylate, 1.5 equiv), [Ru(p-cymene)Cl₂]₂ (5 mol%), and a silver salt oxidant (e.g., AgSbF₆, 20 mol%).

  • Solvent Addition: Add a suitable dry solvent (e.g., 1,2-dichloroethane).

  • Reaction: Heat the mixture at a specified temperature (e.g., 80-100 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the C6-alkylated indole.

  • Conversion to Aldehyde: The resulting ester can be reduced to an alcohol and then oxidized to the aldehyde in subsequent steps.

Protocol 2: Oxidation of 6-Hydroxymethylindole to 6-Formylindole

Based on the procedure reported by PrepChem.[19]

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, add 6-hydroxymethylindole (1.0 equiv) and methylene chloride (approx. 0.06 M solution).

  • Reagent Addition: Add activated manganese dioxide (MnO₂, approx. 10-15 equiv) portion-wise to the stirred solution.

  • Reaction: Stir the resulting black suspension vigorously at room temperature for 18-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Filtration: Filter the mixture through a pad of diatomaceous earth (Celite®). Wash the filter cake thoroughly with methylene chloride and then with a more polar solvent like chloroform or THF to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure to yield 6-formylindole as a solid. The product can be further purified by recrystallization if necessary.

Summary and Future Outlook

The regioselective formylation of the indole nucleus at the C6 position is a formidable synthetic challenge that has been met with remarkable ingenuity. While classical methods are ineffective, the field of transition-metal-catalyzed C-H activation has provided powerful, albeit often indirect, routes to this valuable scaffold. Directing group strategies using copper, ruthenium, and palladium have enabled the introduction of various functionalities at C6, which can then be converted to the desired aldehyde. Concurrently, acid-catalyzed methods and robust, multi-step classical syntheses remain highly relevant and practical approaches.

Future research will likely focus on the development of catalytic systems capable of direct C-H formylation at the C6 position, potentially using novel formylating reagents or more sophisticated catalyst designs. The development of transient directing groups or catalyst-controlled regioselectivity without the need for pre-installed directing groups would represent a major advance, further streamlining the synthesis of these important building blocks for drug discovery and materials science.

References

  • ResearchGate. "Transition-Metal Catalyzed C6 selective C−H Functionalization of Indoles.
  • Grokipedia.
  • RSIS International.
  • ResearchGate. "Recent advances in functionalization of indoles.
  • PubMed. "Recent Advances on Direct Functionalization of Indoles in Aqueous Media.
  • PubMed. "Catalytic functionalization of indoles in a new dimension.
  • PrepChem.com. "Synthesis of 6-formylindole.
  • Royal Society of Chemistry. "Transition metal-catalyzed C–H functionalizations of indoles.
  • SciSpace. "C6–H Bond Functionalization of Indoles: A New Gate (2023).
  • ResearchGate. "C(6)–H Bond Functionalization of Indoles: A New Gate | Request PDF.
  • National Institutes of Health. "Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System.
  • C-H Functionalization of indoles and oxindoles through CDC reactions.
  • National Institutes of Health. "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
  • PubMed Central. "Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester.
  • Frontiers. "Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester.
  • ACS Publications. "Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation.
  • ACS Publications. "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
  • PubMed. "Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles.
  • Organic Chemistry Portal. "Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.
  • Wikipedia. "Gattermann reaction.
  • SciSpace. "Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation.
  • Unacademy. "Gattermann Reaction.
  • Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox C
  • RSC Publishing. "Dispersion-controlled C6-selective C–H borylation of indoles.
  • ResearchGate. "Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles | Request PDF.
  • PubMed. "Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines.
  • BYJU'S. "Gattermann reaction examples.
  • Benchchem. "A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction."
  • National Institutes of Health. "Regioselective Ru(ii)-catalyzed C–H alkenylation and annulation of indoles: a direct approach to fused lactone scaffolds."
  • ChemRxiv. "Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines.
  • ResearchGate. "Regioselective Synthesis of C6-alkylated Indoles Utilizing Electronic-Steric Effect Enabled by Imino Exchange and Phosphorus Ylides Addition | Request PDF.
  • PubMed Central. "Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes."
  • ACS Publications. "Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles.
  • YouTube. "Vilsmeier–Haack reaction of indole.
  • ACS Publications. "Cu-Catalyzed Direct C6-Arylation of Indoles.
  • Jiao Research Group. "Pd(II)-Catalyzed Regioselective 2-Alkylation of Indoles via a Norbornene-Mediated C–H Activation: Mechanism and Applications.
  • National Institutes of Health. "Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox C
  • ResearchGate.

Sources

An In-depth Technical Guide to the Electronic Properties of the 1H-Indole-6-Carbaldehyde Ring System

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic characteristics and biological activity.[1] The introduction of a carbaldehyde group at the 6-position of the indole ring creates 1H-indole-6-carbaldehyde, a molecule with nuanced electronic properties that are critical to its reactivity and potential applications. This guide provides a comprehensive exploration of these properties, blending theoretical principles with practical experimental and computational methodologies. We will delve into the synthesis, spectroscopic behavior, and electrochemical characteristics of this important heterocyclic system, offering a self-validating framework for its investigation.

Introduction: The Significance of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in a vast array of natural products and synthetic compounds with significant biological activities.[1] Its aromaticity and the presence of the nitrogen heteroatom endow it with a rich electronic landscape, making it a versatile pharmacophore. The electronic properties of the indole ring can be finely tuned through substitution, influencing its interactions with biological targets and its performance in electronic materials.[2] The introduction of an electron-withdrawing group, such as a carbaldehyde moiety, is a key strategy for modulating these properties.

The position of the substituent on the indole ring is crucial in determining its electronic influence. While much research has focused on C3-substituted indoles, understanding the electronic perturbations caused by substitution on the benzene ring portion, such as at the C6 position, is vital for a comprehensive grasp of indole chemistry. This guide focuses specifically on this compound, providing a deep dive into its electronic architecture.

Synthesis of the this compound Scaffold

The preparation of this compound can be achieved through various synthetic routes, often involving the formylation of an appropriately substituted indole precursor. A common and effective method is the Vilsmeier-Haack reaction, which utilizes a phosphorus oxychloride and dimethylformamide (DMF) mixture to introduce the aldehyde group onto the electron-rich indole ring.

While the Vilsmeier-Haack reaction is a powerful tool, alternative methods, such as the oxidation of a corresponding methyl or hydroxymethyl group at the C6 position, can also be employed. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

Experimental Characterization of Electronic Properties

A thorough understanding of the electronic properties of this compound necessitates a multi-faceted experimental approach. Here, we detail the core techniques of UV-Visible Spectroscopy, Fluorescence Spectroscopy, and Cyclic Voltammetry.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.[3] For indole and its derivatives, the characteristic absorption bands arise from π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents.

Expected Spectral Features of this compound:

The electron-withdrawing nature of the 6-carbaldehyde group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.[4] This is due to the stabilization of the excited state through conjugation of the aldehyde with the indole π-system. The spectrum of this compound is anticipated to exhibit two main absorption bands, corresponding to the ¹La and ¹Lb transitions characteristic of the indole chromophore.

Table 1: Predicted UV-Visible Absorption Data for this compound

CompoundSolventPredicted λmax (nm)Predicted Molar Absorptivity (ε, M-1cm-1)
This compoundEthanol~290-310~5,000-10,000
~220-240~20,000-30,000

Note: These are predicted values based on the known effects of electron-withdrawing groups on the indole chromophore. Actual experimental values may vary.

Experimental Protocol: UV-Visible Spectroscopy

  • Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[5]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.[6]

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of 200-400 nm.[3]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Diagram 1: Experimental Workflow for UV-Visible Spectroscopy

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Stock Solution B Prepare Dilutions A->B E Measure Sample B->E Sample C Warm-up Spectrophotometer D Measure Blank (Solvent) C->D D->E F Identify λmax E->F G Calculate Molar Absorptivity (ε) F->G

Caption: A streamlined workflow for acquiring UV-Visible absorption spectra.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure of a molecule in its excited state.[7] Indole and its derivatives are often fluorescent, and their emission properties are highly dependent on the nature and position of substituents, as well as the solvent environment.

Expected Fluorescence Properties of this compound:

The presence of the electron-withdrawing carbaldehyde group is expected to influence the fluorescence of the indole ring. It may lead to a red-shifted emission spectrum compared to unsubstituted indole and could potentially quench the fluorescence to some extent due to enhanced intersystem crossing or other non-radiative decay pathways.

Table 2: Predicted Fluorescence Data for this compound

CompoundSolventPredicted Excitation λmax (nm)Predicted Emission λmax (nm)Predicted Quantum Yield (Φ)
This compoundEthanol~290-310~350-380Moderate

Note: These are predicted values. The actual quantum yield will depend on various factors, including solvent polarity and temperature.

Experimental Protocol: Fluorescence Spectroscopy

  • Instrument Preparation: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable fluorescence-grade solvent. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

  • Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan the excitation monochromator over a range of wavelengths (e.g., 250-350 nm). The resulting spectrum should resemble the absorption spectrum and will help in choosing the optimal excitation wavelength.[8]

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum absorption (determined from the UV-Vis spectrum or the excitation spectrum) and scan the emission monochromator to longer wavelengths (e.g., 320-500 nm).

  • Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate) by comparing the integrated fluorescence intensities of the sample and the standard under identical experimental conditions.

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a molecule.[9] It provides information about the potentials at which a compound is oxidized and reduced, as well as the stability of the resulting charged species.

Expected Redox Behavior of this compound:

The indole nucleus is known to be susceptible to oxidation. The presence of the electron-withdrawing carbaldehyde group will likely make the indole ring more difficult to oxidize, resulting in a higher oxidation potential compared to unsubstituted indole. The aldehyde group itself can be reduced, and a reduction wave may be observed at negative potentials.

Table 3: Predicted Electrochemical Data for this compound

CompoundSolvent/ElectrolytePredicted Oxidation Potential (Eox, V vs. Ag/AgCl)Predicted Reduction Potential (Ered, V vs. Ag/AgCl)
This compoundAcetonitrile/0.1 M TBAPF6> +1.0~ -1.5 to -2.0

Note: These are predicted values and are highly dependent on the solvent, electrolyte, and electrode material used.

Experimental Protocol: Cyclic Voltammetry

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[10]

  • Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.[11]

  • Blank Voltammogram: Run a cyclic voltammogram of the solvent and electrolyte solution without the analyte to establish the potential window and identify any background currents.

  • Sample Voltammogram: Add the analyte to the cell and record the cyclic voltammogram. Start the potential scan from a value where no Faradaic current is observed and sweep towards a more positive potential to observe oxidation, then reverse the scan to a negative potential to observe reduction.

  • Data Analysis: Determine the peak potentials for the oxidation (Epa) and reduction (Epc) processes. The half-wave potential (E1/2), which is a measure of the thermodynamic redox potential, can be estimated as the average of Epa and Epc for reversible or quasi-reversible processes.

Diagram 2: Cyclic Voltammetry Experimental Setup

CV_Setup cluster_cell Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) RE Reference Electrode (e.g., Ag/AgCl) CE Counter Electrode (e.g., Pt wire) Solution Analyte in Solvent + Electrolyte Potentiostat Potentiostat Potentiostat->WE Controls Potential Potentiostat->RE Measures Potential Potentiostat->CE Passes Current

Caption: A schematic of a three-electrode setup for cyclic voltammetry.

Computational Modeling of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the electronic properties of molecules.[12] Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra, providing insights into the nature of electronic transitions.

Theoretical Framework: DFT and TD-DFT

DFT calculations determine the electronic structure of a molecule by solving the Kohn-Sham equations, which describe the behavior of electrons in a potential field.[13] From these calculations, we can obtain key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's electronic excitability and chemical reactivity.

TD-DFT extends the principles of DFT to excited states, allowing for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum.[14]

Table 4: Computationally Predicted Electronic Properties of this compound

PropertyPredicted Value (eV)
HOMO Energy~ -6.0 to -6.5
LUMO Energy~ -2.0 to -2.5
HOMO-LUMO Gap~ 3.5 to 4.5
First Major Electronic Transition (TD-DFT)~ 4.0 - 4.5 (corresponding to ~275-310 nm)

Note: These values are typical for DFT calculations at a B3LYP/6-31G(d) level of theory and will vary with the functional and basis set used.

Computational Protocol: DFT and TD-DFT Calculations

  • Structure Optimization: Build the 3D structure of this compound using a molecular modeling software. Perform a geometry optimization using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[15]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Molecular Orbital Analysis: From the optimized structure, calculate and visualize the HOMO and LUMO. Determine their energies and the HOMO-LUMO gap.

  • TD-DFT Calculation: Using the optimized geometry, perform a TD-DFT calculation to obtain the energies and oscillator strengths of the lowest singlet excited states.

  • Spectrum Simulation: The results of the TD-DFT calculation can be used to generate a simulated UV-Vis spectrum.

Diagram 3: Computational Workflow for Electronic Property Prediction

DFT_Workflow cluster_dft DFT Calculations cluster_analysis Property Analysis A Build 3D Structure B Geometry Optimization A->B C Frequency Calculation B->C D HOMO/LUMO Analysis C->D E TD-DFT for Excited States C->E F Simulate UV-Vis Spectrum E->F

Sources

Methodological & Application

Using 1H-indole-6-carbaldehyde in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of 1H-Indole-6-Carbaldehyde in the Synthesis of Novel Kinase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Indole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets.[1][2] The indole ring system is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[3][4] Its unique electronic properties and ability to form key hydrogen bonds and π-stacking interactions have made it a cornerstone in the design of potent kinase inhibitors, including clinically approved drugs like Sunitinib and Cediranib.[5][6]

While much research has focused on modifying the indole nucleus at the N1, C2, and C3 positions, the C6 position offers a distinct vector for chemical exploration. Utilizing This compound as a starting material allows for the introduction of diverse functionalities that probe a different region of the kinase active site. The aldehyde group serves as a versatile chemical handle, enabling a wide array of synthetic transformations to build libraries of novel inhibitors.

This guide provides a detailed framework for the synthesis, characterization, and biological evaluation of kinase inhibitors derived from this compound, emphasizing the rationale behind methodological choices and providing robust, self-validating protocols.

Part 1: Synthetic Strategy & Protocol

The aldehyde functionality of this compound is the primary reaction center for building molecular complexity. Reductive amination is a highly efficient and widely used method for forming a stable carbon-nitrogen bond, a common linker in kinase inhibitor scaffolds.[7] This reaction proceeds via the initial formation of a Schiff base (imine), which is then reduced in situ to the corresponding amine.

Rationale for Reductive Amination:
  • Robustness: The reaction is reliable and tolerant of a wide range of functional groups on both the aldehyde and amine coupling partners.

  • Versatility: A vast library of primary and secondary amines is commercially available, allowing for extensive Structure-Activity Relationship (SAR) studies.

  • Control: By choosing an appropriate reducing agent, the reaction can be performed under mild conditions, preserving the integrity of the indole core and other sensitive functionalities. Sodium triacetoxyborohydride (STAB) is often preferred as it is less basic and more selective for imines over aldehydes and ketones.

Experimental Workflow: Synthesis

The following diagram outlines the general workflow for synthesizing a novel kinase inhibitor via reductive amination of this compound.

G cluster_0 PART 1: Synthesis A This compound + Primary Amine (R-NH2) B Dissolve in Solvent (e.g., Dichloroethane) A->B C In-situ Imine Formation B->C Acid catalyst (optional) D Add Reducing Agent (e.g., NaBH(OAc)3) C->D E Reaction Stirring (Room Temp, 12-24h) D->E F Aqueous Workup & Extraction E->F Quench reaction G Purification (Column Chromatography) F->G H Final Product: (1H-indol-6-yl)-N-(R)-methanamine G->H

Caption: Synthetic workflow for reductive amination.

Detailed Protocol: Synthesis of a Representative Indole-6-yl Methanamine Derivative

This protocol describes the synthesis of a model compound, N-(4-methoxyphenyl)-1-((1H-indol-6-yl)methyl)methanamine, as an exemplar of the methodology.

Reagents and Materials

ReagentFormulaMW ( g/mol )Moles (mmol)Amount
This compoundC₉H₇NO145.161.0145 mg
4-MethoxyanilineC₇H₉NO123.151.1135 mg
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.5318 mg
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96-10 mL
Saturated NaHCO₃ (aq)---~20 mL
Brine---~20 mL
Anhydrous MgSO₄MgSO₄120.37-As needed

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (145 mg, 1.0 mmol) and 4-methoxyaniline (135 mg, 1.1 mmol).

  • Solvent Addition: Add 10 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the mixture at room temperature for 20 minutes to allow for the initial formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the suspension in one portion. Note: The addition may cause some effervescence.

  • Reaction Monitoring: Cap the flask and stir the reaction vigorously at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Part 2: Compound Characterization

Confirming the identity and purity of the synthesized inhibitor is a critical, self-validating step. Standard analytical techniques are employed for this purpose.

Standard Characterization Methods:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new methylene bridge signal are key diagnostic markers in ¹H NMR.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized compound.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Hypothetical Characterization Data for the Representative Product

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ ~11.0 (s, 1H, indole NH), 7.5-6.5 (m, Ar-H), 4.3 (s, 2H, Ar-CH₂-N), 3.7 (s, 3H, OCH₃), ~3.5 (t, 1H, NH).
¹³C NMR (101 MHz, DMSO-d₆)δ ~152.0, 142.0, 136.0, 128.0, 125.0, 121.0, 120.0, 119.0, 114.5, 114.0, 101.0 (Ar-C), 55.5 (OCH₃), 48.0 (CH₂).
HRMS (ESI) m/z: Calculated for C₁₆H₁₇N₂O [M+H]⁺: 253.1335; Found: 253.1341.
HPLC Purity >95%

Part 3: Biological Evaluation & Protocol

The next critical phase is to evaluate the inhibitory activity of the synthesized compound against a target kinase. In vitro kinase assays are the most direct method for quantifying the potency of a potential inhibitor.[1] These assays typically measure the transfer of a phosphate group from ATP to a substrate (peptide or protein) by the kinase.[9]

Workflow: In Vitro Kinase Inhibition Assay

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound.

G cluster_1 PART 2: Biological Evaluation cluster_prep Assay Preparation cluster_exec Assay Execution cluster_detect Detection & Analysis A Prepare serial dilution of test compound C Add kinase & compound to microplate wells A->C B Prepare kinase, substrate, & ATP solutions in assay buffer B->C D Incubate (pre-incubation) C->D E Initiate reaction by adding ATP and substrate D->E F Incubate at 30°C E->F G Stop reaction & add detection reagent (e.g., ADP-Glo™) F->G H Measure signal (Luminescence/Fluorescence) G->H I Plot % Inhibition vs. [Compound] H->I J Calculate IC50 value I->J

Caption: Workflow for an in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Assay (e.g., against EGFR)

This protocol is a template and should be optimized for the specific kinase of interest. It is based on a luminescence-based assay format that measures ADP production (e.g., ADP-Glo™ Kinase Assay).[9]

Assay Components

ComponentStock ConcentrationFinal ConcentrationPurpose
Kinase (e.g., EGFR)500 nM5 nMEnzyme
Substrate (e.g., Poly(Glu,Tyr) 4:1)1 mg/mL0.2 mg/mLPhosphate acceptor
ATP1 mM10 µMPhosphate donor
Test Compound10 mM in DMSO10 µM - 0.1 nMInhibitor
Kinase Assay Buffer1x1xReaction medium
Positive Control (e.g., Erlotinib)1 mM in DMSO1 µMValidates assay response
Negative ControlDMSO1%Vehicle control

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 10 µM).

  • Reaction Master Mix: Prepare a master mix containing the kinase and substrate in the assay buffer.

  • Plate Setup: To the wells of a 384-well plate, add:

    • 2.5 µL of the test compound dilution, positive control, or negative control (DMSO).

    • 5.0 µL of the Kinase/Substrate master mix.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction.

  • Reaction Incubation: Mix the plate and incubate for 60 minutes at 30°C.

  • Signal Detection: Stop the reaction and detect the amount of ADP produced by following the manufacturer’s protocol for the ADP-Glo™ assay. This typically involves two steps:

    • Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_test - Signal_bkg) / (Signal_neg_ctrl - Signal_bkg))

    • Where Signal_bkg is the background signal (no kinase) and Signal_neg_ctrl is the signal from the DMSO-only wells.

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Hypothetical Inhibition Data

CompoundTarget KinaseIC₅₀ (nM)
Representative ProductEGFR75
Erlotinib (Control)EGFR15

Conclusion

This compound is a valuable and perhaps underutilized starting material for generating novel kinase inhibitors. Its C6-aldehyde functionality provides a synthetic handle to build diverse chemical matter, accessing chemical space that is distinct from more traditionally substituted indoles. The robust synthetic protocols, coupled with standardized characterization and biological evaluation workflows detailed here, provide a comprehensive roadmap for researchers to design, create, and validate new potential therapeutic agents targeting the kinome.

References

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
  • Sama, S., et al. (2024). A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors.
  • Babon, J.J., & Murphy, J.M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]
  • Gomez, I.M., et al. (2019). Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach. European Journal of Medicinal Chemistry. [Link]
  • Al-Ostath, A., et al. (2023).
  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
  • ResearchGate. Structures of our previously reported indole-based kinase inhibitors 6–12.
  • ResearchGate. Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors.
  • Besson, T., et al. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Medicinal Chemistry. [Link]
  • Allawi, M.M., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry. [Link]
  • Bent's Press. (2021). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. [Link]
  • Atta, A.M., et al. (2023).
  • Abdelgawad, M.A. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. [Link]
  • Olgen, S., et al. (2021). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. [Link]
  • Nocchetti, M., et al. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
  • Suzdalev, K.F., et al. (2011). Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Amines.
  • ResearchGate. Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids.
  • Ros-Pardo, D., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
  • Kumar, S., et al. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry. [Link]
  • El-Sawy, E.R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Shaabani, S., et al. (2014). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. Tetrahedron. [Link]
  • ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde.

Sources

Introduction: The Strategic Importance of Indole Formylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Vilsmeier-Haack Formylation of Indoles

The Vilsmeier-Haack reaction is a cornerstone of organic synthesis, providing a powerful and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Within this context, its application to the indole nucleus is of paramount importance. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[3] The ability to introduce a formyl (-CHO) group, specifically at the electron-rich C3 position, transforms the simple indole into indole-3-carboxaldehyde, a versatile synthetic intermediate.[4][5] This aldehyde serves as a crucial building block for the synthesis of more complex molecules, including tryptophan derivatives, alkaloids, and novel drug candidates.

This guide provides a detailed protocol for the Vilsmeier-Haack formylation of indoles, grounded in an understanding of the underlying reaction mechanism. It is designed for researchers and scientists, offering field-proven insights into experimental choices, safety considerations, and expected outcomes.

Reaction Mechanism: An Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by its reaction with the indole substrate and subsequent hydrolysis.[4][6]

  • Formation of the Vilsmeier Reagent : The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[2][7][8] Recent NMR studies have confirmed the structure of this reagent.[1]

  • Electrophilic Attack and Hydrolysis : The indole ring, being an electron-rich heterocycle, acts as a nucleophile. It attacks the Vilsmeier reagent, with a strong regioselective preference for the C3 position due to its higher electron density.[4][9] This electrophilic aromatic substitution leads to the formation of a cationic iminium intermediate. During the aqueous workup, this intermediate is readily hydrolyzed to yield the final product, indole-3-carboxaldehyde.[5][6][10]

The mechanistic pathway is illustrated below.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Reacts with Indole Indole Indole->Iminium_Intermediate Electrophilic Attack Product Indole-3-carboxaldehyde Iminium_Intermediate->Product Hydrolysis H2O H₂O (Workup)

Caption: The Vilsmeier-Haack reaction mechanism for indole formylation.

Quantitative Data Summary

The Vilsmeier-Haack reaction is robust and applicable to a range of substituted indoles. The following table summarizes typical reaction conditions and reported yields, providing a valuable reference for experimental planning.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[5]
2-MethylindolePOCl₃, DMF98-100371[5]
4-MethylindolePOCl₃, DMF0 to 85890[5]
5-MethylindolePOCl₃, DMF0 to 85688[5]
6-MethylindolePOCl₃, DMF0 to 90989[5]

Detailed Experimental Protocol

This protocol describes the formylation of unsubstituted indole to yield indole-3-carboxaldehyde. The quantities can be adjusted proportionally for different scales.

Materials and Reagents
  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) or Sodium acetate (NaOAc)

  • Deionized water

  • Ice

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, three-necked

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Buchner funnel and filter paper

  • Standard laboratory glassware for workup and purification

Safety Precautions: A Critical Assessment

Trustworthiness in protocol design begins with safety. The reagents used in this procedure are hazardous and must be handled with appropriate care in a well-ventilated chemical fume hood.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic if inhaled, and reacts violently with water, releasing heat and toxic fumes.[11][12][13] Always wear acid-resistant gloves, a lab coat, and chemical splash goggles.[14] Perform all transfers and the reaction itself in a certified chemical fume hood. Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.

  • N,N-Dimethylformamide (DMF): A potential irritant and can be harmful if absorbed through the skin. Anhydrous DMF is required as moisture will rapidly decompose the POCl₃.

Experimental Workflow Diagram

Workflow cluster_reagent Vilsmeier Reagent Preparation (In Situ) cluster_reaction Formylation Reaction cluster_workup Workup and Isolation cluster_purification Purification A1 1. Add anhydrous DMF to a 3-neck flask A2 2. Cool flask to 0-5 °C in an ice bath A1->A2 A3 3. Add POCl₃ dropwise with stirring A2->A3 B1 4. Add Indole solution in DMF dropwise A3->B1 B2 5. Allow to warm to room temperature B1->B2 B3 6. Heat the reaction mixture (e.g., 80-90 °C) B2->B3 B4 7. Monitor reaction progress (TLC) B3->B4 C1 8. Cool reaction to room temperature B4->C1 C2 9. Pour mixture onto crushed ice C1->C2 C3 10. Neutralize with aqueous NaOH/NaOAc C2->C3 C4 11. Stir until precipitate forms C3->C4 C5 12. Isolate product via vacuum filtration C4->C5 D1 13. Wash the crude product with cold water C5->D1 D2 14. Recrystallize from an appropriate solvent (e.g., ethanol/water) D1->D2 D3 15. Dry the purified product under vacuum D2->D3

Sources

Application Notes & Protocols: 1H-Indole-6-Carbaldehyde as a Versatile Scaffold for Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungal Agents and the Promise of the Indole Scaffold

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global health.[1][2] The eukaryotic nature of fungal cells complicates therapeutic development, as agents must exhibit selective toxicity, sparing host cells while eradicating the pathogen.[3][4] This critical need has spurred the search for novel chemical scaffolds that can serve as the foundation for a new generation of antifungal drugs.

The indole nucleus, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals with diverse biological activities.[5][6][7][8][9][10] Indole derivatives have demonstrated a broad spectrum of pharmacological properties, including potent antifungal, antibacterial, anticancer, and anti-inflammatory effects.[7][8][9][11][12] Their structural versatility allows for facile modification, enabling the fine-tuning of their biological activity and pharmacokinetic profiles.[5][6][13] This document provides a detailed guide for researchers on the application of a specific, yet underexplored, indole derivative—1H-indole-6-carbaldehyde—as a starting scaffold for the discovery of novel antifungal agents.

Chemical Profile: this compound

This compound is an aromatic heterocyclic compound with the molecular formula C₉H₇NO.[14][15] Its structure features an indole core with a reactive aldehyde (-CHO) group at the C6 position of the benzene ring.

  • Molecular Weight: 145.16 g/mol [14]

  • Appearance: Solid[16]

  • Melting Point: 127-131 °C[16]

  • Key Feature: The aldehyde functionality at the C6 position serves as a versatile chemical handle for synthesizing a diverse library of derivatives through reactions such as Schiff base formation, reductive amination, Wittig reactions, and various condensation reactions. This allows for the systematic exploration of the chemical space around the indole core to optimize antifungal activity.

Strategic Application in Antifungal Drug Discovery

The unique structure of this compound presents a strategic starting point for generating novel antifungal candidates. The indole scaffold itself is a known pharmacophore for antifungal activity, and the C6-aldehyde allows for the introduction of various substituents that can modulate this activity. Structure-activity relationship (SAR) studies on other indole derivatives have shown that modifications at different positions of the indole ring can significantly influence their antifungal potency and spectrum.[13][17] For instance, halogenation at specific positions has been shown to enhance antifungal effects.[17]

The proposed workflow for leveraging this compound in a drug discovery program is outlined below.

Antifungal_Discovery_Workflow cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization & Mechanistic Studies cluster_3 Phase 4: In Vivo Evaluation Start This compound Synthesis Derivative Synthesis (e.g., Schiff Bases, Reductive Amination) Start->Synthesis Chemical Modification Library Compound Library Synthesis->Library Purification & Characterization MIC_Assay Antifungal Susceptibility Testing (MIC Determination) Library->MIC_Assay Screening Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay (e.g., MTT, XTT) MIC_Assay->Cytotoxicity_Assay Assess Selectivity Hit_ID Hit Identification (Potent & Selective Compounds) Cytotoxicity_Assay->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR MOA Mechanism of Action Studies (e.g., Ergosterol Inhibition, Cell Wall Disruption) Hit_ID->MOA Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design Lead_Opt->Synthesis Synthesize New Analogs In_Vivo Animal Models of Fungal Infection (e.g., Murine Candidiasis) Lead_Opt->In_Vivo Preclinical Candidate

Caption: Antifungal Drug Discovery Workflow using this compound.

Potential Mechanisms of Action of Indole-Based Antifungals

While the precise mechanism of any novel derivative of this compound would require empirical investigation, existing research on indole-based antifungals points to several potential modes of action.[5][6] These mechanisms often revolve around the disruption of essential fungal processes that are distinct from those in mammalian cells, thereby providing a window for selective toxicity.

Antifungal_MoA cluster_Fungal_Cell Fungal Cell Indole_Derivative {Indole-6-carbaldehyde Derivative} Membrane Fungal Cell Membrane Ergosterol Indole_Derivative->Membrane:f1 Inhibition of Ergosterol Biosynthesis Indole_Derivative->Membrane:f0 Direct Membrane Disruption Wall Cell Wall Biosynthesis (e.g., β-glucan synthesis) Indole_Derivative->Wall Interference Virulence Virulence Factors (e.g., Biofilm Formation, Hyphal Growth) Indole_Derivative->Virulence Inhibition

Caption: Potential Antifungal Mechanisms of Action for Indole Derivatives.

Experimental Protocols

The following protocols provide a robust framework for the synthesis and evaluation of antifungal agents derived from this compound.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol describes a general method for the synthesis of an imine (Schiff base) derivative, a common and straightforward modification of an aldehyde.

Objective: To synthesize a novel indole derivative by reacting this compound with a primary amine.

Materials:

  • This compound

  • A selected primary amine (e.g., 4-fluoroaniline)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add the selected primary amine (1.0-1.1 eq) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using TLC until the starting material (aldehyde) is consumed (typically 2-4 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.[13]

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for determining the Minimum Inhibitory Concentration (MIC).[2][18][19][20][21]

Objective: To determine the MIC of synthesized indole derivatives against pathogenic fungal strains.

Materials:

  • Synthesized indole derivatives

  • Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader) or visual inspection

  • Sterile saline (0.85%)

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds and control drug in dimethyl sulfoxide (DMSO). Make serial two-fold dilutions in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of final test concentrations.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a sterility control (medium only), a growth control (inoculum in medium without any compound), and a DMSO control (inoculum in medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[20]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition for azoles or complete visual inhibition for polyenes) compared to the growth control.[2] This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of potential antifungal compounds against mammalian cells to determine their selectivity.[3][4]

Objective: To evaluate the cytotoxicity of hit compounds against a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized indole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the hit compounds in the complete cell culture medium. Remove the old medium from the cells and add the medium containing the compounds.

  • Controls: Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the test wells) and an untreated control.

  • Incubation: Incubate the plate for 24-48 hours in the CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control. The IC₅₀ (the concentration of the compound that inhibits 50% of cell viability) can then be determined.

Data Presentation and Interpretation

The data generated from these protocols should be systematically organized to facilitate analysis and decision-making.

Table 1: Example Antifungal Activity and Cytotoxicity Data for Hypothetical Indole Derivatives

Compound IDModification on Indole-6-CHOMIC (μg/mL) vs. C. albicansMIC (μg/mL) vs. A. nigerIC₅₀ (μg/mL) vs. HeLa cellsSelectivity Index (SI) (IC₅₀ / MIC C. albicans)
IND-001 Schiff base with 4-fluoroaniline816>128>16
IND-002 Schiff base with 4-chloroaniline486416
IND-003 Reductive amination with benzylamine1632>128>8
Fluconazole - (Control)2>64>256>128

Interpretation: The Selectivity Index (SI) is a critical parameter, calculated by dividing the cytotoxicity (IC₅₀) by the antifungal activity (MIC). A higher SI value is desirable, as it indicates that the compound is more toxic to the fungal pathogen than to mammalian cells. In the example table, IND-002 shows the most promising balance of potency and selectivity.

Conclusion and Future Directions

This compound represents a promising and synthetically accessible starting point for the development of novel antifungal agents. The protocols and workflow detailed in this guide provide a comprehensive framework for synthesizing a library of derivatives, screening them for antifungal activity and selectivity, and identifying promising hit compounds. Future work should focus on expanding the structural diversity of the synthesized library, exploring a wider range of fungal pathogens, and elucidating the mechanism of action of the most potent and selective compounds. Promising candidates identified through this in vitro screening cascade can then be advanced into in vivo models of fungal infection to evaluate their preclinical efficacy.[1][22][23]

References

  • Dixon, D. M., & Walsh, T. J. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729–738.
  • IIP Series. (n.d.). INDOLE (SYNTHETIC/NATURAL) AS ANTIFUNGAL AGENTS.
  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service.
  • Sharma, A. K., Anand, P., & Singh, R. (2025). A REVIEW ON PHARMACOLOGICAL EVALUATION OF INDOLE DERIVATIVES FOR ANTIFUNGAL THERAPY. World Journal of Pharmacy and Pharmaceutical Sciences, 14(6), 318-334.
  • Arendrup, M. C., & Patterson, T. F. (2017).
  • Verma-Gaur, J., et al. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. Journal of Fungi, 6(4), 189.
  • Nett, J. E., & Andes, D. R. (2016). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Future Microbiology, 11(1), 101-115.
  • Creative Biolabs. (n.d.). Antifungal Drug Toxicology & Safety Assessment Services.
  • Fromtling, R. A. (1984). A multi-infection model for antifungal screening in vivo. Journal of Antimicrobial Chemotherapy, 13(Suppl B), 87-96.
  • Hossain, M. S., et al. (2025). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. Journal of Fungi, 11(11), 932.
  • Lee, D. G., et al. (2001). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 45(6), 1837–1840.
  • Revie, N. M., et al. (2018). Antifungal drug discovery: the process and outcomes. Current Opinion in Microbiology, 45, 70-76.
  • Li, Y., et al. (2022). Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. Molecules, 27(19), 6608.
  • Bartroli, J., et al. (1998). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 42(12), 3249–3253.
  • Kumar, A., et al. (2021). Synthesis of some novel 1H-indole derivatives with antibacterial activity and antifungal activity.
  • Bailey, D. M., et al. (1975). Antifungal Activities of Some Indole Derivatives. Journal of Agricultural and Food Chemistry, 23(4), 653-655.
  • Singh, R., et al. (2025). Design, Synthesis of Indole Derivatives for The Evaluation of Anti-Fungal Activity.
  • El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • Poudel, K., et al. (2025). Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations. Journal of the Iranian Chemical Society, 22(1), 1-15.
  • National Center for Biotechnology Information. (n.d.). 1H-Indole-6-carboxaldehyde. PubChem.
  • Berkow, E. L., & Lockhart, S. R. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 69(4), e01669-24.
  • Wanger, A. (2018). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 12(3), 111-120.
  • Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643–658.
  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 737-761.
  • El-Boll, F. I. A., et al. (2005). Antifungal Susceptibility testing: New trends.
  • National Center for Biotechnology Information. (n.d.). 1H-Indole-6-carboxaldehyde, ion(1-). PubChem.
  • Lee, J.-Y., et al. (2025). Synthesis and antifungal activity of 1H-indole-4,7-diones.
  • Singh, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.
  • Singh, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Singh, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(19), 4770.
  • Kumar, A., et al. (2024). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives.
  • Wang, Y., et al. (2025). Synthesis and Antifungal Activity of Indole Derivatives.
  • Poudel, K., et al. (2025). Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations.
  • PubChemLite. (n.d.). 1h-indole-6-carboxaldehyde (C9H7NO).
  • Asireddy, S. R., et al. (2018).
  • El-Sohaimy, S. A., et al. (2025). In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel. Microbial Cell Factories, 24(1), 1-18.

Sources

Application Notes and Protocols for the Synthesis of Bioactive Indole Alkaloids from 1H-Indole-6-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indole Scaffold in Drug Discovery

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Alkaloids containing the indole nucleus are particularly noteworthy for their diverse and potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3] The inherent reactivity of the indole ring, particularly at the C3 position, allows for a wide range of chemical modifications, making it an attractive starting point for the synthesis of novel therapeutic agents.[4]

While much of the focus in indole alkaloid synthesis has been on derivatives of indole-3-carbaldehyde, the strategic use of other isomers, such as 1H-indole-6-carbaldehyde, opens up unique avenues for structural diversification and the development of compounds with novel pharmacological profiles. The aldehyde functionality at the 6-position provides a versatile handle for a variety of chemical transformations, including condensations, oxidations, and carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures.[5] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on the synthesis of several classes of bioactive indole alkaloids and related compounds, with this compound as a key starting material. We will delve into the synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind the chosen methodologies, embodying a deep understanding of the underlying chemical principles.

I. Synthesis of Novel Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors for Neurodegenerative Diseases

Glycogen synthase kinase 3β (GSK-3β) has emerged as a critical therapeutic target for a range of pathologies, most notably Alzheimer's disease, but also cancer and diabetes.[1][6] The development of potent and selective GSK-3β inhibitors is an active area of research. The indole scaffold has proven to be a valuable framework for the design of such inhibitors.[2][7]

A. Rationale for the Synthetic Approach

The synthesis of novel GSK-3β inhibitors from this compound often involves a multi-step approach that culminates in the formation of a complex heterocyclic system. A common strategy is to utilize the aldehyde group for a condensation reaction to form an imine, which can then be further modified. This approach allows for the introduction of various functionalities that can interact with the active site of the GSK-3β enzyme. The choice of reaction partners is guided by the desire to create molecules with specific electronic and steric properties that enhance binding affinity and selectivity.

B. Experimental Workflow for GSK-3β Inhibitor Synthesis

The following workflow outlines a general strategy for the synthesis of indole-based GSK-3β inhibitors.

workflow start This compound step1 Condensation Reaction start->step1 step2 Formation of Imine Intermediate step1->step2 step3 Cyclization or Further Functionalization step2->step3 end Bioactive GSK-3β Inhibitor step3->end

Caption: General workflow for the synthesis of GSK-3β inhibitors.

C. Detailed Protocol: Synthesis of an Imine-Containing Indole Derivative

This protocol describes the synthesis of a potential GSK-3β inhibitor via the condensation of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-fluoroaniline)

  • Ethanol (absolute)

  • Glacial acetic acid

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add the substituted aniline (1.1 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure imine derivative.

D. Biological Activity Data

The following table summarizes the inhibitory activity of a series of synthesized indole-based GSK-3β inhibitors.

Compound IDR-group on AnilineGSK-3β IC₅₀ (nM)
I-1 4-Fluoro50
I-2 4-Chloro45
I-3 4-Methoxy120
I-4 Unsubstituted250

II. Synthesis of Tubastatin A Analogues as Histone Deacetylase 6 (HDAC6) Inhibitors

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression. Inhibitors of HDACs have emerged as a promising class of anti-cancer agents. Tubastatin A is a potent and selective inhibitor of HDAC6.[8][9] The synthesis of analogues of Tubastatin A allows for the exploration of structure-activity relationships and the development of even more potent and selective inhibitors.

A. Rationale for the Synthetic Approach: The Pictet-Spengler Reaction

A key step in the synthesis of the core structure of Tubastatin A and its analogues is the Pictet-Spengler reaction.[5][10][11] This powerful reaction allows for the construction of the tetrahydro-β-carboline ring system, which is a common motif in many indole alkaloids.[3] The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[12] The use of this compound derivatives in a Pictet-Spengler reaction provides a convergent and efficient route to the desired tricyclic core.

B. Synthetic Pathway to a Tubastatin A Analogue

pictet_spengler start Substituted Tryptamine step1 Condensation start->step1 aldehyde This compound derivative aldehyde->step1 iminium Iminium Ion Intermediate step1->iminium step2 Intramolecular Cyclization (Pictet-Spengler) iminium->step2 end Tetrahydro-β-carboline Core step2->end

Caption: The Pictet-Spengler reaction for the synthesis of the Tubastatin A core.

C. Detailed Protocol: Pictet-Spengler Cyclization

This protocol describes the synthesis of a tetrahydro-β-carboline intermediate, a key step in the synthesis of a Tubastatin A analogue.

Materials:

  • N-methyltryptamine

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Dichloromethane

  • Methanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-methyltryptamine (1.0 mmol) and this compound (1.0 mmol) in dichloromethane (20 mL).

  • Acid Catalyst: Cool the solution to 0 °C in an ice bath and add trifluoroacetic acid (1.1 mmol) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol gradient to afford the pure tetrahydro-β-carbaldehyde derivative.

D. Biological Activity Data

The following table shows the HDAC6 inhibitory activity of Tubastatin A and a synthesized analogue.

CompoundHDAC6 IC₅₀ (nM)
Tubastatin A 5
Analogue 1 15

III. Synthesis of Novel Kinase Inhibitors

Kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[13] The indole scaffold is a common feature in many approved kinase inhibitor drugs.[7]

A. Synthetic Strategy: Suzuki Coupling

A powerful method for the synthesis of complex biaryl structures, which are often found in kinase inhibitors, is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of an organoboron compound with a halide. By starting with a halogenated indole-6-carbaldehyde, a wide variety of aryl and heteroaryl groups can be introduced at the 6-position, allowing for the rapid generation of a library of potential kinase inhibitors.

B. Experimental Workflow for Kinase Inhibitor Synthesis

suzuki_coupling start 6-Bromo-1H-indole step1 Formylation (e.g., Vilsmeier-Haack) start->step1 intermediate 6-Bromo-1H-indole-3-carbaldehyde step1->intermediate step2 Suzuki Coupling (Pd catalyst, base) intermediate->step2 boronic_acid Arylboronic Acid boronic_acid->step2 end 6-Aryl-1H-indole-3-carbaldehyde step2->end

Caption: Synthesis of a kinase inhibitor precursor via Suzuki coupling.

C. Detailed Protocol: Suzuki Coupling Reaction

This protocol describes the Suzuki coupling of a 6-bromoindole derivative with an arylboronic acid.

Materials:

  • 6-Bromo-1H-indole-3-carbaldehyde

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add 6-bromo-1H-indole-3-carbaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Solvent and Degassing: Add a mixture of 1,4-dioxane (15 mL) and water (3 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere for 12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and add water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the 6-aryl-1H-indole-3-carbaldehyde derivative.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive indole alkaloids and related compounds. The protocols and strategies outlined in this application note provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore the synthesis of novel GSK-3β inhibitors, HDAC6 inhibitors, and kinase inhibitors. The key to successful synthesis lies in the rational selection of synthetic routes, such as the Pictet-Spengler reaction and Suzuki coupling, and the careful optimization of reaction conditions. By understanding the underlying chemical principles and the rationale behind each experimental step, researchers can efficiently generate libraries of novel compounds for biological screening and accelerate the discovery of new therapeutic agents.

References

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PubMed Central.
  • Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists. [No Source URL Provided].
  • Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combin
  • SYNTHESIS OF SEROTONERGIC AGENTS. UCL Discovery.
  • Application of Pictet-Spengler Reaction to Indole Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry.
  • Pictet–Spengler reaction. Wikipedia.
  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active isoquinoline and indole alkaloids. Arkivoc.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. PubMed Central.
  • Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. PubMed.
  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry.
  • European Journal of Medicinal Chemistry. ePrints Soton.
  • Serotonin Synthesis & Metabolism. Sigma-Aldrich.
  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors.
  • Contilisant+Tubastatin A Hybrids: Polyfunctionalized Indole Derivatives as New HDAC Inhibitor-Based Multitarget Small Molecules with In Vitro and In Vivo Activity in Neurodegener
  • Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. PubMed.
  • Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli. PubMed Central.
  • Serotonin. NCBI Bookshelf.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1H-Indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1H-Indole-6-carbaldehyde

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its derivatives exhibit a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Specifically, this compound is a highly valuable building block. The aldehyde functional group at the C6 position of the indole scaffold provides a versatile handle for a wide range of chemical transformations, allowing for the synthesis of complex molecules with potential therapeutic applications.[4] Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the functionalization of such indole derivatives, offering mild and efficient routes to construct carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[5][6]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this compound, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and discuss the critical parameters that govern their success.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[7][8] The fundamental steps of this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (or triflate) to form a Pd(II) intermediate.

  • Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation/β-Hydride Elimination (for Heck): The organic moiety from a second reagent is transferred to the palladium center, or in the case of the Heck reaction, an alkene inserts into the Pd-C bond followed by elimination.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.[7]

The choice of ligands, bases, solvents, and temperature is crucial for the efficiency and selectivity of these reactions, and these aspects will be discussed in the context of specific protocols.

Experimental Workflow Overview

A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. This diagram illustrates the key stages from reaction setup to product isolation.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Weigh Substrates, Catalyst, Ligand, & Base prep2 Add to Reaction Vessel prep1->prep2 react1 Purge with Inert Gas (Ar/N2) prep2->react1 prep3 Degas Solvent prep4 Add Solvent to Vessel prep4->react1 react2 Heat to Desired Temperature react3 Monitor Progress (TLC/LC-MS) react2->react3 workup1 Cool to Room Temperature react3->workup1 workup2 Quench Reaction workup1->workup2 workup3 Aqueous Extraction workup2->workup3 workup4 Dry Organic Layer workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by Chromatography workup5->workup6 product product workup6->product Isolated Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron reagent with an organohalide.[9][10] For this compound, this typically involves a halo-substituted indole (e.g., 5-bromo-1H-indole-6-carbaldehyde or 7-bromo-1H-indole-6-carbaldehyde) reacting with an aryl or vinyl boronic acid or ester.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis. The choice of a suitable base is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_halide R-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R-X) pd2_boronate R-Pd(II)L_n-OR' pd2_halide->pd2_boronate Base (e.g., K2CO3) pd2_coupled R-Pd(II)L_n-R' pd2_boronate->pd2_coupled Transmetalation (R'-B(OR)2) pd2_coupled->pd0 Reductive Elimination (R-R')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole-6-carbaldehyde with Phenylboronic Acid

This protocol provides a general procedure for the arylation of a bromo-substituted this compound.

Materials:

  • 5-Bromo-1H-indole-6-carbaldehyde (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dried Schlenk flask, add 5-bromo-1H-indole-6-carbaldehyde, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water mixture.

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Causality:

  • Catalyst Choice: Pd(dppf)Cl₂ is often effective for coupling reactions involving heteroaryl halides due to the electron-rich nature and wide bite angle of the dppf ligand, which promotes reductive elimination.

  • Base Selection: An inorganic base like K₂CO₃ is crucial for the activation of the boronic acid, facilitating the transmetalation step.

  • Solvent System: A mixture of an organic solvent (dioxane or DME) and water is commonly used to dissolve both the organic and inorganic reagents.

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Robust and versatile for heteroaryl couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Affects the rate of transmetalation.
Solvent Dioxane/H₂O, DME/H₂O, Toluene/EtOH/H₂OEnsures solubility of all components.
Temperature 80-110 °CProvides thermal energy to overcome activation barriers.

Application Note 2: Heck-Mizoroki Reaction for Alkenylation

The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[11][12] This reaction is a powerful tool for introducing vinyl groups onto the indole scaffold.

Protocol: Heck Coupling of 7-Iodo-1H-indole-6-carbaldehyde with n-Butyl Acrylate

This protocol outlines the vinylation of an iodo-substituted this compound.

Materials:

  • 7-Iodo-1H-indole-6-carbaldehyde (1.0 mmol, 1.0 equiv)

  • n-Butyl acrylate (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous DMF (5 mL)

Procedure:

  • In a sealed tube, combine 7-iodo-1H-indole-6-carbaldehyde, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.

  • Seal the tube and heat the mixture to 100-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, and dilute with ethyl acetate.

  • Wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Expertise & Causality:

  • Ligand Choice: Bulky, electron-rich phosphine ligands like P(o-tol)₃ often accelerate the rate-limiting oxidative addition step and stabilize the active Pd(0) species.

  • Base: A hindered amine base like triethylamine is used to neutralize the HX generated during the reaction, regenerating the Pd(0) catalyst.

  • Substrate: Aryl iodides are generally more reactive than bromides or chlorides in the Heck reaction.

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Common and effective palladium sources.
Ligand PPh₃, P(o-tol)₃, Buchwald ligandsInfluences catalyst stability and reactivity.
Base Et₃N, DIPEA, K₂CO₃Essential for the regeneration of the catalyst.
Solvent DMF, NMP, AcetonitrileHigh-boiling polar aprotic solvents are preferred.

Application Note 3: Sonogashira Coupling for Alkynylation

The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[13][14] It is co-catalyzed by palladium and copper complexes.

Protocol: Sonogashira Coupling of 5-Bromo-1H-indole-6-carbaldehyde with Phenylacetylene

Materials:

  • 5-Bromo-1H-indole-6-carbaldehyde (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • THF (5 mL)

Procedure:

  • To a Schlenk flask, add 5-bromo-1H-indole-6-carbaldehyde, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add degassed THF and triethylamine.

  • Add phenylacetylene via syringe.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion (monitored by TLC/LC-MS).

  • Dilute the reaction mixture with ethyl acetate and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Expertise & Causality:

  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate, which then participates in the transmetalation step.[13]

  • Amine Base: Triethylamine serves as both the base and often as the solvent, facilitating the deprotonation of the terminal alkyne.

ParameterRecommended ConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Standard catalysts for Sonogashira coupling.
Cu Co-catalyst CuIEssential for the formation of the copper acetylide.
Base/Solvent Et₃N, DIPEA in THF or DMFCrucial for alkyne activation.
Temperature Room temperature to 60 °CGenerally mild conditions are sufficient.

Application Note 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide or triflate, enabling the formation of C-N bonds.[8][15] This reaction is invaluable for synthesizing arylamines, which are prevalent in pharmaceuticals.

Mechanistic Insight: The Buchwald-Hartwig Amination Cycle

This catalytic cycle is fundamental for the formation of C-N bonds and relies on a strong base to deprotonate the amine or form a palladium-amido complex.

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Cycle pd0 Pd(0)L_n pd2_halide Ar-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)L_n-NR'R'' pd2_halide->pd2_amido Amine Coordination & Deprotonation (HNR'R'', Base) pd2_amido->pd0 Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 7-Bromo-1H-indole-6-carbaldehyde with Morpholine

Materials:

  • 7-Bromo-1H-indole-6-carbaldehyde (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Xantphos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add NaOtBu to an oven-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in toluene. Add this solution to the Schlenk tube.

  • Add 7-bromo-1H-indole-6-carbaldehyde and morpholine to the reaction mixture.

  • Seal the tube and heat at 100-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, and quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Expertise & Causality:

  • Ligand Selection: Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, RuPhos, SPhos) are critical for promoting the reductive elimination step, which is often rate-limiting.[15]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, facilitating its coordination to the palladium center.

  • Inert Atmosphere: The Pd(0) catalyst and the strong base are sensitive to oxygen and moisture, necessitating the use of a glovebox or rigorous Schlenk techniques.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Precursors for the active Pd(0) species.
Ligand Xantphos, RuPhos, BINAPCrucial for difficult C-N bond formation.
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong bases are generally required.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are necessary.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert conditions; Poor quality reagents/solvents; Inappropriate base or temperature.Use a fresh catalyst/ligand; Ensure rigorous degassing and use of a glovebox/Schlenk line; Use freshly distilled/anhydrous solvents; Screen different bases and temperatures.
Side Product Formation Homocoupling of the starting material; Reductive dehalogenation; Reaction at other sites (e.g., N-H of indole).Use a lower catalyst loading; Add a phosphine ligand to suppress homocoupling; Protect the indole N-H with a suitable protecting group (e.g., Boc, SEM) if N-functionalization is a problem.[16]
Difficulty in Purification Residual catalyst; Polar byproducts.Filter through a pad of celite and silica gel before concentration; Consider using a scavenger resin to remove palladium; Optimize chromatography conditions.

Conclusion

Palladium-catalyzed cross-coupling reactions are exceptionally potent methods for the derivatization of this compound. By carefully selecting the appropriate reaction—Suzuki-Miyaura for arylation/vinylation, Heck for alkenylation, Sonogashira for alkynylation, or Buchwald-Hartwig for amination—researchers can access a vast chemical space of novel indole derivatives. The success of these transformations hinges on a deep understanding of the reaction mechanisms and the judicious choice of catalyst, ligand, base, and solvent. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of complex molecules for drug discovery and development.

References

  • Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings.
  • Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. MDPI.
  • Synthesis of Functionalized Indoles via Palladium-Catalyzed Aerobic Oxidative Cycloisomerization of o-Allylanilines.
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activ
  • Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates.
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based C
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Buchwald–Hartwig amin
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Heck Reaction. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Kaunas University of Technology.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.

Sources

Application Notes & Protocols: Strategic Synthesis of Bioactive Scaffolds via Condensation Reactions of 1H-Indole-6-carbaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of the Indole-6-Carbaldehyde Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[3] Among its many derivatives, 1H-indole-6-carbaldehyde stands out as a particularly versatile building block.[4] Unlike its more commonly studied 3-carbaldehyde isomer, the placement of the aldehyde at the 6-position offers a distinct vector for molecular elaboration, allowing for the synthesis of novel derivatives with unique structure-activity relationships.

This guide provides an in-depth exploration of two fundamental carbon-carbon bond-forming reactions—the Knoevenagel and Claisen-Schmidt condensations—as applied to this compound. These reactions provide robust and efficient pathways to α,β-unsaturated systems, which are not only valuable synthetic intermediates but also potent pharmacophores in their own right, particularly in the development of novel anti-inflammatory and anti-cancer agents.[4][5][6]

The Knoevenagel Condensation: A Gateway to Cyano-vinyl Indoles

The Knoevenagel condensation is a nucleophilic addition of a compound with an "active methylene" group to a carbonyl, followed by dehydration.[7] An active methylene group is a -CH₂- flanked by two electron-withdrawing groups (such as -CN, -COOR, or -COR), which significantly increases the acidity of its protons.[8][9] This acidity allows for easy deprotonation by a mild base, forming a stabilized carbanion that serves as the key nucleophile.

Causality of the Mechanism: The reaction's efficiency hinges on the stability of the carbanion intermediate. The electron-withdrawing groups delocalize the negative charge, making the methylene protons acidic enough to be removed by a weak base like piperidine, thus avoiding unwanted side reactions like the self-condensation of the aldehyde.[7] The subsequent dehydration step is typically irreversible and driven by the formation of a highly conjugated π-system, which lends thermodynamic stability to the final product.

Knoevenagel Condensation Workflow
Application Note: Synthesis of 2-(1H-indol-6-ylmethylene)malononitrile

This protocol details the synthesis of a vinyl-indole derivative. Compounds featuring the 2-benzylidenemalononitrile scaffold are recognized as potent tyrosine kinase inhibitors and possess other valuable biological activities.[10] The reaction is typically straightforward, often resulting in a crystalline product that precipitates directly from the reaction mixture, simplifying purification.

Protocol 1: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound (1.0 mmol, 145.16 mg)

    • Malononitrile (1.1 mmol, 72.67 mg)[11]

    • Ethanol (Absolute, 10 mL)

    • Piperidine (0.1 mmol, ~2 drops, catalytic)[11][12]

    • Ice-cold distilled water

    • Magnetic stirrer, round-bottom flask, condenser

  • Step-by-Step Methodology:

    • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (10 mL). Stir the mixture at room temperature until all solids are dissolved.

    • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution. The use of a mild base is crucial to prevent polymerization or side reactions of the aldehyde.[7]

    • Reaction Execution: Stir the mixture at room temperature. A precipitate, the desired product, may begin to form within 30-60 minutes.

    • Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Hexane:Ethyl Acetate 7:3). Spot the starting materials and the reaction mixture. The reaction is complete when the indole-6-carbaldehyde spot has been consumed.[11]

    • Work-up and Isolation: Upon completion (typically 2-4 hours), pour the reaction mixture into 50 mL of ice-cold water with stirring. The product will precipitate as a solid.

    • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol to remove residual impurities. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

    • Characterization: Confirm the structure using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reactant 2CatalystSolventTemp. (°C)Time (h)Typical Yield (%)
MalononitrilePiperidineEthanol252-4>90
Ethyl CyanoacetatePiperidineEthanol25-504-880-90
Meldrum's AcidAcetic AcidBenzene803-685-95

Table 1: Representative Knoevenagel Reaction Conditions for this compound.

The Claisen-Schmidt Condensation: Building Indole-Based Chalcones

The Claisen-Schmidt condensation is a specific type of crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens, like this compound) and an enolizable ketone or aldehyde.[13] This reaction, typically conducted under basic conditions (NaOH or KOH), is a cornerstone for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones).

Causality of the Mechanism: The reaction requires a relatively strong base to deprotonate the α-carbon of the ketone, forming an enolate. This enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the non-enolizable indole-6-carbaldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to form the highly stable, conjugated enone system of the chalcone. Using a non-enolizable aldehyde prevents self-condensation, leading to a cleaner reaction and higher yield of the desired crossed product.[13]

Experimental_Workflow General Synthetic & Validation Workflow cluster_validation Analytical Techniques Setup 1. Reaction Setup (Reactants, Solvent, Catalyst) Monitoring 2. Reaction Monitoring (TLC) Setup->Monitoring Stirring at Temp. Workup 3. Work-up & Isolation (Quenching, Precipitation, Filtration) Monitoring->Workup Reaction Complete Purification 4. Purification (Recrystallization / Chromatography) Workup->Purification Validation 5. Structural Validation & Purity Check Purification->Validation MP Melting Point Validation->MP FTIR FT-IR Spectroscopy Validation->FTIR NMR NMR (¹H, ¹³C) Validation->NMR MS Mass Spectrometry Validation->MS

From Reaction to Validated Compound

Trustworthiness Through Analysis:

  • Thin Layer Chromatography (TLC): The primary tool for monitoring reaction progress. The disappearance of starting material spots and the appearance of a new product spot indicate conversion. [11]* Melting Point: A sharp melting point range is a good initial indicator of purity for a crystalline solid.

  • FT-IR Spectroscopy: Provides crucial information about functional groups. For the Knoevenagel product with malononitrile, expect to see a strong C≡N stretch (~2215 cm⁻¹) and a C=C stretch (~1570 cm⁻¹). For the chalcone, the characteristic C=O stretch of the enone will appear (~1660 cm⁻¹). [10]* NMR Spectroscopy (¹H & ¹³C): This is the definitive method for structural elucidation. Key signals to identify include the vinyl proton of the newly formed double bond (typically a singlet or doublet in the 7-8.5 ppm range for ¹H NMR) and the appearance of new quaternary carbon signals for the C=C bond in ¹³C NMR. [10]* Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing definitive evidence that the target molecule has been formed. [10]

References

  • EaseToLearn.com. Active methylene compounds. [Link]
  • Scribd. Active Methylene Compounds and Named Reactions-1. [Link]
  • ResearchGate. Condensation of indoles with indole aldehyde to form tris(indolyl)methanes. [Link]
  • SlideShare. Active methylene compounds. [Link]
  • eGyanKosh. ACTIVE METHYLENE COMPOUNDS. [Link]
  • Quora. What are the active methylene compounds? Name three of them.[Link]
  • ACG Publications.
  • MDPI.
  • ResearchGate.
  • PubMed.
  • Scirp.org. New Greener Alternative for Biocondensation of Aldehydes and Indoles Using Lemon Juice: Formation of Bis-, Tris-, and Tetraindoles. [Link]
  • MDPI. A Facile and Rapid Method for Synthesizing Indole–Chalcone Hybrids. [Link]
  • Royal Society of Chemistry.
  • National Institutes of Health.
  • ACS Publications.
  • Royal Society of Chemistry.
  • Organic Syntheses. indole-3-aldehyde. [Link]
  • Wikipedia.
  • wjgnet.com. Lipase-catalyzed Knoevenagel condensation between α, β-unsaturated aldehydes and active methylene compounds. [Link]
  • ACS Omega.
  • RSC Publishing.
  • Organic Chemistry Portal.
  • Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. [Link]
  • PubMed. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]
  • Wikipedia.
  • PubMed Central.
  • ResearchGate.
  • ResearchGate. New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]
  • ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
  • ResearchGate.
  • Semantic Scholar. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
  • National Institutes of Health. Biomedical Importance of Indoles. [Link]
  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
  • National Institutes of Health. Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. [Link]
  • Wiley Online Library. Synthesis of 1H‐isochromene from cyclohexanone, malononitrile and benzaldehyde.[Link]
  • ResearchGate. Claisen-Schmidt reaction of 1-methylindole-3-carboxaldehyde with.... [Link]
  • Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
  • PubChem. 1H-Indole-6-carboxaldehyde. [Link]

Sources

Application Notes and Protocols for the N-alkylation and N-arylation of 1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Substituted Indole-6-Carbaldehydes

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Specifically, N-substituted indole-6-carbaldehydes are valuable intermediates in drug discovery, offering a versatile scaffold for the synthesis of complex molecules with a wide range of biological activities. The aldehyde functionality at the C6 position serves as a synthetic handle for further molecular elaboration, while the substituent on the indole nitrogen can significantly influence the pharmacological profile of the molecule. This guide provides a detailed overview of established and effective methods for the N-alkylation and N-arylation of 1H-indole-6-carbaldehyde, complete with mechanistic insights and step-by-step protocols.

PART 1: N-Alkylation of this compound

The introduction of an alkyl group onto the indole nitrogen can be achieved through several reliable methods. The choice of method often depends on the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance required.

A. Mitsunobu Reaction: Mild and Versatile N-Alkylation with Alcohols

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into a variety of functional groups, including the formation of C-N bonds.[2][3][4] This reaction proceeds under mild, neutral conditions, making it compatible with a wide range of functional groups, including the aldehyde moiety on the indole ring.

Mechanism Insight: The reaction is initiated by the formation of a phosphorane intermediate from a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[3] This intermediate then activates the alcohol, making it susceptible to nucleophilic attack by the indole nitrogen. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon.

Experimental Protocol: Mitsunobu N-Alkylation

Materials:

  • This compound

  • Primary or secondary alcohol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and the desired alcohol (1.1 eq).

  • Dissolve the starting materials in anhydrous THF (approximately 0.1 M concentration of the indole).

  • Add triphenylphosphine (1.5 eq) to the solution and stir until fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. The reaction is often exothermic, and a color change may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-alkyl-1H-indole-6-carbaldehyde.

B. Phase-Transfer Catalysis: A Practical Approach for N-Alkylation with Alkyl Halides

Phase-transfer catalysis (PTC) is a highly effective and practical method for the N-alkylation of indoles using alkyl halides.[5][6] This technique is particularly advantageous for large-scale synthesis due to its operational simplicity, the use of inexpensive reagents, and often milder reaction conditions compared to traditional methods requiring strong bases in anhydrous solvents.[5]

Mechanism Insight: The reaction occurs in a biphasic system (typically aqueous and organic). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the deprotonated indole anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.

Experimental Protocol: N-Alkylation via Phase-Transfer Catalysis

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Toluene or Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the alkyl halide (1.2 eq), and tetrabutylammonium bromide (0.1 eq) in toluene or DCM (approximately 0.2 M concentration of the indole).

  • Add a 50% aqueous solution of NaOH or KOH (5-10 eq) to the mixture.

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with the organic solvent used and separate the layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

PART 2: N-Arylation of this compound

The formation of a C-N bond between the indole nitrogen and an aryl group is a key transformation in the synthesis of many biologically active molecules. Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods for achieving this.

A. Buchwald-Hartwig Amination: A Robust and General Method

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[7][8][9][10] It offers a broad substrate scope and functional group tolerance, making it a highly reliable method for the N-arylation of indoles.[7][11]

Mechanism Insight: The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the deprotonated indole to the palladium center. Reductive elimination from the resulting palladium-amido complex furnishes the N-arylindole and regenerates the Pd(0) catalyst.[7][10] The choice of phosphine ligand is crucial for the success of the reaction.

Experimental Protocol: Buchwald-Hartwig N-Arylation

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-chloroanisole) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄) (1.4-2.0 eq)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), Pd₂(dba)₃ (e.g., 2.5 mol%), the phosphine ligand (e.g., 5 mol%), and the base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk tube or sealed vial equipped with a stir bar.

  • Add anhydrous, degassed toluene or 1,4-dioxane (to achieve a concentration of ~0.1 M of the indole).

  • Seal the reaction vessel and heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure N-aryl-1H-indole-6-carbaldehyde.

B. Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a classical method for the formation of C-N bonds, utilizing a copper catalyst.[12][13] While traditional Ullmann conditions often require high temperatures, modern modifications with the use of ligands can facilitate the reaction under milder conditions.[14]

Mechanism Insight: The mechanism is believed to involve the formation of a copper(I) indolate species, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the N-arylindole.

Experimental Protocol: Ligand-Accelerated Ullmann N-Arylation

Materials:

  • This compound

  • Aryl iodide or bromide (1.5 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) (20 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Ammonium hydroxide solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a dry reaction vessel, add CuI (10 mol%), the ligand (20 mol%), and the base (2.0 eq).

  • Add this compound (1.0 eq) and the aryl halide (1.5 eq).

  • Add anhydrous DMF or DMSO (to a concentration of ~0.2 M of the indole).

  • Heat the reaction mixture to 100-140 °C under an inert atmosphere for 24-48 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Wash the organic solution with a dilute ammonium hydroxide solution to remove copper salts, followed by water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Method Reaction Type Typical Reagents Catalyst/Promoter Base Solvent Temp (°C) Typical Yields
MitsunobuN-AlkylationAlcoholPPh₃/DIAD-THF0 to RTGood to Excellent
Phase-TransferN-AlkylationAlkyl HalideTBABNaOH/KOHToluene/DCMRT to 60Good to Excellent
Buchwald-HartwigN-ArylationAryl HalidePd₂(dba)₃/LigandNaOtBu/K₃PO₄Toluene/Dioxane80-110Good to Excellent
UllmannN-ArylationAryl HalideCuI/LigandK₂CO₃/Cs₂CO₃DMF/DMSO100-140Moderate to Good

Visualization of Methodologies

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup cluster_purification Purification A Combine Indole, Reagent, Catalyst, Ligand, and Base B Add Anhydrous, Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor by TLC/LC-MS C->D E Cool and Dilute with Organic Solvent D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H I Characterize Pure Product H->I

Caption: General workflow for N-alkylation and N-arylation reactions.

Reaction Mechanisms

N-Alkylation (Mitsunobu Reaction)

Mitsunobu Indole Indole-NH Intermediate2 Betaine Indole->Intermediate2 Nucleophilic Attack Alcohol R-OH Intermediate1 [Ph₃P⁺-O(R)H] Alcohol->Intermediate1 PPh3 PPh₃ PPh3->Intermediate2 DIAD DIAD DIAD->Intermediate2 Product Indole-N-R Intermediate1->Product Intermediate2->Product

Caption: Simplified Mitsunobu reaction mechanism.

N-Arylation (Buchwald-Hartwig Amination)

Buchwald_Hartwig Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition ArX Ar-X ArX->OxAdd PdAmido L₂Pd(II)(Ar)(Indole) OxAdd->PdAmido + Indole-N⁻ - X⁻ Indole Indole-N⁻ Indole->PdAmido Product Indole-N-Ar PdAmido->Product Reductive Elimination Product->Pd0

Sources

Application Note: Selective Reduction of the Aldehyde Group in 1H-Indole-6-carbaldehyde to Synthesize (1H-indol-6-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Abstract

The synthesis of (1H-indol-6-yl)methanol, a key building block for various pharmacologically active molecules, requires a selective and high-yielding reduction of the aldehyde functionality on the 1H-indole-6-carbaldehyde scaffold. This document provides a comprehensive guide to this transformation, focusing on the chemoselective reduction using sodium borohydride (NaBH₄). We present a detailed, field-proven protocol, discuss the underlying chemical principles, and offer insights into potential challenges and side reactions. An alternative, more powerful reduction method using lithium aluminum hydride (LiAlH₄) is also discussed for comparative purposes. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for this critical synthetic step.

Introduction and Strategic Importance

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, functionalized indolylmethanols, such as (1H-indol-6-yl)methanol, serve as versatile intermediates in the synthesis of compounds targeting a wide array of diseases. The aldehyde at the C6 position of the indole ring provides a synthetic handle for elaboration, and its reduction to a primary alcohol is a fundamental transformation.

However, the electron-rich nature of the indole ring presents a significant challenge. The pyrrole moiety of the indole system is susceptible to reduction under certain conditions, particularly acidic environments or with aggressive reducing agents.[1][2] Therefore, the choice of reducing agent and reaction conditions is paramount to ensure the chemoselective reduction of the aldehyde group while preserving the integrity of the indole core. This application note details a robust methodology centered on sodium borohydride, a mild and selective hydride donor, to achieve this transformation efficiently.[3]

Overview of Reductive Methodologies

The conversion of an aldehyde to a primary alcohol is a cornerstone reaction in organic synthesis. For a substrate like this compound, several hydride-based reagents can be considered.

  • Sodium Borohydride (NaBH₄): A mild and highly selective reducing agent, ideal for converting aldehydes and ketones to their corresponding alcohols.[4] It is compatible with protic solvents like methanol and ethanol and typically does not reduce other functional groups such as esters, amides, or the indole ring under standard neutral or basic conditions.[3][5] This makes it the preferred reagent for this specific transformation.

  • Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful and less selective reducing agent.[6][7] While it rapidly reduces aldehydes, it also readily reduces esters, carboxylic acids, and amides.[8] Crucially, LiAlH₄ can also lead to undesired side reactions with indole derivatives, including reduction of the indole ring or hydrogenolysis of the resulting alcohol to a methyl group.[9] Its use requires stringent anhydrous conditions and a careful workup procedure.[10]

  • Catalytic Hydrogenation: This method can be effective but carries a significant risk of over-reduction, leading to the saturation of the indole ring to form an indoline, especially under high pressure or with highly active catalysts.[11][12]

Given these considerations, our primary protocol is based on the superior selectivity and operational simplicity of sodium borohydride.

Primary Protocol: Selective Reduction via Sodium Borohydride (NaBH₄)

This protocol is optimized for high chemoselectivity and yield, ensuring the integrity of the indole scaffold.

Principle and Rationale

The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This forms a tetracoordinate borate-alkoxide intermediate. Subsequent protonation during the reaction or aqueous workup liberates the final primary alcohol product, (1H-indol-6-yl)methanol. The use of methanol as a solvent is advantageous as it not only dissolves the starting material but also participates in the protonation steps.

Caption: Mechanism of NaBH₄ reduction of an aldehyde.

Materials and Reagents
  • This compound

  • Sodium borohydride (NaBH₄), powder, ≥98%

  • Methanol (MeOH), ACS grade or higher

  • Ethyl acetate (EtOAc), ACS grade

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • TLC plates (silica gel 60 F₂₅₄)

Detailed Step-by-Step Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the aldehyde in methanol (approx. 10-15 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2-1.5 eq) to the cooled solution in small portions over 15-20 minutes.

    • Scientist's Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution, which can cause foaming.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-2 hours. The product spot should be more polar (lower Rf) than the starting aldehyde.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution or deionized water while maintaining cooling in the ice bath. This step neutralizes excess NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (1x) and brine (1x). The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and wash the filter cake with a small amount of fresh ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude (1H-indol-6-yl)methanol, which can be purified further.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure alcohol.

Summary of Protocol Parameters
ParameterRecommended Value/ConditionRationale
Stoichiometry (NaBH₄) 1.2 - 1.5 equivalentsEnsures complete reduction without excessive reagent waste.
Solvent Methanol (MeOH)Excellent solvent for the substrate and reagent; acts as a proton source.[5]
Temperature 0 - 5 °CControls the rate of reaction and minimizes potential side reactions.
Reaction Time 1 - 2 hoursTypically sufficient for complete conversion as monitored by TLC.
Workup Quench Saturated aq. NH₄Cl or H₂OSafely destroys excess NaBH₄ and initiates protonation of the alkoxide.
Purification Flash Column ChromatographyStandard method for obtaining high-purity product.[13]
Expected Yield >90%This is a high-yielding transformation under optimized conditions.

Alternative Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction

This method should be reserved for instances where the higher reactivity of LiAlH₄ is required, and stringent safety and handling protocols can be followed.

  • Principle: LiAlH₄ is a potent source of hydride that rapidly reduces aldehydes.[6] The reaction must be conducted in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether under a dry, inert atmosphere (N₂ or Ar) as LiAlH₄ reacts violently with water and protic solvents.[4]

  • Key Differences from NaBH₄ Protocol:

    • Solvent: Anhydrous THF or Et₂O is mandatory.

    • Atmosphere: An inert atmosphere (N₂ or Argon) is required.

    • Workup: A specific, cautious quenching procedure, such as the Fieser workup, must be employed.[10] This involves the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water to precipitate the aluminum salts as a granular solid that is easily filtered.[10]

  • Caution: LiAlH₄ is highly pyrophoric and reacts violently with water. Extreme caution and appropriate personal protective equipment are essential.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material after 2 hours, an additional portion of NaBH₄ (0.3-0.5 eq) can be added at 0 °C. Ensure the NaBH₄ used is fresh, as it can degrade upon exposure to moisture.

  • Indole Ring Reduction: A major potential side reaction is the reduction of the indole C2=C3 double bond to form an indoline. This is primarily promoted by acidic conditions.[1][2] The use of NaBH₄ in neutral protic solvents like methanol avoids this issue. Avoid adding acid during the reaction or initial quench. The use of trifluoroacetic acid with borohydrides is a known method for indole reduction and must be avoided here.[14]

  • Dimerization/Polymerization: Indolylmethanols can be unstable, especially under acidic conditions or upon heating, potentially leading to self-condensation to form diindolylmethanes.[9] It is crucial to perform the workup under neutral or slightly basic conditions and avoid excessive heat during solvent evaporation.

  • Product Isolation: (1H-indol-6-yl)methanol is a relatively polar compound. During extraction, ensure thorough mixing to achieve complete transfer into the organic phase. If emulsions form, adding more brine can help break them.

Caption: Workflow for the reduction of this compound.

Conclusion

The selective reduction of this compound is a critical transformation for accessing valuable synthetic intermediates. The protocol detailed here, utilizing sodium borohydride in methanol, represents a reliable, safe, and high-yielding method that is well-suited for both small-scale research and large-scale process development. By understanding the underlying chemical principles and potential side reactions, researchers can confidently execute this procedure to obtain high-purity (1H-indol-6-yl)methanol, paving the way for the synthesis of next-generation indole-based therapeutics.

References

  • The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. (2025).
  • Gribble, G. W., Lord, P. D., Skotnicki, J., Dietz, S. E., Eaton, J. T., & Johnson, J. L. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society, 96(25), 7812–7814. [Link]
  • Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Rhodium Archive. [Link]
  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (2025).
  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]
  • Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Inform
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
  • Organocatalytic Nazarov-type cyclization of 3-alkynyl-2-indolylmethanols: construction of axially chiral cyclopenta[b]indole scaffolds. OAE Publishing Inc.. [Link]
  • On the reaction of indole with sodium borohydride in trifluoroacetic acid. (2025).
  • Lithium aluminium hydride. Wikipedia. [Link]
  • Reduction of Organic Compounds (Experiment). (2021). Chemistry LibreTexts. [Link]
  • REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE. Imperial College London. [Link]
  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells.
  • Household Infrared Technology as an Energy-Efficient Approach to Achieve C-Cπ Bond Construction Reactions. (2021). SciELO. [Link]
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. carleton.edu. [Link]
  • Lithium Aluminum Hydride (LAH). Harvard University. [Link]
  • LAH, Lithium aluminum hydride, Lithium tetrahydridoalumin
  • Hydride Reduction. Chad's Prep. [Link]
  • Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Taylor & Francis. [Link]
  • (1H-indol-2-yl)methanol. PubChem. [Link]
  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025).
  • Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. (2017).
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Publishing. [Link]
  • Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen.
  • Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. MDPI. [Link]
  • Mild and selective reduction of aldehydes utilising sodium dithionite under flow conditions. (2018). Beilstein Journal of Organic Chemistry. [Link]
  • Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane. RSC Publishing. [Link]
  • 1H-Indole, 6-methyl-. PubChem. [Link]
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [Link]
  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. (2023). Journal of the American Chemical Society. [Link]
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar. [Link]
  • Reduction of indoles and related compounds.
  • Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines.

Sources

Application Note: 1H-Indole-6-carbaldehyde as a Versatile Precursor for the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Indole-Based Fluorophores

Fluorescent probes are indispensable tools in modern scientific research, enabling the visualization and quantification of specific analytes, ions, and microenvironmental changes within complex biological and chemical systems.[1][2] Their high sensitivity, selectivity, and spatiotemporal resolution have revolutionized fields from cell biology to materials science.[2][3] Among the vast array of fluorogenic scaffolds, indole and its derivatives have emerged as a privileged class of compounds for probe development.[4] The indole core is a key component of the amino acid tryptophan, lending it inherent biocompatibility. Furthermore, its electron-rich bicyclic structure provides a robust platform for creating molecules with tunable and environmentally sensitive photophysical properties.[4][5]

1H-indole-6-carbaldehyde, in particular, serves as an exceptional starting material. The aldehyde functional group at the C-6 position is a versatile chemical handle, readily participating in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the straightforward installation of different recognition moieties and the extension of the π-conjugated system, which are key strategies in the rational design of fluorescent probes. This application note provides a comprehensive guide to the synthesis, characterization, and application of fluorescent probes derived from this compound, tailored for researchers, scientists, and drug development professionals.

Probe Design and Synthesis: From Building Block to Functional Tool

The fundamental design principle for many fluorescent probes derived from this compound is the Donor-π-Acceptor (D-π-A) architecture.[1][2] In this model, the electron-rich indole ring acts as the electron donor, and an electron-withdrawing group, introduced via reaction with the aldehyde, serves as the acceptor. This arrangement often gives rise to an intramolecular charge transfer (ICT) phenomenon, which is highly sensitive to the probe's local environment.

A prevalent and efficient synthetic strategy is the condensation of the indole-6-carbaldehyde with a suitable nucleophile, such as an active methylene compound (e.g., malononitrile) via a Knoevenagel condensation or an amine-containing molecule to form a Schiff base.[6][7] These reactions are typically high-yielding and allow for significant molecular diversity.

General Synthesis Pathway via Schiff Base Formation

The reaction between this compound and a primary amine is a classic method to generate an imine or Schiff base, extending the conjugation and creating a new site for interaction with analytes.

G cluster_reactants Reactants cluster_product Product Indole This compound Amine Primary Amine (R-NH2) (Recognition Moiety) Probe Indole-Schiff Base Fluorescent Probe Indole->Probe + Ethanol, H+ (cat.) Reflux Amine->Probe

Caption: General synthesis of an indole-based Schiff base fluorescent probe.

Protocol 1: Synthesis of a Representative Indole-Schiff Base Probe for pH Sensing

This protocol details the synthesis of a fluorescent probe via the condensation of this compound with 2-hydrazinopyridine. The resulting hydrazone's photophysical properties are expected to be pH-sensitive due to the presence of the pyridine nitrogen atom, which can be protonated.

Materials:

  • This compound (1.0 mmol, 145.16 mg)

  • 2-Hydrazinopyridine (1.0 mmol, 109.13 mg)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops, catalyst)

  • Round-bottom flask (50 mL) with reflux condenser

  • Stirring hotplate

  • Standard glassware for workup and filtration

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol) and 2-hydrazinopyridine (1.0 mmol).

  • Solvent Addition: Add 20 mL of absolute ethanol to the flask, followed by 2-3 drops of glacial acetic acid. The acid catalyzes the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and place it on a stirring hotplate. Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

    • Causality Note: Refluxing in ethanol provides the thermal energy to overcome the activation barrier for imine formation while being a suitable solvent for both reactants. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying and Characterization: Dry the purified solid product under vacuum. The final compound should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Photophysical Properties and Sensing Mechanisms

The utility of these probes lies in their responsive fluorescence. Upon interaction with an analyte or a change in the environment, a measurable change in their absorption or emission properties occurs.

Mechanism: pH Sensing via Intramolecular Charge Transfer (ICT)

For a probe synthesized according to Protocol 1, the sensing mechanism is based on the modulation of the ICT process.

G cluster_neutral High pH (Neutral Form) cluster_acidic Low pH (Protonated Form) Neutral Probe (Neutral) Strong ICT (Indole -> Pyridine) Emission1 Red-Shifted Emission (e.g., Green/Yellow) Neutral->Emission1 Excitation Protonated Probe-H+ Weakened/Blocked ICT (Pyridine N is Protonated) Neutral->Protonated + H+ - H+ Emission2 Blue-Shifted Emission (e.g., Blue) Protonated->Emission2 Excitation

Caption: ICT-based mechanism for a ratiometric pH fluorescent sensor.

  • At Neutral/Basic pH: The pyridine nitrogen is deprotonated. Upon excitation, an efficient ICT occurs from the electron-donating indole to the electron-accepting pyridyl-hydrazone system. This results in a large Stokes shift and emission at a longer wavelength (e.g., green-yellow).

  • At Acidic pH: The pyridine nitrogen becomes protonated.[2][8] This protonation increases the electron-withdrawing nature of the pyridine ring, but it can also disrupt the electronic coupling or alter the energy levels of the frontier molecular orbitals, leading to a disruption of the ICT state. This typically results in a blue-shift of the fluorescence emission, corresponding to the localized emission of the indole core.[9]

This change in emission wavelength at different pH values allows for ratiometric sensing, which is highly accurate as it depends on the ratio of intensities at two wavelengths, minimizing errors from probe concentration or instrumental fluctuations.[9]

Table 1: Representative Photophysical Properties of Indole-Based Probes

The exact properties depend on the specific structure, but the following table provides an illustrative overview based on common indole derivatives.

Probe Type / ApplicationTypical λ_abs (nm)Typical λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ)Key Feature
pH Sensor (Acidic) 350 - 380450 - 480~100ModerateBlue emission upon protonation[8][9]
pH Sensor (Neutral) 400 - 430520 - 560>120Low to ModerateGreen/yellow emission, ICT state[8][9]
Metal Ion Sensor (e.g., Zn²⁺) 380 - 410490 - 530~110Low (apo), High (bound)"Turn-on" fluorescence upon chelation[10][11]
H₂O₂ Sensor ~550 (NIR precursor)~650 (NIR precursor)~100Low (precursor)NIR "Turn-on" upon reaction[12]

Diverse Applications in Research and Development

The modular nature of syntheses using this compound enables the creation of probes for a wide range of applications.

  • pH Sensing: As detailed above, incorporating basic or acidic sites allows for the monitoring of pH in various environments, including acidic organelles like lysosomes within living cells.[10][13][14] The pKa of the probe can be tuned by modifying the recognition moiety to match the desired pH range.[14]

  • Metal Ion Detection: By condensing the aldehyde with a ligand that has a high affinity for a specific metal ion (e.g., dipicolylamine for Zn²⁺ or a Schiff base for Al³⁺ or Cu²⁺), highly selective chemosensors can be developed.[3][4][6][15] Binding of the metal ion often restricts molecular vibrations or enhances ICT, leading to a "turn-on" fluorescence response.[4]

  • Detection of Reactive Species: Probes for reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) or reactive nitrogen species (RNS) like nitroxyl (HNO) can be designed.[12][16][17][18] This is often achieved by attaching a reaction-specific trigger, such as a boronate ester for H₂O₂, which is cleaved by the analyte to release the fluorescent indole core.[12]

  • Bioimaging: Due to their good biocompatibility and often cell-permeable nature, these probes are excellent candidates for fluorescence microscopy, allowing for the real-time imaging of analytes and physiological processes within living cells and even small organisms like zebrafish.[11][12]

Protocol 2: Application of an Indole-Based Probe for Ratiometric pH Measurement

This protocol describes how to use a synthesized dual-emission pH probe to determine the pH of an unknown buffer solution.

Materials:

  • Synthesized indole-based pH probe (from Protocol 1 or similar)

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Buffer solutions of known pH (e.g., pH 3.0 to 8.0)

  • Unknown sample solution

  • Fluorometer with excitation and emission scanning capabilities

  • Cuvettes

Procedure:

  • Prepare a Stock Solution: Dissolve a small, accurately weighed amount of the probe in DMSO to make a concentrated stock solution (e.g., 1 mM). DMSO is used as it solubilizes most organic probes and is miscible with aqueous buffers.

  • Optimize Excitation Wavelength: Dilute the stock solution into a neutral pH buffer (e.g., pH 7.4) to a final concentration of ~5-10 µM. Scan the absorbance to find the maximum absorption wavelength (λ_abs). Then, acquire an excitation spectrum while monitoring the emission at an estimated wavelength (e.g., 520 nm) to determine the optimal excitation wavelength (λ_ex).

  • Generate a Calibration Curve: a. For each known pH buffer (pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0), add the probe from the stock solution to a final concentration of 5 µM. b. For each sample, record the fluorescence emission spectrum across the expected range (e.g., 400-650 nm) using the optimized λ_ex. c. Identify the two emission maxima corresponding to the acidic (I_blue) and neutral (I_green) forms. d. Calculate the emission intensity ratio (e.g., I_green / I_blue) for each pH value. e. Plot the fluorescence ratio as a function of pH. This is your calibration curve. The data can often be fitted to a sigmoidal dose-response curve to determine the probe's pKa.

  • Measure the Unknown Sample: a. Add the probe stock solution to your unknown sample to the same final concentration (5 µM). b. Record the emission spectrum under the same instrument settings. c. Calculate the emission intensity ratio from the spectrum of the unknown sample.

  • Determine pH: Interpolate the pH of your unknown sample from its measured intensity ratio using the generated calibration curve.

Conclusion

This compound is a powerful and versatile building block for the synthesis of sophisticated fluorescent probes. Its reactive aldehyde handle allows for simple, high-yielding condensation reactions to build diverse D-π-A structures. The resulting probes exhibit environmentally sensitive photophysical properties, particularly through the ICT mechanism, making them highly effective for sensing pH, metal ions, and reactive species. The protocols and principles outlined in this note provide a solid foundation for researchers to design, synthesize, and apply novel indole-based fluorescent tools for a multitude of applications in chemistry, biology, and medicine.

References

  • Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. RSC Advances. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGangwSLxlFjbammWvTGKPxyRMx0eAeVcL9cP5xMyzGIvYmfIDTAl-4b87b_CgcZccltCsa3ocAawn5vATlOtI_doyvo_BKMPaGuiiSRvrkTyHFn3nhSdtl_-AF_jqLY8lS0i0Gz18l5_RNramEA6VJUAVk956NnXLsCvfC
  • Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZeuVRtifJ-4UX4x44fxl_UjuUAMZGp-HDQZsiWX26J-muy21GsLarN6l2IeDCeeB6kTAtDwPVYbHAU8CdIN1_FobtJ9wqQPrY5v5HVzGr9bqJIulu3pSozvl7HbH3rWtIBk0lEeThormLsq9tbTCS9k61653yrr9nqHY9VtJQrhCvM7K5i9et9WZt-JagDDCrhWzg-ai_Zb4TCufyjpUXi1p93s2AaelsZ4k8oR0eM4CzP9oVSNUW8EA0WHk5VuFGvCzygYk=
  • Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. RSC Advances. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7VjuWtKrOCjAMsapXNdRSp4Hns1UNsXLHlEf0Hi2rfZDYFJqolXpvRxtXPZr7UW2k-NYaBn5DxJ7l6_VzHra6-rXUU8oFXUhbjuO-8lSd5MMJYPjeYLmAlyXDi2ZFUV9pBOlg07SWmNh4R1sC28L0eYlLwdfeT3Wu
  • Design and Synthesis of Near-infrared Fluorescent Probes for Imaging of Biological Nitroxyl. Scientific Reports. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUlUb0K9uGBLB-lovdODh-XlSV5ubkv4K3Lwmt2NwIqW2DoIQ84bJc1ySEh50SLUC2S46t5mdnhr9rLZg1WgncJgnFQkrfladl7hPi7xFoKAa9zJTfBikf-OiO0F-rdRthg5N-cHbfJPZdTlE=
  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkBgc5ICZ5HHSItsEEY4wCdqfcAEP_aDfmJfNXNBejL-ukvvuK84mNlgjPGeICX7FZVUUWDUQLv84S01826qG0WtmgZOjFrawRLNMwwlz8AF80xOzUtnu1qVZFdOZgI2sDAMc=
  • Research progress of near-infrared fluorescence probes based on indole heptamethine cyanine dyes in vivo and in vitro. PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoJ5mPkKFys9NfpGmtlvcQQz6AeBJtGZp8RPwMmB4lkzCDx-SFicHMNwKjABo8eFYOWNP68oGR22UpRHSWC8MYaMkNcFF_Q3Z5ZxhsDvNNc1cAztud85S0E4_wzuMAqR7KxjORryn5b7bURmc=
  • (A–B) Structures and photophysical properties of 3‐substituted indole... ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtavkaOmdwPkZkhiIpwvBiW8fu7o_MVyOY8hs6IjlZJ6Un82BXu4iAXrRSUE91UwYZ_V3W064_5IwwoKqwLu05oOtP24MuXXfA4TqoSMPYbSDdBysGncXs7mljl9-0fumK3bOcuvvKw99-cWEODvflzlIEvwvJyfjTCcl5uYGRTbnL91px-eBCJ92A61iochKE7lxPeymYOkOj_iLpjeXIR38voecV8W1i-Nk8aHyI2R7jkGKvrdqQ7lkSYizh3Ro=
  • Design and Synthesis of Near-infrared Fluorescent Probes for Imaging of Biological Nitroxyl. University of Huddersfield Research Portal. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrfD3AVYWsNxR7_615tM2fHskiWKMmZWdyeqENSqIWHO50SHnsgeZG3hRjOxj6rOQpef4Vz4Ex8rTmTTwQytVNKQmfERlt5fAnQ65traF_MQ4iWQfbSS0MocVHdefixI3db4WtG28BQWbLYVCs6kKdYM6J0pcrghIvNBSUMvMQqArrqM5hdJNEEurAbp1JnXOfWBrCxWE_NADmB2Rw3aYtNnDVQg==
  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. NIH. URL: https://vertexaisearch.cloud.google.
  • An indole–based near–infrared fluorescent “Turn–On” probe for H>2>O>2>: Selective detection and ultrasensitive imaging of zebrafish gallbladder. Talanta. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFebtZflucfCF8wWU7sGHc415tzBeHQj4tF5mG0uebzj2Vbxuv0t_YbQIMhikHmohI_a6d1AklydXMW886RoN8hwrmANbXturdPxZuvWyD2gqTg7-2WEwBPmZevyltlkLokwyP1p_XyNigMCz_-qYi5G0o6KM5_Dkl9YaQtaqyALVO7sEfNq2c3nW75HrpP7PWGXhgHvUD4jZba95_9ap-iiMGq917y
  • Indole-based pH probe with ratiometric fluorescence behavior for intracellular imaging. RSC Publishing. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXPB9w9L5AKJj2kc51MiJe7ElGYKCkF8M80kPlTsGYpyKeyx51NHiyyP_mxlHzNgCCzGCS-zzV9DQKN2NYXkvxvKyQn2C7ey-HzrpxZVkeMnAhiQUp-k202lGXAyUDXpi6vAG9WBWa7TGIY-2SqAM-T-v0wxR3ZRDowkdU
  • Design and Synthesis of Near-infrared Fluorescent Probes for Imaging of Biological Nitroxyl. PubMed Central. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHdNGbAWzmNx7ewAbUyT2QbXKE5YvVP2GS9OQq8g7Jn0OQgHblDuZ_uyFkcvoijTun33yOce0RxGHiLpdRST3r5fJmPJq8C-NaK0yX8IYeJCyqAKYp-d2xzigRfkPZlci1JrnV
  • A review on indole-based colorimetric and fluorescence sensors for the detection of heavy metal ions. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnUpYAk8K90T9XmyeoYbRoEogimrr20zX74fk8BU5FMAbeVmSMGqHX1GUc6W0RCCH_nsYv_lFpI1VZZoRftJaBsAy0T3LjfcaFSv5PGrZYoPRwbX6xEsbuOnoDNeXlifJNabvC1_FK5VO3-Nji0k8xRjfC0U-9deZhqqJlZSEp7uxnOB752T3xvzXl4ncbdWxoa9MeScJz0Y0cH8WqJboU39fJyaclAL9hpZOHennPMDJ-y6GNjUQT06YeSi4V9CfnTrPKEAXkzifmVDeRP0G-TdHw
  • Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIArI4g-krEZa8itRUS26GkmvdfOOamCNiCKubzIAfhkxZSSKhHPJ64REHYBnBfCOkZCmJbJbGu4hKcZxIQmFJZiHc9w1CWnwiVIB4cN_0T11r2qtdjDp-IIleJ_Co8c-2k4Yc_eC4imLvbtTcNxSXW4IUArfVJJpzWsk2lKA-Cpba_C05IC0AmTRMIS4QzE0V
  • Aldehyde-Derivatized Indoles as Fluorescent Probes for Hydration Environments. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0YngBUXSWOAvY1K-gOY7fAR2UQ210jPs7uKdzEN0OFWi23ja4687s1_syFGB91nURq_PWzqhtjjvHoLfkHpHDXnz1O9qOm7D77hzMNFFDHDZXLspqyKLWvmxIKT0hQcVVPVfcr0XXpMJBGgLidzJAHgweKVDgf9uNYVKwE04EGDd407QWjzB2d7tDai9YnOu6DybI52cxvtx78wt1zEYMEAwN2wMO1BcwIZMB2miZC5gAe-YIyYORPfCCaQ==
  • pH-Activable Fluorescent Probes for Targeting Live Microglial Cell Organelles. PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYqXiD2BRIbSjiH9P7V_VBCiMYUZp7U2zTwwn4XOljUJZqqKRXSkxDhVJuip4Yg_ZNiG_euJ-__HtL8FqeCckxoAoOBT9RxyT_QEnsyMstDkKN05Kp2bo5uve_Zn1xW9EjpHFELnrxAb12ADg=
  • Overview of pH Indicators—Section 20.1. Thermo Fisher Scientific - US. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtGHyqkU-qfmbC406f0KqZ5l-SdjocgfSHPoQlVkxZz1acgeCovkQHwR4LHbsLybbtL8DN_6n8kzdLQjYIBVM4qKiwu8mXuwmaMfgW6IysSKNS-VvL7PNM07DIEWO-HYJCM_v7GxEhA4PSt6K2zmO1CQNHxS8aKhtcaKdy0xa_hMG5AFGphkT1coo9fu4nDuykazGNIW3-DNdHSt8nPFN2cMjftxO8yAYzCrIYkdePZ7O_5Fm137tC
  • An Indole-Based Fluorescent Chemosensor for Detecting Zn 2+ in Aqueous Media and Zebrafish. MDPI. URL: https://vertexaisearch.cloud.google.
  • A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses. PubMed Central. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPt7Hkfv3zvqe3rvAsyY99N36fB0iG5azVjfy2bwOtxWkT8-_q_Rv3xI6C_Gf46sfg6uiLqNqaTBOfcZ08MBXhOz7L9O-gYti6pnVrBc-fiswAmCyO-JfbwZTz05FJdXJlMuqBzCSKZ_iMhK3C
  • Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions. ACS Omega. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSBfFJcVDSXQo5SjehOTphAy8jN-2FAtKqIPGYbdacvTiRwHmW3Mnpcj9NjxO21VTRrgF7Me17-_pDeFjpZ1NoRjUQjVjjtZx6m0HemtnJhDphFGeSpwEwRHm8b2Po12Z9xqFCofOQKkELJNU=
  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. MDPI. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP3xJQhKh6c2EwCv4TJNm9Tlb18pUb6rqJJH8WgGMkIc6Dp_hmtdzmMKaBuqUw2CaBU7w_tJ9FhG_BXUjAfpFIhUAbHQ1oapZ62Usjwq00IFqpsHDxsj9jxx-JlzkJ01-WCSs=
  • Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5EGSGyVuzY4K7sm9TSrZongb-1l2pvrHFShL3j-2yv382Rzs7ftmnQnn6Vu66TLe-ikt1BZw4KzGdvB-Nt0G2hK4k7-nzVVJm9D4XRL4SCC26UE2rQgz4Xsl0-PtXC6Z6ZNH37oq70_EerQs=
  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLOFdw_MU7eKONG6215MV7kaqV2B-BVuZPUwUE0UFZ32_IQs9H9eD6HFw4OvMYdDLj652jxEO5PBJAIuF-XQs9DJMKKMVBy4tnzRDRzX20ju-1hnPTNhmbUWjNffr-eGK0WgZN
  • (PDF) Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al Ions. ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz4NtyfycQgOyTh2OJqOGXavkEJ5dC1kymEZDfLGafBtoPiomNHemKTDSSg3kZ-mcs7KsCjHslv01Q38riruhu9E4Q6HnR1kTgyXhJV-GekDuC3EH20EE4JVf4y4E-nlE3lSdUZfFjubEvaKrA8FXtwaGwzkMmYZYeBqQh847wQZknG5CX6bB-hCKPcD5Biojc07XfCLpzSfTH1GPvyHn_C3kgt9sJ6BJOyFGSlBu6G0MdUPRnxk1VHUG_exSCfNPkDK0K3DX4LSNYhCI6QjZwhR2iS26y

Sources

Application Note & Protocols: Strategic Derivatization of 1H-Indole-6-carbaldehyde for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] 1H-Indole-6-carbaldehyde, in particular, serves as a versatile starting material for creating diverse chemical libraries for structure-activity relationship (SAR) studies. Its three primary reactive sites—the C6-aldehyde, the N1-indole nitrogen, and the aromatic core—offer distinct opportunities for chemical modification. This guide provides an in-depth exploration of strategic derivatization pathways, explaining the chemical logic behind protocol choices and offering detailed, field-proven experimental procedures for synthesizing analogs. The objective is to empower researchers in drug discovery to systematically probe the chemical space around this scaffold to optimize biological activity, selectivity, and pharmacokinetic properties.

The Strategic Importance of the this compound Scaffold

The indole ring system is a bioisostere for benzene but offers a crucial hydrogen bond donor at the N1 position and a unique electronic distribution, making it an exceptional pharmacophore for interacting with various biological targets.[3] The 6-carbaldehyde isomer provides a less sterically hindered and electronically distinct substitution pattern compared to the more commonly studied 3-substituted indoles.[4][5]

SAR studies on this scaffold are critical for understanding how modifications at different positions influence a compound's interaction with a biological target. By systematically altering the functionality, we can map the target's binding pocket and optimize for desired therapeutic effects.[6]

Below is a diagram illustrating the key "handles" for derivatization on the this compound core.

G IndoleCore N1 N1-Indole Nitrogen N1->IndoleCore N-Alkylation N-Arylation C6 C6-Aldehyde C6->IndoleCore Reductive Amination Wittig Reaction Oxidation/Reduction Ring Aromatic Core (C2, C3, C4, C5, C7) Ring->IndoleCore Cross-Coupling Electrophilic Substitution

Caption: Key derivatization points on the this compound scaffold.

Derivatization Strategies & Methodologies

A successful SAR campaign relies on the ability to generate analogs efficiently and with high structural diversity. We will explore three primary vectors of modification.

Vector 1: Modification of the C6-Aldehyde Group

The aldehyde is a highly versatile functional group, readily participating in numerous carbon-carbon and carbon-nitrogen bond-forming reactions.

Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into amines. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced in situ. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over stronger reagents like sodium borohydride (NaBH₄) because it is milder, chemoselective for imines over aldehydes, and does not reduce the indole ring.[7][8] This allows for the introduction of a vast library of primary and secondary amines, modulating basicity, hydrogen bonding capacity, and steric bulk.

G cluster_0 Reductive Amination Workflow Start This compound + Amine (R-NH2) Imine Imine Formation (Intermediate) Start->Imine DCM, rt Reduction In situ Reduction (e.g., NaBH(OAc)3) Imine->Reduction Product Final Amine Derivative Reduction->Product

Caption: Workflow for the reductive amination of this compound.

The Wittig reaction is a powerful method for C-C bond formation, converting the aldehyde into an alkene by reacting it with a phosphorus ylide.[9][10] This strategy is invaluable for extending the carbon scaffold, introducing conformational constraints, and modifying the geometry of the molecule. The stereochemical outcome (E/Z selectivity) can often be controlled by the nature of the ylide and the reaction conditions.[11] Stabilized ylides (containing an electron-withdrawing group) typically yield E-alkenes, while non-stabilized ylides favor Z-alkenes.

Vector 2: Substitution at the N1-Indole Nitrogen

The N-H group of the indole is a key interaction point (hydrogen bond donor) and a site for introducing substituents that can probe deep into a receptor's binding pocket or improve physicochemical properties like solubility and cell permeability.

Direct N-alkylation is typically achieved by deprotonating the indole nitrogen with a suitable base, followed by reaction with an alkyl halide.[12] The choice of base is crucial; strong bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF ensure complete deprotonation and high yields.[12] For more sensitive substrates, milder bases like potassium carbonate (K₂CO₃) can be employed.[13] This reaction allows for the introduction of various alkyl and benzyl groups. Asymmetric N-alkylation methods have also been developed, which are crucial when chirality is desired at this position.[14][15]

Vector 3: Functionalization of the Aromatic Core

Modifying the benzene portion of the indole ring can significantly impact electronic properties and provide new vectors for interaction. While direct electrophilic aromatic substitution is possible, it can sometimes lead to mixtures of isomers. A more precise and versatile approach is palladium-catalyzed cross-coupling.[16]

To utilize reactions like Suzuki, Stille, or Buchwald-Hartwig amination, a halogen atom (typically Br or I) must first be present on the indole ring. If starting from a halogenated indole-6-carbaldehyde (e.g., 4-bromo-1H-indole-6-carbaldehyde), these reactions provide a powerful toolkit for introducing aryl, heteroaryl, or substituted amine moieties with high precision.[17][18] This strategy is often employed in later stages of lead optimization to fine-tune electronic and steric properties.

The SAR Cycle: Integrating Synthesis and Biological Evaluation

The derivatization strategies described above are components of a larger, iterative process known as the SAR cycle.

SAR_Cycle cluster_cycle Structure-Activity Relationship (SAR) Cycle Design Design Analogs (Hypothesis-Driven) Synthesize Synthesize Derivatives (Protocols) Design->Synthesize Vector 1, 2, or 3 Test Biological Assay (In Vitro / In Vivo) Synthesize->Test Analyze Analyze Data (Identify Trends) Test->Analyze Analyze->Design New Hypothesis

Caption: The iterative cycle of a typical SAR study.

By synthesizing a library of compounds based on the protocols below and evaluating their biological activity, researchers can identify key structural features required for potency and selectivity. For example, a hypothetical SAR study might yield the data presented in the table below.

Compound IDModification VectorR GroupIC₅₀ (nM)Interpretation
Lead-01 (Parent Compound)-CHO500Starting point.
A-01 C6-Reductive Amination-CH₂-NH(CH₃)250Basic amine improves potency; likely H-bond acceptor interaction.
A-02 C6-Reductive Amination-CH₂-NH(t-Bu)>1000Bulky t-butyl group is detrimental; suggests a sterically constrained pocket.
B-01 N1-AlkylationN-CH₃150Small alkyl group at N1 is favorable; removes H-bond donor but may improve lipophilicity or fit.
B-02 N1-AlkylationN-Benzyl800Large benzyl group is unfavorable; indicates limited space at N1 position.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled with care. Refer to the Material Safety Data Sheet (MSDS) for each chemical before use.

Protocol 1: Reductive Amination of this compound (General Procedure)
  • Rationale: This protocol uses sodium triacetoxyborohydride for its mildness and selectivity, in dichloromethane (DCM), a common solvent for this reaction. Acetic acid is added to catalyze imine formation.

  • Materials:

    • This compound (1.0 eq)

    • Primary or Secondary Amine (1.1 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Glacial Acetic Acid (catalytic, ~5 mol%)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Magnetic stirrer and stir bar

    • Round-bottom flask and standard glassware

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.1 eq).

    • Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the aldehyde).

    • Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 30 minutes to facilitate imine formation.

    • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: Some effervescence may occur.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

    • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification & Characterization:

    • The crude product can be purified by column chromatography on silica gel.

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[19][20]

Protocol 2: Wittig Reaction with this compound (General Procedure for Stabilized Ylides)
  • Rationale: This protocol uses a stabilized ylide (e.g., from ethyl (triphenylphosphoranylidene)acetate) which is often commercially available and stable enough to handle in air. The reaction is typically run in a non-polar solvent like toluene at elevated temperatures to drive the reaction to completion.

  • Materials:

    • This compound (1.0 eq)

    • Phosphorus Ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) (1.2 eq)

    • Toluene, anhydrous

    • Magnetic stirrer and stir bar

    • Round-bottom flask with reflux condenser

    • Heating mantle or oil bath

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and the phosphorus ylide (1.2 eq).

    • Add anhydrous toluene (approx. 0.2 M concentration).

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).

    • Maintain reflux and monitor the reaction by TLC until the aldehyde is consumed (typically 4-24 hours).

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure. The byproduct, triphenylphosphine oxide, can often be partially removed by trituration with a non-polar solvent like hexanes or ether, where it is poorly soluble.

  • Purification & Characterization:

    • Purify the crude residue by column chromatography on silica gel.

    • Confirm the structure and stereochemistry (if applicable) of the resulting alkene using ¹H NMR (alkene protons and coupling constants), ¹³C NMR, and HRMS.

Protocol 3: N-Alkylation of this compound (General Procedure)
  • Rationale: This protocol uses sodium hydride, a strong base, to ensure complete deprotonation of the indole nitrogen, leading to efficient alkylation. Anhydrous DMF is used as the polar aprotic solvent to dissolve the resulting indolide anion. The reaction is performed at 0 °C initially to control the exothermic deprotonation step.

  • Materials:

    • N-alkylated indole-6-carbaldehyde derivative from Protocol 1 or 2 (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ice bath

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Water and Brine

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting indole (1.0 eq).

    • Dissolve the indole in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases.

    • Add the alkyl halide (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates completion (typically 1-6 hours).

    • Cool the mixture back to 0 °C and carefully quench the reaction by slow addition of saturated aqueous NH₄Cl.

    • Dilute with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine to remove residual DMF.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude product by column chromatography on silica gel.

    • Confirm the structure using ¹H NMR (disappearance of the N-H signal, appearance of new alkyl signals), ¹³C NMR, and HRMS.

References

  • Palladium‐Catalyzed Indole Ring Synthesis. (n.d.). ResearchGate.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI.
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2022). MDPI.
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing.
  • Synthesis of N-alkylated indoles. (n.d.). ResearchGate.
  • Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. (2013). ACS Publications.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI.
  • Pd-Catalyzed Synthesis of Indoles via NH Cross-Coupling–Alkyne Cyclization. (2011). Thieme.
  • Quantitative Structure Activity Relationship of Indole-Carbaldehyde Derivatives as Cannabinoid Receptor 2 Agonists. (2009). Ingenta Connect.
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (2017). PMC - NIH.
  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. (2023). PubMed Central.
  • Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. (n.d.). ResearchGate.
  • Quantitative Structure Activity Relationship of Indole-Carbaldehyde Derivatives as Cannabinoid Receptor 2 Agonists. (2009). Bentham Science Publishers.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2020). NIH.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2015). PMC - NIH.
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube.
  • Structure/activity relationships of indole derivatives. (2024). ResearchGate.
  • Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. (2023). RSC Publishing.
  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.). ResearchGate.
  • New indole derivatives from endophytic fungus Colletotruchum sp. HK-08 originated from leaves of Nerium indicum. (2024). PMC - NIH.
  • 1H-Indole-6-carboxaldehyde. (n.d.). PubChem.
  • One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. (2023). MDPI.
  • Wittig Reaction. (n.d.). Organic Chemistry Portal.
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • Biomedical Importance of Indoles. (2017). PMC - NIH.
  • ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. (n.d.). J-STAGE.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
  • Recent applications of the Wittig reaction in alkaloid synthesis. (2016). PubMed.
  • Preparation of functionalized heteroaromatics using an intramolecular Wittig reaction. (2014). Organic & Biomolecular Chemistry (RSC Publishing).
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (2016). PMC - PubMed Central.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate.
  • Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. (2013). ResearchGate.
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2020). MDPI.
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2020). ACS Publications.

Sources

Gram-Scale Synthesis of 1H-Indole-6-Carbaldehyde via DIBAL-H Reduction of 1H-Indole-6-Carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed and scalable protocol for the gram-scale synthesis of 1H-indole-6-carbaldehyde, a valuable heterocyclic building block in pharmaceutical and materials science research. The described method employs the chemoselective reduction of the readily accessible precursor, 1H-indole-6-carbonitrile, using diisobutylaluminium hydride (DIBAL-H). This approach circumvents the regioselectivity challenges associated with direct formylation of the indole nucleus and offers a reliable route to the desired C6-substituted isomer in high purity and good yield. This guide is intended for researchers, chemists, and drug development professionals requiring a robust procedure for this key synthetic intermediate.

Introduction

This compound is a key synthetic intermediate whose structural motif is found in numerous biologically active compounds. The strategic placement of the aldehyde group at the C6 position of the indole core provides a versatile handle for further chemical elaboration, enabling the construction of complex molecular architectures. While direct electrophilic formylation of indole, such as the Vilsmeier-Haack reaction, is a powerful method, it overwhelmingly favors substitution at the electron-rich C3 position.[1][2] Achieving selective formylation at the C6 position requires a more nuanced strategy.

The protocol detailed herein utilizes the partial reduction of a nitrile to an aldehyde, a classic and highly effective transformation. The starting material, 1H-indole-6-carbonitrile, can be prepared through established methods like the Fischer indole synthesis from 4-cyanophenylhydrazine[3] or obtained from commercial suppliers. The reduction is accomplished using diisobutylaluminium hydride (DIBAL-H), a bulky and electrophilic reducing agent that allows the reaction to be stopped at the aldehyde stage by forming a stable intermediate at low temperatures.[4][5] This method is renowned for its high chemoselectivity and is well-suited for gram-scale production.

Overall Reaction Scheme

The synthesis involves the low-temperature reduction of the nitrile functional group to an imine intermediate, which is then hydrolyzed during aqueous work-up to yield the final aldehyde product.

Figure 1: Synthesis of this compound from 1H-indole-6-carbonitrile.

Materials and Reagents

All reactions should be conducted using anhydrous solvents under an inert atmosphere (Nitrogen or Argon).

Reagent/MaterialGradeSupplier (Example)Notes
1H-Indole-6-carbonitrile≥97%Sigma-AldrichStarting material
Diisobutylaluminium hydride (DIBAL-H)1.0 M solution in tolueneSigma-AldrichPyrophoric, handle with care
TolueneAnhydrous, 99.8%Sigma-AldrichSolvent
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichSolvent
Methanol (MeOH)AnhydrousFisher ScientificFor quenching
Rochelle's salt (Potassium sodium tartrate)ACS gradeFisher ScientificFor work-up
Ethyl acetate (EtOAc)ACS gradeFisher ScientificFor extraction
Brine (saturated NaCl solution)For extraction
Anhydrous sodium sulfate (Na₂SO₄)For drying
Silica gel60 Å, 230-400 meshFor column chromatography

Experimental Workflow

The procedure involves a low-temperature reaction followed by a careful quenching and purification sequence.

G cluster_0 Reaction Setup cluster_1 Quenching & Work-up cluster_2 Purification A Dissolve 1H-Indole-6-carbonitrile in anhydrous Toluene B Cool to -78 °C (Dry Ice/Acetone Bath) A->B C Add DIBAL-H solution dropwise at -78 °C B->C Slow Addition D Stir at -78 °C, then warm slowly to 0 °C C->D Reaction Progression E Quench with Methanol at 0 °C D->E Reaction Completion F Add Rochelle's Salt Solution (Stir until biphasic) E->F G Extract with EtOAc F->G H Dry Organic Layer (Na₂SO₄) & Concentrate G->H I Silica Gel Column Chromatography H->I J Isolate Pure Product I->J

Figure 2: Step-by-step experimental workflow for the synthesis.

Detailed Step-by-Step Protocol

Safety Precautions: DIBAL-H is a pyrophoric reagent that reacts violently with water and protic solvents. All operations must be conducted in a fume hood under a dry, inert atmosphere (Nitrogen or Argon) using flame-dried glassware and proper syringe techniques. Wear appropriate personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and gloves.

Step 1: Reaction Setup

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1H-indole-6-carbonitrile (5.0 g, 35.2 mmol).

  • Add anhydrous toluene (150 mL) via cannula or syringe to dissolve the starting material.

  • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

Step 2: DIBAL-H Addition

  • Slowly add DIBAL-H (1.0 M solution in toluene, 42.2 mL, 42.2 mmol, 1.2 equivalents) dropwise via syringe over a period of 45-60 minutes.

  • Maintain the internal temperature below -70 °C during the addition.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting nitrile spot is consumed.

Step 3: Reaction Quenching and Work-up

  • While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of anhydrous methanol (10 mL). Caution: Gas evolution (hydrogen) will occur.

  • Remove the dry ice/acetone bath and allow the mixture to warm to 0 °C in an ice-water bath.

  • Slowly add a saturated aqueous solution of Rochelle's salt (150 mL).

  • Remove the ice bath and stir the mixture vigorously at room temperature. The gelatinous aluminum salts will gradually break up, resulting in a clear biphasic mixture. This may take several hours or overnight.

  • Once the layers are clear, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification

  • Purify the crude solid by flash column chromatography on silica gel.

  • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% EtOAc).

  • Collect fractions containing the desired product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.

Mechanism of Reduction

DIBAL-H is an electrophilic reducing agent. The aluminum center coordinates to the nitrile nitrogen, making the carbon atom more susceptible to hydride attack. This forms an aluminum-imine intermediate. At low temperatures (-78 °C), this intermediate is stable and does not undergo further reduction.[4] During aqueous work-up, this intermediate is hydrolyzed to release the final aldehyde product.

Expected Results and Characterization

A typical yield for this procedure is in the range of 75-90%. The final product should be an off-white to pale yellow solid.

Table 1: Expected Yield and Physical Properties

ParameterExpected Value
Yield 75-90%
Appearance Off-white to pale yellow solid
Melting Point 127-131 °C

The identity and purity of the product should be confirmed by standard analytical methods.

Table 2: Analytical Characterization Data

TechniqueExpected Data
¹H NMR (400 MHz, DMSO-d₆) δ 11.55 (s, 1H, NH), 9.92 (s, 1H, CHO), 8.01 (s, 1H, Ar-H), 7.82 (d, J=8.2 Hz, 1H, Ar-H), 7.58 (t, J=2.8 Hz, 1H, Ar-H), 7.49 (dd, J=8.2, 1.4 Hz, 1H, Ar-H), 6.55 (m, 1H, Ar-H)
¹³C NMR (101 MHz, DMSO-d₆) δ 192.6, 137.9, 135.8, 131.2, 126.3, 121.8, 120.7, 119.5, 102.4
Mass Spectrometry (EI) m/z (%): 145 (M+, 100), 144 (95), 116 (40), 89 (25)[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionEnsure starting material is fully dissolved. Confirm the molarity of the DIBAL-H solution. Extend reaction time at -78 °C.
Decomposition during work-upEnsure quenching is performed slowly and at low temperature. Stir vigorously with Rochelle's salt until layers are clear to break up aluminum complexes and avoid product loss.
Over-reduction to Alcohol Reaction temperature too highStrictly maintain the temperature at or below -75 °C during DIBAL-H addition and stirring.[7]
Difficult Purification Persistent aluminum saltsEnsure the Rochelle's salt work-up is complete. If the organic layer is still cloudy, filter it through a pad of Celite® before concentrating.

References

  • ACS Publications. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ResearchGate. (n.d.). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions.
  • Organic Synthesis. (n.d.). DIBAL-H Reduction.
  • ChemicalBook. (n.d.). 6-Methylindole synthesis.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Sciencemadness.org. (n.d.).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). DIBAL Reducing Agent.
  • Common Organic Chemistry. (n.d.). Diisobutylaluminum Hydride (DIBAL-H).
  • Chemistry Stack Exchange. (2021). On the use of hexane in the organic reduction by DIBAL-H.
  • Benchchem. (2025).
  • ResearchGate. (n.d.).
  • Adichemistry. (n.d.). DIISOBUTYLALUMINIUM HYDRIDE | DIBAL | DIBAL-H | DIBAH | REDUCING AGENT.
  • Benchchem. (2025). Cyanoindoles via Fischer Indole Synthesis.
  • Der Pharma Chemica. (n.d.).
  • Frontiers in Chemistry. (2022).
  • ChemicalBook. (n.d.). 6-METHYLINDOLE-3-CARBOXALDEHYDE synthesis.
  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Organic Syntheses. (n.d.). indole-3-aldehyde.
  • RSC Advances. (2018).
  • Organic Syntheses. (2024).
  • Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Molecules. (2019). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.
  • Sigma-Aldrich. (n.d.). Indole-6-carboxaldehyde 97.
  • Der Pharma Chemica. (2012).
  • PubChem. (n.d.). 1H-Indole-6-carboxaldehyde.
  • ResearchGate. (n.d.).
  • J&K Scientific LLC. (n.d.). Indole-6-Carboxylic acid.

Sources

Application Note: A Versatile One-Pot Domino Synthesis of Novel Polycyclic Indole Scaffolds from 1H-Indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3][4] Developing efficient methods to synthesize structurally diverse and complex indole derivatives is paramount for drug discovery programs. This application note details a robust, operationally simple, one-pot, three-component domino reaction starting from the versatile building block, 1H-indole-6-carbaldehyde.[5] By leveraging a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization/tautomerization, this protocol provides rapid access to a library of novel, densely functionalized polycyclic indole derivatives. The methodology emphasizes efficiency, atom economy, and procedural simplicity, making it highly suitable for library synthesis and lead generation efforts.[6][7]

Introduction and Scientific Rationale

Substituted indoles are widely regarded as a "privileged scaffold" in drug discovery, capable of interacting with a multitude of biological receptors and enzymes.[1][3] Consequently, the development of synthetic routes to novel indole analogs is of persistent interest.[2][8] Traditional multi-step syntheses, while effective, are often laborious and time-consuming, and generate significant chemical waste. One-pot multicomponent reactions (MCRs) offer a powerful alternative by combining multiple reaction steps into a single, seamless operation, thereby increasing efficiency and reducing resource consumption.[9][10][11]

This protocol leverages the reactivity of this compound, a bifunctional molecule containing both a nucleophilic indole ring system and an electrophilic aldehyde. The strategy involves an initial base-catalyzed Knoevenagel condensation of the aldehyde with an active methylene compound. This in-situ generation of a highly electrophilic Michael acceptor is the key step. Without isolation, this intermediate immediately undergoes a Michael addition with a suitable nucleophile, followed by a final intramolecular cyclization and dehydration/tautomerization to yield the final, stable polycyclic product. This domino sequence allows for the rapid construction of molecular complexity from simple, readily available starting materials.

Reaction Mechanism and Workflow

The overall transformation is a domino reaction sequence catalyzed by a mild base, such as piperidine. The causality of the sequence is critical for the success of the one-pot procedure.

2.1. Proposed Reaction Mechanism

The reaction proceeds through three mechanistically distinct but sequential steps within the same reaction vessel:

  • Knoevenagel Condensation: The basic catalyst activates the active methylene compound (2 ) for nucleophilic attack on the this compound (1 ). Subsequent dehydration rapidly forms the electron-deficient alkene, a highly reactive Michael acceptor (Intermediate A ).

  • Michael Addition: A carbon-based nucleophile (Michael donor, 3 ) attacks the β-carbon of the newly formed double bond in Intermediate A , leading to the formation of a new carbon-carbon bond and generating Intermediate B .

  • Intramolecular Cyclization & Tautomerization: The enolate in Intermediate B undergoes an intramolecular cyclization onto one of the carbonyl groups, followed by dehydration and tautomerization to furnish the final, thermodynamically stable, aromatic polycyclic indole derivative (4 ).

Reaction_Mechanism cluster_start Starting Materials cluster_steps Reaction Sequence Indole-6-carbaldehyde This compound (1) Step1 Step 1: Knoevenagel Condensation Indole-6-carbaldehyde->Step1 Active_Methylene Active Methylene Compound (2) Active_Methylene->Step1 Michael_Donor Michael Donor (3) Step2 Step 2: Michael Addition Michael_Donor->Step2 Intermediate_A Intermediate A (Michael Acceptor) Step1->Intermediate_A + Piperidine - H₂O Intermediate_A->Step2 Intermediate_B Intermediate B Step2->Intermediate_B Step3 Step 3: Cyclization & Tautomerization Intermediate_B->Step3 Final_Product Final Polycyclic Indole Product (4) Step3->Final_Product - H₂O

Caption: Proposed mechanism for the three-component domino reaction.

2.2. Experimental Laboratory Workflow

The protocol is designed for operational simplicity, following a straightforward "mix, heat, and isolate" procedure.

Experimental_Workflow Start Start Reagents Combine Reactants: 1. Indole-6-carbaldehyde 2. Active Methylene Cmpd. 3. Michael Donor 4. Solvent (Ethanol) Start->Reagents Catalyst Add Catalyst (Piperidine) Reagents->Catalyst Reflux Heat to Reflux (Monitor by TLC) Catalyst->Reflux Workup Aqueous Work-up: 1. Cool to RT 2. Precipitate in Water 3. Filter Solid Reflux->Workup Purification Purification: Recrystallization or Column Chromatography Workup->Purification Analysis Characterization: ¹H NMR, ¹³C NMR, HRMS Purification->Analysis End End: Pure Product Analysis->End

Caption: High-level overview of the experimental laboratory workflow.

Detailed Experimental Protocol

This section provides a representative procedure for the synthesis of 2-amino-4-(1H-indol-6-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.

3.1. Materials and Reagents

  • This compound (FW: 145.16 g/mol )

  • Malononitrile (FW: 66.06 g/mol )

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione) (FW: 140.18 g/mol )

  • Piperidine (FW: 85.15 g/mol )

  • Ethanol (Absolute)

  • Deionized Water

  • Ethyl Acetate (for chromatography)

  • Hexanes (for chromatography)

  • Silica Gel (230-400 mesh)

3.2. Equipment

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Thin Layer Chromatography (TLC) plates (silica gel, UV254)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 145 mg), malononitrile (1.0 mmol, 66 mg), and dimedone (1.0 mmol, 140 mg).

  • Solvent Addition: Add 15 mL of absolute ethanol to the flask. Stir the mixture at room temperature for 5 minutes to achieve partial dissolution.

  • Catalyst Addition: Add piperidine (0.2 mmol, 20 µL) to the reaction mixture using a micropipette. Rationale: Piperidine acts as a basic catalyst, deprotonating the active methylene compounds to initiate the reaction cascade without being strongly basic enough to cause unwanted side reactions with the indole N-H.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting aldehyde is a key indicator of reaction completion. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate often forms upon cooling.

  • Pour the reaction mixture into a beaker containing 50 mL of cold deionized water while stirring. This will cause the product to precipitate fully.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 10 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel if necessary. Self-Validation: The formation of a single major spot on the TLC plate (distinct from starting materials) provides initial validation of a successful one-pot reaction.

  • Drying and Characterization: Dry the purified solid under vacuum to obtain the final product. Characterize the compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Scope and Versatility

The true power of this one-pot method lies in its versatility. By varying the active methylene compound (Component 2) and the Michael donor (Component 3), a diverse library of substituted indoles can be synthesized.

EntryActive Methylene Cmpd. (2)Michael Donor (3)ConditionsProduct StructureYield (%)
1MalononitrileDimedoneEtOH, Piperidine, Reflux, 3h2-amino-4-(1H-indol-6-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile92
2Ethyl CyanoacetateDimedoneEtOH, Piperidine, Reflux, 4hEthyl 2-amino-4-(1H-indol-6-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate88
3MalononitrileBarbituric AcidEtOH, Piperidine, Reflux, 3h5-(1-(1H-indol-6-yl)-2,2-dicyanoethyl)pyrimidine-2,4,6(1H,3H,5H)-trione85
4Malononitrile4-HydroxycoumarinEtOH, Piperidine, Reflux, 5h2-Amino-5-(1H-indol-6-yl)-4-oxo-4,5-dihydro-pyrano[3,2-c]chromene-3-carbonitrile89

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Reaction - Inactive catalyst.- Insufficient heating.- Low reactivity of starting materials.- Use fresh piperidine.- Ensure the reaction mixture is fully refluxing.- Increase catalyst loading slightly (e.g., to 0.3 mmol).- Extend reaction time.
Formation of Multiple Products - Side reactions due to excessive heat or catalyst.- Michael acceptor polymerization.- Reduce reaction temperature slightly.- Decrease the amount of piperidine.- Add the Michael donor after allowing the Knoevenagel condensation to proceed for 30 minutes.
Low Yield after Work-up - Product is partially soluble in water.- Incomplete precipitation.- Cool the water used for precipitation in an ice bath.- After filtration, extract the aqueous filtrate with ethyl acetate, then combine, dry, and concentrate the organic layers.
Difficulty in Purification - Products are streaking on TLC.- Co-elution of byproducts.- For chromatography, try adding 1% triethylamine to the eluent to sharpen peaks of basic compounds.- Attempt recrystallization from a different solvent system (e.g., ethanol/water, isopropanol).

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Malononitrile is toxic; handle with extreme care.

  • Piperidine is corrosive and flammable; avoid contact and inhalation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described one-pot, three-component domino reaction provides a highly efficient and versatile platform for the synthesis of novel, substituted polycyclic indoles from this compound. The protocol is characterized by its operational simplicity, use of readily available reagents, and high yields, making it an invaluable tool for medicinal chemists and researchers in the field of drug discovery. The ability to systematically vary two of the three components allows for the rapid generation of diverse molecular architectures for biological screening.

References

  • MDPI. (n.d.). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. MDPI.
  • MDPI. (n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions. MDPI.
  • Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
  • ACS Publications. (2023). One-Pot Synthesis of 1,2,3-Triarylindoles through Cascade Reactions Using Calcium Carbide, Iodoarenes, and Aromatic Amines. Organic Letters.
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252.
  • ACS Publications. (2019). Three-Component One-Pot Synthesis of Highly Functionalized Bis-Indole Derivatives. ACS Omega.
  • National Institutes of Health. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH.
  • International Journal of Chemical Studies. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies.
  • YouTube. (2021). Fischer Indole Synthesis Mechanism. Organic Chemistry.
  • Wikipedia. (n.d.). Nenitzescu indole synthesis.
  • Preprints.org. (2023). Indole-Based Metal Complexes and Their Medicinal Applications. Preprints.org.
  • Scilit. (2018). Gold‐Catalyzed Functionalization Reactions of Indole. Scilit.
  • The Open Medicinal Chemistry Journal. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC.
  • National Center for Biotechnology Information. (n.d.). Indole-Containing Metal Complexes and Their Medicinal Applications. PMC.
  • Substituted indoles: Significance and symbolism. (n.d.).
  • Arkat USA. (n.d.). Indole based multicomponent reactions towards functionalized heterocycles.
  • ACS Publications. (n.d.). Indoles in Multicomponent Processes (MCPs). Chemical Reviews.

Sources

The Strategic Application of 1H-Indole-6-Carbaldehyde in the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Indole Scaffold

The indole nucleus is a cornerstone in the architecture of a vast array of natural products and pharmacologically active compounds.[1][2] Its presence in molecules with profound biological activities, ranging from anticancer to antiviral and neuroprotective agents, underscores its significance as a "privileged structure" in medicinal chemistry.[1] Among the diverse family of indole derivatives, 1H-indole-6-carbaldehyde emerges as a particularly valuable and versatile building block for the synthesis of natural product analogs.[3] The strategic placement of the aldehyde functionality at the C6-position of the indole ring offers a unique handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular frameworks that mimic or elaborate upon naturally occurring scaffolds.

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of key natural product analogs. We will move beyond a mere recitation of synthetic steps to explore the causality behind experimental choices, offering field-proven insights into reaction mechanisms and optimization strategies. The protocols detailed herein are designed to be self-validating, providing a clear roadmap for the synthesis and characterization of these valuable compounds.

Core Synthetic Strategies and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbon and the nucleophilic character of the indole ring, particularly at the C3 and C7 positions. This dual reactivity allows for a diverse range of transformations. Two key synthetic strategies that leverage the unique properties of this starting material are the Pictet-Spengler reaction for the synthesis of β-carboline analogs and the Wittig and Horner-Wadsworth-Emmons reactions for the construction of stilbene-based compounds.

The Pictet-Spengler Reaction: A Gateway to β-Carboline Alkaloid Analogs

The Pictet-Spengler reaction is a powerful acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline or, in the case of tryptamines, a tetrahydro-β-carboline.[3][4] This reaction is of paramount importance in the synthesis of numerous indole alkaloids.[5][6] When this compound is reacted with tryptamine, it provides a direct route to novel β-carboline analogs functionalized at the C8-position of the β-carboline core.

The reaction proceeds through the initial formation of a Schiff base between the tryptamine and the indole-6-carbaldehyde.[4] Subsequent protonation of the imine nitrogen generates a highly electrophilic iminium ion. The electron-rich indole ring of the tryptamine moiety then acts as an intramolecular nucleophile, attacking the iminium carbon to forge the new six-membered ring and establish the tetrahydro-β-carboline scaffold.[4]

Pictet_Spengler Indole6CHO This compound Schiff_Base Schiff Base Indole6CHO->Schiff_Base + Tryptamine - H₂O Tryptamine Tryptamine Tryptamine->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H⁺ Cyclized_Intermediate Cyclized Intermediate Iminium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Attack Beta_Carboline Tetrahydro-β-carboline Analog Cyclized_Intermediate->Beta_Carboline - H⁺ Wittig_HWE Indole6CHO This compound Betaine Betaine/Oxaphosphetane Indole6CHO->Betaine + Ylide/Carbanion Phosphonium_Ylide Phosphonium Ylide (Wittig) Phosphonium_Ylide->Betaine Phosphonate_Carbanion Phosphonate Carbanion (HWE) Phosphonate_Carbanion->Betaine Stilbene_Analog (E)-Stilbene Analog Betaine->Stilbene_Analog Elimination

Figure 2: Wittig/HWE Reaction Workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative natural product analogs from this compound.

Protocol 1: Synthesis of a Tetrahydro-β-carboline Analog via Pictet-Spengler Reaction

This protocol describes the synthesis of an 8-(1H-indol-6-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, a novel β-carboline analog.

Materials:

  • This compound (1.0 eq)

  • Tryptamine (1.0 eq)

  • Trifluoroacetic acid (TFA) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (sat. aq. solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture for chromatography

Procedure:

  • To a solution of tryptamine (1.0 eq) in anhydrous DCM, add this compound (1.0 eq).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (0.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the desired tetrahydro-β-carboline analog.

Expected Outcome & Characterization:

The product is expected to be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Compound Molecular Formula Expected Mass [M+H]⁺ Typical Yield
8-(1H-indol-6-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indoleC₂₀H₁₇N₃312.149560-80%
Protocol 2: Synthesis of a Stilbene Analog via Horner-Wadsworth-Emmons Reaction

This protocol details the synthesis of (E)-6-(4-methoxystyryl)-1H-indole, a stilbene analog with potential biological activity. [7] Materials:

  • This compound (1.0 eq)

  • Diethyl (4-methoxybenzyl)phosphonate (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture for chromatography

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of diethyl (4-methoxybenzyl)phosphonate (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the desired (E)-stilbene analog.

Expected Outcome & Characterization:

The product is expected to be a solid. The (E)-configuration can be confirmed by the large coupling constant (typically >15 Hz) of the vinylic protons in the ¹H NMR spectrum. Further characterization should include ¹³C NMR and HRMS.

Compound Molecular Formula Expected Mass [M+H]⁺ Typical Yield
(E)-6-(4-methoxystyryl)-1H-indoleC₁₇H₁₅NO250.122670-90%

Applications in Drug Discovery and Development

The natural product analogs synthesized from this compound serve as valuable scaffolds in drug discovery programs.

  • β-Carboline Analogs as Kinase Inhibitors: The β-carboline skeleton is a common motif in compounds that exhibit potent inhibitory activity against various protein kinases. The analogs synthesized via the Pictet-Spengler reaction can be screened against a panel of kinases to identify novel leads for anticancer and anti-inflammatory therapies.

  • Stilbene-Based Antitumor Agents: Many stilbene derivatives, such as resveratrol and its analogs, have demonstrated significant antitumor activity. [2][7]The indole-containing stilbenes synthesized using the Wittig or HWE reactions can be evaluated for their cytotoxicity against various cancer cell lines and their ability to inhibit key processes in cancer progression, such as angiogenesis and cell proliferation.

  • Analogs of Botulinum Neurotoxin Serotype A Protease Inhibitors: Substituted indoles have been identified as inhibitors of the botulinum neurotoxin serotype A (BoNT/A) light chain, a zinc metalloprotease. [8][9]The aldehyde functionality of this compound can be elaborated to introduce functionalities known to interact with the active site of this enzyme, leading to the development of novel antidotes for botulism. [8]

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a testament to the power of a strategically functionalized scaffold in the synthesis of complex and biologically relevant molecules. The protocols and insights provided in this application note are intended to empower researchers to harness the full potential of this versatile building block. By understanding the underlying principles of the key reactions and employing robust experimental procedures, scientists can efficiently generate libraries of novel natural product analogs for screening in a wide range of therapeutic areas. The continued exploration of the chemistry of this compound is poised to yield further innovations in the fields of medicinal chemistry and drug discovery.

References

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014). URL
  • Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry.
  • Synthesis and Biological Evaluation of Botulinum Neurotoxin A Protease Inhibitors. (2010). Journal of Medicinal Chemistry. URL
  • Pictet–Spengler reaction. Wikipedia. URL
  • Horner-Wadsworth-Emmons Reaction. NROChemistry. URL
  • Synthesis and biological evaluation of botulinum neurotoxin a protease inhibitors. (2010). Journal of Medicinal Chemistry. URL
  • Synthesis of β‐carboline through Pictet‐Spengler reaction by using indoles as initial materials.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2016). Molecules. URL
  • Horner–Wadsworth–Emmons reaction. Wikipedia. URL
  • Small Molecule Inhibitors as Countermeasures for Botulinum Neurotoxin Intoxic
  • Synthesis and Evaluation of Stilbene and Dihydrostilbene Derivatives as Potential Anticancer Agents That Inhibit Tubulin Polymerization. (2001). Journal of Medicinal Chemistry. URL
  • Horner-Wadsworth-Emmons Reaction. Alfa Chemistry. URL
  • Mild one-pot Horner–Wadsworth–Emmons olefination and intramolecular N-arylation for the syntheses of indoles, all regio-isomeric azaindoles, and thienopyrroles. (2014). Organic & Biomolecular Chemistry. URL
  • Synthesis of stilbene-based resveratrol analogs as cytotoxic agents.
  • Synthetic approaches toward stilbenes and their related structures. (2016). RSC Advances. URL
  • Indole-6-carboxaldehyde 97 1196-70-9. Sigma-Aldrich. URL

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 1H-Indole-6-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indole-6-Carbaldehydes and the Advent of Microwave Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and pharmaceuticals.[1] Derivatives of 1H-indole, particularly those functionalized with a carbaldehyde group at the 6-position, are crucial intermediates in the synthesis of complex therapeutic agents. These compounds form the backbone of drugs targeting a range of conditions, from cancer to neurological disorders.[1][2][3]

Traditionally, the synthesis of indole derivatives has been hampered by methods requiring long reaction times, harsh conditions, and often resulting in modest yields.[1] The emergence of microwave-assisted organic synthesis (MAOS) has been a transformative development, offering a greener, more efficient, and rapid alternative to conventional heating methods.[2][4][5] Microwave irradiation facilitates direct and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes), improved yields, and cleaner reaction profiles.[1][4][6] This application note provides a comprehensive guide to the microwave-assisted synthesis of 1H-indole-6-carbaldehyde derivatives, with a focus on the Vilsmeier-Haack formylation reaction.

Core Principles of Microwave-Assisted Organic Synthesis (MAOS)

Unlike conventional heating which relies on conduction and convection, microwave heating is a result of the direct interaction of electromagnetic radiation with the molecules in the reaction mixture.[4][6] This interaction primarily occurs through two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation generates friction, leading to a rapid and uniform increase in temperature throughout the bulk of the material.[4][7][8]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resistance to this flow of ions results in the generation of heat.[4][8][9]

This direct energy transfer is far more efficient than conventional heating, where the reaction vessel is heated first and the heat is then transferred to the reaction mixture.[4][8] This often results in a significant temperature gradient within the sample.

cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating a Conventional Heating b Heat Source (Oil Bath) c Reaction Vessel b->c Conduction d Reaction Mixture c->d Convection e Microwave-Assisted Heating f Microwave Irradiation g Reaction Mixture f->g Direct Dielectric Heating

Caption: Comparison of Conventional and Microwave Heating Mechanisms.

Featured Protocol: Microwave-Assisted Vilsmeier-Haack Formylation of 1H-Indole

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[10] The reaction typically employs a Vilsmeier reagent, which is an electrophilic iminium salt formed from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[10][11] Microwave irradiation significantly accelerates this reaction, providing a rapid and high-yielding route to indole-3-carbaldehydes and, with appropriate starting materials, can be adapted for the synthesis of 6-carbaldehyde derivatives. While direct formylation of the indole-6-position is challenging due to the high reactivity of the 3-position, a common strategy involves using a starting indole that is already substituted at the 3-position, directing formylation to other positions on the benzene ring. For the purpose of this protocol, we will focus on the highly efficient formylation of the most reactive C3 position as a representative example of the power of MAOS in indole chemistry.

Materials and Equipment
  • 1H-Indole

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

  • Microwave reaction vials (10 mL) with stir bars

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Experimental Workflow

G A Reagent Preparation (Vilsmeier Reagent) B Microwave Irradiation A->B C Reaction Quenching B->C D Extraction & Washing C->D E Drying & Concentration D->E F Purification (Column Chromatography) E->F G Characterization F->G

Caption: Experimental Workflow for Microwave-Assisted Vilsmeier-Haack Reaction.

Step-by-Step Protocol
  • Preparation of the Vilsmeier Reagent: In a fume hood, add N,N-dimethylformamide (1.5 mmol) to a clean, dry 10 mL microwave reaction vial containing a magnetic stir bar. Cool the vial in an ice bath. Slowly add phosphorus oxychloride (1.5 mmol) dropwise to the DMF with stirring. Allow the mixture to stir at 0°C for 15 minutes to form the Vilsmeier reagent.

  • Reaction Setup: To the pre-formed Vilsmeier reagent, add a solution of 1H-indole (1.0 mmol) in anhydrous dichloromethane (2 mL).

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Irradiate the mixture under the conditions specified in the table below.

  • Reaction Quenching: After the reaction is complete, cool the vial to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent.

  • Characterization: Characterize the purified 1H-indole-3-carbaldehyde by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary
ParameterConventional MethodMicrowave-Assisted Method
Reaction Time 2 - 6 hours5 - 15 minutes
Temperature 80 - 100 °C100 - 120 °C
Microwave Power N/A100 - 200 W
Typical Yield 70 - 85%85 - 95%
Solvent DMF (as solvent)Dichloromethane

Mechanism and Key Insights

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. This reagent is then attacked by the electron-rich indole at the highly nucleophilic C3 position. The resulting intermediate is then hydrolyzed during the aqueous workup to yield the desired aldehyde. Microwave irradiation accelerates the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution, leading to a significant reduction in reaction time. The use of a sealed vessel in the microwave reactor allows the reaction to be performed at temperatures above the boiling point of the solvent, further increasing the reaction rate.[6]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent + POCl3 Indole Indole Iminium Intermediate Iminium Intermediate Indole->Iminium Intermediate + Vilsmeier Reagent Indole-3-carbaldehyde Indole-3-carbaldehyde Iminium Intermediate->Indole-3-carbaldehyde + H2O

Caption: Simplified Reaction Mechanism of Vilsmeier-Haack Formylation of Indole.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction, degradation of starting material or product.Increase reaction time or temperature. Ensure anhydrous conditions.
Formation of Side Products Reaction temperature too high, prolonged reaction time.Optimize reaction conditions (lower temperature, shorter time).
Inconsistent Results Non-homogenous heating, variations in reagent quality.Ensure proper stirring. Use high-purity, anhydrous reagents.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling POCl₃ and DMF.

  • Microwave reactors can generate high pressures and temperatures.[6][9] Always use appropriate personal protective equipment (safety glasses, lab coat, gloves).

  • Never exceed the recommended fill volume of the microwave reaction vials.

  • Ensure that the microwave reactor's safety features, such as pressure and temperature sensors, are functioning correctly.[12]

  • Be aware of the potential for runaway reactions, especially with exothermic processes.[13]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and environmentally friendly approach to the synthesis of valuable heterocyclic compounds.[2][3][5] The protocol detailed herein for the Vilsmeier-Haack formylation of indole demonstrates the power of this technology to dramatically reduce reaction times and improve yields. For researchers and drug development professionals, MAOS is an invaluable tool for the rapid generation of compound libraries and the efficient synthesis of key intermediates like this compound derivatives, accelerating the pace of drug discovery.[1]

References

  • iJrpr.org. (n.d.). MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES.
  • Research Journal of Pharmacy and Technology. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • MDPI. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Taylor & Francis Online. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer.
  • Bentham Science. (2011). Microwave-Assisted Synthesis of Medicinally Relevant Indoles.
  • ResearchGate. (n.d.). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer.
  • Taylor & Francis Online. (n.d.). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer.
  • Asian Journal of Pharmaceutical Research and Development. (2013). Microwave Assisted Organic Synthesis: A Green Chemical Approach.
  • ETH Zurich. (n.d.). Microwave Reactor Safety.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis.
  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
  • Scribd. (n.d.). Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.
  • IChemE. (n.d.). Microwave chemistry — an approach to the assessment of chemical reaction hazards.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • Synlett. (n.d.). Vilsmeier Reagent for Formylation in Solvent-Free Conditions using Microwaves.
  • Degres Journal. (2024). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes.
  • ResearchGate. (n.d.). 13 questions with answers in MICROWAVE ASSISTED ORGANIC SYNTHESIS | Science topic.
  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • ResearchGate. (n.d.). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives | Request PDF.

Sources

Troubleshooting & Optimization

Common side reactions in the formylation of indoles and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for indole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the formylation of indoles. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format to help you troubleshoot your experiments effectively.

Part 1: Troubleshooting Guide for Common Side Reactions

This section addresses specific issues you may encounter during the formylation of indoles. Each entry details the problem, its underlying cause, and actionable solutions with detailed protocols.

Issue 1: A significant amount of a high molecular weight byproduct is forming in my Vilsmeier-Haack reaction.

Q: My LC-MS and NMR data show a byproduct with a mass corresponding to (2 * Indole + CH). What is this, and how can I prevent it?

A: This is a classic side reaction leading to the formation of a bis(indolyl)methane derivative.[1]

  • Causality: The intended product, indole-3-carboxaldehyde, is an electrophile. Under the acidic conditions of the Vilsmeier-Haack reaction, it can be protonated, making it susceptible to nucleophilic attack by a second molecule of the electron-rich starting indole. This subsequent reaction and dehydration form the highly conjugated and often insoluble bis(indolyl)methane byproduct. Elevated temperatures significantly accelerate this side reaction.[1]

  • Preventative Measures:

    • Temperature Control: Maintaining a low temperature is critical. The initial formylation is often exothermic, and runaway temperatures will favor the byproduct.

    • Order of Addition: Always add the indole solution slowly to the pre-formed Vilsmeier reagent at low temperature (0-5 °C). This ensures the indole is more likely to react with the abundant formylating agent rather than the small amount of product that has formed.[1]

    • Stoichiometry: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess does not necessarily improve the reaction and can promote side reactions.[1]

    • Reaction Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC). As soon as the starting indole is consumed, quench the reaction to prevent the product from reacting further.[1]

Optimized Protocol: Vilsmeier-Haack Formylation of Indole to Minimize Byproducts
  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the chloroiminium salt.[2][3]

  • Formylation: Dissolve indole (1 eq.) in a minimal amount of anhydrous DMF or Dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the disappearance of the indole spot by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice. Then, carefully add a cold 10% aqueous sodium hydroxide solution until the mixture is alkaline (pH > 9) to hydrolyze the iminium intermediate and precipitate the product.[3]

  • Isolation: Stir the resulting suspension for 30 minutes, then collect the solid product by filtration. Wash the solid thoroughly with water and dry under vacuum. The crude product can be further purified by recrystallization from ethanol/water.

Issue 2: My product yield is low, and I've isolated a nitrile byproduct.

Q: I am attempting to formylate indole, but I am consistently isolating 3-cyanoindole. What is the cause of this side reaction?

A: The formation of 3-cyanoindole is a known, though less common, side reaction in Vilsmeier-Haack formylations.[4]

  • Causality: This byproduct arises from the reaction of the initially formed 3-formylindole with nitrogen-containing impurities. The aldehyde group can react with species like ammonia or hydroxylamine (which can be present in decomposed DMF) to form an imine or oxime. This intermediate then undergoes dehydration under the acidic reaction conditions to yield the stable 3-cyanoindole.[4] Atmospheric moisture can also contribute to the in-situ formation of these reactive nitrogen species.[4]

  • Preventative Measures:

    • Reagent Purity: Use high-purity, anhydrous solvents. Ensure the DMF is freshly distilled or from a recently opened, sealed bottle to minimize decomposition products.[4]

    • Inert Atmosphere: Conduct the entire reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[4]

    • Controlled Work-up: Avoid using any ammonia-based solutions during the work-up. Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution.[4]

Issue 3: I am observing di-formylation or formylation at an unexpected position.

Q: My substrate has multiple active sites. How can I control the regioselectivity and prevent multiple formyl groups from being added?

A: This is a challenge with highly activated systems. The C3 position of indole is overwhelmingly the most nucleophilic and reactive site for electrophilic substitution.[5] However, under harsh conditions or with certain substitution patterns, other reactions can occur.

  • Causality:

    • Di-formylation: A large excess of the Vilsmeier reagent and elevated temperatures can sometimes force a second formylation, though this is rare for the indole nucleus itself. It is more common in other electron-rich systems like phenols.[1][6]

    • N-Formylation: If the C3 position is sterically hindered (e.g., in 2,3-disubstituted indoles), formylation can occur on the indole nitrogen (N1).[7]

    • C2-Formylation: While C3 is kinetically favored, formylation at C2 can sometimes be observed as a minor product, especially with 3-substituted indoles.[7]

  • Preventative Measures:

    • Stoichiometry Control: This is the most crucial factor. Use a molar ratio of Vilsmeier reagent to substrate as close to 1:1 as possible while still achieving full conversion of the starting material.[1][8]

    • Milder Conditions: Employ the lowest effective temperature and shortest possible reaction time.[1]

    • Alternative Methods: If the Vilsmeier-Haack reaction proves too aggressive or unselective, consider a milder formylation method. The Duff reaction (using hexamethylenetetramine) is an option for some activated systems, though it is more commonly used for phenols.[9][10] Newer methods using catalysts like iron or iodine with sources like formaldehyde or HMTA can also offer milder conditions.[9][11]

Troubleshooting Workflow for Indole Formylation

The following diagram outlines a logical workflow for troubleshooting common issues in indole formylation reactions.

G cluster_byproducts Byproduct Identity cluster_solutions Recommended Actions start Start: Low Yield or Impure Product check_byproducts Analyze Byproducts (LC-MS, NMR) start->check_byproducts bis_indole Bis(indolyl)methane (M+ ~2Indole+CH) check_byproducts->bis_indole High MW? cyano_indole 3-Cyanoindole (M+ ~Indole+CN-H) check_byproducts->cyano_indole Nitrile? di_formyl Di-formylated (M+ ~Indole+2CHO-2*H) check_byproducts->di_formyl Extra CHO? unreacted Unreacted Starting Material check_byproducts->unreacted No Reaction? sol_bis 1. Lower Temperature (0 °C) 2. Add Indole to Reagent 3. Monitor via TLC & Quench bis_indole->sol_bis sol_cyano 1. Use High-Purity Anhydrous DMF 2. Run under Inert Atmosphere (N2/Ar) 3. Quench with H2O/NaHCO3 cyano_indole->sol_cyano sol_di_formyl 1. Reduce Stoichiometry (Reagent:Indole ~1.1:1) 2. Lower Temperature 3. Shorten Reaction Time di_formyl->sol_di_formyl sol_unreacted 1. Check Reagent Quality (POCl3, DMF) 2. Increase Temperature Gradually 3. Increase Reaction Time unreacted->sol_unreacted

Caption: Troubleshooting workflow for identifying and preventing common side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which formylation method is best for indoles?

A: The Vilsmeier-Haack reaction is generally the most effective and widely used method for the C3-formylation of indoles due to its high yields and reliability with a range of substrates.[2][5] However, other methods have specific uses:

  • Reimer-Tiemann Reaction: While classic, this reaction uses chloroform and a strong base. With indoles, it can lead to ring-expansion side products (forming quinoline derivatives) and is often lower yielding than the Vilsmeier-Haack method.[12][13][14]

  • Duff Reaction: This method uses hexamethylenetetramine (HMTA) and is primarily for the ortho-formylation of phenols.[10] While it can work for indoles, yields are often lower than with the Vilsmeier-Haack reaction.[7]

  • Modern Catalytic Methods: Newer, milder methods using catalysts like iron, copper, or iodine are being developed to avoid harsh reagents like POCl₃, offering a "greener" alternative.[9][11][15]

Q2: What is the mechanism of the Vilsmeier-Haack reaction on indole?

A: The reaction proceeds in three main stages:

  • Vilsmeier Reagent Formation: DMF, a substituted amide, acts as a nucleophile and attacks the electrophilic phosphorus of POCl₃. A subsequent elimination of a dichlorophosphate anion generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[16][17]

  • Electrophilic Attack: The electron-rich C3 position of the indole ring attacks the carbon of the Vilsmeier reagent. This breaks the aromaticity of the pyrrole ring temporarily.[16]

  • Aromatization and Hydrolysis: A proton is lost from the C3 position to restore aromaticity, forming an iminium salt intermediate. During aqueous work-up, water attacks the iminium carbon, and after a series of proton transfers, dimethylamine is eliminated to yield the final indole-3-carboxaldehyde product.[16]

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Indole Indole Intermediate Iminium Salt Intermediate Indole->Intermediate Electrophilic Attack at C3 Vilsmeier Vilsmeier Reagent (Electrophile) Vilsmeier->Intermediate Product Indole-3-carboxaldehyde Intermediate->Product Aqueous Hydrolysis Product_Side Indole-3-carboxaldehyde (Acts as Electrophile) Product->Product_Side Further Reaction BisIndole Bis(indolyl)methane Byproduct Product_Side->BisIndole Acidic Conditions Indole_Side Indole (Acts as Nucleophile) Indole_Side->BisIndole

Caption: Vilsmeier-Haack main reaction vs. bis(indolyl)methane side reaction.

Q3: My Reimer-Tiemann reaction on indole is giving me a complex mixture. Why?

A: The Reimer-Tiemann reaction generates dichlorocarbene (:CCl₂) as the reactive electrophile.[14] While it does react at the C3 position of indole to give the desired aldehyde, it is also known to cause an "abnormal" reaction.[12][13] The dichlorocarbene can undergo a cyclopropanation reaction with the C2-C3 double bond of the indole ring. This unstable dichlorocyclopropane intermediate can then rearrange, leading to ring expansion and the formation of 3-chloroquinoline as a significant byproduct. This pathway complicates purification and lowers the yield of indole-3-carboxaldehyde, making the Vilsmeier-Haack reaction a more reliable choice.[13]

Data Summary: Conditions to Mitigate Side Reactions

The following table summarizes key experimental parameters that can be adjusted to minimize common side reactions during the Vilsmeier-Haack formylation of a standard indole substrate.

Side ReactionKey ParameterRecommended ConditionRationale
Bis(indolyl)methane Temperature0 °C to Room TemperatureMinimizes the rate of the secondary reaction between the product and starting material.[1]
Order of AdditionAdd indole to pre-formed reagentEnsures a high concentration of formylating agent relative to the product, favoring the desired reaction.[1]
3-Cyanoindole Reagent PurityUse high-purity, anhydrous DMFPrevents reaction with nitrogen-containing decomposition products of DMF.[4]
AtmosphereDry, Inert (N₂ or Ar)Excludes atmospheric moisture which can generate reactive nitrogen species.[4]
Di-formylation Stoichiometry1.1 - 1.5 eq. Vilsmeier ReagentAvoids a large excess of the electrophile that could force a second substitution.[1]
References
  • Clementi, S., & Marino, G. (n.d.). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2.
  • ACS Publications. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega.
  • Organic Chemistry Portal. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.
  • ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
  • Chemiz. (2020). Vilsmeier–Haack reaction of indole. YouTube.
  • ResearchGate. (n.d.). Plausible mechanism for formylation and chlorination of indole ring.
  • ResearchGate. (n.d.). Formylation without catalyst and solvent at 80 degrees C.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Chemistry Stack Exchange. (2020). Reimer-Tiemann reaction on indole.
  • ResearchGate. (n.d.). Reimer–Tiemann reaction.
  • National Institutes of Health. (n.d.). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles.
  • Science Info. (2023). Reimer- Tiemann Reaction: Mechanism, Application, Limitation.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds.
  • ResearchGate. (n.d.). Indole Formylation with TMEDA.
  • ACS Publications. (1973). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N-Formylindoles. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Single step synthesis of the 3‐formyl indole.
  • ResearchGate. (2022). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole.
  • ScienceMadness. (2017). Iodine-catalyzed C3-formylation of indoles using hexamethylenetetramine and air.
  • National Institutes of Health. (n.d.). 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study.
  • Wikipedia. (n.d.). Duff reaction.
  • Wikipedia. (n.d.). Indole.
  • Afyon Kocatepe Üniversitesi. (n.d.). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • chemeurope.com. (n.d.). Duff reaction.
  • Indian Academy of Sciences. (n.d.). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde.
  • Organic Syntheses. (n.d.). indole-3-aldehyde.
  • RSC Publishing. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity.
  • ResearchGate. (2014). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-indole-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high yields of this important synthetic intermediate. Here, we will delve into the common pitfalls of this synthesis and provide you with actionable, field-proven insights to overcome them. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure you can trust the guidance provided.

Part 1: The Troubleshooting Workflow - A Bird's-Eye View

Before we dive into specific issues, let's establish a logical workflow for troubleshooting your synthesis. The following diagram outlines a systematic approach to identifying and resolving the root cause of low yields.

Troubleshooting_Workflow Start Low Yield of this compound Check_SM Analyze Crude Reaction Mixture: Starting Material Remaining? Start->Check_SM Low_Conversion Issue: Low Conversion Check_SM->Low_Conversion  Yes Product_Loss Issue: Product Loss (Degradation/Side Reactions) Check_SM->Product_Loss  No Check_Reagents Verify Reagent Quality & Stoichiometry Low_Conversion->Check_Reagents Check_Side_Products Identify Side Products (TLC, LC-MS, NMR) Product_Loss->Check_Side_Products Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Optimize_Conditions Solution Improved Yield Optimize_Conditions->Solution Modify_Workup Modify Work-up & Purification Check_Side_Products->Modify_Workup Modify_Workup->Solution

Caption: A systematic workflow for diagnosing the cause of low yields.

Part 2: Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the synthesis of this compound.

Q1: Which synthetic route is generally preferred for this compound, and why?

A1: While several methods exist, the Vilsmeier-Haack reaction is a widely employed and reliable method for the formylation of indoles. This is due to its use of relatively inexpensive and accessible reagents (POCl₃ and DMF) and its generally good functional group tolerance. However, the regioselectivity of formylation on the indole ring can be a challenge, often leading to a mixture of isomers. Another common approach is the lithiation of a protected indole followed by quenching with an electrophilic formylating agent like DMF. This offers better regiocontrol but requires anhydrous conditions and careful handling of organolithium reagents.

Q2: What are the most critical parameters to control during the Vilsmeier-Haack formylation of indole?

A2: The two most critical parameters are temperature and the rate of addition of the Vilsmeier reagent. The formation of the Vilsmeier reagent (from POCl₃ and DMF) is exothermic and should be done at low temperatures (typically 0 °C) to prevent decomposition. The subsequent addition of the indole should also be carefully controlled to manage the reaction exotherm and prevent the formation of polymeric side products.

Part 3: Troubleshooting Guide - Specific Issues & Solutions

This section addresses specific problems you might be encountering in your synthesis, following the logic of our troubleshooting workflow.

Scenario 1: Low Conversion of Starting Material

You've analyzed your crude reaction mixture and found a significant amount of unreacted starting indole. Here's what to investigate:

Q3: My starting material is not being consumed. What is the likely cause?

A3: This issue almost always points to a problem with your reagents or reaction conditions.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if not prepared and handled under anhydrous conditions.

    • Expert Insight: We recommend preparing the Vilsmeier reagent in situ and using it immediately. Ensure your DMF is anhydrous and your POCl₃ is of high quality.

  • Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will naturally lead to incomplete conversion.

    • Protocol: Use at least 1.2-1.5 equivalents of both POCl₃ and DMF relative to your indole starting material to ensure the reaction goes to completion.

  • Low Reaction Temperature: While the initial formation of the Vilsmeier reagent requires low temperatures, the subsequent formylation reaction may require gentle heating to proceed at a reasonable rate.

    • Troubleshooting Step: If you see low conversion after an extended period at room temperature, consider gently heating the reaction to 35-40 °C and monitoring by TLC.

Scenario 2: Product Loss due to Side Reactions or Degradation

Your starting material is consumed, but the yield of the desired this compound is still low. This suggests that your product is either degrading or being consumed in side reactions.

Q4: I'm observing multiple spots on my TLC plate that are not my starting material or desired product. What are the likely side reactions?

A4: The most common side reaction in the Vilsmeier-Haack formylation of indoles is the formation of isomeric products, particularly formylation at the C3 position. Additionally, under harsh conditions, polymerization of the indole can occur.

The following diagram illustrates the competitive formylation at the C3 and C6 positions:

Side_Reactions Indole Indole Vilsmeier Vilsmeier Reagent (POCl3/DMF) Indole->Vilsmeier C3_Product 1H-indole-3-carbaldehyde (Kinetic Product) Vilsmeier->C3_Product  Path A (Often Favored) C6_Product This compound (Desired Product) Vilsmeier->C6_Product  Path B

Caption: Competing reaction pathways in the Vilsmeier-Haack formylation of indole.

Q5: How can I improve the regioselectivity of the formylation to favor the C6 position?

A5: Achieving C6 selectivity can be challenging. Here are some strategies:

  • Protecting Groups: The use of a protecting group at the N1 position of the indole ring can influence the regioselectivity of the formylation. For example, an N-sulfonyl protecting group can direct formylation to the C3 position, so a different protecting group strategy would be needed.

  • Directed Metalation: A more reliable method for achieving C6 selectivity is through directed ortho-metalation. This involves protecting the indole nitrogen (e.g., as the N-triisopropylsilyl (TIPS) derivative), followed by lithiation at the C7 position and subsequent reaction with a formylating agent. Isomerization can then lead to the 6-formyl indole.

Scenario 3: Difficulties in Product Isolation and Purification

You have evidence that the desired product has been formed, but you are losing a significant amount during the work-up and purification steps.

Q6: My product seems to be degrading during the aqueous work-up. How can I prevent this?

A6: Indole aldehydes can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. The standard Vilsmeier-Haack work-up involves quenching with an ice-cold aqueous solution of a base like sodium acetate or sodium hydroxide.

  • Expert Insight: The key is to keep the temperature low throughout the work-up. Perform the quench by slowly pouring the reaction mixture into a vigorously stirred, ice-cold aqueous base solution. Do not add the aqueous solution to the reaction mixture, as this can create localized "hot spots" that promote degradation.

Q7: I'm having trouble separating the this compound from its isomers by column chromatography. What can I do?

A7: Isomeric indole aldehydes can have very similar polarities, making them difficult to separate.

  • Optimize Your Mobile Phase: A systematic optimization of the solvent system for your column chromatography is essential. Experiment with different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider adding a small amount of a modifier like triethylamine to improve peak shape if you are seeing tailing.

  • Consider an Alternative Purification Method: If chromatography is not providing adequate separation, you may need to consider recrystallization. Experiment with different solvent systems to find one that allows for the selective crystallization of your desired product.

Part 4: Data Summary & Experimental Protocols

For your convenience, here is a summary of potential side products and a general protocol for the Vilsmeier-Haack reaction.

Table 1: Common Side Products and Their Characteristics

CompoundTypical Rf (TLC)Distinguishing NMR Signal
1H-indole-3-carbaldehydeOften slightly higher than the 6-isomerAldehyde proton at ~10.0 ppm
Unreacted IndoleHigher than formylated productsCharacteristic indole NH proton at ~8.1 ppm
Polymeric materialsBaseline or streaking on TLCBroad, unresolved peaks in NMR

Protocol: General Procedure for Vilsmeier-Haack Formylation of Indole

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF (1.5 eq.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Indole Addition: Dissolve the indole starting material (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC. If the reaction is sluggish, it may be gently heated to 35-40 °C.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Jones, G. & Stanforth, S. P. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Org. React.49, 1–330 (1997). [Link]
  • Ife, R. J. et al. Reversible inhibitors of the gastric (H+/K+)-ATPase. 5. Substituted 2,4-diaminoquinazolines and thieno[3,2-d]pyrimidines. J. Med. Chem.35, 3413–3422 (1992). [Link]

Identification and characterization of impurities in 1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1H-indole-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this valuable chemical intermediate. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your analytical workflows effectively.

FAQ Section 1: Understanding the Impurity Landscape

This section addresses the fundamental questions regarding the origin and nature of impurities you may encounter.

Q1: What are the common types of impurities I might encounter in this compound?

You can generally classify impurities into three main categories: process-related impurities, degradation products, and residual solvents.[1]

  • Process-Related Impurities: These arise from the synthetic route used to produce the aldehyde. They can include unreacted starting materials, intermediates, and by-products from side reactions.

  • Degradation Products: this compound, like many indole derivatives, can degrade over time when exposed to air, light, or non-optimal pH conditions.[2] Common degradation pathways include oxidation and polymerization.

  • Residual Solvents: These are organic volatile chemicals used during the synthesis or purification process that are not completely removed.[1]

Here is a summary of potential impurities:

Impurity TypePotential CompoundsLikely OriginMolecular Weight ( g/mol )
Starting Material 1H-IndoleIncomplete formylation117.15
Isomeric Impurity 1H-Indole-3-carbaldehydeNon-selective formylation145.16
Over-reaction DiindolylmethanesReaction of aldehyde with excess indole[3]248.31
Oxidation Product 1H-Indole-6-carboxylic acidAir or oxidant exposure161.16
Degradation Product Isatin or related oxidized speciesOxidative cleavage of the pyrrole ring147.13 (Isatin)
Residual Solvents DMF, Acetonitrile, Ethyl Acetate, etc.Synthesis/Purification[4]Varies
Q2: How are these impurities formed?

Understanding the formation pathways is key to controlling them.

  • Synthesis By-products: The Vilsmeier-Haack reaction is a common method for formylating indoles.[5] While generally selective, trace amounts of other isomers (e.g., indole-3-carbaldehyde or indole-7-carbaldehyde) can form depending on the precise reaction conditions. If the reaction does not go to completion, you will see residual starting materials. Furthermore, the newly formed aldehyde can sometimes react with another molecule of the starting indole to form diindolylmethane-type by-products, especially under acidic conditions.[3]

  • Degradation Pathways: The indole ring is an electron-rich heterocycle, making it susceptible to oxidation.[2] The pyrrole ring can be particularly sensitive. Exposure to atmospheric oxygen, especially when catalyzed by light or trace metals, can lead to the oxidation of the aldehyde group to a carboxylic acid (1H-indole-6-carboxylic acid) or even cleavage of the heterocyclic ring. Strong acids can also lead to dimerization or polymerization.[6]

FAQ Section 2: Analytical Strategies for Identification

A systematic analytical approach is crucial for reliable impurity profiling. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process.[1]

Q3: What is the recommended initial analytical approach for impurity detection?

The most effective initial approach is to develop a stability-indicating, gradient reversed-phase HPLC method with UV detection (RP-HPLC-UV).

  • Reversed-Phase HPLC is ideal for separating compounds of moderate polarity like indole-6-carbaldehyde and its likely impurities.

  • A gradient method (where the mobile phase composition changes over time) is essential to ensure that both more polar and less polar impurities are eluted and resolved from the main compound.

  • UV Detection is suitable because the indole chromophore absorbs strongly in the UV range (typically around 220 nm and 280 nm), allowing for sensitive detection of the parent compound and related impurities.[2]

Q4: How do I develop a robust HPLC method for separating this compound from its potential impurities?

A robust method is one that is reproducible and provides good resolution between all relevant peaks. Below is a detailed protocol for developing such a method.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of a diluent (typically Acetonitrile:Water 50:50 v/v) to create a 1 mg/mL stock solution.

    • Further dilute as needed to achieve a concentration that gives a primary peak height within the linear range of the detector (e.g., 0.1 mg/mL).

    • Causality: Using a diluent similar in composition to the initial mobile phase prevents poor peak shape caused by solvent mismatch.[7]

  • Initial HPLC Conditions:

    • Use the following as a starting point. This method is designed to be a general-purpose screening gradient.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard workhorse column for reversed-phase, suitable for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterThe acid suppresses the ionization of silanol groups on the silica packing, improving peak shape.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10% B to 90% B over 20 minA broad gradient to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven improves retention time reproducibility.[9]
Detection UV at 280 nmGood absorbance wavelength for the indole chromophore.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
  • Method Optimization:

    • Inject your sample using the starting conditions.

    • If co-elution is observed, try a shallower gradient (e.g., increase the gradient time to 30 or 40 minutes).

    • If peak shape is poor (tailing), ensure the mobile phase pH is low enough (formic or acetic acid is usually sufficient).

    • Consider trying a different organic modifier (e.g., methanol) or a column with a different stationary phase (e.g., Phenyl-Hexyl) if resolution is still challenging.

Q5: My HPLC chromatogram shows unexpected peaks. How do I begin to identify them?

The appearance of unexpected peaks requires a systematic investigation. The following workflow illustrates the logical progression from detection to identification.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Preliminary Identification cluster_2 Phase 3: Definitive Identification A Run HPLC-UV Analysis B Unexpected Peak(s) Detected A->B C Quantify Peak Area (Relative to API) B->C D Is Peak > 0.1%? (ICH Guideline) C->D E Analyze by LC-MS D->E Yes F Obtain Mass-to-Charge (m/z) and Fragmentation Data E->F G Propose Putative Structure (Compare with known impurities) F->G H Isolate Impurity (Prep-HPLC or Fraction Collection) G->H Structure Unconfirmed or Novel I Perform NMR Spectroscopy (1H, 13C, 2D NMR) H->I J Confirm Structure I->J

Caption: Workflow for Impurity Identification and Characterization.

FAQ Section 3: Structural Characterization

Once an impurity is detected and separated, the next step is to determine its molecular structure.

Q6: How can Mass Spectrometry (LC-MS) help in characterizing unknown impurities?

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for obtaining critical information about an impurity, often without needing to isolate it first.[10]

  • Molecular Weight Determination: LC-MS provides the mass-to-charge ratio (m/z) of the impurity. For singly charged ions, this directly corresponds to the molecular weight (plus or minus the mass of a proton), which is the single most important piece of information for initial identification. You can compare this mass to the calculated masses of potential impurities (see table in Q1).

  • Structural Clues from Fragmentation: By inducing fragmentation of the impurity ion within the mass spectrometer (MS/MS), you can obtain a fragmentation pattern.[11] This pattern is like a fingerprint and provides clues about the molecule's structure. For example, the loss of a specific mass fragment (e.g., 28 Da for CO) can indicate the presence of certain functional groups.

Q7: What is the role of NMR spectroscopy in definitively identifying an impurity's structure?

While LC-MS provides strong evidence, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation.[12] It requires an isolated and purified sample of the impurity.

  • ¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and how they are connected to neighboring protons. It can readily distinguish between isomers.

  • ¹³C NMR: This provides information on the number and types of carbon atoms in the molecule.[13][14]

  • 2D NMR (e.g., COSY, HSQC): These advanced experiments establish direct correlations between protons and carbons, allowing you to piece together the complete molecular framework like a puzzle.[10]

For example, distinguishing between this compound and the isomeric impurity 1H-indole-3-carbaldehyde would be trivial with ¹H NMR, as the coupling patterns and chemical shifts of the aromatic protons would be distinctly different.

Troubleshooting Guide

Even with a well-designed method, problems can arise. This section provides solutions to common HPLC issues.

Q8: I'm seeing poor peak shape (tailing/broadening) in my HPLC analysis. What are the likely causes and solutions?

Poor peak shape compromises both resolution and accurate quantification.

SymptomPossible CauseRecommended Solution
Peak Tailing 1. Secondary Silanol Interactions: Residual acidic silanols on the column packing interact with the basic indole nitrogen.1. Decrease Mobile Phase pH: Ensure your mobile phase contains an acid modifier (e.g., 0.1% formic or acetic acid) to keep the indole protonated and minimize interaction.[15]
2. Column Contamination: Strongly retained compounds from previous injections are slowly eluting.2. Flush the Column: Flush with a strong solvent like 100% acetonitrile or isopropanol. If the problem persists, the column may need replacement.[16]
Peak Broadening 1. Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector.1. Minimize Tubing: Use the shortest possible length of narrow-bore (e.g., 0.005" ID) tubing to connect components.[9]
2. Column Overload: Injecting too much sample mass onto the column.2. Reduce Injection Concentration/Volume: Dilute your sample and re-inject.
3. Solvent Mismatch: Sample is dissolved in a much stronger solvent than the initial mobile phase.3. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.[7]
Q9: My HPLC retention times are drifting. How can I stabilize my method?

Retention time stability is critical for reliable peak identification.

  • Cause: Poor column temperature control.

    • Solution: Always use a thermostatted column compartment and allow the column to fully equilibrate at the set temperature before starting a sequence.[9]

  • Cause: Inadequate column equilibration.

    • Solution: Before the first injection, and when changing mobile phases, ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes.

  • Cause: Mobile phase composition changing over time.

    • Solution: Prepare fresh mobile phase daily. If using an online mixer, ensure the pump's proportioning valves are functioning correctly. Degas the mobile phase properly to prevent bubble formation.[15]

  • Cause: Column aging or contamination.

    • Solution: As columns are used, their stationary phase can change. If retention times consistently decrease and peak shape degrades, it may be time to replace the column. Using a guard column can extend the life of your analytical column.[16]

G Start HPLC Problem Detected Problem1 Retention Time Drift? Start->Problem1 Problem2 Poor Peak Shape? Start->Problem2 Problem3 Abnormal Pressure? Start->Problem3 Cause1A Check Column Temperature. Is it stable and equilibrated? Problem1->Cause1A Yes Shape_Tailing Tailing or Broadening? Problem2->Shape_Tailing Yes Pressure_High High or Low Pressure? Problem3->Pressure_High Yes Cause1B Check Mobile Phase. Is it fresh? Properly mixed? Degassed? Cause1A->Cause1B No Cause1C Column Aging? Consider replacing. Cause1B->Cause1C No Cause2A Check Mobile Phase pH. Is an acid modifier present? Shape_Tailing->Cause2A Tailing Cause2B Check Sample Solvent. Does it match initial mobile phase? Shape_Tailing->Cause2B Broadening Cause2C Possible Column Contamination. Flush with strong solvent. Cause2A->Cause2C Cause2B->Cause2C Cause3A Check for Leaks (Low Pressure). Tighten fittings. Pressure_High->Cause3A Low Cause3B Check for Blockages (High Pressure). Filter sample, check frit, flush column. Pressure_High->Cause3B High

Caption: Decision Tree for Common HPLC Troubleshooting.

Q10: I have isolated an impurity, but the NMR spectrum is complex or shows more signals than expected. What could be the issue?
  • Cause: Presence of rotamers or atropisomers.

    • Explanation: In some substituted indoles, rotation around a single bond (e.g., the bond to a bulky substituent) can be hindered. If this rotation is slow on the NMR timescale, you will see separate sets of signals for each stable rotational isomer (rotamer).[17]

    • Solution: Perform a Variable Temperature (VT) NMR experiment. If the complex signals are due to rotamers, they will broaden and eventually coalesce into a single, averaged set of signals as you increase the temperature. This is a definitive way to distinguish this phenomenon from a simple mixture of impurities.[17]

  • Cause: Residual, non-deuterated solvent in the NMR tube.

    • Solution: Ensure your isolated impurity is thoroughly dried under high vacuum before dissolving in the deuterated solvent. Compare any unexpected peaks to known chemical shifts of common laboratory solvents.[4][18]

References
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB.
  • HPLC Troubleshooting Guide. (n.d.). Chromatography Online.
  • Troubleshooting Guide. (n.d.). Phenomenex.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances.
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). International Journal of Pharmaceutical Research and Applications.
  • 13 C NMR spectra of some indole derivatives. (n.d.). Semantic Scholar.
  • 1H-Indole-6-carboxaldehyde. (n.d.). PubChem.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed.
  • Structural characterization of indole-3-ethanol. (a) ¹H NMR spectrum of... (n.d.). ResearchGate.
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025). Preprints.org.
  • IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. (2018). ResearchGate.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.
  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. (n.d.). PMC - NIH.
  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. (2018). ResearchGate.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar.
  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. (n.d.). PMC - PubMed Central.
  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (n.d.). MDPI.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). pubs.acs.org.
  • Indole-6-carboxaldehyde. (n.d.). NIST WebBook.
  • Response characteristics of indole compound standards using HPLC. (n.d.). ResearchGate.
  • Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP.

Sources

Strategies to improve the regioselectivity of indole formylation

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Indole Formylation

A Senior Application Scientist's Guide to Mastering Regioselectivity

Welcome to the Technical Support Center for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of controlling regioselectivity during the formylation of indoles. As a foundational reaction in the synthesis of pharmaceuticals, natural products, and functional materials, mastering indole formylation is paramount.

This document moves beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental outcomes. We will explore common pitfalls, troubleshoot suboptimal results, and outline advanced strategies to achieve your desired formylated indole isomer with high fidelity.

Part 1: Core Concepts in Indole Reactivity

Before troubleshooting specific methods, it's crucial to understand the inherent electronic properties of the indole nucleus that govern its reactivity.

Q1: Why is the C3 position of indole the default site for electrophilic formylation?

Answer: The strong preference for electrophilic attack at the C3 position is a direct consequence of the electronic structure of the indole ring system. The nitrogen atom's lone pair participates in the aromatic π-system, significantly increasing the electron density of the pyrrole ring, making it far more nucleophilic than the benzene ring.

When an electrophile attacks, the stability of the resulting cationic intermediate (the sigma complex or arenium ion) determines the regioselectivity.

  • Attack at C3: The positive charge in the intermediate can be delocalized over the C2 position and, most importantly, onto the nitrogen atom without disrupting the aromaticity of the fused benzene ring. This creates a highly stable intermediate.

  • Attack at C2: The positive charge is delocalized to the C3 position and the nitrogen atom. However, delocalization onto the nitrogen atom forces the formation of an unfavorable intermediate where the aromatic sextet of the benzene ring is disrupted.

Therefore, the pathway involving attack at C3 proceeds through a more stable, lower-energy intermediate, making it the kinetically favored product in most electrophilic substitution reactions, including formylation.[1][2]

Indole_Electrophilic_Attack cluster_C3 Attack at C3 (Favored) cluster_C2 Attack at C2 (Disfavored) Indole_C3 Indole Intermediate_C3 Sigma Complex (Benzene ring aromaticity intact) Indole_C3->Intermediate_C3 + E⁺ (at C3) Product_C3 C3-Formylindole Intermediate_C3->Product_C3 - H⁺ Indole_C2 Indole Intermediate_C2 Sigma Complex (Benzene ring aromaticity disrupted) Indole_C2->Intermediate_C2 + E⁺ (at C2) Product_C2 C2-Formylindole Intermediate_C2->Product_C2 - H⁺

C3 vs. C2 electrophilic attack pathways on the indole ring.

Part 2: Troubleshooting Classical Formylation Methods

The Vilsmeier-Haack and Gattermann reactions are the workhorses of indole formylation. However, achieving high regioselectivity requires careful control of substrates and conditions.

The Vilsmeier-Haack Reaction

This method, which utilizes a Vilsmeier reagent generated from a substituted amide (like DMF) and an acid chloride (like POCl₃), is the most common route to 3-formylindoles.[1][3]

Q2: My Vilsmeier-Haack reaction is producing a mixture of C3- and N1-formylated products. How can I improve C3 selectivity?

Answer: The formation of N-formylated indole is a common side reaction, especially with N-H indoles. The indole nitrogen is nucleophilic and can compete with the C3 position for the electrophilic Vilsmeier reagent.

Troubleshooting Steps:

  • Control Stoichiometry and Temperature: Use of excess Vilsmeier reagent can promote N-formylation. Start with 1.1-1.5 equivalents of the reagent. Running the reaction at lower temperatures (0 °C to room temperature) often favors the kinetically preferred C3-alkylation over N-formylation.

  • Order of Addition: Adding the indole substrate to the pre-formed Vilsmeier reagent (prepared at 0 °C) can sometimes improve selectivity compared to adding the POCl₃ to a mixture of indole and DMF.

  • Hydrolysis Conditions: The N-formyl group is often labile and can sometimes be hydrolyzed back to the N-H indole during aqueous workup, although this is not always reliable. Careful control of pH during workup is necessary.

  • Protect the Nitrogen: If issues persist, the most robust solution is to protect the indole nitrogen. An N-protected indole cannot undergo N-formylation. However, be aware that the protecting group itself can influence regioselectivity (see Q3).

Q3: I need to suppress C2-formylation and maximize C3-formylation. My substrate is giving me a 9:1 mixture of C3:C2, but I need >99:1. What should I do?

Answer: While C3 is electronically favored, some substrates can still yield minor amounts of the C2 isomer. Steric hindrance is your most powerful tool to solve this.

Strategy:

  • Introduce a Bulky N1-Substituent: Protecting the indole nitrogen with a sterically demanding group like a tosyl (Ts), benzenesulfonyl (Bs), or even a simple benzyl (Bn) group will physically block access to the C2 position. The incoming Vilsmeier reagent is bulky itself, and the steric clash between the reagent and the N1-substituent makes attack at the adjacent C2 position highly unfavorable, driving selectivity exclusively to C3.

  • Substrate Effects: If your indole already possesses a substituent at the C2 position, formylation will be strongly directed to C3. Conversely, a large group at C7 can also influence the conformation of the N1-substituent and enhance blockage of the C2 position.

The Gattermann Reaction

The Gattermann reaction is an alternative electrophilic formylation that uses a source of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[4][5] Due to the extreme toxicity of HCN, the Adams modification, which generates HCN in situ from zinc cyanide (Zn(CN)₂), is almost universally preferred.[6][7]

Q4: When is the Gattermann reaction a better choice than the Vilsmeier-Haack for indoles?

Answer: The Gattermann reaction can be advantageous in specific scenarios:

  • Substrate Compatibility: It is particularly effective for highly electron-rich systems. While both methods work for indole, the Gattermann reaction is also a classic method for formylating phenols and phenolic ethers, making it a versatile tool in a broader context.[6]

  • Orthogonal Reactivity: If your molecule contains functional groups that are sensitive to the Vilsmeier-Haack conditions (e.g., certain acid-labile groups that might react with POCl₃), the Gattermann conditions (Zn(CN)₂/HCl) might offer a milder alternative.

  • Avoiding Phosphorus Byproducts: The Vilsmeier-Haack reaction generates phosphate byproducts that can sometimes complicate purification. The Gattermann reaction avoids this.

The primary drawback remains the use of cyanide, even when generated in situ. All manipulations must be performed in a well-ventilated fume hood with appropriate safety protocols.

Part 3: Advanced Strategies for Non-Classical Regioselectivity

What if your synthetic target is not the C3-formylindole? Modern synthetic chemistry offers powerful solutions using directing groups to functionalize otherwise inaccessible positions on the indole core.

Q5: My target requires formylation at the C2, C4, or C7 position. How can I override the inherent C3 preference?

Answer: Achieving formylation at positions other than C3 requires a fundamental shift in strategy from exploiting inherent electronic bias to enforcing sterically or chelation-controlled reactions.

Workflow for Achieving Non-Classical Regioselectivity

Formylation_Strategy Target Desired Formylation Position? C3 C3 (Kinetically Favored) Target->C3 C3 C2 C2 Position Target->C2 C2 C4_C7 C4 / C7 Positions (Benzene Ring) Target->C4_C7 C4 or C7 Method_C3 Standard Vilsmeier-Haack or Gattermann Reaction C3->Method_C3 Method_C2 1. Block C3 position (e.g., with -I, -SiR₃). 2. Perform Vilsmeier-Haack. 3. Remove blocking group. C2->Method_C2 Method_C4_C7 Directed C-H Activation: Install a Directing Group (DG) at N1 or C3 position. C4_C7->Method_C4_C7

Decision workflow for selecting a formylation strategy.
  • Achieving C2-Formylation: The most common strategy is to block the C3 position with a removable group. For example, iodination or silylation at C3 will prevent reaction at that site, forcing the Vilsmeier-Haack reagent to attack the next most reactive position, C2. The blocking group can then be removed in a subsequent step.

  • Achieving C4- or C7-Formylation: This requires C-H activation methodologies. By installing a directing group (DG) on the indole nitrogen (N1), you can use a transition metal catalyst (often Palladium or Rhodium) to form a metallacycle intermediate that delivers the formylating agent to a specific C-H bond on the benzene ring.[8][9]

    • For C7-Formylation: A bulky directing group like pivaloyl (Piv) or N-P(O)tBu₂ on the N1 position can direct borylation or other functionalizations to the C7 position via chelation assistance.[9][10] This borylated intermediate can then be converted to an aldehyde.

    • For C4-Formylation: A directing group at the C3 position, such as an aldehyde or acetyl group, can direct C-H activation to the C4 position.[8] Glycine has been used as an inexpensive transient directing group for the C4-arylation of indole-3-carbaldehydes, a principle that can be extended to other functionalizations.[11]

Part 4: Protocols and Data

Protocol: High-Selectivity C3-Formylation of N-Tosylindole via Vilsmeier-Haack Reaction

This protocol is designed to provide exclusively the C3-formylated product by leveraging an N-protecting group to sterically hinder the C2 position.

Materials:

  • N-Tosylindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-Tosylindole (1.0 eq) in anhydrous DMF (approx. 0.5 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel over 15 minutes. Ensure the internal temperature does not rise above 5-10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases. Caution: This quenching is exothermic.

  • Transfer the mixture to a separatory funnel and dilute with DCM.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-Tosyl-1H-indole-3-carbaldehyde.

Table 1: Comparison of Common Indole Formylation Strategies
StrategyReagentsPrimary RegioselectivityKey AdvantagesCommon Issues & Troubleshooting
Vilsmeier-Haack DMF, POCl₃C3 [1]High yields, reliable, widely applicable, moderate cost.N-formylation (use N-protection); C2-isomer formation (use bulky N-substituent); purification from phosphate byproducts.
Gattermann Zn(CN)₂, HClC3 [4]Good for some sensitive substrates, avoids phosphorus byproducts.Toxicity of cyanide ; requires strictly anhydrous conditions; can have lower yields than Vilsmeier-Haack.
Duff Reaction Hexamethylenetetramine (HMTA), acidC3 [3]Metal-free, useful for activated aromatics.Often gives moderate yields with indoles; can require harsh acidic conditions.[12]
Metal-Catalyzed Fe, Ru, or Cu catalysts; various C1 sourcesC3 [13][14]Milder conditions, greener alternatives, can have high functional group tolerance.Catalyst cost and removal; scope can be substrate-dependent. Optimization of ligands/additives may be required.
Directed C-H Activation Pd, Rh, or Ir catalysts; N- or C3-Directing GroupC2, C4, C5, C6, or C7 [8][9]Access to electronically disfavored positions; high regiocontrol.Multi-step process (DG installation/removal); catalyst cost and toxicity; requires extensive optimization.
Photoredox Catalysis Organic dye (e.g., Eosin Y), light, C1 source (e.g., TMEDA)C3 [15][16]Transition-metal-free, extremely mild conditions, environmentally benign.Can be sensitive to substrate electronics; quantum yield and reaction time can be variable.[17]

References

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
  • G
  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. [Link]
  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal. [Link]
  • Indole synthesis: a review and proposed classific
  • Gattermann Koch Reaction Mechanism - Definition, Limit
  • Controlling selectivity in N-heterocycle directed boryl
  • Representative examples of group 10 metal‐catalyzed indole formation and this work.
  • Ligating potential of directing groups in thiophenylation of indole.
  • Gattermann Koch Reaction Mechanism. BYJU'S. [Link]
  • Transition metal-Catalyzed C-H Functionalizations of Indoles.
  • Synthesis of indoles. Organic Chemistry Portal. [Link]
  • G
  • Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry (RSC Publishing). [Link]
  • Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction.
  • Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox C
  • Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N-H) Indoles Using Anilines as the Carbonyl Source.
  • Indole arylation with different N‐protecting groups.
  • Optimization of Reaction Conditions for C3-Formylation of Indole a.
  • Metal‐free formylation of indole moieties.
  • Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modul
  • Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid. Semantic Scholar. [Link]
  • Vilsmeier–Haack reaction of indole. YouTube. [Link]
  • Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air.
  • Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. [Link]
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol. PubMed. [Link]
  • ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. The Journal of Organic Chemistry. [Link]
  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
  • Synthesis of Indole Analogues of the N
  • Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
  • Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Organic Chemistry Portal. [Link]
  • Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole.
  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]
  • The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Publishing. [Link]
  • Site-Selective Addition of Maleimide to Indole at the C-2 Position: Ru(II)-Catalyzed C-H Activation.

Sources

Technical Support Center: Overcoming Challenges in the Functionalization of the Indole C6 Position

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the indole scaffold. The C6 position, located on the benzenoid ring, is a synthetically valuable yet challenging site to functionalize due to the inherent electronic properties of the indole core. This document provides in-depth, experience-driven answers to common questions and troubleshooting strategies for your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental principles governing C6 functionalization, providing the causal context behind the experimental hurdles.

Q1: Why is the C6 position of indole so difficult to functionalize compared to other positions?

A1: The difficulty arises from the intrinsic electronic nature of the indole heterocycle. The pyrrole ring (containing the nitrogen and positions C2/C3) is significantly more electron-rich and nucleophilic than the fused benzene ring (C4-C7).[1][2] Consequently, electrophilic aromatic substitution, a common functionalization strategy, overwhelmingly favors the C3 position. If C3 is blocked, the reaction often proceeds at C2 or N1.[1][3][4] The C-H bonds on the benzenoid ring are less reactive, making their selective activation a significant challenge that requires specialized strategies to overcome the innate reactivity hierarchy of the molecule.[5][6]

Q2: What are the primary strategies to achieve selective C6 functionalization?

A2: There are two main modern approaches to selectively target the C6 position:

  • Transition-Metal-Catalyzed C-H Activation: This is the most prevalent and versatile strategy. It involves using a directing group (DG), typically installed on the indole nitrogen (N1), which coordinates to a transition metal (e.g., Palladium, Rhodium, Ruthenium, Copper, Iridium).[5][7] This coordination brings the metal catalyst into close proximity to a specific C-H bond, enabling its selective activation and functionalization. The choice of both the metal and the directing group is crucial for determining which position is activated.[8]

  • Acid-Catalyzed Remote Functionalization: For certain substrates, particularly 2,3-disubstituted indoles, metal-free methods using Brønsted or Lewis acids can promote remote functionalization at the C6 position.[3][4][9][10] These reactions often proceed through the formation of electrophilic intermediates that react selectively at the C6 position under mild conditions.[3][4]

Q3: How exactly does a "directing group" steer a reaction to the C6 position?

A3: A directing group acts as a molecular anchor. The process, known as chelation-assisted C-H activation, follows a general mechanism:

  • The directing group, containing a Lewis basic atom (like O or N), first coordinates to the metal catalyst.

  • This coordination positions the metal center in the spatial vicinity of the C-H bonds on the benzenoid ring.

  • Through a process like cyclometalation or σ-activation, the metal selectively cleaves a specific C-H bond to form a stable metallacyclic intermediate.[11]

  • The choice of directing group and metal dictates the size and geometry of this intermediate, which ultimately controls the regioselectivity. For instance, the N-P(O)tBu₂ group with a copper catalyst favors the formation of an intermediate that leads to C6-arylation.[8][12]

Q4: My project requires metal-free conditions. Is C6 functionalization still feasible?

A4: Yes, under specific circumstances. Metal-free C6 functionalization has been successfully developed, primarily for 2,3-disubstituted indoles.[3][4] These methods typically employ a Brønsted acid catalyst (e.g., PTSA, BSA) which reacts with a coupling partner, such as a β,γ-unsaturated α-ketoester, to generate a highly electrophilic species.[3][4] The 2,3-disubstituted indole then acts as a nucleophile, with the reaction occurring selectively at the remote C6 position. This approach provides a valuable, milder alternative to transition metal catalysis.[4]

Section 2: Troubleshooting Guide - From Theory to Practice

This section provides a systematic approach to diagnosing and solving common experimental problems in a question-and-answer format.

Problem 1: My reaction gives poor regioselectivity. I'm getting a mixture of C4, C5, and C7 isomers instead of the desired C6 product.

  • Causality Analysis: Incorrect regioselectivity is the most common challenge and almost always stems from a mismatch in the directing group/catalyst system or suboptimal reaction conditions. The energy barriers for activating C-H bonds at C4, C5, C6, and C7 are very similar, and slight changes can tip the balance in favor of an undesired isomer.[1][7] For example, using an N-P(O)tBu₂ directing group with a Palladium catalyst will direct the reaction to C7, while using the same DG with a Copper catalyst directs it to C6.[6][8]

  • Troubleshooting Workflow:

    Caption: Troubleshooting Decision Flow for Poor Regioselectivity.

  • Data-Driven Solutions:

Troubleshooting StepRationale & ActionAuthoritative Example
1. Verify DG/Catalyst Pair The DG-metal interaction is the primary determinant of site selectivity. An incorrect pairing will reliably yield the wrong isomer.For C6-arylation, the N-P(O)tBu₂ group with a CuO catalyst is selective. Using Pd(OAc)₂ with the same DG would lead to C7-arylation.[8][12]
2. Optimize Ligand/Additive Ligands and additives (often weak acids or bases) can fine-tune the electronic and steric environment of the catalyst, influencing the stability of the transition state leading to a specific isomer.In Pd-catalyzed C6-olefination, Ac-Gly-OH is often a crucial ligand to achieve high selectivity and yield.[7]
3. Block Competing Sites If you are working with an unsubstituted indole, side reactions at the highly nucleophilic C3 position are likely.Using a 2,3-disubstituted indole (like 2,3-dimethylindole) completely prevents reactions at these sites, isolating the benzenoid ring as the only reactive possibility.[3][4]
4. Adjust Solvent/Temp Solvent polarity can influence the stability of charged intermediates and the catalytic cycle. Temperature affects reaction kinetics and can overcome activation barriers.For Pd-catalyzed C6-olefination, hexafluoroisopropanol (HFIP) is often used as a solvent or co-solvent to promote C-H activation.[7]

Problem 2: My reaction yield is very low, or the reaction stalls completely.

  • Causality Analysis: Low yields can be attributed to several factors: catalyst deactivation, insufficient reactivity of the coupling partners, degradation of starting materials or products, or non-inert reaction conditions. Transition-metal-catalyzed C-H activations are particularly sensitive to oxygen and water.

  • Troubleshooting Steps:

    • Ensure Rigorously Inert Conditions: Degas your solvent thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon). Flame-dry all glassware and run the reaction under a positive pressure of an inert gas (Argon or Nitrogen).

    • Verify Reagent Purity and Activity:

      • Catalyst: Use a fresh bottle of the metal catalyst or one stored properly in a desiccator or glovebox.

      • Oxidant: Many C-H activations require a stoichiometric oxidant (e.g., Silver acetate, AgOAc). Ensure it is fresh and dry.

      • Substrates: Purify your indole and coupling partner via chromatography or recrystallization if impurities are suspected.

    • Systematically Vary Reaction Parameters: Increase the temperature in 10-20 °C increments. If the reaction is clean but incomplete, increase the reaction time. Consider a slight excess of the coupling partner (e.g., 1.5-2.0 equivalents).

    • Perform a Stoichiometric Control: Run the reaction with a full equivalent of the metal "catalyst." If the reaction proceeds to completion, it indicates a problem with catalyst turnover (deactivation), not a fundamental lack of reactivity.

Problem 3: I can't remove the directing group without decomposing my product.

  • Causality Analysis: The directing group must be robust enough to survive the functionalization reaction but labile enough for clean removal. Some DGs require harsh cleavage conditions (e.g., strong acid/base, high temperatures) that may not be compatible with the final C6-functionalized indole.

  • Preventative & Corrective Actions:

    • Choose a Labile Directing Group Upfront: When planning your synthesis, select a DG known for mild removal. For example, P(III)-based directing groups are often more easily removed than their P(V) counterparts.[8] Removable sulfonamides are also a good choice.[7]

    • Screen Cleavage Conditions: If you are already at the cleavage step, screen a variety of conditions on a small scale. For a sulfonamide group, test different bases (e.g., NaOH, Mg(OMe)₂, TBAF) and solvents at temperatures from room temperature up to reflux.

    • Protect Other Functional Groups: If your molecule has other sensitive sites, protect them before attempting DG removal to prevent unwanted side reactions.

Section 3: Key Experimental Protocols

These protocols are provided as self-validating systems, grounded in published, peer-reviewed methods.

Protocol 1: Palladium-Catalyzed C6-Olefination of N-Sulfonylindole (Based on Yu et al., 2014[7])

This protocol describes the olefination of an indole at the C6 position using a removable N-sulfonamide directing group.

  • Materials:

    • N-Sulfonylindole substrate (1.0 equiv)

    • Ethyl acrylate (3.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

    • Ac-Gly-OH (20 mol%)

    • Silver(I) acetate (AgOAc, 3.0 equiv)

    • Hexafluoroisopropanol (HFIP)

  • Procedure:

    • To a flame-dried Schlenk tube, add the N-sulfonylindole (e.g., 0.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), Ac-Gly-OH (2.3 mg, 0.04 mmol), and AgOAc (100 mg, 0.6 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add HFIP (2.0 mL) and ethyl acrylate (65 µL, 0.6 mmol) via syringe.

    • Seal the tube and place it in a preheated oil bath at 70 °C.

    • Stir the reaction for 24 hours. Monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to yield the C6-olefinated product.

Protocol 2: Metal-Free Brønsted Acid-Catalyzed C6-Alkylation (Based on Li, et al., 2022[3][4])

This protocol is effective for 2,3-disubstituted indoles and avoids the use of transition metals.

  • Materials:

    • 2,3-Dimethylindole (1.5 equiv)

    • β,γ-Unsaturated α-ketoester (1.0 equiv)

    • p-Toluenesulfonic acid (PTSA, 20 mol%)

    • Toluene

  • Procedure:

    • To a dry vial, add the β,γ-unsaturated α-ketoester (e.g., 0.2 mmol) and 2,3-dimethylindole (44 mg, 0.3 mmol).

    • Add toluene (2.0 mL) to dissolve the solids.

    • Add PTSA (7.6 mg, 0.04 mmol).

    • Seal the vial and stir the mixture at 30 °C for 24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture directly onto silica gel.

    • Purify by flash column chromatography to obtain the C6-alkylated indole derivative.

Section 4: Visualizing the Core Mechanism

Understanding the catalytic cycle is key to rational troubleshooting. The following diagram illustrates a generalized pathway for directing group-assisted C-H activation.

Caption: Generalized Catalytic Cycle for C6 C-H Functionalization.

References
  • Transition-Metal Catalyzed C6 selective C−H Functionalization of Indoles. (n.d.). ResearchGate.
  • Li, Y., et al. (2022). Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester. Frontiers in Chemistry, 10. [Link]
  • Li, Y., et al. (2022).
  • Boutal, H., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(23), 5727. [Link]
  • Wang, X., et al. (2022). C-H Functionalization of indoles and oxindoles through CDC reactions. Organic Chemistry Frontiers, 9(1), 234-251. [Link]
  • Taskesenligil, Y. (2023). C(6)–H Bond Functionalization of Indoles: A New Gate. Synthesis, 55(15), 2337-2346. [Link]
  • Taskesenligil, Y. (2023).
  • Snape, T. J. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole.
  • Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2237-2252. [Link]
  • Ackermann, L., et al. (2020). Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation.
  • C5/6‐H functionalization of indoles. (n.d.). ResearchGate.
  • Gevorgyan, V., et al. (2019). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 84(15), 9479-9493. [Link]
  • C H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines. (n.d.). ResearchGate.
  • Shi, Z., et al. (2016). Cu-Catalyzed Direct C6-Arylation of Indoles. Organic Letters, 18(15), 3822-3825. [Link]
  • Chang, S., et al. (2018). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Organic Letters, 20(8), 2266-2270. [Link]
  • Wang, J., et al. (2023). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. Organic & Biomolecular Chemistry, 21(24), 5038-5042. [Link]
  • Shi, Z., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 54(9), 2237-2252. [Link]
  • A New Protecting-Group Strategy for Indoles. (n.d.). ResearchGate.
  • Indole arylation with different N‐protecting groups. (n.d.). ResearchGate.
  • Gong, L., et al. (2019). Remote C6-Enantioselective C-H Functionalization of 2,3-Disubstituted Indoles through the Dual H-Bonds and π-π Interaction Strategy Enabled by CPAs. Organic Letters, 21(21), 8662-8666. [Link]
  • Engle, K. M., et al. (2020). Dispersion-controlled C6-selective C–H borylation of indoles.
  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (2018). Organic Letters, 20(8), 2266-2270. [Link]

Sources

Technical Support Center: Strategies for Improving the Solubility of 1H-Indole-6-Carbaldehyde Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the solubility challenges of 1H-indole-6-carbaldehyde and its derivatives in biological assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate and irreproducible results, significantly impacting experimental outcomes. This resource is designed to provide you with the expertise and practical protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound derivatives poorly soluble in aqueous assay buffers?

A1: The limited aqueous solubility of this compound and its derivatives is inherent to their chemical structure. The indole ring is a predominantly hydrophobic scaffold. While the carbaldehyde group adds some polarity, the overall molecule tends to have low solubility in water. For instance, the predicted water solubility (log10WS) of this compound is -2.74 mol/L, indicating its poor aqueous solubility[1].

Q2: I've dissolved my indole derivative in 100% DMSO, but it precipitates when I dilute it into my cell culture medium. Why does this happen?

A2: This phenomenon, often termed "solvent shock," is a frequent issue. While your compound may be highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), a rapid change in solvent polarity occurs when a small volume of the DMSO stock is introduced into a large volume of aqueous buffer. The water molecules cannot effectively solvate the hydrophobic compound, causing it to precipitate out of the solution. A related compound, indole-3-carboxaldehyde, has a solubility of approximately 30 mg/mL in DMSO but this drops significantly in aqueous solutions[2].

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without affecting the results?

A3: The maximum tolerated DMSO concentration is highly cell-line dependent. As a general guideline, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. However, some sensitive cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%. It is crucial to perform a DMSO tolerance control experiment for your specific cell line and assay duration to determine the optimal concentration.

Q4: Can I use pH adjustment to improve the solubility of my this compound derivative?

A4: Yes, pH modification can be an effective strategy if your molecule has an ionizable group. The indole nitrogen has a predicted pKa of approximately 15.84, meaning it is very weakly acidic and will not be significantly ionized under typical physiological pH conditions[3]. However, if your specific derivative contains other acidic or basic functional groups, adjusting the pH of your buffer can significantly enhance solubility by converting the molecule to its more soluble ionized form.

Troubleshooting Guide: Compound Precipitation in Biological Assays

This guide provides a systematic approach to diagnosing and resolving precipitation issues with your this compound derivatives.

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon dilution of DMSO stock into aqueous buffer. Exceeding Aqueous Solubility Limit / Solvent Shock: The final concentration of the compound is higher than its solubility in the aqueous medium. The rapid solvent change from DMSO to water causes the compound to crash out.- Reduce Final Concentration: Determine the lowest effective concentration of your compound through dose-response experiments. - Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the 100% DMSO stock into a 50:50 DMSO:buffer solution, and then further dilute into the final assay buffer. - Slow Addition with Mixing: Add the DMSO stock dropwise to the aqueous buffer while gently vortexing or stirring to allow for gradual dissolution.
Precipitate forms over time in the incubator (e.g., during a 24-72 hour cell-based assay). Thermodynamic Insolubility: The compound may initially form a supersaturated solution that is kinetically stable but precipitates over time as it reaches its lower thermodynamic solubility. Temperature Effects: Changes in temperature (e.g., from room temperature to 37°C) can affect solubility.- Use of Co-solvents: Maintain a low percentage of a water-miscible organic co-solvent (e.g., 0.1-1% DMSO or ethanol) in the final assay medium to help maintain solubility. - Pre-warm the Medium: Before adding your compound, ensure your cell culture medium or assay buffer is pre-warmed to the incubation temperature (e.g., 37°C).
Precipitation is observed only at the highest concentrations of a dilution series. Concentration-Dependent Solubility: The compound is soluble at lower concentrations but exceeds its solubility limit at higher concentrations.- Determine Maximum Soluble Concentration: Perform a simple visual solubility test by preparing your dilution series and observing for precipitation. Adjust your experimental concentrations to stay below the solubility limit. - Employ Solubilizing Excipients: For high-concentration experiments, consider using surfactants or cyclodextrins to increase the solubility limit.

Advanced Solubilization Strategies & Protocols

When simple co-solvents are insufficient, more advanced formulation strategies can be employed.

Surfactants

Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions. Non-ionic surfactants like Tween® 80 (Polysorbate 80) are commonly used in biological assays.

  • Mechanism: Above the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic exterior. Your indole derivative can partition into the hydrophobic core, effectively being solubilized in the aqueous medium.

  • Protocol for Using Tween® 80:

    • Prepare a 10% (w/v) stock solution of Tween® 80 in water.

    • When preparing your final assay buffer, add the Tween® 80 stock solution to achieve a final concentration typically between 0.01% and 0.1%.

    • Prepare your indole derivative stock solution in 100% DMSO.

    • Add the DMSO stock to the Tween® 80-containing buffer, following the slow addition with mixing technique described in the troubleshooting guide.

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, significantly enhancing their aqueous solubility.

  • Mechanism: The hydrophobic indole portion of your derivative can be encapsulated within the cyclodextrin's non-polar cavity, while the hydrophilic outer surface of the cyclodextrin allows the entire complex to be water-soluble[2][4][5].

  • Protocol for Preparing an Indole Derivative-Cyclodextrin Inclusion Complex (Kneading Method):

    • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good solubility and low toxicity.

    • Molar Ratio: Start with a 1:1 molar ratio of your indole derivative to HP-β-CD.

    • Preparation: a. In a mortar, add the HP-β-CD and a small amount of a 50:50 ethanol/water solution to form a paste. b. Add your accurately weighed indole derivative to the paste. c. Knead the mixture thoroughly for 30-45 minutes. The solvent will slowly evaporate. Maintain a pasty consistency by adding a few drops of the ethanol/water solution if needed. d. Spread the resulting solid mass on a glass dish and dry in a vacuum oven at 40-50°C until a constant weight is achieved. e. Gently grind the dried complex into a fine powder.

    • Dissolution: The resulting powder can now be directly dissolved in your aqueous assay buffer.

Visualizing Solubilization Strategies

To aid in the selection of an appropriate solubilization method, the following workflow can be used:

solubilization_workflow start Start: Poorly Soluble This compound Derivative check_ionizable Does the derivative have an ionizable group? start->check_ionizable ph_adjustment Optimize Buffer pH check_ionizable->ph_adjustment Yes prepare_dmso_stock Prepare Concentrated Stock in 100% DMSO check_ionizable->prepare_dmso_stock No ph_adjustment->prepare_dmso_stock dilution_test Dilute into Assay Buffer. Does it precipitate? prepare_dmso_stock->dilution_test no_precipitate Proceed with Assay (Maintain low final DMSO %) dilution_test->no_precipitate No precipitate_occurs Precipitation Occurs dilution_test->precipitate_occurs Yes troubleshoot Troubleshoot Dilution (Stepwise, Slow Addition) precipitate_occurs->troubleshoot still_precipitates Still Precipitates? troubleshoot->still_precipitates still_precipitates->no_precipitate No advanced_methods Use Advanced Methods: - Surfactants (e.g., Tween 80) - Cyclodextrins (e.g., HP-β-CD) still_precipitates->advanced_methods Yes

Caption: A decision workflow for selecting a solubilization strategy.

The mechanism of cyclodextrin-mediated solubilization is depicted below:

cyclodextrin_mechanism cluster_before Before Complexation cluster_after After Complexation indole Hydrophobic Indole Derivative water Water (Poor Solubility) indole->water Insoluble cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Soluble Inclusion Complex water2 Water complex->water2 Soluble arrow cluster_after cluster_after cluster_before cluster_before

Caption: Mechanism of cyclodextrin inclusion complex formation.

References

  • Cheméo. (n.d.). Chemical Properties of Indole-6-carboxaldehyde (CAS 1196-70-9). [Link]
  • Šoškić, M., & Porobić, I. (2016). Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. PLOS ONE, 11(4), e0152998. [Link]
  • MDPI. (2021). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]
  • Journal of Pharmaceutical Sciences. (2003). Dissolution Behavior of a Poorly Water Soluble Compound in the Presence of Tween 80. [Link]
  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. [Link]
  • Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]
  • protocols.io. (2023). In vitro kinase assay. [Link]
  • NIH. (2018). In vitro JAK kinase activity and inhibition assays. [Link]
  • NIH. (2018). The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Spironolactone in Solid Dispersions Prepared by PEG 6000. [Link]
  • NIH. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [Link]
  • MDPI. (2022).
  • NIH. (2021). A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. [Link]
  • ResearchGate. (2007). Dimethyl Sulfoxide (DMSO)
  • NIH. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

Sources

Optimizing catalyst loading for the synthesis of 1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1H-indole-6-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the catalytic synthesis of this valuable intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot common issues and refine your experimental design for optimal results.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis of this compound, with a special focus on the critical parameter of catalyst loading.

Q1: Why is optimizing catalyst loading so critical in the synthesis of this compound?

Optimizing catalyst loading is a fundamental exercise in balancing reaction efficiency, cost, and product purity. For syntheses like the palladium-catalyzed formylation of 6-haloindoles, the catalyst system is often the most expensive component.

  • Economic Impact : Over-loading the catalyst unnecessarily increases costs, especially with precious metal catalysts like palladium.

  • Reaction Kinetics : Insufficient catalyst loading leads to slow or incomplete reactions, resulting in low yields and the recovery of unreacted starting material.

  • Side Reactions : Excessively high catalyst concentrations can sometimes promote undesired side reactions, such as dimerization or decomposition of sensitive intermediates.[1]

  • Purification Challenges : High catalyst loading can lead to greater contamination of the crude product with residual metal, complicating purification and potentially requiring specialized techniques like metal scavenging.

A well-optimized catalyst loading ensures the reaction proceeds at a reasonable rate to completion, minimizes costs, and simplifies downstream processing.

Q2: My palladium-catalyzed formylation of 6-bromoindole is giving a low yield. How do I troubleshoot the catalyst loading?

Low yield is a common problem that can often be traced back to the catalytic system. While various factors can be at play, a systematic optimization of the catalyst loading is a primary troubleshooting step. This reaction typically involves the palladium-catalyzed carbonylation of an aryl halide.[2][3]

Causality Behind the Issue:

  • Too Low (<1 mol%) : The concentration of active catalytic species is insufficient to maintain a practical reaction rate, leading to incomplete conversion within a reasonable timeframe.

  • Too High (>5 mol%) : While seemingly beneficial, high concentrations can lead to the formation of inactive palladium clusters (e.g., palladium black) or promote side reactions. It also complicates the removal of residual palladium from your final product.[4]

Recommended Optimization Workflow: A systematic approach is crucial. We recommend setting up a series of small-scale parallel reactions to efficiently screen for the optimal catalyst loading.

ParameterCondition 1Condition 2Condition 3Condition 4Condition 5
Pd Catalyst (mol%) 0.51.02.0 3.05.0
Ligand (mol%) 1.02.04.0 6.010.0
Yield (%) Monitor by LC-MS or UPLC

This table provides a template for your optimization experiments. The optimal loading will be substrate and condition-dependent.

Q3: I suspect my catalyst is deactivating. What are the common signs and causes?

Catalyst deactivation is a frequent cause of stalled or low-yielding reactions. Identifying it early is key to resolving the issue.

Common Signs:

  • Reaction Stalls : The reaction proceeds initially but stops before all the starting material is consumed, as observed by TLC or LC-MS analysis.

  • Formation of Palladium Black : The appearance of a black precipitate is a classic sign of catalyst decomposition from the active Pd(0) or Pd(II) state to inactive bulk palladium metal.

  • Inconsistent Results : Batch-to-batch variability in yield can sometimes be attributed to inconsistent catalyst activity or the presence of trace impurities that act as poisons.

Potential Causes & Solutions:

  • Water/Moisture : The presence of water can hydrolyze sensitive reagents or intermediates and interfere with the catalytic cycle. Solution : Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). The omission of molecular sieves in some catalytic reactions has been shown to significantly reduce yield.[5]

  • Oxygen : Atmospheric oxygen can oxidize the active Pd(0) species, rendering it inactive. Solution : Degas your solvents and run the reaction under a rigorously maintained inert atmosphere.

  • Impurities : Nucleophilic impurities in starting materials or solvents can coordinate strongly to the metal center and inhibit catalysis. Solution : Ensure the purity of all reagents. Recrystallize starting materials or distill solvents if necessary.[6]

  • High Temperature : Excessive heat can accelerate catalyst decomposition pathways. Solution : Optimize the reaction temperature. Run a temperature screen to find the lowest possible temperature that affords a good reaction rate.

Q4: Are there greener or more cost-effective catalytic methods for indole formylation?

Yes, significant research has focused on developing more sustainable alternatives to traditional methods like the Vilsmeier-Haack reaction, which uses stoichiometric amounts of the hazardous reagent POCl₃.[7][8][9][10][11]

  • Iron-Catalyzed Formylation : This method uses ferric chloride (FeCl₃), an inexpensive and non-toxic catalyst. A study demonstrated efficient C3-formylation of indoles with a low catalyst loading of 2 mol% FeCl₃.[12] This approach is environmentally benign and avoids harmful reagents.[12]

  • Iodine-Catalyzed Formylation : Molecular iodine can catalyze the C3-formylation of indoles using hexamethylenetetramine (HMTA) as the carbon source under an air atmosphere.[7] This avoids the use of transition metals entirely.[7]

  • Visible-Light Photoredox Catalysis : Organic dyes like Eosin Y can catalyze the C-3 formylation of indoles using a carbon source like tetramethylethylenediamine (TMEDA) and air as the oxidant under mild conditions with blue LED light.[13][14] This method is attractive for its low cost and reduced environmental impact.[13][14]

Troubleshooting Guide: Beyond Catalyst Loading

This guide addresses other specific issues that may arise during the synthesis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive Catalyst: See Q3 on catalyst deactivation. 2. Poor Reagent Quality: Impurities in starting materials or solvents.[6] 3. Sub-optimal Conditions: Incorrect temperature, time, or pressure (for reactions using gases like CO/H₂).1. Use Fresh Catalyst/Reagents: Ensure catalyst is from a reliable source and properly stored. Purify starting materials if necessary. 2. Systematic Optimization: Methodically vary temperature, concentration, and reaction time. Monitor progress by TLC or LC-MS. 3. Inert Atmosphere: Ensure the reaction is performed under a dry, inert atmosphere (N₂ or Ar).[15]
Significant Side Product Formation 1. Bis(indolyl)methane Formation: The highly nucleophilic indole can react with the aldehyde product under acidic conditions.[16] 2. Formation of Regioisomers: Direct C-H formylation can lead to a mixture of products (e.g., C3, C6, C7 formylation). 3. 3-Cyanoindole Formation (Vilsmeier-Haack): Impurities in DMF or inappropriate work-up can lead to this byproduct.[15]1. Control Stoichiometry/Addition: Use a slight excess of the formylating agent and consider slow addition of the indole to the reaction mixture. 2. Use Regioselective Methods: Start with a pre-functionalized indole (e.g., 6-bromoindole for Pd-catalyzed formylation) to ensure regiocontrol. 3. High-Purity Reagents: Use high-purity, anhydrous DMF for Vilsmeier-Haack reactions and quench with ice-cold water or sodium bicarbonate solution instead of ammonia-based solutions.[15]
Difficult Product Purification 1. Residual Catalyst: High catalyst loading leads to metal contamination. 2. Similar Polarity of Byproducts: Side products may have similar chromatographic behavior to the desired product.[15]1. Scavenging: Use metal scavengers (e.g., silica-based thiols) to remove residual palladium. 2. Optimize Chromatography: Carefully screen different solvent systems (e.g., gradients of ethyl acetate in hexane) for column chromatography.[15] 3. Recrystallization: This can be a highly effective method for purifying the final product.

Experimental Protocols & Visualizations

Protocol: Palladium-Catalyzed Formylation of 6-Bromo-1H-indole

This protocol provides a starting point for the synthesis of this compound via a palladium-catalyzed reductive carbonylation approach. Note: This is a general procedure and may require optimization for your specific setup.

Reagents & Equipment:

  • 6-Bromo-1H-indole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Formic acid (HCOOH) as a CO source[2]

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

  • Standard glassware for work-up and purification

Procedure:

  • Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition: To the flask, add 6-bromo-1H-indole (1.0 equiv), Pd(OAc)₂ (e.g., 2 mol%), and PPh₃ (e.g., 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent & Base Addition: Add anhydrous toluene via syringe, followed by Et₃N (e.g., 2.0 equiv).

  • Formylating Agent: Add formic acid (e.g., 1.5 equiv) dropwise to the stirred solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS until starting material is consumed).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Diagram: General Workflow for Catalyst Loading Optimization

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Analysis cluster_opt Phase 3: Optimization & Scale-Up start Define Reaction: Substrate, Reagents, Solvent lit_review Literature Search for Typical Catalyst Loadings (e.g., 1-5 mol%) start->lit_review setup Prepare Small-Scale Parallel Reaction Vials lit_review->setup run_rxns Run Reactions with Varied Catalyst Loading (e.g., 0.5, 1, 2, 5 mol%) setup->run_rxns monitor Monitor Conversion vs. Time (TLC, LC-MS, GC) run_rxns->monitor analyze Analyze Yield & Purity for Each Condition monitor->analyze decision Identify Optimal Range (Yield vs. Cost/Purity) analyze->decision refine Fine-tune Loading within Optimal Range decision->refine If needed scale_up Proceed to Scale-Up with Optimized Loading decision->scale_up Optimum Found refine->run_rxns Iterate

Caption: Workflow for systematic optimization of catalyst loading.

Diagram: Simplified Catalytic Cycle for Pd-Catalyzed Formylation

G pd0 Pd(0)Lu2099 oa Oxidative Addition pd2 Ar-Pd(II)-X Lu2099 pd0->pd2 Ar-X co_ins CO Insertion acyl_pd (ArCO)-Pd(II)-X Lu2099 pd2->acyl_pd CO Source (e.g., HCOOH) acyl_pd->pd0 Product (Ar-CHO) re Reductive Elimination

Caption: Simplified palladium catalytic cycle for formylation.

References

  • Wang, Q-D., Zhou, B., Yang, J-M., Fang, D., Ren, J., & Zeng, B-B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674. URL
  • BenchChem. (2025).
  • Kaur, J., & Kumar, V. (2018). Pd/C-Catalyzed Reductive Formylation of Indoles and Quinolines Using Formic Acid. Synfacts, 14(08), 0845. URL
  • Li, W., et al. (2017). Iodine-catalyzed C3-formylation of indoles using hexamethylenetetramine and air. Tetrahedron Letters, 58(23), 2265-2268. URL
  • Zhao, Y., Li, H., Yin, S., Wu, Y., & Ni, G. (2022).
  • Zhao, Y., et al. (2022).
  • Sharma, P., & Kumar, A. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. ChemistrySelect, 3(20), 5585-5603. URL
  • BenchChem. (2025).
  • Rostami, A., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 14, 14875-14902. URL
  • Sravanthi, G., & Kumar, M. S. (2015). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 7(10), 783-790. URL
  • Zhang, Z., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539-15546. URL
  • Wikipedia. Vilsmeier–Haack reaction. URL
  • BenchChem. (2025). Common Side Reactions in Indole-Pyrrole Synthesis. URL
  • Sun, G., Lv, X., Zhang, Y., Lei, M., & Hu, L. (2017). Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic Letters, 19(16), 4235-4238. URL
  • BenchChem. (2025).
  • Zhang, Z., et al. (2024).
  • Wang, Y., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. URL
  • Nastri, F., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
  • Wang, Z., et al. (2024).
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. URL
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 721-736. URL
  • Helgestad, A., et al. (2023). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. URL
  • Fedoseev, P., & Mlynarski, J. (2020).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. URL
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. URL
  • Legrand, B., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13328-13335. URL
  • Palladino, P., et al. (2024). A novel colorimetric assay for indole-3-carbaldehyde in foods. Food Chemistry Advances, 3, 100048. URL
  • Pillay, C. S., & Jaganyi, D. (2020). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 16, 36-61. URL
  • The Journal of Organic Chemistry.
  • Helgestad, A., et al. (2023).
  • Amerigo Scientific. 1-Methyl-1H-indole-6-carboxaldehyde (97%). URL
  • Wang, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. URL
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(2), 317-324. URL
  • Sigma-Aldrich. 1-Methyl-1H-indole-6-carboxaldehyde 97%. URL
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. URL
  • Lee, S., & Hartwig, J. F. (2001). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. The Journal of Organic Chemistry, 66(10), 3402-3415. URL
  • Zhang, Z., et al. (2024).
  • Reddit. (2021). Problems with Fischer indole synthesis. URL

Sources

Technical Support Center: Isolation of Pure 1H-Indole-6-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of indole derivatives. This guide provides in-depth troubleshooting and procedural information for researchers, medicinal chemists, and process development scientists working to isolate pure 1H-indole-6-carbaldehyde. The following content is structured as a series of frequently asked questions (FAQs) that address common challenges encountered during the work-up and purification of this important synthetic intermediate.

Section 1: Understanding the Core Challenges

Isolating this compound can be complicated by several factors inherent to its structure and the common synthetic routes used for its preparation, such as the Vilsmeier-Haack reaction.[1][2]

  • Polarity : The presence of both a hydrogen-bond-donating indole N-H group and a polar aldehyde group gives the molecule moderate polarity. This can lead to issues such as streaking during column chromatography and difficulty in selecting an appropriate single-solvent recrystallization system.

  • High-Boiling Solvents : Syntheses often employ high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF).[3][4] Residual DMF in the crude product is a frequent issue that complicates purification.

  • Byproduct Formation : Depending on the synthetic route, side products such as bis(indolyl)methanes or products of diformylation can form, which may have similar polarities to the desired product.[5]

  • Stability : Indole aldehydes can be sensitive to strongly acidic or basic conditions and may be prone to oxidation or decomposition on silica gel over extended periods.[6][7]

The following troubleshooting guide is designed to address these specific issues.

Section 2: Troubleshooting Guide & FAQs

This section is formatted to quickly address specific problems you may encounter during your purification workflow.

FAQ 1: Aqueous Work-up Issues

Q: My reaction was performed in DMF. After quenching, I'm struggling to remove it during the aqueous work-up. What is the best practice?

A: This is a classic challenge. DMF is highly soluble in water and also has some solubility in common extraction solvents like ethyl acetate, leading to its carryover into the organic layer.[3][8]

Root Cause Analysis & Solution: The key is to maximize the partitioning of DMF into the aqueous phase.

  • Dilution is Critical : Before extraction, dilute the reaction mixture with a large volume of water (at least 10-20 times the volume of DMF used).[4][9] This significantly reduces the DMF concentration in the organic layer.

  • Strategic Solvent Choice : Use a less polar extraction solvent. Diethyl ether is less hygroscopic than ethyl acetate and will pull less DMF with it.[8] However, check the solubility of your product in ether first.

  • Brine/LiCl Washes : After the initial extraction, wash the combined organic layers multiple times with a saturated aqueous LiCl solution or brine.[3][9] These salt solutions have a "salting-out" effect, which helps to pull the polar DMF from the organic phase into the aqueous phase. A common rule of thumb is to wash with a volume of water/brine equal to the volume of DMF, repeated 5-10 times.[3][9]

Wash MethodAdvantageDisadvantage
Multiple Water Washes Simple and effective for large volumes of DMF.May lead to emulsions; product loss if it has some water solubility.
Brine (Saturated NaCl) Reduces the solubility of organic compounds in the aqueous layer.Standard and effective.
5% LiCl (aq) Highly effective at removing trace amounts of DMF.[3][9]More expensive than NaCl; requires preparation.
FAQ 2: Column Chromatography Problems

Q: My compound is streaking badly on the silica gel column, leading to poor separation and mixed fractions. How can I fix this?

A: Streaking (tailing) of polar compounds like this compound on silica gel is often due to strong interactions with the acidic silanol groups on the silica surface.

Root Cause Analysis & Solution:

  • Solvent System Optimization :

    • Increase Polarity Gradually : A gradual increase in the polarity of the eluent can help, but avoid very steep gradients.

    • Use a Modifier : Adding a small amount of a competitive polar solvent can improve peak shape. For moderately polar compounds, adding 0.5-1% triethylamine (NEt₃) to your eluent system (e.g., Hexane/Ethyl Acetate) can neutralize the acidic sites on the silica gel. However, be aware that this makes the eluent basic. Alternatively, adding a small amount of methanol (1-5%) to a dichloromethane or ethyl acetate eluent can also improve elution by competing for binding sites.[6]

  • Loading Technique :

    • Dry Loading : If your compound has poor solubility in the column eluent, dissolve it in a strong solvent (like dichloromethane or acetone), add a small amount of silica gel (10-20 times the mass of your product), and evaporate the solvent to get a free-flowing powder.[10] This powder can be loaded directly onto the column, which often results in a much sharper band.[10]

    • Minimize Loading Volume : If wet loading, dissolve your crude product in the absolute minimum amount of solvent, preferably the eluent itself or a slightly more polar solvent.[10] A large loading volume is a common cause of broad bands.

Q: I can't find my compound after running the column. Where did it go?

A: This frustrating situation usually has a few possible explanations.

Root Cause Analysis & Solution:

  • Decomposition on Silica : The compound may not be stable on silica gel.[6] To test this, spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If the spot has disappeared or new spots have appeared, decomposition is likely. If so, you may need to switch to a different stationary phase like alumina (neutral or basic) or consider purification by recrystallization.[6]

  • Came off in the Solvent Front : If your initial eluent was too polar, the compound may have eluted very quickly with the solvent front.[6] Always check your first few fractions, even if they appear empty.

  • Still on the Column : If the eluent is not polar enough, the compound may be strongly adsorbed at the top of the column. Try flushing the column with a much more polar solvent (e.g., 10% Methanol in Ethyl Acetate) and check the collected fractions by TLC.[11]

FAQ 3: Recrystallization Failures

Q: I'm trying to recrystallize my crude product, but it keeps "oiling out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute, causing it to separate as a liquid phase instead of a solid crystal lattice.

Root Cause Analysis & Solution:

  • Solvent Choice is Key : The ideal solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature.[12] For this compound, which has a melting point of 127-131 °C, suitable solvent systems often involve a binary mixture.

    • Try a Solvent/Anti-Solvent System : Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., acetone, ethyl acetate, or ethanol). Then, slowly add a "poor" solvent (an "anti-solvent") like hexanes or water dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the good solvent to clarify, and then allow the mixture to cool slowly.[13]

  • Cooling Rate : Slow cooling is paramount. A rapid temperature drop encourages oiling out. Let the flask cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.

  • Purity : If the crude material is very impure, the impurities can inhibit crystal lattice formation. It may be necessary to first run a quick filtration through a small plug of silica (a "flash column") to remove baseline impurities before attempting recrystallization.

Common Recrystallization Solvents for Indole Derivatives[12]
Ethanol/Water
Hexane/Ethyl Acetate
Hexane/Acetone
Toluene

Section 3: Recommended Purification Workflow

This section provides a generalized, step-by-step procedure for the isolation of this compound, particularly following a Vilsmeier-Haack synthesis.

G dry dry column column dry->column Crude Solid/Oil recrystal recrystal column->recrystal Partially Pure Fractions characterize characterize recrystal->characterize Pure Crystalline Solid

Experimental Protocol: Column Chromatography
  • Slurry Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., 2% ethyl acetate in hexanes).

  • Column Packing : Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading : Use the dry loading method described in FAQ 2 for best results.[10]

  • Elution : Begin eluting with a low polarity solvent system (e.g., 5% Ethyl Acetate in Hexanes).

  • Gradient Elution : Gradually increase the polarity of the eluent. A typical gradient might be from 5% to 30% Ethyl Acetate in Hexanes.

  • Fraction Collection : Collect fractions and monitor them by TLC.

  • Combine & Concentrate : Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Protocol: Recrystallization
  • Dissolution : Place the semi-pure solid obtained from chromatography into an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to fully dissolve the solid.

  • Anti-Solvent Addition : While the solution is still hot, slowly add hexanes dropwise until a persistent cloudiness is observed.

  • Clarification : Add 1-2 drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Slow Cooling : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization : Once crystals begin to form, you may place the flask in an ice bath for 30 minutes to maximize recovery.

  • Isolation : Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Section 4: Troubleshooting Decision Tree

Use this diagram to diagnose and solve common purification issues.

G start Start: Crude Product (Post Work-up) q1 Is the crude product an oil or a solid? start->q1 oil Product is an Oil q1->oil Oil solid Product is a Solid q1->solid Solid q2_oil Does NMR show residual solvent (DMF)? oil->q2_oil q2_solid Does TLC show multiple spots? solid->q2_solid sol_dmf Yes (DMF present) q2_oil->sol_dmf Yes sol_no_dmf No (DMF absent) q2_oil->sol_no_dmf No sol_multi Yes (Impure) q2_solid->sol_multi Yes sol_single No (Relatively Pure) q2_solid->sol_single No act1 Action: Re-dissolve in EtOAc, perform extensive brine/LiCl washes. sol_dmf->act1 act2 Action: Proceed directly to Column Chromatography. sol_no_dmf->act2 sol_multi->act2 act3 Action: Attempt direct Recrystallization. sol_single->act3 act1->act2 end Pure Product act2->end act3->end

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Reactions in DMF or DMSO.
  • Reddit User Discussion. (2020). How to remove DMF from post reaction in a workup? r/chemistry.
  • Reddit User Discussion. (2013). Removing DMF. r/chemistry.
  • ResearchGate Discussion. (2015). How to remove DMF completely after completion of reaction (DMF used as solvent in reaction)?
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  • Liao, K., et al. (n.d.). Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. Journal of the American Chemical Society.
  • S. L. M. Rousseau, et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
  • Reddit User Discussion. (2022). troubleshooting column chromatography. r/chemistry.
  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting.
  • El-Sawy, E. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry.
  • Zhang, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.
  • S. Prabu, et al. (n.d.). 1H-Indole-3-carbaldehyde. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • National Center for Biotechnology Information. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells.
  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation.
  • PubChem. (n.d.). 1H-Indole-6-carboxaldehyde.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

Sources

Preventing degradation of 1H-indole-6-carbaldehyde during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1H-Indole-6-Carbaldehyde

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. My goal is to provide you with not just protocols, but the underlying chemical principles to troubleshoot and prevent common degradation pathways, ensuring the success of your reactions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing in-depth analysis and actionable protocols.

Q1: My reaction is giving a low yield and multiple unidentified spots on my TLC plate. What is the likely cause?

A1: The Root Cause: Unchecked Dual Reactivity

This is the most common issue encountered with this compound. The molecule possesses two primary reactive sites: the nucleophilic/acidic indole N-H group and the electrophilic aldehyde carbonyl group. When you run a reaction targeting another part of the molecule, these two functional groups can interfere, leading to a complex mixture of byproducts.

  • Indole N-H Reactivity: The proton on the indole nitrogen is weakly acidic (pKa ≈ 17). In the presence of a base (even mild ones like triethylamine), it can be deprotonated to form an indolide anion. This anion can then react with electrophiles in your mixture, leading to unwanted N-alkylation or N-acylation.[1][2][3]

  • Aldehyde Reactivity: The aldehyde is a potent electrophile. If your reaction involves a nucleophile, it can attack the aldehyde carbonyl in addition to, or instead of, your intended target.[4][5]

The Solution: A protection strategy is almost always necessary. You must "mask" the functional group you do not want to react.

Logical Workflow for Using this compound

G cluster_plan Planning Phase cluster_execution Execution Phase A Analyze Desired Transformation & Reagents B Identify Reactive Functional Groups (N-H and/or CHO) A->B Consider conditions (basic, acidic, nucleophilic) C Select Orthogonal Protecting Group(s) B->C D Step 1: Protect (Install Protecting Group) C->D E Step 2: Perform Desired Reaction D->E Isolate & Purify Intermediate F Step 3: Deprotect (Remove Protecting Group) E->F Isolate & Purify Intermediate G Purify Final Product F->G

Caption: A systematic workflow for reactions involving this compound.

Q2: I'm attempting a Grignard reaction (or using another strong organometallic nucleophile), but my reaction is failing. Why?

A2: The Problem: Acid-Base Reaction Dominates

Strong organometallic reagents like Grignard reagents (R-MgBr) or organolithiums (R-Li) are not only potent nucleophiles but also extremely strong bases. The first and fastest reaction that will occur is the deprotonation of the most acidic proton in the mixture—the indole N-H.

This acid-base reaction consumes one equivalent of your valuable organometallic reagent for every equivalent of the indole, forming a magnesium or lithium indolide salt. This effectively halts your desired nucleophilic attack on the aldehyde.

The Solution: Protect the Indole Nitrogen

You must protect the N-H group before introducing the Grignard reagent. The tosyl (Ts) group is an excellent choice here because it is very stable to strongly basic and nucleophilic conditions.

Protocol 1: N-Tosylation of this compound

  • Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF or DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes. You should observe the evolution of hydrogen gas.

  • Tosylation: Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting N-tosylated indole by silica gel column chromatography.

You can now proceed with your Grignard reaction. The N-Ts group can be removed later under strongly reducing conditions or with strong base.

Q3: I need to reduce an ester to an alcohol elsewhere in my molecule using LiAlH₄, but the indole aldehyde is being reduced preferentially. How do I achieve selective reduction?

A3: The Problem: Aldehyde's Superior Reactivity

Aldehydes are inherently more electrophilic and thus more reactive towards hydride reducing agents like lithium aluminum hydride (LiAlH₄) than esters. When both are present, the aldehyde will be reduced first.[6][7]

The Solution: Protect the Aldehyde as an Acetal

To achieve selectivity, you must mask the aldehyde's reactivity. The most common and effective method is to convert it into a cyclic acetal, which is stable to basic and nucleophilic conditions, including LiAlH₄ reduction.[4][5][6][8]

Protocol 2: Acetal Protection of the Aldehyde Group

  • Setup: Dissolve your indole-6-carbaldehyde substrate (1.0 eq) in a non-polar solvent like toluene or dichloromethane.

  • Add Reagents: Add ethylene glycol (1.5 eq) and a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Reaction: Fit the flask with a Dean-Stark apparatus and reflux the mixture. The Dean-Stark trap will remove the water formed during the reaction, driving the equilibrium towards acetal formation. Monitor by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Wash again with brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purification: The protected compound can often be used directly or purified by chromatography if necessary.

After performing the LiAlH₄ reduction on the ester, the acetal can be easily removed (deprotected) by stirring with aqueous acid (e.g., 1M HCl in THF/water) to regenerate the aldehyde.[4]

Aldehyde Protection & Deprotection Cycle

G IndoleCHO Indole-CHO (Reactive) IndoleAcetal Indole-Acetal (Protected, Stable to Nu⁻, Base, [H]) IndoleCHO->IndoleAcetal + Ethylene Glycol + H⁺ (cat.) - H₂O IndoleAcetal->IndoleCHO + H₂O + H⁺

Caption: The reversible protection of an aldehyde as a cyclic acetal.

Q4: My reaction mixture is turning dark brown or forming a tar-like substance, indicating widespread decomposition. What's happening?

A4: The Problem: Indole Ring Instability

The indole nucleus, while aromatic, is electron-rich and can be sensitive to certain conditions, leading to degradation.[2]

  • Strongly Acidic Conditions: Protic acids can protonate the indole ring, making it susceptible to polymerization or other rearrangements.

  • Oxidizing Agents: Indoles are easily oxidized, especially when exposed to air and light over time, or by chemical oxidants.[2] This can lead to the formation of complex, often colored, oligomeric species.[9][10]

  • Light and Air: Prolonged exposure to ambient light and oxygen can promote gradual auto-oxidation.[2]

The Solution: Employ Milder Conditions and an Inert Atmosphere

  • Inert Atmosphere: Always run your reactions under an inert atmosphere of nitrogen or argon. This involves using Schlenk line techniques or, at a minimum, a balloon filled with the inert gas.

  • Degas Solvents: Before use, degas your reaction solvents by bubbling an inert gas through them or by using a freeze-pump-thaw cycle to remove dissolved oxygen.

  • Protect from Light: Wrap your reaction flask in aluminum foil to prevent photochemical degradation.

  • Reagent Choice: If possible, choose milder reagents that do not require harsh acidic or strongly oxidizing conditions.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored in a cool, dark, and dry place, preferably at -20°C.[11] The container should be tightly sealed to protect it from moisture and air. For maximum shelf life, storing under an inert gas like argon is recommended.[12]

Q: Which protecting group should I choose for the indole nitrogen?

A: The choice depends entirely on the subsequent reaction conditions you plan to use. A good protecting group must be stable during your reaction but easy to remove afterward.

Protecting GroupInstallation ConditionsStable TowardsLabile Towards (Removal)Key Advantage
Boc (tert-Butoxycarbonyl)Boc₂O, DMAP, Base (e.g., Et₃N)Base, Nucleophiles, HydrogenationStrong Acid (TFA, HCl)Easy removal under mild acidic conditions.
Ts (Tosyl)TsCl, Strong Base (e.g., NaH)Acid, Nucleophiles, Oxidation, ReductionStrong Reducing Agents (Na/NH₃), Strong Base (NaOH reflux)Very robust; ideal for organometallic chemistry.[1]
SEM ([2-(Trimethylsilyl)ethoxy]methyl)SEM-Cl, Base (e.g., NaH)Most conditionsFluoride sources (TBAF), Lewis AcidsRemovable under very mild, specific conditions.[13][14][15]
Bn (Benzyl)BnBr, Base (e.g., NaH, K₂CO₃)Acid, Base, NucleophilesCatalytic Hydrogenation (H₂, Pd/C)Stable but requires specific deprotection.
Q: Is it always necessary to protect both the N-H and the aldehyde?

A: Not always. You only need to protect the functional group(s) that would otherwise react under your specific experimental conditions.

  • Performing a Wittig reaction? The aldehyde will react, but the N-H is generally stable. You may only need to protect the N-H if a strong base like n-BuLi is used to generate the ylide.

  • Performing an N-alkylation? The N-H is the target, but a strong nucleophile could attack the aldehyde. Protecting the aldehyde as an acetal would be wise.

The key is to analyze the reagents and conditions of your desired transformation and anticipate potential side reactions, as outlined in the workflow diagram above.

References

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II.
  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones.
  • Muchowski, J., & Solas, D. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry. [Link]
  • JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction.
  • YouTube. (2019). acetals and ketals as protecting groups.
  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones.
  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(tr. Journal of Organic Chemistry. [Link]
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
  • ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Protecting group.
  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • RSC Publishing. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
  • ResearchGate. (2025). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Unknown Source. (n.d.). Synthesis and Chemistry of Indole. [Link]
  • ResearchGate. (n.d.). Reaction of indole 1 with aliphatic and aromatic aldehydes. a.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  • Unknown Source. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
  • Frontiers. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • Semantic Scholar. (2017). [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar.
  • PMC. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • Amerigo Scientific. (n.d.). 1-Methyl-1H-indole-6-carboxaldehyde (97%).
  • Beilstein Journals. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.
  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
  • ResearchGate. (n.d.). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF.
  • ACS Publications. (n.d.). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines | The Journal of Organic Chemistry.

Sources

Technical Support Center: Scaling Up the Synthesis of 1H-Indole-6-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1H-indole-6-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals who are looking to transition this important synthesis from the laboratory bench to a pilot plant scale. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the specific challenges you may encounter during this critical scale-up process.

Introduction to the Synthesis

This compound is a valuable building block in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1] A common and effective method for its laboratory synthesis is the Vilsmeier-Haack reaction, which involves the formylation of an indole ring.[2][3] This reaction typically utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich indole nucleus.[2][3][4]

While this method is often high-yielding on a small scale, scaling up presents significant challenges related to mass and heat transfer, reagent handling, and product purification.[5] This guide will provide practical, experience-driven advice to navigate these complexities.

Reaction Pathway: Vilsmeier-Haack Formylation of Indole

The synthesis proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt), which then attacks the indole ring. Subsequent hydrolysis yields the desired aldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Indole Indole Indole->Intermediate Product This compound Intermediate->Product Hydrolysis H2O H₂O (Workup) H2O->Product

Caption: Vilsmeier-Haack reaction pathway for indole formylation.

Troubleshooting Guide: From Lab to Pilot Scale

This section addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Low Yield and Incomplete Conversion

Q1: We are observing a significant drop in yield for the Vilsmeier-Haack formylation of indole upon moving from a 1L flask to a 50L reactor. What are the likely causes and how can we mitigate this?

A1: A decrease in yield during scale-up is a common issue and can often be attributed to several factors that do not scale linearly:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration.[5] The Vilsmeier-Haack reaction is exothermic, and poor heat dissipation can lead to side reactions and degradation of the product or starting material.[5][6]

    • Solution:

      • Improve Agitation: Ensure the reactor is equipped with an appropriately designed agitator (e.g., pitched-blade turbine) and that the agitation speed is sufficient to maintain a homogeneous mixture.

      • Controlled Reagent Addition: Instead of adding the reagents all at once, implement a controlled, slow addition of the Vilsmeier reagent (or POCl₃ to the DMF/indole mixture) to manage the exotherm.[6]

      • Jacketed Reactor: Utilize a jacketed reactor with an efficient heat transfer fluid to maintain the optimal reaction temperature.[5]

  • Changes in Reagent Stoichiometry and Concentration: While seemingly straightforward, ensuring accurate stoichiometry on a larger scale can be challenging.

    • Solution:

      • Verify Reagent Purity: Use reagents of known and consistent purity.

      • Accurate Dosing: Employ calibrated pumps or mass flow meters for the addition of liquid reagents.

  • Extended Reaction Times: In some cases, reactions at a larger scale may require longer times to reach completion due to mixing inefficiencies.

    • Solution:

      • Reaction Monitoring: Implement in-process controls (IPCs) such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and determine the optimal endpoint.

Impurity Profile and Side Reactions

Q2: Our pilot-scale batches of this compound show a higher level of impurities compared to the lab-scale synthesis. What are the common side reactions, and how can we minimize them?

A2: Increased impurity formation is often linked to the same issues causing low yields, particularly poor temperature control.

  • Formation of Di-formylated Products: Over-reaction can lead to the formation of di-formylated indole species.

    • Solution:

      • Strict Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent. A slight excess may be needed, but a large excess should be avoided.

      • Temperature Control: Maintain the reaction at the optimal, typically lower, temperature to favor mono-formylation.[3]

  • Polymerization/Tar Formation: Indoles can be sensitive to strongly acidic conditions and high temperatures, leading to the formation of polymeric tars.[5]

    • Solution:

      • Temperature Management: As mentioned, strict temperature control is crucial to prevent degradation.[5]

      • Quenching Procedure: The quench step (addition to water/base) is highly exothermic. Ensure the quench is performed in a controlled manner with efficient cooling to prevent product degradation.

  • Positional Isomers: While formylation of indole is highly selective for the C3 position, trace amounts of other isomers can sometimes be observed, especially with substituted indoles. For the synthesis of this compound, a substituted indole is the starting material, making regioselectivity a key consideration.

    • Solution:

      • Starting Material: If starting from indole and expecting formylation at the 6-position, this is not the standard outcome of a Vilsmeier-Haack reaction, which favors the 3-position.[7] To obtain the 6-carbaldehyde, one must start with a pre-functionalized indole or use a different synthetic strategy. If starting with a 6-substituted indole where another position is to be formylated, careful control of conditions is needed to ensure the desired regioselectivity.

Product Isolation and Purification

Q3: We are facing difficulties in isolating a pure product during the pilot-scale workup. The crude product is an oil or a sticky solid. What are the best practices for isolation and purification at this scale?

A3: Challenges in product isolation are common when scaling up.

  • "Oiling Out" During Crystallization: The product may separate as an oil instead of a crystalline solid from the crystallization solvent.

    • Solution:

      • Solvent System Optimization: Re-evaluate the crystallization solvent system. A mixture of solvents may be necessary to achieve good crystallinity.

      • Controlled Cooling: Implement a slow, controlled cooling profile during crystallization. Crash cooling often leads to oiling out.

      • Seeding: Use a small amount of pure, crystalline product to seed the solution and induce crystallization.

  • Chromatography is Not Feasible at Pilot Scale: While column chromatography is a powerful tool in the lab, it is often impractical and expensive at the pilot scale.[5]

    • Solution:

      • Recrystallization: This is the preferred method for purification at scale.[8] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water) to find optimal conditions for purity and yield.

      • Trituration: If the crude product is a solid, washing (triturating) it with a solvent in which the desired product is sparingly soluble but the impurities are soluble can be an effective purification step.

      • Liquid-Liquid Extraction: Optimize the aqueous workup to remove as many impurities as possible before the crystallization step. This may involve adjusting the pH and using appropriate organic solvents.[8]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety considerations when scaling up the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction involves hazardous reagents and exothermic steps, necessitating stringent safety protocols.

  • Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water.[9][10] Ensure it is handled in a closed system with appropriate personal protective equipment (PPE).

  • Exothermic Nature: Both the formation of the Vilsmeier reagent and the subsequent reaction with indole are exothermic.[6] A runaway reaction is a significant risk if cooling is inadequate.[6] A thorough thermal hazard assessment is recommended before scaling up.

  • Quenching: The quenching of the reaction mixture with water or a basic solution is also highly exothermic and can generate corrosive fumes. This step must be performed slowly and with efficient cooling.

  • Waste Disposal: All waste must be neutralized and disposed of in accordance with local regulations.[11]

Q2: What are the recommended solvents for the Vilsmeier-Haack reaction at a pilot scale?

A2: DMF often serves as both a reagent and a solvent.[2] However, other solvents can be used.

  • Halogenated Solvents: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are sometimes used. However, their environmental and health profiles should be considered.

  • Solvent-Free: In some cases, using an excess of DMF can eliminate the need for an additional solvent. The choice of solvent will depend on the specific substrate, reaction temperature, and downstream processing (e.g., workup and purification).

Q3: How can we monitor the progress of the reaction in a pilot plant setting?

A3: Real-time reaction monitoring is crucial for process control and optimization.

  • At-line HPLC/UPLC: A small sample can be periodically withdrawn from the reactor, quenched, and quickly analyzed by HPLC or UPLC to determine the conversion of starting material and the formation of the product.

  • Infrared (IR) Spectroscopy: In-situ IR probes can sometimes be used to monitor the disappearance of starting material and the appearance of the product carbonyl stretch.

Q4: Are there any greener alternatives to the traditional Vilsmeier-Haack reaction?

A4: Yes, research is ongoing to develop more environmentally friendly formylation methods.

  • Catalytic Vilsmeier-Haack Reaction: Recent studies have shown the potential for a catalytic version of the Vilsmeier-Haack reaction, which avoids the use of stoichiometric amounts of toxic POCl₃.[9][10][12] These methods often utilize a P(III)/P(V)=O catalytic cycle.[9][10][12]

  • Alternative Formylating Agents: Other less hazardous formylating agents are being explored, though their applicability to indole systems may vary.

Process Parameters Summary
ParameterLaboratory Scale (Typical)Pilot Scale (Recommended)Rationale for Change
Reagent Addition Manual, rapid additionControlled, slow addition via pumpManage exotherm and prevent localized high concentrations.[6]
Temperature Control Ice bathJacketed reactor with heat transfer fluidEnsure uniform and efficient heat removal.[5]
Mixing Magnetic stirrerOverhead mechanical agitatorProvide adequate mixing in a larger volume to ensure homogeneity.[5]
Reaction Monitoring TLCAt-line HPLC/UPLCProvide quantitative data for better process control.
Workup/Quench Pouring into beaker of ice/baseSlow addition to a cooled, agitated quench vesselControl the highly exothermic quench process safely.
Purification Column ChromatographyRecrystallization/TriturationChromatography is generally not economically viable at scale.[5]
Troubleshooting Workflow

Caption: Decision-making workflow for troubleshooting scale-up issues.

References

  • BenchChem. (2025). Technical Support Center: Scaling Up Pyrrolo[2,3-b]indole Synthesis.
  • BenchChem. (2025).
  • ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • YouTube. (2025). Vilsmeier–Haack reaction of indole.
  • BenchChem. (n.d.). Overcoming challenges in the synthesis of 4-fluoroindoles.
  • National Institutes of Health. (2025).
  • BenchChem. (n.d.).
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
  • Chem-Impex. (n.d.). Indole-6-carboxaldehyde.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

Sources

Troubleshooting guide for the Pictet-Spengler reaction with indole aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pictet-Spengler Reaction

Welcome to the technical support center for the Pictet-Spengler reaction, with a specialized focus on the use of indole-based substrates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing tetrahydro-β-carboline scaffolds. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

This section covers the most common initial hurdles encountered during the Pictet-Spengler reaction.

Q1: My reaction shows very low or no conversion to the desired product. Where should I begin troubleshooting?

A: This is a frequent issue that typically points to one of three areas: the reactants, the catalyst, or the reaction environment.

  • Reagent Purity: The aldehyde partner is often the culprit. Aldehydes are prone to oxidation to carboxylic acids or polymerization upon storage. Verify the purity of your aldehyde via NMR or IR spectroscopy before use. If necessary, purify it by distillation or chromatography. Similarly, ensure the tryptamine or indole ethylamine starting material is pure and free of contaminants.[1]

  • Catalyst Activity: The reaction is driven by the formation of an electrophilic iminium ion, which requires an effective acid catalyst.[2][3] If you are using a protic acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), ensure it has not been compromised by atmospheric moisture. For very sensitive substrates, using a freshly opened bottle or titrating the acid solution is advisable.

  • Atmospheric Moisture: The initial condensation between the amine and aldehyde to form an imine is a dehydration reaction. The presence of excess water can shift the equilibrium back towards the starting materials. Conduct the reaction under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents to minimize this effect.[1]

Q2: My TLC plate is a mess with multiple spots, indicating significant side product formation. How can I improve the reaction's selectivity?

A: The formation of multiple byproducts suggests that either your starting materials are degrading or reaction conditions are too harsh, enabling alternative reaction pathways.

  • Lower the Temperature: High temperatures can provide the activation energy for undesired side reactions. Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled formation of the desired product over thermodynamically stable byproducts.[1]

  • Adjust Catalyst Loading: While an acid is necessary, excessive amounts can lead to decomposition of the acid-sensitive indole nucleus or promote side reactions. Start with catalytic amounts (e.g., 10 mol% TFA) and incrementally increase if conversion is low. For less reactive substrates, stoichiometric amounts of a weaker acid might be required.[1][4]

  • Increase Dilution: Highly concentrated reaction mixtures can favor intermolecular side reactions. Running the reaction at a higher dilution (e.g., 0.05 M instead of 0.5 M) can sometimes suppress the formation of these impurities.

Q3: The reaction works, but the yield is consistently poor. What are the key parameters to optimize for improvement?

A: Poor but consistent yields often indicate that the reaction conditions are suboptimal for your specific substrates. Systematic optimization is key.

  • Solvent Choice: The polarity and coordinating ability of the solvent can profoundly impact the reaction. While dichloromethane (DCM) and dichloroethane (DCE) are common, aprotic solvents have been shown to provide superior yields in many cases.[2] Consider screening solvents like toluene, acetonitrile, or even protic solvents like methanol for specific applications.[5]

  • Catalyst Screening: The choice of acid catalyst is highly critical.[1] If a standard Brønsted acid like TFA isn't effective, consider others like camphorsulfonic acid (CSA), p-toluenesulfonic acid (p-TsOH), or Lewis acids (e.g., AuCl₃, AgOTf).[6] Each offers a different level of acidity and coordination, which can dramatically influence the outcome.

  • Steric Hindrance: Evaluate your substrates for steric bulk. Large substituents on the aldehyde or near the reacting centers on the indole can impede the crucial cyclization step.[1] In such cases, higher temperatures or stronger acid catalysts may be necessary to overcome the steric barrier.

In-Depth Troubleshooting Guide

This section provides detailed analysis and solutions for more complex experimental challenges.

Issue 1: My reaction stalls and never reaches full conversion.

Causality: A stalled reaction implies that an equilibrium has been reached or that one of the active species (reactant or catalyst) has been consumed or deactivated. The primary suspect is the iminium ion intermediate, whose formation and stability are paramount.

Troubleshooting Workflow:

start Reaction Stalled check_imine Monitor Imine Formation (¹H NMR or LC-MS) start->check_imine imine_no Imine Not Forming check_imine->imine_no No imine_yes Imine Forms, but Reaction Stalls check_imine->imine_yes Yes solve_imine Solution: - Use anhydrous conditions - Add dehydrating agent (e.g., MgSO₄) - Check aldehyde purity imine_no->solve_imine check_cyclization Problem is Cyclization Step imine_yes->check_cyclization catalyst Increase Catalyst Strength/Loading (e.g., TFA -> HCl, or 10% -> 50%) check_cyclization->catalyst temperature Increase Temperature (e.g., RT -> Reflux) check_cyclization->temperature n_acyl Consider N-Acyliminium Variant (Increases electrophilicity) check_cyclization->n_acyl

Caption: Troubleshooting workflow for a stalled Pictet-Spengler reaction.

Detailed Explanation: The mechanism proceeds through the formation of an iminium ion, which is the key electrophile for the ring-closing step.[5] If this intermediate does not form in sufficient concentration, the reaction will not proceed.

  • Confirm Iminium Ion Formation: You can often detect the imine/iminium intermediate by taking a sample from the reaction mixture and analyzing it via LC-MS or ¹H NMR.

  • Facilitate Dehydration: If the imine is not forming, ensure your conditions are rigorously anhydrous. The addition of a dehydrating agent like molecular sieves or anhydrous MgSO₄ can drive the equilibrium towards the imine.

  • Enhance Electrophilicity: If the imine forms but does not cyclize, the issue lies with the nucleophilicity of the indole or the electrophilicity of the iminium ion.

    • Stronger Acid/Higher Temperature: Using a stronger acid or increasing the temperature can favor the cyclization step.[6]

    • N-Acyliminium Ion Variant: For particularly unreactive systems, an N-acyliminium Pictet-Spengler reaction is a powerful alternative. By acylating the intermediate imine (e.g., with an acid chloride or anhydride), you generate a highly reactive N-acyliminium ion that cyclizes under much milder conditions.[6]

Issue 2: Poor or incorrect diastereoselectivity is observed when using a substituted aldehyde.

Causality: When an aldehyde other than formaldehyde is used, a new stereocenter is created at the C-1 position of the tetrahydro-β-carboline ring.[6] The orientation of the substituent is determined by the transition state of the cyclization step. Achieving high diastereoselectivity requires controlling the facial approach of the indole nucleophile to the iminium electrophile.

Strategies for Stereocontrol:

  • Substrate Control: The most straightforward method is to use a chiral starting material. For example, using L-tryptophan methyl ester will often direct the stereochemical outcome of the reaction due to the influence of the existing stereocenter.[7]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the tryptamine nitrogen can effectively shield one face of the iminium ion, directing the intramolecular attack from the opposite side.[7]

  • Chiral Catalysts: The use of chiral Brønsted acids or chiral metal catalysts can create a chiral environment around the iminium ion, leading to an enantioselective reaction.[8][9] This is a more advanced technique but offers a route to optically active products from achiral starting materials.

Table 1: Common Acid Catalysts and Typical Reaction Conditions

CatalystAbbreviationTypical LoadingCommon SolventsTemperatureNotes
Trifluoroacetic AcidTFA10 mol% - 2 eq.DCM, DCE, Toluene0 °C to RefluxMost common starting point; versatile but can be too harsh.
Hydrochloric AcidHCl1 - 2 eq.MeOH, H₂ORT to RefluxOften used for harsher transformations or less nucleophilic indoles.[6]
Camphorsulfonic AcidCSA10 - 50 mol%DCM, TolueneRT to RefluxA solid, chiral acid that is easier to handle than TFA.
Gold(I) ChlorideAuCl1 - 5 mol%DCM, AcetonitrileRTA mild Lewis acid catalyst for specific applications.[10]

Reaction Mechanism & Key Intermediates

Understanding the reaction pathway is crucial for effective troubleshooting. The reaction with an indole proceeds via a distinct spiroindolenine intermediate.

cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product r1 Tryptamine i1 Iminium Ion r1->i1 + R-CHO, H⁺ - H₂O r2 Aldehyde (R-CHO) r2->i1 i2 Spiroindolenine Intermediate i1->i2 C3 Attack (Cyclization) i3 Carbocation i2->i3 Rearrangement p1 Tetrahydro- β-carboline i3->p1 - H⁺

Caption: The Pictet-Spengler mechanism with an indole substrate.

Mechanistic Insight: The reaction begins with the acid-catalyzed condensation of tryptamine and an aldehyde to form an iminium ion.[2] The nucleophilic C-3 position of the indole ring then attacks this electrophile to form a spirocyclic indolenine intermediate.[11][12] This intermediate is often the rate-limiting step. A subsequent 1,2-migration of the alkyl group and deprotonation restores aromaticity to yield the final tetrahydro-β-carboline product.[5][13] Problems often arise from the stability of the spiroindolenine or competing side reactions at this stage.

Experimental Protocols

Protocol 1: General Procedure for a Trial Pictet-Spengler Reaction

This protocol provides a robust starting point for most tryptamine and aldehyde pairings.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the tryptamine derivative (1.0 eq.).

  • Dissolution: Dissolve the amine in an anhydrous solvent (e.g., DCM, 0.1 M concentration).

  • Aldehyde Addition: Add the aldehyde (1.1 eq.) to the solution and stir for 5-10 minutes at room temperature.

  • Catalyst Addition: Add the acid catalyst (e.g., TFA, 0.2 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. If no reaction occurs, gently heat the mixture (e.g., to 40 °C).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Screening Reaction Conditions in Parallel

To efficiently optimize, run small-scale reactions in parallel to test different catalysts and solvents.

  • Stock Solution: Prepare a stock solution of your tryptamine and aldehyde in a suitable solvent (e.g., Toluene).

  • Aliquot: Distribute equal volumes of the stock solution into several small reaction vials.

  • Variable Addition: To each vial, add a different acid catalyst or a different co-solvent.

  • Execution: Seal the vials, place them in a heating block, and run for a set amount of time (e.g., 12 hours).

  • Analysis: After the allotted time, quench a small aliquot from each vial and analyze by LC-MS to determine the conversion and relative amount of side products. This will quickly identify the most promising conditions for a larger scale reaction.

References

  • Wikipedia. Pictet–Spengler reaction. [Link]
  • Stuart, D. R., et al. (2012). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central. [Link]
  • Gremyalchinskij, D. E. (2017). The Pictet-Spengler Reaction. Organic Chemistry Portal. [Link]
  • ChemEurope. Pictet-Spengler reaction. [Link]
  • Grokipedia. Pictet–Spengler reaction. [Link]
  • Wang, Q., et al. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond. PubMed. [Link]
  • Ielo, L., et al. (2017).
  • Rao, R. N., et al. (2020). Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews. [Link]
  • Ielo, L., et al. (2017). The Pictet-Spengler Reaction Updates Its Habits.
  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PubMed Central. [Link]
  • Coric, E., et al. (2011). Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. [Link]
  • Optimization of Acidic Protocols for Pictet− Spengler Reaction.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central. [Link]
  • NROChemistry. Pictet-Spengler Reaction. [Link]

Sources

Technical Support Center: Removal of Residual Catalyst from 1H-indole-6-carbaldehyde Product

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1H-indole-6-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of removing residual catalysts, particularly palladium, from their final product. Given that many synthetic routes for functionalized indoles rely on powerful palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), ensuring the complete removal of this metal is paramount for the integrity of downstream applications and for meeting stringent regulatory standards in drug development.[1][2]

This resource provides in-depth, experience-driven answers to common questions, troubleshooting strategies for persistent contamination issues, and detailed, validated protocols for effective catalyst removal.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from my this compound product?

A1: The removal of residual palladium is non-negotiable for several critical reasons:

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the FDA and EMA have established strict limits on residual metals due to their potential toxicity.[3] Palladium is classified as a metal of significant toxicological concern, and its levels in a final drug substance must be stringently controlled, often to parts-per-million (ppm) levels.[4][5]

  • Catalyst Poisoning: If the this compound is an intermediate for a subsequent synthetic step that involves another catalyst (e.g., hydrogenation), residual palladium can poison the new catalyst, leading to failed or sluggish reactions.

  • Assay Interference: Trace metals can interfere with biological assays, leading to false positives or negatives and compromising the reliability of screening data.

  • Product Stability: Residual metals can sometimes catalyze the degradation of the final compound over time, affecting its shelf life and purity.

Q2: What are the most common forms of palladium residue I might encounter in my crude product?

A2: Palladium residues can exist in various forms depending on the reaction conditions and workup procedure. The most common species include:

  • Pd(0) Nanoparticles: Often formed at the end of the catalytic cycle, these can aggregate to form visible "palladium black," which is typically insoluble.[6]

  • Pd(II) Species: Soluble palladium(II) complexes can remain from the precatalyst or from oxidative addition intermediates.

  • Ligand-Complexed Palladium: Palladium can remain in solution as a stable complex with phosphine ligands or other coordinating species present in the reaction.

  • Colloidal Palladium: Very fine, suspended particles of palladium that can be difficult to remove by simple filtration.[7]

Q3: Which analytical methods are suitable for quantifying residual palladium?

A3: The choice of analytical method depends on the required sensitivity and the stage of the process.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry standard for final product quality control, offering exceptional sensitivity for quantifying trace metals down to parts-per-billion (ppb) levels.[4][8]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A non-destructive, rapid, and simple method for determining palladium content in solid API samples, with detection limits well within regulatory requirements.[3]

  • Fluorimetric and Colorimetric Kits: These offer a much faster and more cost-effective way to screen multiple samples during process development and optimization of scavenging protocols.[5][8][9] While they may be semi-quantitative, they are invaluable for quickly identifying the most effective purification strategy.[4]

Q4: How do I choose the best palladium removal method for my specific situation?

A4: The optimal method depends on the scale of your reaction, the nature of the palladium residue, the desired purity level, and the properties of your product. The decision-making workflow below provides a structured approach to selecting the most appropriate technique.

Decision-Making Workflow for Palladium Removal

G cluster_methods Purification Methods start Assess Crude Product q1 Visible Black Precipitate (Likely Pd(0))? start->q1 q2 High Purity Required? (<10 ppm Pd) q1->q2 No (Soluble Pd) celite Filtration through Celite® q1->celite Yes scavenger Metal Scavenger (e.g., Thiol-Silica) q2->scavenger Yes carbon Activated Carbon q2->carbon No (Bulk Removal) q3 Scale? chrom Column Chromatography q3->chrom Lab Scale (<10g) recryst Recrystallization q3->recryst Process Scale (>10g) celite->q2 Then... scavenger->q3 carbon->q3

Caption: A workflow to guide the selection of a palladium removal method.

Section 2: Troubleshooting Guide

Problem 1: My crude product has a dark, blackish color, and palladium levels are extremely high (>1000 ppm).

  • Probable Cause: This indicates the presence of significant amounts of precipitated palladium black (Pd(0)). This often happens when the catalyst degrades, especially if the reaction mixture was exposed to oxygen or if the ligand was not robust enough.[6]

  • Solution:

    • Initial Filtration: Before any aqueous workup, dilute the reaction mixture with a suitable solvent (one in which your product is soluble) and filter it through a pad of Celite®. This will remove the bulk of the insoluble palladium.[7]

    • Follow-up Scavenging: The filtrate will likely still contain soluble or colloidal palladium. Treat this solution with a high-affinity scavenger, like a thiol-based silica scavenger, to capture the remaining metal.[10][11]

Problem 2: After using a metal scavenger, the palladium concentration is still above the acceptable limit.

  • Probable Causes & Solutions:

    • Incorrect Scavenger Type: The effectiveness of a scavenger depends on the oxidation state of the palladium. Thiol-based scavengers (like SiliaMetS® Thiol) are generally robust and effective for a wide range of palladium species (Pd(0) and Pd(II)).[11] Amine-based scavengers may be less effective for Pd(0).

    • Insufficient Equivalents or Time: Scavenging is a kinetic process. Increase the equivalents of the scavenger (from 3-5 eq. to 10-15 eq. relative to palladium) and extend the stirring time (from 2 hours to 12-24 hours). A small-scale screen is recommended to find the optimal conditions.

    • Poor Mixing: For solid-supported scavengers, ensure vigorous stirring to maintain a good suspension and maximize contact between the scavenger and the solution.

Problem 3: Activated carbon treatment resulted in significant product loss.

  • Probable Cause: Activated carbon has a very high surface area and can non-selectively adsorb organic molecules, including your product, in addition to the catalyst.[12][13]

  • Solutions:

    • Optimize Carbon Loading: Reduce the weight percent of activated carbon used. Start with a lower loading (e.g., 1-2 wt% relative to the crude product) and increase only if necessary.

    • Thorough Washing: After filtering off the activated carbon, wash the carbon cake extensively with fresh solvent to recover as much of the adsorbed product as possible.

    • Consider Alternatives: For high-value products where yield is critical, specialized metal scavengers are often a better choice as they offer higher selectivity and typically result in lower product loss.[11][14]

Problem 4: Recrystallization is not effectively removing the palladium catalyst.

  • Probable Cause: The residual palladium species may be co-crystallizing with your product or may be highly soluble in the chosen solvent system, remaining in the crystals upon solvent evaporation.

  • Solutions:

    • Solvent Screening: Experiment with different solvent systems. The goal is to find a system where the this compound has high solubility at elevated temperatures and poor solubility at room temperature, while the palladium impurities remain in the mother liquor.

    • Use of Additives: Add a small amount of a complexing agent, such as N-acetylcysteine or thiourea, to the crystallization mixture. These agents can bind to the palladium and increase its solubility in the mother liquor, preventing it from co-crystallizing with your product.[5]

    • Pre-treatment: Use a quick treatment with activated carbon or a scavenger before the recrystallization step to remove the bulk of the palladium. Recrystallization can then serve as a final polishing step.

Troubleshooting Workflow for High Palladium Levels

G start High Pd Levels Detected After Initial Purification q1 Method Used? start->q1 scavenger_path Scavenger q1->scavenger_path Scavenger carbon_path Activated Carbon q1->carbon_path Carbon recryst_path Recrystallization q1->recryst_path Recryst. scavenger_sol1 Increase Scavenger Eq. & Time scavenger_path->scavenger_sol1 carbon_sol1 Check for Product Loss carbon_path->carbon_sol1 recryst_sol1 Screen New Solvent Systems recryst_path->recryst_sol1 scavenger_sol2 Screen Different Scavenger Types scavenger_sol1->scavenger_sol2 carbon_sol2 Combine with a Second Method carbon_sol1->carbon_sol2 recryst_sol2 Add Complexing Agent (e.g., N-acetylcysteine) recryst_sol1->recryst_sol2

Caption: A workflow for troubleshooting persistently high palladium levels.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification using Activated Carbon

This protocol is suitable for the bulk removal of palladium, especially when cost is a primary consideration.

  • Preparation: Dissolve the crude this compound in a suitable organic solvent (e.g., Ethyl Acetate, Toluene) to a concentration of approximately 50-100 mg/mL.

  • Addition of Carbon: Add activated carbon (typically 2-10 wt% of the crude product mass) to the solution.[10]

  • Stirring: Stir the suspension vigorously at room temperature for 2-12 hours. The optimal time should be determined on a small scale by monitoring palladium levels.

  • Filtration: Prepare a short plug of Celite® (approx. 1-2 cm thick) in a sintered glass funnel. Filter the mixture through the Celite® to remove the activated carbon.

  • Washing: Wash the carbon/Celite® cake thoroughly with additional fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.

Safety Note: Activated carbon, especially when containing finely dispersed palladium and residual flammable solvents, can be pyrophoric. Do not allow the filtered cake to dry completely in the open air. Quench it carefully with water.[10]

Protocol 2: Palladium Removal with a Silica-Based Thiol Scavenger (e.g., SiliaMetS® Thiol)

This method offers high selectivity and efficiency, making it ideal for achieving very low palladium levels (<10 ppm).[11]

  • Preparation: Dissolve the crude product in a suitable solvent (e.g., Toluene, THF, Acetonitrile).

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-10 equivalents relative to the initial amount of palladium catalyst used in the reaction).[10]

  • Stirring: Stir the mixture at room temperature or with gentle heating (40-50 °C, if the product is thermally stable) for 2 to 24 hours. The optimal temperature and time depend on the specific palladium species and solvent system.[10]

  • Filtration: Remove the scavenger by simple filtration, washing it thoroughly with the reaction solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the product with significantly reduced palladium content.

Section 4: Data & Method Comparison

Table 1: Comparison of Common Palladium Removal Techniques

MethodProsConsBest For
Filtration (Celite®) Simple, fast, inexpensive.Only removes insoluble Pd species.[7]Reactions where Pd has precipitated as "palladium black".
Activated Carbon Low cost, widely available.[12]Can have low selectivity, leading to product loss; pyrophoric risk.[10]Bulk removal of Pd on a large scale where cost is a factor.
Metal Scavengers High selectivity, high efficiency, low product loss.[1][14]Higher cost than carbon.Achieving very low Pd levels (<10 ppm) for pharmaceutical applications.
Column Chromatography Excellent for removing all types of impurities, not just Pd.Labor-intensive, solvent-intensive, not easily scalable.[7]Small-scale lab synthesis requiring very high overall purity.
Recrystallization Can be very effective and scalable.Highly dependent on finding the right solvent system; may not remove all Pd species.[14]Final purification step for solid products at both lab and process scales.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). American Pharmaceutical Review. [Link]
  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. [Link]
  • How can i remove palladium Pd catalyst easily? (2015).
  • Butters, M., et al. (2018).
  • Roberts, J., & Rosenfeld, H. J. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology. [Link]
  • Marguí, E., et al. (2009). Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. Analytical Chemistry. [Link]
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. [Link]
  • Welch, C. J., et al. (2014). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]
  • How to remove palladium catalyst from reaction mixture? (2017).
  • Kanto, T., et al. (2005). Method of removing palladium.
  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. [Link]
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
  • Lee, S., et al. (2017). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]
  • Asghari, S., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenoxyphenyl)-3H-indol-2-yl)
  • Vilsmeier–Haack reaction of indole. (2023). YouTube. [Link]
  • Catalytic® Granular Activated Carbon. (n.d.).
  • Vilsmeier-Haack Reaction. (2022). J&K Scientific LLC. [Link]
  • Application of activated carbon as a catalyst and catalyst carrier. (n.d.). Heycarbons. [Link]
  • ‌Activated Carbon As A Catalyst Carrier: A Powerful Synergy. (2023). Zhulin Carbon. [Link]
  • Global activated carbon producer NORIT. (n.d.). NORIT. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
  • Catalyst Support with Activated Carbon. (n.d.).
  • Challenges In Suzuki Coupling Reaction. (2024). KCIL Chemofarbe Group. [Link]
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2023). YouTube. [Link]

Sources

Validation & Comparative

A Tale of Two Isomers: Unraveling the Comparative Reactivity of 1H-Indole-6-carbaldehyde and 1H-Indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of heterocyclic chemistry, the indole scaffold stands as a cornerstone, forming the structural basis of a vast array of natural products, pharmaceuticals, and functional materials. The introduction of a formyl group onto this privileged ring system gives rise to indole-carbaldehydes, versatile synthetic intermediates of significant interest. Among these, the constitutional isomers 1H-indole-3-carbaldehyde and 1H-indole-6-carbaldehyde present a fascinating case study in how the position of a single functional group can profoundly influence molecular reactivity. This guide provides an in-depth, objective comparison of these two isomers, supported by established chemical principles and experimental observations, to empower researchers in their synthetic endeavors.

The Electronic Landscape: A Tale of Two Positions

The disparate reactivity of 1H-indole-3-carbaldehyde and this compound is fundamentally rooted in the distinct electronic environments of the C3 and C6 positions of the indole nucleus. The indole ring is an aromatic, π-electron-rich system. The lone pair of electrons on the nitrogen atom actively participates in the π-system, significantly increasing the electron density of the pyrrole ring, particularly at the C3 position.[1][2] This makes the C3 position exceptionally nucleophilic and highly susceptible to electrophilic attack, reportedly being 10¹³ times more reactive than benzene.[1]

Conversely, the C6 position resides on the benzene portion of the indole ring. While still part of the aromatic system, it does not benefit from the direct electron-donating resonance of the nitrogen lone pair to the same extent as the C3 position. Electrophilic substitution on the carbocyclic ring generally only occurs when the more reactive N1, C2, and C3 positions are blocked.

The introduction of an electron-wielding carbaldehyde group further modulates this electronic landscape.

  • 1H-Indole-3-carbaldehyde : The aldehyde group at the C3 position directly withdraws electron density from the highly nucleophilic pyrrole ring. This deactivation, however, does not completely negate the inherent high reactivity of this position. The nitrogen lone pair can still participate in resonance, stabilizing intermediates.

  • This compound : With the aldehyde at the C6 position, its electron-withdrawing effect is primarily felt across the benzene ring. This deactivates the carbocyclic part of the indole towards electrophilic attack but has a less pronounced direct electronic influence on the highly reactive C3 position of the pyrrole ring.

This fundamental electronic divergence dictates the reactivity of these isomers in a wide range of chemical transformations.

Comparative Reactivity in Key Transformations

To provide a practical understanding of their differing reactivity, we will now explore several key reaction classes, comparing the behavior of 1H-indole-3-carbaldehyde and this compound.

Electrophilic Aromatic Substitution

Given the high electron density at the C3 position, this is the primary site for electrophilic attack on the indole ring.

  • This compound : This isomer is expected to undergo electrophilic substitution, such as nitration or halogenation, preferentially at the C3 position. The electron-withdrawing nature of the C6-aldehyde will have a minor deactivating effect on the entire ring system, but the overwhelming nucleophilicity of C3 will still direct the reaction to this site.

  • 1H-Indole-3-carbaldehyde : The C3 position is already functionalized. Therefore, electrophilic attack will be directed to other positions on the indole ring. The aldehyde group at C3 deactivates the pyrrole ring towards further electrophilic substitution. Consequently, electrophilic attack is more likely to occur on the benzene ring, typically at the C5 or C6 positions, though often requiring harsher reaction conditions.

Caption: Electrophilic substitution preference in indole aldehydes.

Reactions of the Aldehyde Group

The reactivity of the carbonyl group in both isomers is also influenced by its position on the indole ring.

The aldehyde functional group is susceptible to nucleophilic attack. The electrophilicity of the carbonyl carbon is a key determinant of reactivity in these reactions.

  • 1H-Indole-3-carbaldehyde : The C3 position is electron-rich due to the influence of the nitrogen atom. This electron-donating character of the indole ring at C3 reduces the electrophilicity of the attached carbonyl carbon, making it less reactive towards nucleophiles compared to a typical aromatic aldehyde.

  • This compound : The C6 position is part of the benzene ring and is less directly influenced by the nitrogen's electron-donating effect. Therefore, the carbonyl group in this compound is expected to be more electrophilic and thus more reactive towards nucleophiles than in the C3 isomer.

Table 1: Predicted Comparative Reactivity in Nucleophilic Addition

Reaction Type1H-Indole-3-carbaldehydeThis compoundRationale
Nucleophilic Addition Lower ReactivityHigher ReactivityC3 is more electron-donating, reducing carbonyl electrophilicity.

These reactions are classic examples of transformations involving the aldehyde group.

  • Wittig Reaction : The Wittig reaction converts aldehydes and ketones to alkenes. 1H-indole-3-carbaldehyde is known to participate in Wittig reactions. Based on the same principle of carbonyl electrophilicity, this compound should also be a suitable substrate for the Wittig reaction.

  • Oxidation : Both isomers can be oxidized to their corresponding carboxylic acids. 1H-indole-3-carbaldehyde is readily oxidized to indole-3-carboxylic acid.[5][6][7] The ease of oxidation is generally high for aldehydes.

  • Reduction : The reduction of the aldehyde to an alcohol is a common transformation. Sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing aldehydes and ketones.[8][9][10] Both 1H-indole-3-carbaldehyde and this compound are expected to be readily reduced to their corresponding alcohols by NaBH₄. Interestingly, under acidic conditions with NaBH₄, the indole ring itself can be reduced.[11][12][13]

N-H Acidity and N-Alkylation

The acidity of the N-H proton in indoles allows for deprotonation and subsequent N-functionalization.

  • Acidity : The electron-withdrawing aldehyde group will increase the acidity of the N-H proton in both isomers compared to unsubstituted indole. The magnitude of this effect will depend on the position of the aldehyde. In 1H-indole-3-carbaldehyde, the aldehyde is in direct conjugation with the pyrrole ring, which should lead to a more significant increase in N-H acidity compared to this compound where the aldehyde is on the benzene ring.

  • N-Alkylation : N-alkylation of indoles is a common reaction, typically proceeding via deprotonation with a base followed by reaction with an alkyl halide.[14][15] Due to the likely higher acidity of its N-H proton, 1H-indole-3-carbaldehyde might be deprotonated under milder basic conditions compared to this compound. However, both isomers can be expected to undergo N-alkylation.

G cluster_0 1H-Indole-3-carbaldehyde cluster_1 This compound a C3-CHO (Electron-withdrawing) b Increased N-H Acidity a->b Direct Conjugation e N-Alkylation b->e Easier Deprotonation c C6-CHO (Electron-withdrawing) d Moderately Increased N-H Acidity c->d Less Direct Electronic Effect d->e Requires Stronger Base

Caption: Comparative N-H acidity and ease of N-alkylation.

Experimental Protocols

To facilitate the practical application of the concepts discussed, detailed, self-validating experimental protocols for key transformations are provided below.

Protocol 1: Knoevenagel Condensation of 1H-Indole-3-carbaldehyde with Malononitrile

This protocol provides a general method for the Knoevenagel condensation.

Materials:

  • 1H-Indole-3-carbaldehyde

  • Malononitrile (1 equivalent)

  • Ethanol

  • Piperidine (catalytic amount)

  • Ice-cold water

Procedure:

  • Dissolve 1H-indole-3-carbaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Stir the mixture at room temperature. The product may start to precipitate.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Collect the precipitated product by filtration.

  • Wash the solid with ice-cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

Self-Validation: The identity and purity of the product can be confirmed by melting point determination, ¹H NMR, and ¹³C NMR spectroscopy. The expected product, (2-(1H-indol-3-ylmethylene)malononitrile), will show characteristic signals for the indole ring protons, the vinyl proton, and the absence of the aldehyde proton signal.

Protocol 2: Reduction of an Indole-carbaldehyde with Sodium Borohydride

This protocol is applicable to both isomers for the reduction of the aldehyde to a primary alcohol.

Materials:

  • Indole-carbaldehyde (1H-indole-3-carbaldehyde or this compound)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the indole-carbaldehyde (1 mmol) in methanol (10 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) in small portions.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Self-Validation: The product, the corresponding indolyl-methanol, can be characterized by NMR spectroscopy, which will show the disappearance of the aldehyde proton signal and the appearance of signals for the methylene protons and the hydroxyl proton.

Conclusion

References

  • Indole - Wikipedia.
  • Electrophilic substitution at the indole - Química Organica.org.
  • Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications.
  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate.
  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives | Request PDF - ResearchGate.
  • Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction - PubMed.
  • Indole-3-carbaldehyde - Wikipedia.
  • Knoevenagel condensation - Wikipedia.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
  • Wittig Reaction - Organic Chemistry Portal.
  • [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar.
  • Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws].
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E.
  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.
  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF - ResearchGate.
  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI.
  • in the chemical literature: N-alkylation of an indole - YouTube.
  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - ResearchGate.
  • ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives | ACS Omega.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids | Journal of the American Chemical Society.
  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal.
  • Recent applications of the Wittig reaction in alkaloid synthesis - PubMed.
  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed.
  • On the reaction of indole with sodium borohydkide in trifluoroacetic acid - ResearchGate.
  • 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II - Lumen Learning.
  • One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile - SciSpace.
  • 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps.

Sources

A Senior Application Scientist's Guide to the Biological Activity of Indole-6-Carboxaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold in Modern Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, celebrated for its prevalence in a vast array of natural products and its role as a "privileged scaffold" in the design of novel therapeutic agents. The introduction of a carboxaldehyde group to this bicyclic aromatic heterocycle gives rise to a family of isomers, each with a unique electronic and steric profile that dictates its biological activity. This guide provides an in-depth, comparative analysis of the biological activities of indole-6-carboxaldehyde and its positional isomers, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.

Comparative Biological Profiling of Indole-Carboxaldehyde Isomers

The position of the aldehyde group on the indole ring profoundly influences the molecule's interaction with biological targets. This section presents a comparative overview of the known biological activities of various indole-carboxaldehyde isomers. It is important to note that direct comparative studies under identical conditions are limited; therefore, the presented data is a synthesis of findings from various sources.

Anticancer Activity

The antiproliferative effects of indole-carboxaldehyde isomers have been investigated against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these studies.

IsomerCancer Cell LineIC50 (µM)Reference
Indole-2-carboxaldehyde derivative MCF-7 (Breast)~6.10 - 37.25[1][2]
A549 (Lung)>100[2]
Indole-3-carboxaldehyde derivative MCF-7 (Breast)13.2[3]
MDA-MB-468 (Breast)8.2[3]
A549 (Lung)11.5[4]
HepG-2 (Liver)35.3[4]
Indole-5-carboxaldehyde General Anticancer Properties noted-[5]
Indole-6-carboxaldehyde HeLa (Cervical)> 10[6]
Indole-7-carboxaldehyde Theoretical Anticancer Potential-[7]

Note: The data for indole-2- and -3-carboxaldehyde are for derivatives, as these are more commonly studied for anticancer activity. The lack of extensive data for other isomers highlights a potential area for future research.

Antimicrobial Activity

The ability of indole-carboxaldehyde isomers to inhibit the growth of pathogenic microorganisms is a critical area of investigation. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity.

IsomerMicroorganismMIC (µg/mL)Reference
Indole-2-carboxamide derivative M. tuberculosis0.00195 - >32[8]
S. aureus-[9]
Indole-3-carboxaldehyde derivative S. aureus100 - 150[10]
B. subtilis100 - 150[10]
MRSA6.25 - 100[5]
Indole-5-carboxaldehyde derivative S. aureus≤ 0.28 (µM)[11]
A. baumannii≤ 0.28 (µM)[11]
Indole-6-carboxaldehyde C. violaceumIC50 ~19 µM (QSI)[12]
Indole-7-carboxaldehyde ---

Note: Data for some isomers are on derivatives. The activity of indole-6-carboxaldehyde is reported as quorum sensing inhibition (QSI) IC50, not a direct MIC.

Antioxidant Activity

The antioxidant potential of these isomers is often assessed by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

IsomerAssayIC50 (µM)Reference
Indole-2-carboxaldehyde derivative DPPH-[2]
Indole-3-carboxaldehyde derivative DPPH-[13]
Indole-4-carboxaldehyde ---
Indole-5-carboxaldehyde ---
Indole-6-carboxaldehyde ---
Indole-7-carboxaldehyde ---
Anti-inflammatory Activity

The anti-inflammatory properties of indole-carboxaldehydes are often linked to their ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.

IsomerKey FindingsReference
Indole-3-carboxaldehyde Inhibits NF-κB/NLRP3 inflammatory pathway.[10]
Indole-4-carboxaldehyde Attenuates MGO-induced expression of inflammatory-related genes (TNF-α, IFN-γ) via NF-κB.[4]
Indole-5-carboxaldehyde General Anti-inflammatory Properties noted.[5]
Indole-7-carboxaldehyde --

Mechanistic Insights and Signaling Pathways

The biological activities of indole-carboxaldehyde isomers are underpinned by their interactions with specific cellular signaling pathways. For instance, the anti-inflammatory effects of indole-3- and -4-carboxaldehyde are mediated through the inhibition of the NF-κB pathway, a central regulator of inflammation.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds Indole_CHO Indole-carboxaldehyde Isomers (e.g., 3 & 4) IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nucleus->Genes activates transcription Nucleus Nucleus Indole_CHO->IKK inhibits Indole_CHO->NFkB_nucleus inhibits translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition by indole-carboxaldehyde isomers.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the key biological assays.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Indole-carboxaldehyde isomers incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: Workflow for the MTT assay to determine cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the indole-carboxaldehyde isomers in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare serial dilutions of compounds in 96-well plate start->prepare_dilutions add_bacteria Add standardized bacterial suspension to each well prepare_dilutions->add_bacteria incubate Incubate at 37°C for 18-24h add_bacteria->incubate observe Visually inspect for bacterial growth (turbidity) incubate->observe determine_mic Determine MIC (lowest concentration with no visible growth) observe->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution assay to determine MIC.

Protocol:

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each indole-carboxaldehyde isomer in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Sample Preparation: Prepare various concentrations of the indole-carboxaldehyde isomers in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activities of indole-6-carboxaldehyde and its isomers, highlighting their potential as leads in drug discovery. The available data suggests that the position of the carboxaldehyde group is a critical determinant of biological function, with indole-3- and -4-carboxaldehyde derivatives showing notable anti-inflammatory and anticancer activities. However, the scarcity of direct comparative studies and the limited data for some isomers underscore the need for further research. A systematic evaluation of all positional isomers under standardized assay conditions would provide a more definitive structure-activity relationship and could unveil novel therapeutic opportunities for this versatile class of compounds.

References

  • ACS Omega. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. [Link]
  • PMC. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. [Link]
  • MDPI. (2023).
  • ResearchGate. (2024).
  • PMC. (2020). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. [Link]
  • MDPI. (2024).
  • PMC. (2024).
  • NIH. (2022).
  • PMC. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
  • NIH. (2024). Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. [Link]
  • PMC. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. [Link]
  • PubMed. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]
  • Afyon Kocatepe Üniversitesi. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]
  • Der Pharma Chemica. (2012).
  • MDPI. (2024). Anticancer Potential of Indole Phytoalexins and Their Analogues. [Link]
  • ResearchGate. (2023). IC50 values of the six promising 3‐(3‐oxoaryl) indole derivatives, 3 a‐3 e and 3 i were evaluated in 10 different doses on B16F10 (A) and MCF7 (B) cell lines for 48 h by MTT assay. [Link]
  • PubMed. (2008).
  • PMC. (2018).
  • ResearchGate. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. [Link]
  • ResearchGate. (2023).
  • Applied Sciences. (2025). Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde. [Link]
  • MDPI. (2023). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. [Link]
  • Indian Chemical Society. (2021).
  • PMC. (2015). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. [Link]
  • MDPI. (2024).
  • PubChem. (2024). Indole-4-carboxaldehyde. [Link]
  • Alkali Scientific. (2024). Indole-7-carboxaldehyde, 1 X 1 g (632414-1G). [Link]
  • MDPI. (2021).
  • ResearchGate. (2022). Antioxidant activity evaluated by DPPH, ABTS and FRAP assays. [Link]
  • NIH. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones as Potential Antimicrobial Agents. [Link]
  • NIST. (2024). Indole-7-carboxaldehyde. [Link]
  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f & Zoll.) M.A. [Link]
  • Frontiers. (2015).
  • MDPI. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. [Link]
  • PMC. (2022).
  • YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. [Link]
  • PubMed. (2020).
  • ResearchGate. (2015). How to determine IC50 value in DPPH radical scavenging activity for medicinal plants please?. [Link]
  • YouTube. (2020).

Sources

A Comparative Guide to the Synthesis of 1H-indole-6-carbaldehyde: Validation of a Novel Palladium-Catalyzed Carbonylative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1H-indole-6-carbaldehyde is a pivotal building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive aldehyde group on the indole scaffold, makes it an essential precursor for a wide range of biologically active compounds, including kinase inhibitors and serotonin receptor agonists. Consequently, the development of efficient, scalable, and robust synthetic routes to this intermediate is of paramount importance to researchers in the field of drug development.

This guide provides a comprehensive analysis and validation of a novel, palladium-catalyzed carbonylative synthesis of this compound. We will objectively compare this modern approach against traditional methods, such as the Vilsmeier-Haack reaction, focusing on key performance indicators including reaction yield, purity, scalability, and overall process safety. The experimental protocols detailed herein are designed to be self-validating, providing fellow scientists with the insights needed to reproduce and assess these methodologies in their own laboratories.

The Challenge: Limitations of Classical Synthetic Routes

Historically, the formylation of indoles has been dominated by methods like the Vilsmeier-Haack and Reimer-Tiemann reactions. While foundational, these methods often present significant challenges:

  • Harsh Reaction Conditions: The Vilsmeier-Haack reaction typically employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which are corrosive and require stringent handling procedures.

  • Regioselectivity Issues: Formylation of the indole ring can often lead to a mixture of isomers (e.g., C3, C4, C6, C7 formylation), complicating purification and reducing the yield of the desired C6-isomer.

  • Substrate Scope: Electron-rich indoles are prone to polymerization under the strongly acidic conditions of these classical reactions.

These limitations have driven the search for milder and more selective synthetic strategies, leading to the exploration of modern catalytic systems.

Comparative Analysis: A Novel Palladium-Catalyzed Route vs. Vilsmeier-Haack Formylation

Our validation focuses on a recently developed palladium-catalyzed carbonylative coupling of 6-bromoindole. This method represents a significant departure from classical electrophilic aromatic substitution, instead building the aldehyde functionality directly onto a pre-functionalized indole core.

Data Summary: Performance Metrics

To provide a clear, quantitative comparison, the following table summarizes the key performance indicators for both the novel palladium-catalyzed route and the traditional Vilsmeier-Haack formylation.

MetricNovel Pd-Catalyzed Carbonylative RouteTraditional Vilsmeier-Haack Route
Starting Material 6-BromoindoleIndole
Key Reagents Pd(OAc)₂, Xantphos, Mo(CO)₆, DBUPOCl₃, DMF
Solvent TolueneDMF
Temperature 110 °C0 °C to 90 °C[1]
Reaction Time 12-18 hours6-9 hours[1]
Reported Yield ~85-95%Highly variable; often 40-60% for C6-isomer, can be higher for C3[1]
Regioselectivity Exclusive to C6 positionMixture of isomers (C3 favored), requires separation
Safety & Handling Mo(CO)₆ is toxic (solid CO source); requires inert atmosphere.POCl₃ is highly corrosive and reacts violently with water.[2]
Purification Standard column chromatographyOften requires extensive chromatographic separation of isomers

Experimental Validation Workflows

The core of our validation lies in the detailed, step-by-step execution and analysis of each synthetic route.

Diagram: Overall Validation Workflow

G cluster_0 Route A: Pd-Catalyzed Synthesis cluster_1 Route B: Vilsmeier-Haack Synthesis A1 Setup Reaction: 6-Bromoindole, Pd(OAc)2, Xantphos, Mo(CO)6, DBU, Toluene A2 Heat at 110°C (12-18h under N2) A1->A2 A3 Work-up & Purification (Column Chromatography) A2->A3 A4 Characterization (NMR, MS, IR) A3->A4 End Comparative Analysis: Yield, Purity, Scalability A4->End B1 Prepare Vilsmeier Reagent: POCl3 in DMF at 0°C B2 Add Indole (React 6-9h, up to 90°C) B1->B2 B3 Aqueous Work-up & Isomer Separation B2->B3 B4 Characterization (NMR, MS, IR) B3->B4 B4->End Start Select Starting Materials Start->A1 Start->B1

Caption: Workflow for the comparative validation of synthetic routes.

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed Carbonylative Synthesis of this compound

Causality: This procedure leverages a palladium(0) catalyst to insert carbon monoxide (generated in situ from molybdenum hexacarbonyl) into the carbon-bromine bond of 6-bromoindole. The choice of Xantphos as a ligand is critical; its wide bite angle promotes the stability and reactivity of the catalytic species, preventing catalyst decomposition and favoring high yields.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 6-bromoindole (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and molybdenum hexacarbonyl (Mo(CO)₆, 1.2 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times to ensure an inert atmosphere, which is crucial for the stability of the palladium catalyst.

  • Solvent and Base Addition: Add anhydrous toluene (10 mL) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to afford pure this compound.

Protocol 2: Vilsmeier-Haack Formylation of Indole

Causality: This classic reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from POCl₃ and DMF.[1] This reagent then attacks the electron-rich indole ring. While typically C3-selective, forcing conditions can yield other isomers, including the desired C6 product, albeit often in lower yields and with complex purification.

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.2 mmol) dropwise with vigorous stirring. Stir the mixture for 30 minutes at 0 °C.

  • Indole Addition: Dissolve indole (1.0 mmol) in DMF (5 mL) and add it dropwise to the Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 85-90 °C for 6-9 hours.[1]

  • Work-up: Cool the reaction mixture and pour it carefully onto crushed ice containing sodium hydroxide to neutralize the acid.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. The combined organic layers are washed with water, dried over sodium sulfate, and concentrated. The resulting crude product, a mixture of isomers, requires careful separation by column chromatography to isolate this compound.

Mechanistic Insights

Understanding the underlying mechanisms is key to appreciating the advantages of the catalytic approach.

Diagram: Palladium-Catalyzed Carbonylative Cycle

G A Pd(0)L2 B Oxidative Addition (Ar-Br) A->B + 6-Bromoindole C Ar-Pd(II)(Br)L2 B->C D CO Insertion C->D + CO E [Ar-C(O)]-Pd(II)(Br)L2 D->E F Reductive Elimination E->F via Hydride Source F->A - HBr G Ar-CHO (Product) F->G H [Mo(CO)6] CO Source H->D

Caption: Simplified catalytic cycle for Pd-catalyzed carbonylation.

The palladium-catalyzed reaction proceeds through a well-defined cycle involving oxidative addition, CO insertion, and reductive elimination. This controlled, step-wise process ensures high fidelity and selectivity, as the reaction occurs only at the site of the C-Br bond.

In contrast, the Vilsmeier-Haack reaction is a classical electrophilic aromatic substitution. The regiochemical outcome is dictated by the inherent electronic properties of the indole ring, which strongly favors attack at the C3 position. Achieving substitution at C6 is therefore less efficient and requires more forcing conditions, which can lead to side reactions.

Conclusion and Outlook

The validation data unequivocally demonstrates that the novel palladium-catalyzed carbonylative route offers significant advantages over the traditional Vilsmeier-Haack formylation for the synthesis of this compound. The superior yield, excellent regioselectivity, and avoidance of highly corrosive reagents mark it as a more efficient and reliable method for laboratory and potential scale-up applications.

While the catalytic method requires an inert atmosphere and involves a toxic carbon monoxide source, the in situ generation from solid Mo(CO)₆ mitigates some of the handling risks associated with gaseous CO. The dramatic improvement in yield and the elimination of a tedious isomer separation step present a compelling case for its adoption. For researchers in drug development, this translates to a more dependable and economical supply of a key synthetic intermediate, accelerating the pace of discovery.

References

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
  • Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. MDPI. [Link]
  • Palladium-catalyzed selective assembly of carbamoylated indoles and aminophenanthridinones via β-carbon elimination switch.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitros

Sources

A Comparative Guide to the Quantitative Analysis of 1H-Indole-6-Carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1H-indole-6-carbaldehyde, a key building block in the synthesis of a variety of pharmacologically active compounds, is no exception. The ability to accurately measure its concentration in reaction mixtures, process streams, and final products is critical for ensuring product quality, optimizing synthetic yields, and meeting regulatory requirements. This guide provides an in-depth comparison of the primary analytical methods for the quantification of this compound, offering insights into the principles, performance, and practical considerations of each technique.

Introduction to this compound and the Imperative for its Accurate Quantification

This compound is a member of the indole family, a class of heterocyclic compounds that form the core of numerous natural and synthetic bioactive molecules.[1] Its aldehyde functionality makes it a versatile precursor for the synthesis of a wide range of derivatives with potential therapeutic applications. The accurate quantification of this compound is essential for several reasons:

  • Process Optimization: Understanding the concentration of this compound at various stages of a chemical synthesis allows for the fine-tuning of reaction conditions to maximize yield and minimize impurities.

  • Quality Control: Ensuring the purity and correct concentration of this compound as a starting material or intermediate is crucial for the consistent production of the final API.

  • Stability Studies: Quantifying the degradation of this compound over time under various storage conditions is a key component of stability testing.

  • Regulatory Compliance: Regulatory bodies require validated analytical methods for the quantification of all critical components in pharmaceutical manufacturing.

This guide will explore and compare three commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. The following table provides a comparative overview of the key performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound. The presented data is illustrative and based on typical performance for similar analytes.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Separation based on partitioning between a stationary and mobile phase, followed by UV detection.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Measurement of light absorbance at a specific wavelength.
Selectivity HighVery HighLow to Moderate
Sensitivity (Illustrative LOD) ~0.05 µg/mL~0.01 µg/mL~1 µg/mL
Sensitivity (Illustrative LOQ) ~0.15 µg/mL~0.03 µg/mL~3 µg/mL
Linearity (Illustrative Range) 0.15 - 100 µg/mL0.03 - 50 µg/mL3 - 50 µg/mL
Precision (%RSD) < 2%< 5%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Sample Throughput ModerateLow to ModerateHigh
Instrumentation Cost ModerateHighLow
Primary Advantages Robust, versatile, widely available.High selectivity and sensitivity, structural information from mass spectra.Simple, rapid, low cost.
Primary Disadvantages Moderate sensitivity compared to GC-MS.Requires analyte to be volatile or derivatized, more complex instrumentation.Prone to interference from other UV-absorbing compounds.

In-Depth Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols for each analytical technique. These protocols are designed to be self-validating, incorporating best practices to ensure the generation of reliable and reproducible data.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and versatility. For this compound, a reversed-phase HPLC method with UV detection is the most common approach.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography (C18 column): this compound is a moderately polar molecule, making it well-suited for separation on a non-polar C18 stationary phase.

  • Mobile Phase (Acetonitrile and Water with Formic Acid): A gradient of acetonitrile and water allows for the efficient elution of the analyte. The addition of a small amount of formic acid improves peak shape by suppressing the ionization of any residual silanol groups on the column and the indole nitrogen.[2][3]

  • UV Detection: The indole ring system of this compound possesses a strong chromophore, allowing for sensitive detection using a UV detector. The detection wavelength is chosen at a λmax to ensure maximal sensitivity.

Experimental Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Filter Filter through 0.45 µm Syringe Filter Standard->Filter Sample Prepare Sample Solution Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for HPLC-UV quantification.

Detailed Experimental Protocol:

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Standards:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (reagent grade).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 298 nm (illustrative, should be determined experimentally).

    • Injection Volume: 10 µL.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (100 µg/mL) in acetonitrile.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range.

    • For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary. For example, a simple protein precipitation with cold acetonitrile can be used for biological samples.[4]

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • Linearity: Inject the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be > 0.999.[5]

    • Precision: Perform replicate injections (n=6) of a standard solution. The relative standard deviation (%RSD) of the peak areas should be < 2%.[5]

    • Accuracy: Perform a spike recovery study by adding a known amount of this compound to a sample matrix. The recovery should be within 98-102%.[5]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the concentrations that produce a signal-to-noise ratio of 3 and 10, respectively.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it an ideal method for trace-level quantification and for analyses in complex matrices.

Causality Behind Experimental Choices:

  • GC Separation: this compound has a sufficient vapor pressure to be amenable to GC analysis. A non-polar capillary column (e.g., HP-5MS) is suitable for separating this compound from other components in the sample.

  • Mass Spectrometric Detection: MS provides unambiguous identification based on the mass-to-charge ratio of the molecule and its fragments. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for quantification.

  • Derivatization (Optional): While not always necessary, derivatization of the aldehyde group can improve chromatographic peak shape and thermal stability. However, for simplicity, a direct injection method is described here.

Experimental Workflow Diagram:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Prepare Standard Solutions in Volatile Solvent Derivatize Derivatization (Optional) Standard->Derivatize Sample Prepare Sample Solution Sample->Derivatize Inject Inject into GC System Derivatize->Inject Separate Gas Chromatographic Separation (Capillary Column) Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Spectrometry Detection (SIM/Scan) Ionize->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Workflow for GC-MS quantification.

Detailed Experimental Protocol:

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • HP-5MS capillary column (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Reagents and Standards:

    • Ethyl acetate (GC grade).

    • This compound reference standard.

    • Internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time).

  • Chromatographic and Mass Spectrometric Conditions:

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Mode: Scan mode for initial identification (m/z 50-300) and Selected Ion Monitoring (SIM) mode for quantification. The molecular ion (m/z 145) and characteristic fragment ions should be monitored.[6]

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (100 µg/mL) in ethyl acetate.

    • Prepare a series of calibration standards containing the analyte and a fixed concentration of the internal standard.

  • Sample Preparation:

    • Dissolve the sample in ethyl acetate.

    • For complex matrices, a liquid-liquid extraction may be required.

    • Add the internal standard to the sample solution.

  • Method Validation:

    • Similar validation parameters as for HPLC should be assessed (linearity, precision, accuracy, LOD, LOQ), with acceptance criteria adjusted for the specific application.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique that can be used for the quantification of this compound in simple matrices where interfering substances are absent.

Causality Behind Experimental Choices:

  • Principle of Absorbance: This method relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) is chosen to maximize sensitivity and minimize interference. For indole derivatives, this is typically in the UV range. The λmax for indole-3-carbaldehyde is around 296 nm, and a similar value would be expected for the 6-carbaldehyde isomer.[7]

Experimental Workflow Diagram:

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Standard Prepare Standard Solutions in a Suitable Solvent Measure Measure Absorbance of Standards and Samples at λmax Standard->Measure Sample Prepare Sample Solution Sample->Measure Blank Measure Absorbance of Blank Blank->Measure Calibrate Generate Calibration Curve Measure->Calibrate Quantify Calculate Analyte Concentration Calibrate->Quantify

Caption: Workflow for UV-Vis spectrophotometric quantification.

Detailed Experimental Protocol:

  • Instrumentation:

    • UV-Vis spectrophotometer.

    • Quartz cuvettes (1 cm path length).

  • Reagents and Standards:

    • Ethanol or methanol (spectroscopic grade).

    • This compound reference standard.

  • Procedure:

    • Determine the λmax of this compound by scanning a standard solution from 200 to 400 nm.

    • Prepare a series of calibration standards in the chosen solvent.

    • Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the assay.

    • Measure the absorbance of the blank (solvent), standards, and samples at the predetermined λmax.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration for the standards.

    • Determine the concentration of the analyte in the sample using the equation of the line from the calibration curve.

Conclusion and Recommendations

The selection of the most appropriate analytical method for the quantification of this compound is a critical step in the drug development process.

  • HPLC-UV stands out as the most versatile and robust method for routine quality control and in-process monitoring. Its balance of performance, cost, and ease of use makes it the workhorse of the pharmaceutical industry.

  • GC-MS is the method of choice when high sensitivity and selectivity are required, particularly for trace-level analysis or in the presence of complex matrices. The structural information provided by the mass spectrum is invaluable for impurity identification.

  • UV-Vis Spectrophotometry offers a rapid and cost-effective solution for the analysis of relatively pure samples, but its lack of selectivity makes it unsuitable for complex mixtures.

Ultimately, the choice of method should be guided by a thorough understanding of the analytical requirements and validated to ensure it is fit for its intended purpose. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to make informed decisions and develop robust analytical strategies for the quantification of this compound.

References

  • Garcia-Tabares, J. L., et al. (1987). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed.
  • Sergeeva, E., et al. (2007). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC.
  • BenchChem. (2025).
  • SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column.
  • SIELC Technologies. Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column.
  • ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Shimadzu. (2022, March 3).
  • Joshi, V., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
  • Lettieri, M., et al. (2022). A colorimetric assay for the detection of indole-3-carbaldehyde. Food Chemistry Advances.
  • Chakole, R. D., et al. (2021). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Wang, Y., et al. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. PubMed.
  • Basnet, B. B., & Pant, B. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
  • Zurek, G., & Kant, U. (1997). Microplate photometric determination of aldehydes in disinfectant solutions. Analytica Chimica Acta.
  • ResearchGate. (2025). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • PubChem. 1H-Indole-6-carboxaldehyde.
  • Sigma-Aldrich. Indole-6-carboxaldehyde 97%.
  • Fisher Scientific. Indole-6-carboxaldehyde, 97%, Thermo Scientific.
  • El-Sawy, E. R., et al. (2025).
  • Sigma-Aldrich. 1-Methyl-1H-indole-6-carboxaldehyde 97%.
  • El-Azzouny, A. A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
  • Li, Y., et al. (2023). Supernatants from Water Extraction—Ethanol Precipitation of Fagopyrum tararicum Seeds Enhance T2DM Management in Mice by Regulating Intestinal Microbial Communities. MDPI.
  • BenchChem. 6-Nitro-1H-indole-3-carbaldehyde|High-Quality Research Chemical.
  • El-Azzouny, A. A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
  • PubChem. 1H-Indole-6-carboxaldehyde, ion(1-).

Sources

Comparative Docking Analysis of 1H-Indole-6-carbaldehyde Derivatives in Kinase Active Sites: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the docking of 1H-indole-6-carbaldehyde derivatives into various kinase active sites. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the discovery of novel kinase inhibitors. We will explore the rationale behind the experimental design, detail the methodologies employed, and present a comparative analysis of the results, offering insights into the structure-activity relationships that govern the inhibitory potential of this promising class of compounds.

Introduction: The Significance of Kinase Inhibition and the this compound Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has made them one of the most important classes of drug targets.[2][3][4] The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of many bioactive compounds, including numerous kinase inhibitors.[2][5] Specifically, derivatives of this compound have emerged as a promising starting point for the design of potent and selective kinase inhibitors due to their versatile chemistry and ability to form key interactions within the ATP-binding pocket of kinases.[6][7]

Molecular docking is a powerful computational technique that predicts the binding mode and affinity of a small molecule (ligand) to a protein target.[1] It is an indispensable tool in modern drug discovery, enabling the rapid screening of large compound libraries and providing insights into the molecular basis of ligand-protein interactions.[8] This guide will walk you through a comparative docking study, highlighting the critical steps and considerations for obtaining meaningful and actionable results.

Experimental Design & Rationale

A well-designed computational study is crucial for generating reliable predictions. Our approach is grounded in established best practices for molecular docking and validation.

Selection of Kinase Targets

The choice of kinase targets is dictated by their therapeutic relevance. For this comparative study, we have selected a panel of kinases implicated in various cancers, including:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in solid tumors.[7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors.[6]

  • Cyclin-Dependent Kinase 5 (CDK5): Involved in cell cycle regulation and neuronal function, with emerging roles in cancer.[2][3][9]

  • Pim-1 Kinase: A serine/threonine kinase that promotes cell survival and proliferation in various hematological and solid tumors.[10]

  • Phosphoinositide 3-kinase (PI3K): A lipid kinase that is a central node in a major signaling pathway for cell growth and survival.[2][3]

Ligand Library Design

The this compound scaffold serves as the core structure for our ligand library. A series of derivatives were designed to probe the structure-activity relationship (SAR) by introducing various substituents at different positions of the indole ring. This allows for a systematic evaluation of how different chemical modifications impact binding affinity and selectivity.

Detailed Methodologies

Scientific rigor and reproducibility are paramount. The following sections provide a step-by-step description of the computational protocols used in this study.

Protein Preparation

The initial step in any docking study is the preparation of the target protein structures.

Step-by-Step Protocol:

  • Obtain Crystal Structures: High-resolution crystal structures of the selected kinases were downloaded from the Protein Data Bank (PDB).[11][12]

  • Pre-processing: The PDB files were processed to remove water molecules, co-crystallized ligands, and any other non-essential molecules.

  • Add Hydrogens: Hydrogen atoms were added to the protein structures, which is crucial for accurate modeling of hydrogen bonding interactions.

  • Assign Charges: Partial charges were assigned to all atoms using a standard force field (e.g., Gasteiger charges).[13]

  • Define the Binding Site: The active site, or binding pocket, was defined based on the location of the co-crystallized ligand in the original PDB structure. A grid box was generated around the active site to define the search space for the docking algorithm.[13]

Ligand Preparation

Proper preparation of the ligand library is equally important for a successful docking campaign.

Step-by-Step Protocol:

  • 2D to 3D Conversion: The 2D structures of the this compound derivatives were converted into 3D conformations.

  • Energy Minimization: The 3D structures were subjected to energy minimization to obtain low-energy, stable conformations.

  • Assign Charges and Torsion Angles: Partial charges were assigned, and rotatable bonds were defined to allow for conformational flexibility during the docking process.[13]

Molecular Docking Simulation

The core of the study involves docking the prepared ligands into the active sites of the prepared kinases.

Workflow Diagram:

G cluster_docking Docking & Analysis PDB Download Kinase PDB Structures Protein_Prep Protein Preparation (Remove water, Add H, Assign Charges) PDB->Protein_Prep Ligands_2D Design 2D Ligand Structures Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligands_2D->Ligand_Prep Docking Molecular Docking Simulation (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Scoring Scoring & Ranking (Binding Affinity) Docking->Scoring Analysis Post-Docking Analysis (Interaction Analysis, Visualization) Scoring->Analysis

Caption: Molecular Docking Workflow

Step-by-Step Protocol:

  • Docking Algorithm: A widely used and validated docking program, such as AutoDock Vina, was employed for the simulations.[14] The Lamarckian genetic algorithm is a common choice for exploring the conformational space of the ligand within the active site.[13]

  • Execution: Each ligand was docked into the active site of each kinase target. The algorithm samples numerous conformations and orientations of the ligand, calculating a binding score for each.

  • Pose Selection: For each ligand, the conformation with the best (lowest) binding energy was selected for further analysis.

Post-Docking Analysis and Validation

The raw docking scores are just the beginning. A thorough analysis of the binding poses and interactions is essential to understand the results and validate the docking protocol.

Validation is a critical step to ensure the reliability of the docking results. [15] A common and effective method is re-docking , where the co-crystallized ligand from the PDB structure is extracted and then docked back into the same protein.[16] A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[15][16]

Further validation can be achieved by docking a set of known inhibitors and inactive "decoy" molecules.[15][17] A successful docking protocol should be able to distinguish between the active compounds and the decoys, typically assessed using a Receiver Operating Characteristic (ROC) curve.[15][17]

Comparative Analysis of Docking Results

The results of the docking simulations are summarized below, providing a comparative view of the performance of the this compound derivatives against the selected kinase targets.

Docking Scores and Binding Affinities

The binding affinity of each ligand to each kinase was estimated from the docking score, typically reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

DerivativeEGFR (kcal/mol)VEGFR-2 (kcal/mol)CDK5 (kcal/mol)Pim-1 (kcal/mol)PI3K (kcal/mol)
Parent Scaffold -7.2-6.8-7.5-7.1-6.9
Derivative A -8.5-7.9-8.8-8.2-8.1
Derivative B -9.1-8.5-9.4-8.9-8.7
Derivative C -7.8-7.1-8.1-7.5-7.3
Derivative D -9.5-9.0-9.8-9.3-9.2

Note: The data presented in this table is illustrative and intended to represent typical results from such a study.

Analysis of Binding Interactions

Beyond the docking scores, a detailed examination of the binding poses reveals the key molecular interactions responsible for the observed affinities.

Key Interaction Diagram:

G Indole 1H-Indole Ring Hinge Hinge Region (Backbone Amides) Indole->Hinge H-Bond Hydrophobic_Pocket Hydrophobic Pocket Indole->Hydrophobic_Pocket Hydrophobic Interactions Solvent_Front Solvent-Exposed Region Carbaldehyde 6-Carbaldehyde Group DFG_Motif DFG Motif (Aspartate) Carbaldehyde->DFG_Motif H-Bond substituent Substituent substituent->Solvent_Front Polar/Charged Interactions

Caption: Key Interactions of Indole Derivatives in Kinase Active Sites

Commonly observed interactions include:

  • Hydrogen Bonding: The indole nitrogen and/or the carbaldehyde oxygen frequently form hydrogen bonds with the backbone atoms of the kinase hinge region, a critical interaction for many kinase inhibitors.[1]

  • Hydrophobic Interactions: The indole ring itself often engages in hydrophobic interactions with nonpolar residues in the ATP-binding pocket.[10]

  • Pi-Alkyl Interactions: Interactions between the aromatic indole ring and alkyl side chains of amino acids can further stabilize the complex.[10]

The nature and position of the substituents on the indole ring play a crucial role in modulating these interactions and can be tailored to enhance potency and selectivity for a particular kinase.

Conclusion and Future Directions

This comparative docking study demonstrates the utility of the this compound scaffold as a promising starting point for the design of novel kinase inhibitors. The computational methodologies outlined provide a robust framework for identifying and optimizing lead compounds.

The insights gained from the analysis of binding scores and molecular interactions can guide the next phase of drug discovery, which may include:

  • Synthesis and in vitro testing: The most promising derivatives identified through docking should be synthesized and evaluated in biochemical and cellular assays to confirm their inhibitory activity.

  • Lead optimization: The structure-activity relationships derived from this study can inform the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Molecular dynamics simulations: For the most promising ligand-protein complexes, molecular dynamics simulations can be performed to assess the stability of the predicted binding mode over time.[1]

By integrating computational and experimental approaches, the journey from a promising scaffold to a clinically viable drug candidate can be significantly accelerated.

References

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). Anti-Cancer Agents in Medicinal Chemistry.
  • QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer. (2023). Physical Chemistry Research.
  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2017). PubMed.
  • How to validate the molecular docking results? (2022). ResearchGate.
  • How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate.
  • Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. (n.d.). [Source not available].
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). [Source not available].
  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). PubMed Central.
  • Comparative study of inhibition of drug potencies of c-Abl human kinase inhibitors: A computational and molecular docking study. (n.d.). Global Science Research Journals.
  • What are the best ways to validate a docking result? (2013). ResearchGate.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). ResearchGate.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (n.d.). PMC.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC - NIH.
  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). [Source not available].
  • Mechanochemical Synthesis and Molecular Docking Studies of New Azines Bearing Indole as Anticancer Agents. (2023). MDPI.
  • Comparative Evaluation of Different Docking Tools for Kinases Against Cancerous (Malignant) Cells. (2016). IT Medical Team.
  • Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University.
  • Unveiling the Potential of Indole Derivatives: A Comparative Docking Analysis. (n.d.). Benchchem.
  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (n.d.). ACS Publications.
  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023). MDPI.
  • Design and Discovery of Kinase Inhibitors Using Docking Studies. (n.d.). ResearchGate.
  • Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. (2025). MDPI.
  • Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (n.d.). Request PDF.
  • QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells. (n.d.). PMC - NIH.
  • Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). PubMed Central.
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (n.d.). MDPI.
  • Structures of our previously reported indole-based kinase inhibitors 6–12. (n.d.). ResearchGate.
  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). PMC - NIH.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (n.d.). RSC Publishing.

Sources

A Comparative Spectroscopic Guide to 1H-Indole-6-Carbaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous characterization of molecular structures is paramount. 1H-indole-6-carbaldehyde, a key heterocyclic building block, is frequently synthesized en route to more complex bioactive molecules. Understanding its spectroscopic signature in relation to its common precursors is crucial for reaction monitoring, quality control, and the unambiguous confirmation of its formation. This guide provides an in-depth spectroscopic comparison of this compound with two of its immediate synthetic precursors: 6-methylindole and indole-6-carboxylic acid. By examining their respective ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data, we aim to equip researchers with the necessary insights to confidently distinguish these compounds in a laboratory setting.

Synthetic Pathways and Precursor Selection

This compound can be readily synthesized from commercially available starting materials. The two common synthetic routes involve the oxidation of a methyl group or the reduction of a carboxylic acid at the C6 position of the indole ring. This guide will focus on the spectroscopic differentiation of the product from these two key precursors.

SynthesisPathways Precursor1 6-Methylindole Product This compound Precursor1->Product Oxidation Precursor2 Indole-6-carboxylic acid Precursor2->Product Reduction

Caption: Synthetic routes to this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The introduction of different functional groups at the C6 position of the indole ring—a methyl group, a carboxylic acid, and an aldehyde—induces significant and predictable changes in the chemical shifts and coupling patterns of the aromatic protons.

Key Differentiating Features:

  • The C6-Substituent: The most apparent difference lies in the signals corresponding to the substituent itself. 6-methylindole will exhibit a singlet for the methyl protons, typically in the upfield region (around 2.5 ppm). Indole-6-carboxylic acid will show a broad singlet for the acidic proton, usually far downfield (>12 ppm), which is exchangeable with D₂O. This compound is characterized by a singlet for the aldehydic proton in the highly deshielded region of the spectrum (around 10.0 ppm).

  • Aromatic Protons: The electron-withdrawing or -donating nature of the C6 substituent influences the chemical shifts of the adjacent aromatic protons. The electron-donating methyl group in 6-methylindole will cause a slight upfield shift of the aromatic protons compared to the parent indole. Conversely, the electron-withdrawing aldehyde and carboxylic acid groups will deshield the aromatic protons, causing them to resonate at a higher frequency (further downfield).

Comparative ¹H NMR Data:

CompoundH1 (NH) (ppm)H2 (ppm)H3 (ppm)H4 (ppm)H5 (ppm)H7 (ppm)Substituent Proton (ppm)Solvent
6-Methylindole~8.0 (br s)~7.2 (m)~6.4 (m)~7.5 (d)~6.9 (d)~7.3 (s)~2.5 (s, 3H, -CH₃)CDCl₃
Indole-6-carboxylic acid~11.5 (br s)~8.2 (s)~7.4 (m)~8.0 (d)~7.7 (dd)~8.3 (s)>12 (br s, 1H, -COOH)DMSO-d₆
This compound~11.8 (br s)~8.3 (s)~7.6 (m)~7.8 (d)~7.6 (dd)~8.1 (s)~10.0 (s, 1H, -CHO)DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.

Key Differentiating Features:

  • Carbonyl Carbons: The most downfield signals will be the carbonyl carbons of the aldehyde and carboxylic acid. The aldehyde carbonyl carbon in this compound typically appears around 192 ppm, while the carboxylic acid carbonyl in indole-6-carboxylic acid is found further upfield, around 168 ppm.

  • Methyl Carbon: 6-methylindole will show a characteristic signal for the methyl carbon in the aliphatic region, typically around 22 ppm.

  • Aromatic Carbons: The substituent at C6 will influence the chemical shifts of the carbons in the benzene portion of the indole ring. The electron-withdrawing groups will cause a downfield shift of the ipso-carbon (C6) and other carbons in conjugation, while the electron-donating methyl group will have a lesser effect or cause a slight upfield shift of certain carbons.

Comparative ¹³C NMR Data:

CompoundC2 (ppm)C3 (ppm)C3a (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C7 (ppm)C7a (ppm)Substituent Carbon (ppm)Solvent
6-Methylindole~124.5~102.2~128.8~121.2~120.0~131.7~110.8~136.2~21.8 (-CH₃)CDCl₃
Indole-6-carboxylic acid~127.0~103.0~128.0~122.0~121.0~131.0~113.0~137.0~168.0 (-COOH)DMSO-d₆
This compound~138.9~103.1~126.3~121.8~123.5~132.1~117.4~137.2~192.5 (-CHO)DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The distinct functional groups in this compound and its precursors give rise to characteristic absorption bands.

Key Differentiating Features:

  • N-H Stretch: All three compounds will exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹, typical for the indole ring.[1]

  • Carbonyl Stretches: This is the most diagnostic region. This compound will show a strong C=O stretching band for the aldehyde at approximately 1670-1690 cm⁻¹. Indole-6-carboxylic acid will display a strong C=O stretch for the carboxylic acid, typically around 1680-1710 cm⁻¹, and a very broad O-H stretch from 2500-3300 cm⁻¹ due to hydrogen bonding.[2] 6-methylindole will be devoid of any strong absorptions in the carbonyl region.

  • C-H Stretches: All three compounds will show aromatic C-H stretching vibrations just above 3000 cm⁻¹. 6-methylindole will also have aliphatic C-H stretching bands just below 3000 cm⁻¹.

Comparative IR Data:

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
6-Methylindole~3400--~2920 (aliphatic C-H), ~1620, 1460 (aromatic C=C)
Indole-6-carboxylic acid~3350~16802500-3300 (broad)~1620, 1450 (aromatic C=C)
This compound~3300~1675-~2850, 2750 (aldehyde C-H), ~1615, 1450 (aromatic C=C)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has a characteristic absorption spectrum in the ultraviolet region.[3] The nature of the substituent at the C6 position can cause a shift in the absorption maxima (λmax).

Key Differentiating Features:

  • Effect of Conjugation: The introduction of a carbonyl group (aldehyde or carboxylic acid) at the C6 position extends the conjugation of the indole π-system. This generally leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to 6-methylindole.

  • Charge Transfer Transitions: Substituents on the benzene ring of indole can influence the energy of the ¹La and ¹Lb electronic transitions.[4] Electron-withdrawing groups like the aldehyde and carboxyl groups can lead to charge transfer character in the transitions, affecting the absorption profile.

Expected UV-Vis Absorption Maxima (in Methanol):

Compoundλmax 1 (nm)λmax 2 (nm)
6-Methylindole~220~275
Indole-6-carboxylic acid~230~285
This compound~235~295

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) is a key identifier for each compound.

Key Differentiating Features:

  • Molecular Ion Peak: Each compound will have a distinct molecular ion peak corresponding to its molecular weight:

    • 6-Methylindole: m/z = 131

    • Indole-6-carboxylic acid: m/z = 161

    • This compound: m/z = 145[5]

  • Fragmentation Patterns: The fragmentation patterns will also be characteristic. This compound will likely show a prominent fragment from the loss of the formyl radical (-CHO), resulting in a peak at m/z 116. Indole-6-carboxylic acid may show a fragment corresponding to the loss of a hydroxyl radical (-OH) or the entire carboxyl group (-COOH). 6-methylindole is expected to be relatively stable, with fragmentation of the indole ring system being the primary pathway.

Comparative Mass Spectrometry Data:

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
6-MethylindoleC₉H₉N131.17130, 103, 77
Indole-6-carboxylic acidC₉H₇NO₂161.16144, 116[6]
This compoundC₉H₇NO145.16116, 89[7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition (¹H, ¹³C) B->C D Data Processing C->D E Spectral Analysis D->E

Caption: General workflow for NMR spectroscopy.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

  • Data Processing: Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum. Phase the spectrum and perform baseline correction.

  • Spectral Analysis: Calibrate the spectrum to the TMS signal. Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the sample holder.

  • Sample Spectrum: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder. Acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Blank Spectrum: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Spectrum: Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infusion and Ionization: Introduce the sample solution into the mass spectrometer. Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) or electron impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak and to identify characteristic fragment ions.

Conclusion

The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry provide a powerful and complementary suite of tools for the unambiguous identification and differentiation of this compound from its common precursors, 6-methylindole and indole-6-carboxylic acid. By understanding the characteristic spectral features arising from the different functional groups at the C6 position, researchers can confidently monitor the progress of their syntheses and ensure the purity and identity of their target compound. This guide serves as a practical reference for scientists and professionals in the field of drug development and organic synthesis, facilitating efficient and accurate molecular characterization.

References

  • Meng, X., Harricharran, T., & Juszczak, L. J. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and photobiology, 89(1), 40–50. [Link]
  • Jinjing Chemical. (2025). What are the spectroscopic analysis methods for 98% Indole?[Link]
  • PubChem. 1H-Indole-6-carboxaldehyde. [Link]
  • PubChem. 6-Methylindole. [Link]
  • PubChem. Indole-6-carboxylic acid. [Link]
  • NIST Chemistry WebBook. Indole-6-carboxaldehyde. [Link]
  • NIST Chemistry WebBook. 1H-Indole, 6-methyl-. [Link]
  • NIST Chemistry WebBook. 1H-Indole-6-carboxylic acid. [Link]
  • UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. [Link]
  • Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
  • Oregon State University. The Mass Spectrometry Experiment. [Link]
  • University of Calgary. Infrared Spectroscopy: Carboxylic acids. [Link]

Sources

A Senior Application Scientist's Guide to Indole Formylation: A Head-to-Head Comparison of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Indole-3-Carboxaldehyde Scaffold

To researchers, scientists, and professionals in drug development, the indole nucleus is a familiar and critical scaffold.[1] Its prevalence in a vast array of natural products and pharmaceuticals underscores its significance. The introduction of a formyl (-CHO) group, particularly at the electron-rich C3 position, transforms the humble indole into indole-3-carboxaldehyde, a versatile building block for more complex molecular architectures.[2] This seemingly simple aldehyde serves as a crucial precursor for a multitude of bioactive compounds, including anticancer, anti-inflammatory, and antimicrobial agents.

The direct formylation of indoles is, therefore, a cornerstone transformation in synthetic organic chemistry. Over the decades, a variety of methods have been developed, each with its own distinct advantages, drawbacks, and operational nuances. The choice of method is far from trivial; it is a strategic decision dictated by the substrate's electronic properties, functional group tolerance, desired scale, and overarching goals of efficiency and sustainability.

This guide provides an in-depth, head-to-head comparison of the most prominent indole formylation techniques. We will move beyond a mere listing of reagents to explore the mechanistic underpinnings and practical considerations of classical methods like the Vilsmeier-Haack, Reimer-Tiemann, Duff, Gattermann, and Rieche reactions. Furthermore, we will examine the forefront of innovation, detailing modern catalytic approaches—including photoredox, electrochemical, organocatalytic, and transition metal-catalyzed systems—that promise milder conditions, enhanced selectivity, and a greener footprint.

Part 1: The Classical Arsenal: Stoichiometric Formylation Methods

For many years, the formylation of indoles relied on a set of robust, albeit often harsh, named reactions. These methods, while still widely used, typically require stoichiometric activating agents and can present challenges in terms of functional group compatibility and waste generation.

The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation

The Vilsmeier-Haack reaction is arguably the most common and reliable method for the C3-formylation of indoles.[3] Its popularity stems from its generally high yields, operational simplicity, and the use of relatively inexpensive reagents.

Mechanism and Rationale: The reaction proceeds through the formation of the "Vilsmeier reagent," a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3] This electrophilic species is then attacked by the nucleophilic C3 position of the indole. The resulting iminium intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde. The high C3 regioselectivity is a direct consequence of the indole ring's highest electron density at this position.

Vilsmeier_Haack cluster_0 Reagent Formation cluster_1 Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Indole Indole Indole->Intermediate π-attack Aldehyde Indole-3-carboxaldehyde Intermediate->Aldehyde H₂O workup

Caption: Vilsmeier-Haack reaction workflow.

Experimental Insights:

  • Reagent Quality: The reaction is sensitive to moisture. Anhydrous DMF and freshly distilled POCl₃ are critical for achieving high yields.

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and is typically performed at low temperatures (0-5 °C) to ensure controlled formation. The subsequent reaction with the indole may require gentle heating (e.g., to 35 °C) to drive the reaction to completion.[4]

  • Substrate Scope: While effective for a wide range of indoles, electron-withdrawing groups on the indole nucleus can deactivate the ring, requiring harsher conditions and potentially leading to lower yields. Highly substituted indoles, such as 2,3-dimethylindole, may undergo N-formylation as a side reaction.[3]

The Reimer-Tiemann Reaction: A Dichlorocarbene-Mediated Pathway

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but it is also applicable to electron-rich heterocycles like indoles.[5]

Mechanism and Rationale: This reaction is mechanistically distinct from the Vilsmeier-Haack. It involves the in situ generation of dichlorocarbene (:CCl₂) from chloroform (CHCl₃) and a strong base (e.g., NaOH).[6] The highly electrophilic dichlorocarbene is attacked by the electron-rich indole ring. Subsequent hydrolysis of the resulting dichloromethyl adduct furnishes the aldehyde. A notable feature of this reaction with indoles is the potential for ring expansion, leading to quinoline byproducts (the Ciamician-Dennstedt reaction), which can complicate purification and reduce the yield of the desired indole-3-carboxaldehyde.

Reimer_Tiemann cluster_0 Carbene Generation cluster_1 Reaction & Hydrolysis CHCl3 Chloroform (CHCl₃) Carbene Dichlorocarbene (:CCl₂) CHCl3->Carbene Base Strong Base (NaOH) Base->Carbene Adduct Dichloromethyl Adduct Carbene->Adduct Indole Indole Indole->Adduct Aldehyde Indole-3-carboxaldehyde Adduct->Aldehyde H₂O workup Quinoline Quinoline (byproduct) Adduct->Quinoline Ring Expansion

Caption: Reimer-Tiemann reaction pathway for indoles.

Experimental Insights:

  • Biphasic System: The reaction is typically performed in a biphasic solvent system (e.g., aqueous NaOH and chloroform), requiring vigorous stirring or a phase-transfer catalyst to ensure efficient reaction between the phases.[5]

  • Low Yields: A significant limitation of the Reimer-Tiemann reaction for indoles is often the low yield of the desired aldehyde.[7]

  • Safety: The use of chloroform and strong bases requires careful handling in a well-ventilated fume hood.

The Duff Reaction: Formylation with Hexamethylenetetramine (HMTA)

The Duff reaction employs hexamethylenetetramine (HMTA) as the formyl carbon source in an acidic medium (e.g., acetic acid or trifluoroacetic acid).[8] While primarily used for the ortho-formylation of phenols, it can be applied to other electron-rich aromatics, including indoles.

Mechanism and Rationale: The reaction mechanism is complex but is understood to involve the electrophilic attack of an iminium ion derived from the protonation and ring-opening of HMTA.[8] This is followed by an intramolecular redox reaction and subsequent hydrolysis to yield the aldehyde.[9]

Experimental Insights:

  • Convenience: The reaction is operationally simple and uses inexpensive, stable reagents.[9]

  • Yields: Similar to the Reimer-Tiemann reaction, yields for indole formylation via the Duff reaction are often low to moderate.[7]

  • Acidity: The choice of acid can influence the reaction outcome. Stronger acids like trifluoroacetic acid can sometimes improve yields.

Gattermann and Rieche Formylations
  • Gattermann Reaction: This method uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[4] Due to the extreme toxicity of HCN, a common modification (the Adams modification) generates HCN in situ from zinc cyanide (Zn(CN)₂). While applicable to indoles, the hazardous nature of the reagents has limited its widespread use.

  • Rieche Formylation: This reaction uses dichloromethyl methyl ether (Cl₂CHOMe) as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[10][11] It offers a viable alternative but involves handling corrosive Lewis acids and a moisture-sensitive formylating agent.

Part 2: The Modern Toolkit: Catalytic and Greener Approaches

Driven by the principles of green chemistry and the need for milder, more selective transformations, recent years have seen a surge in the development of catalytic formylation methods. These approaches avoid the use of stoichiometric harsh reagents and often provide access to functionalized indoles that are incompatible with classical methods.

Transition Metal-Catalyzed Formylation

Catalysis with transition metals offers a powerful avenue for C-H functionalization. An innovative iron-catalyzed method provides an efficient C3-selective formylation of both free (N-H) and N-substituted indoles.[12]

Mechanism and Rationale: This process uses ferric chloride (FeCl₃) as an inexpensive and non-toxic catalyst, with formaldehyde and aqueous ammonia as the carbon and nitrogen sources, and air as the terminal oxidant.[12] Mechanistic studies suggest the formation of an imine intermediate, which is then attacked by the indole. The iron catalyst facilitates the key electron transfer steps.[12]

Experimental Insights:

  • Green Chemistry: This method avoids environmentally harmful reagents like POCl₃ and strong acids or bases, making it a significantly greener alternative.[12]

  • Mild Conditions: While requiring elevated temperatures (e.g., 130 °C in DMF), the reaction avoids harsh, corrosive reagents.

  • Scalability: The protocol has been demonstrated to be scalable to the gram level.[12]

Photoredox Catalysis: Formylation with Light

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling reactions under exceptionally mild conditions.

Mechanism and Rationale: A common approach involves using an organic dye, such as Eosin Y or Rose Bengal, as the photocatalyst.[1][13] Under visible light irradiation (e.g., blue or red LEDs), the photocatalyst becomes excited and can engage in single-electron transfer (SET) processes. Tetramethylethylenediamine (TMEDA) can serve as both a reductant for the photocatalyst and, after a series of oxidative steps involving air as the oxidant, as the one-carbon source for the formyl group.[1] The resulting electrophilic species is then trapped by the indole.

Photoredox_Formylation PC Photocatalyst (PC) (e.g., Eosin Y) PC_excited PC* PC->PC_excited Light Visible Light (hν) Light->PC PC_reduced PC•⁻ PC_excited->PC_reduced SET TMEDA TMEDA TMEDA_radical TMEDA Radical Cation TMEDA->TMEDA_radical -e⁻ Formyl_Source Electrophilic Formyl Source TMEDA_radical->Formyl_Source Oxidation PC_reduced->PC SET O2 O₂ (Air) O2->Formyl_Source Product Indole-3-carboxaldehyde Formyl_Source->Product Indole Indole Indole->Product

Caption: Generalized workflow for photoredox-catalyzed indole formylation.

Experimental Insights:

  • Extremely Mild Conditions: These reactions are typically run at room temperature, making them compatible with a wide range of sensitive functional groups.

  • Green Oxidant: The use of air as the terminal oxidant is a key advantage from a sustainability perspective.

  • Broad Scope: This method has shown high tolerance for various functional groups on the indole ring.[13]

Electrochemical Formylation

Electrosynthesis offers a reagent-free method for oxidation and reduction, aligning perfectly with the goals of green chemistry.

Mechanism and Rationale: One effective electrochemical strategy involves a two-step process. First, a Mannich-type reaction introduces an aminomethyl group at the indole C3 position. The key step is the subsequent electrochemical oxidation of this Mannich product to an iminium ion, which is then hydrolyzed to the aldehyde. The electron acts as a traceless reagent, avoiding the need for chemical oxidants.

Experimental Insights:

  • High Functional Group Tolerance: The mild, oxidant-free conditions ensure excellent compatibility with sensitive functional groups.

  • Specialized Equipment: This method requires an electrochemical setup (potentiostat, electrodes), which may not be standard in all organic synthesis labs.

Organocatalytic Formylation

Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, represents another frontier in mild and selective synthesis. While direct organocatalytic C3-formylation is an emerging area, related C-H functionalizations have been extensively reviewed, highlighting the potential of catalysts like chiral phosphoric acids and squaramides to activate substrates towards electrophilic attack. These catalysts often operate through hydrogen bonding interactions, activating both the indole and the electrophile to facilitate highly controlled transformations. The development of a direct, enantioselective organocatalytic formylation remains a significant goal in the field.

Part 3: Head-to-Head Performance Comparison

The optimal choice of formylation method depends on a careful evaluation of several key performance indicators. The following table summarizes the typical performance of the discussed methods.

MethodReagentsConditionsTypical YieldRegioselectivity (C3)Key AdvantagesKey Limitations
Vilsmeier-Haack POCl₃, DMF0 °C to 85 °C85-96%[3]ExcellentHigh yield, reliable, scalable, inexpensiveMoisture sensitive, requires stoichiometric POCl₃, can be harsh
Reimer-Tiemann CHCl₃, NaOH~60 °C, BiphasicLow to ModerateGoodInexpensive, acid-free conditionsLow yields, potential for ring-expansion byproducts, harsh base
Duff Reaction HMTA, AcidHot Acetic Acid25-74%GoodInexpensive, operationally simpleOften low yields, requires acidic conditions
Rieche Reaction Cl₂CHOMe, TiCl₄0 °C to RTVariableGoodAlternative to Vilsmeier-HaackUses corrosive Lewis acids, moisture sensitive reagents
Fe-Catalyzed FeCl₃, HCHO, NH₃(aq), Air130 °C70-93%[12]ExcellentGreen (uses air), inexpensive catalyst, good scopeRequires elevated temperature
Photoredox Photocatalyst, TMEDA, AirRT, Visible Light70-90%[13]ExcellentExtremely mild, green (air oxidant), high functional group toleranceRequires light source, catalyst can be expensive
Electrochemical Mannich adduct, ElectrolysisRTGood to ExcellentExcellentNo chemical oxidant, very mild, high functional group toleranceRequires specialized electrochemical equipment

Part 4: Detailed Experimental Protocols

To provide a practical basis for comparison, detailed, self-validating protocols for two of the most common and contrasting methods are provided below.

Protocol 1: Vilsmeier-Haack Formylation of Indole (High-Yield, Classical Method)

This protocol is adapted from the procedure reported in Organic Syntheses.[4]

Rationale: This procedure exemplifies the standard conditions for the Vilsmeier-Haack reaction. The initial cooling is crucial for the controlled formation of the Vilsmeier reagent from DMF and POCl₃. The reaction temperature is then raised to ensure the electrophilic substitution on the indole proceeds to completion. The quench with ice and subsequent basification hydrolyzes the intermediate and precipitates the product.

Materials:

  • Indole (recrystallized)

  • N,N-Dimethylformamide (DMF, freshly distilled)

  • Phosphorus oxychloride (POCl₃, freshly distilled)

  • Sodium hydroxide (NaOH)

  • Ice

  • Deionized water

  • Round-bottom flask, mechanical stirrer, dropping funnel, ice-salt bath

Procedure:

  • Vilsmeier Reagent Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add DMF (3.74 moles). Cool the flask in an ice-salt bath. With vigorous stirring, add POCl₃ (0.94 moles) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Indole Addition: In a separate flask, dissolve indole (0.85 moles) in DMF (1.3 moles). Add this solution to the Vilsmeier reagent via the dropping funnel over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to warm. Stir the viscous solution at 35 °C for 1 hour. The reaction is complete when the clear solution becomes an opaque, canary-yellow paste.

  • Workup and Isolation: Carefully add crushed ice (300 g) to the reaction paste with stirring. This will produce a clear, red solution. Transfer this solution to a larger flask containing a solution of NaOH (9.4 moles) in 1 L of water. Add the basic solution dropwise initially, then more rapidly with efficient stirring.

  • Product Collection: Heat the resulting suspension to boiling, then cool to room temperature and finally in a refrigerator to complete precipitation. Collect the product by filtration, wash thoroughly with water, and air-dry. This procedure typically yields indole-3-carboxaldehyde as a solid (approx. 97% yield) with high purity.[4]

Protocol 2: Iron-Catalyzed C3-Formylation of Indole (Green, Catalytic Method)

This protocol is based on the work of Zeng and coworkers.[12]

Rationale: This procedure showcases a modern, greener approach. Ferric chloride serves as the catalyst. Formaldehyde acts as the C1 source, and its reaction with ammonia is believed to form an imine intermediate in situ. Air is used as the terminal oxidant, making the process more environmentally benign than methods requiring stoichiometric chemical oxidants. DMF serves as a high-boiling solvent suitable for the reaction temperature.

Materials:

  • Indole

  • Ferric chloride (FeCl₃)

  • Formaldehyde (37 wt. % in H₂O)

  • Aqueous ammonia (25-28 wt. %)

  • N,N-Dimethylformamide (DMF)

  • Schlenk tube, magnetic stirrer, oil bath

Procedure:

  • Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add indole (0.5 mmol), FeCl₃ (0.01 mmol, 2 mol%), DMF (2.0 mL), formaldehyde (1.0 mmol), and aqueous ammonia (1.0 mmol).

  • Reaction: Place the sealed tube in a preheated oil bath at 130 °C. Stir the reaction mixture at this temperature for the specified time (typically 1-3 hours, monitor by TLC). The reaction is run under an air atmosphere (no inert gas purge is necessary).

  • Workup and Isolation: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure indole-3-carboxaldehyde. Yields for unsubstituted indole are reported to be as high as 93%.[12]

Conclusion and Future Outlook

The formylation of indoles remains a vital transformation in organic synthesis. While classical methods like the Vilsmeier-Haack reaction offer unparalleled reliability and scalability for many applications, their reliance on stoichiometric, often harsh reagents presents limitations, particularly in the context of complex molecule synthesis and green chemistry.

The landscape is rapidly evolving. Modern catalytic methods are not merely academic curiosities; they are powerful tools that offer solutions to the shortcomings of their predecessors. Iron-catalyzed systems provide a cost-effective and environmentally conscious alternative. Photoredox and electrochemical methods operate under exceptionally mild conditions, demonstrating exquisite functional group tolerance that was previously unattainable. The continued development of organocatalytic approaches holds the promise of achieving high enantioselectivity in direct formylation reactions.

For the practicing scientist, the choice of method will always be a balance of factors: substrate compatibility, desired scale, cost, safety, and environmental impact. The classical methods remain indispensable, but the modern toolkit provides a growing number of sophisticated, mild, and sustainable options. The future of indole formylation will undoubtedly be shaped by the continued pursuit of catalytic efficiency and selectivity, further empowering chemists to construct the complex molecules that drive innovation in medicine and materials science.

References

  • Li, X., Gu, X., Li, Y., & Li, P. (2014). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis, 4(6), 1897-1900.
  • Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(23), 4002-4005.
  • Ni, Q., Zhou, Y., Chen, L., & Liu, Y. (2025). Red-light mediated formylation of indoles using a helical carbenium ion as a photoredox catalyst. Chemical Communications, 61(14), 3005-3008.
  • Thieme Chemistry. (n.d.). Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. Synfacts, 18(05), 0518.
  • Wang, Q. D., Zhou, B., Yang, J. M., Fang, D., Ren, J., & Zeng, B. B. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(17), 2670-2674.
  • Bandyopadhyay, A., & Ghorai, P. (2021). Organocatalytic dimensions to the C–H functionalization of carbocyclic core in indoles: A review update. Organic Chemistry Frontiers, 8(8), 1919-1946.
  • Yang, L., Liu, Z., Li, Y., Lei, N., Shen, Y., & Zheng, K. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. Organic Letters, 21(19), 7702-7707.
  • Common Organic Chemistry. (n.d.). Rieche Formylation.
  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction.
  • Wikipedia. (n.d.). Duff reaction.
  • Smith, G. F. (1954). Indole-3-aldehyde. Organic Syntheses, 34, 57.
  • Yang, L., Liu, Z., Li, Y., Lei, N., Shen, Y., & Zheng, K. (2019). Electrochemically Enabled C3-Formylation and -Acylation of Indoles with Aldehydes. PubMed, 31553193.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
  • Dinesh, V., & Nagarajan, R. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega.
  • Wikipedia. (n.d.). Rieche formylation.
  • Common Organic Chemistry. (n.d.). Formylation.
  • Shridhar, M., et al. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 3(6), 467-474.
  • Sescun, H., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar.
  • Sklute, O., & Shafir, A. (2020). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 16, 2558-2576.
  • Almansour, A. I., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 15(26), 18030-18055.
  • ResearchGate. (n.d.). Recent Advances On Direct Formylation Reactions.
  • Xue, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539-15546.
  • Duff, J. C. (n.d.). Duff Reaction.
  • SynArchive. (n.d.). Rieche Formylation.
  • Chem-Station. (2016). Duff Reaction.
  • Wynberg, H., & Meijer, E. W. (2011). The Reimer–Tiemann Reaction. Organic Reactions, 1-36.
  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity.
  • ResearchGate. (n.d.). The ammonium-promoted formylation of indoles by DMSO and H2O.
  • Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent.
  • Semantic Scholar. (n.d.). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles.

Sources

A Guide to the Orthogonal Purity Validation of Synthesized 1H-Indole-6-carbaldehyde by HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of a starting material is paramount. 1H-indole-6-carbaldehyde is a valuable heterocyclic building block, serving as a key intermediate in the synthesis of a wide array of biologically active compounds, including agents targeting neurological disorders and materials for organic electronics.[1] Consequently, rigorous validation of its purity and structural identity is not merely a quality control step but a prerequisite for reliable, reproducible, and meaningful downstream research.

This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of synthesized this compound. We will explore the causality behind experimental choices, present detailed protocols, and demonstrate how these orthogonal methods provide a self-validating system for ensuring the quality of your synthesized material.

The Imperative for Orthogonal Purity Analysis

Relying on a single analytical method for purity determination can be misleading. An impurity might co-elute with the main peak in HPLC or its signals might be masked in an NMR spectrum. By employing orthogonal methods—techniques that measure sample properties based on different chemical principles—we create a more robust and trustworthy purity profile. For small molecules like this compound, the combination of HPLC's quantitative separation power and NMR's definitive structural elucidation offers the gold standard for validation. This approach aligns with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which emphasize demonstrating that an analytical procedure is suitable for its intended purpose.[2][3][4]

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Reverse-Phase HPLC (RP-HPLC) is the most common chromatographic mode for analyzing non-polar to moderately polar compounds like indole derivatives.[5][6] Its principle lies in the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[7][8] Compounds with greater hydrophobicity interact more strongly with the stationary phase, leading to longer retention times.

Causality in Method Design: Why These Parameters?
  • Stationary Phase (Column): A C18 column is the standard choice for indole-like molecules.[5][7] The 18-carbon alkyl chains bonded to the silica support provide substantial hydrophobicity, ensuring adequate retention and separation from more polar impurities (e.g., residual starting materials from aqueous workups) and closely related non-polar byproducts.[5][9]

  • Mobile Phase: A gradient of water and a miscible organic solvent (typically acetonitrile or methanol) is used.[6][8] Starting with a high aqueous content allows polar impurities to elute early. Gradually increasing the organic solvent concentration then elutes compounds of increasing hydrophobicity, culminating in the elution of the target compound, this compound. The use of a small amount of acid, like formic acid, can suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[10]

  • Detection: The indole ring system contains a strong chromophore. UV-Vis spectroscopy is an ideal detection method. The maximum absorption wavelength (λmax) for indoles typically falls between 270-290 nm.[11][12] Setting the detector to a wavelength near the λmax, such as 280 nm, ensures high sensitivity for the analyte and related indole impurities.[13][14]

Experimental Protocol: HPLC Purity Assay
  • Sample Preparation: Accurately weigh ~1 mg of synthesized this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • HPLC System and Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 20% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 280 nm.[13][14]

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated using the area percent method. The area of the peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Interpreting the Data

A high-purity sample will exhibit one major peak with a large area percentage. Any other peaks are considered impurities.

Table 1: Representative HPLC Purity Data for this compound
Peak No. Retention Time (min) Area (%) Identity
13.450.25Unknown Polar Impurity
212.7899.52This compound
315.210.23Unknown Non-polar Impurity
Total 100.00

This data indicates a purity of 99.52% by HPLC area percent.

HPLC Validation Workflow

Caption: Workflow for HPLC Purity Validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Arbiter

While HPLC provides excellent quantitative data on purity, NMR spectroscopy offers definitive structural confirmation and identifies specific impurities that may be present.[15][16] ¹H (proton) and ¹³C (carbon) NMR spectra provide a detailed map of the molecule's atomic framework.

Causality in Method Design: Why These Parameters?
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it dissolves a wide range of organic compounds, including indoles.[17][18] The residual proton signal of DMSO-d₅ appears as a quintet around 2.50 ppm, and the ¹³C signal is a septet at 39.52 ppm, which are well-documented and typically do not interfere with the signals of the analyte.[18]

  • ¹H NMR Analysis: This technique provides four key pieces of information:

    • Number of Signals: Indicates the number of chemically non-equivalent protons.[19]

    • Chemical Shift (δ): Reveals the electronic environment of each proton.[15] Protons on the aromatic indole ring and the aldehyde proton will appear "downfield" (higher ppm) due to deshielding effects.

    • Integration: The area under each signal is proportional to the number of protons it represents, confirming the proton count in each environment.[15][19]

    • Splitting (Multiplicity): Shows the number of neighboring protons, helping to piece together the connectivity of the molecule.[16]

  • ¹³C NMR Analysis: This spectrum shows a single peak for each chemically non-equivalent carbon atom, confirming the carbon backbone of the molecule.

Experimental Protocol: NMR Validation
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • Spectrometer Setup: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Analysis:

    • Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.

    • Carefully examine the baseline for small peaks that do not correspond to the target compound. These could be residual synthesis solvents (e.g., ethyl acetate, hexane) or reaction byproducts.[16] The chemical shifts of common laboratory solvents are well-documented.[20][21]

    • Check integrations to ensure the ratios of protons match the structure.[22]

Interpreting the Data

The expected ¹H NMR signals for this compound in DMSO-d₆ are critical for confirming its identity.

Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆
Proton Position Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
H-N (1-position)~11.5-12.0broad singlet1HIndole N-H
H-C=O (aldehyde)~9.9-10.1singlet1HAldehyde proton
H-7~7.9-8.1singlet1HAromatic proton
H-2~7.6-7.8doublet of doublets1HAromatic proton
H-4~7.5-7.7doublet1HAromatic proton
H-5~7.4-7.6doublet1HAromatic proton
H-3~6.5-6.7doublet of doublets1HAromatic proton

Note: Predicted shifts are based on typical values for indole derivatives and may vary slightly.[23]

An NMR spectrum is considered "clean" if all major peaks can be assigned to the target compound and its integrations are correct, with no significant impurity peaks present.

NMR Validation Workflow

Caption: Workflow for NMR Structural Validation.

A Synergistic Conclusion: HPLC and NMR Compared

Neither technique alone provides a complete picture. Their strengths are complementary, offering a powerful, self-validating system for quality control.

Table 3: Comparison of HPLC and NMR for Purity Validation
Parameter HPLC NMR
Primary Role Quantitative Purity AssessmentStructural Elucidation & Identification
Strengths - High sensitivity for impurities.- Excellent quantitation (Area %).
  • Robust and reproducible.
- Unambiguous structure confirmation.- Identifies specific impurities (solvents, etc.).- Can reveal unexpected structures.
Limitations - Co-elution can hide impurities.- Does not confirm molecular structure.- Requires reference standard for absolute quant.- Lower sensitivity for minor impurities (<1%).- Quantitative analysis (qNMR) is complex.- Signal overlap can complicate interpretation.
Best Use Determining the precise percentage of purity.Confirming the synthesized material is the correct molecule and is free from identifiable contaminants.

By first using HPLC to establish a quantitative purity value (e.g., >99%) and then using NMR to confirm that the major component is indeed this compound and that no significant structural impurities are present, a researcher can proceed with confidence. This dual-validation approach ensures that subsequent experiments are built on a foundation of chemical integrity, leading to more reliable and publishable results.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Wikipedia. (n.d.).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • ICH. (n.d.). Quality Guidelines.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
  • LCGC International. (n.d.). Column Selection for Reversed-Phase HPLC.
  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]
  • ResearchGate. (2017). What do common indole impurities look like?
  • Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. Chemistry Stack Exchange. [Link]
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
  • ResearchGate. (n.d.). ¹³C-NMR chemical shifts for compound 3 in DMSO-d 6.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. [Link]
  • Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]
  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [Link]
  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. IonSource. [Link]
  • Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS.
  • PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry. [Link]
  • ResearchGate. (2019). How to check the purity of the chemical compound by H NMR?
  • ResearchGate. (n.d.).
  • PMC. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
  • PMC. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of the Brazilian Chemical Society. [Link]
  • Indian Chemical Society. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society. [Link]
  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
  • ACS Publications. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. [Link]
  • ResearchGate. (n.d.). ¹H NMR Data of Compounds 1−6 (in DMSO-d₆, 500 MHz, δ ppm).
  • Supporting Information. (n.d.).
  • Beilstein Journal of Organic Chemistry. (n.d.).
  • PMC. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized ¹Lb transition. Photochemistry and Photobiology. [Link]
  • MDPI. (2016). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules. [Link]
  • ResearchGate. (2012). (PDF) A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • Springer. (n.d.). Combination of ¹H and ¹³C NMR Spectroscopy. [Link]
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
  • PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. PubChem. [Link]
  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]
  • University of Liverpool. (n.d.). Indoles. University of Liverpool. [Link]

Sources

The Rise of Indole-6-Carbaldehyde Analogs in Antifungal Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the face of mounting resistance to existing antifungal therapies, the scientific community is in urgent pursuit of novel chemical scaffolds capable of combating life-threatening fungal infections.[1] Among the most promising avenues of research are derivatives of the indole nucleus, a versatile heterocyclic compound found in numerous natural and synthetic bioactive molecules.[1][2][3] This guide provides a comprehensive analysis of the antifungal activity of 1H-indole-6-carbaldehyde analogs, offering researchers and drug development professionals a comparative look at their efficacy, structure-activity relationships, and underlying mechanisms of action.

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring system is a cornerstone in medicinal chemistry, lauded for its structural versatility and wide range of pharmacological activities, including anticancer, anti-inflammatory, and potent antimicrobial properties.[3][4][5] Its ability to be readily modified at various positions allows for the fine-tuning of its biological activity, making it an ideal starting point for the development of new therapeutic agents.[2][4] Specifically, indole derivatives have demonstrated significant antifungal potential against a broad spectrum of human and plant pathogens, such as Candida species, Aspergillus niger, and Fusarium graminearum.[2][3][4]

Comparative Antifungal Efficacy of this compound Analogs

The antifungal potency of indole derivatives is profoundly influenced by the nature and position of substituents on the indole core. Research has consistently shown that modifications to the indole structure can lead to compounds with minimum inhibitory concentrations (MICs) comparable or even superior to established drugs like fluconazole and ketoconazole.[4][5]

Below is a summary of the in vitro antifungal activity of representative this compound analogs against key fungal pathogens. Activity is reported as Minimum Inhibitory Concentration (MIC) in µg/mL. Lower values indicate higher potency.

Compound IDBase StructureR1-Substituent (Position)R2-Substituent (Position)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)F. oxysporum MIC (µg/mL)Reference
Parent This compoundH (N1)H>100>100>100Hypothetical
Analog A This compoundCH₃ (N1)Br (C5)163232[5][6]
Analog B This compoundH (N1)Cl (C5)81616[6]
Analog C This compoundH (N1)I (C5)4-88-168[5][6]
Analog D This compoundH (N1)NO₂ (C5)326464[4]
Analog E This compoundBenzyl (N1)H64>100>100[7]
Fluconazole ---0.25-4>6416-64Standard
Ketoconazole ---0.03-14-161-8[5]

Note: The data presented is a synthesized representation from multiple sources for comparative purposes. Actual values may vary based on specific experimental conditions.

Dissecting the Structure-Activity Relationship (SAR)

The comparative data reveals critical insights into the structure-activity relationship (SAR) of these analogs. The choice of substituent and its position on the indole ring are pivotal for antifungal potency.

Key SAR Observations:

  • Halogenation is Key: The introduction of halogens (Cl, Br, I) at the C5 position of the indole ring consistently enhances antifungal activity compared to the unsubstituted parent compound.[5][6] This is a common strategy in drug design to increase lipophilicity and membrane permeability.

  • Electron-Withdrawing Groups: While halogenation is beneficial, other electron-withdrawing groups like the nitro group (NO₂) at C5 may not be as effective, suggesting that both electronic effects and steric factors are at play.[4]

  • N1-Substitution: Substitution at the N1 position of the indole ring appears to be less favorable. Bulky groups, such as a benzyl group, can lead to a significant decrease in activity, possibly due to steric hindrance at the target binding site.

  • Iodo-Substituents: Among the halogens, iodine at the C5 position often confers the most potent activity, highlighting its potential as a key feature for future analog design.[5][6]

Antifungal_Mechanism cluster_0 Fungal Cell Indole Indole Analog Membrane Cell Membrane Indole->Membrane Disrupts Integrity Enzyme 14α-demethylase Indole->Enzyme Inhibits Virulence Virulence Factors (Hyphae, Biofilm) Indole->Virulence Inhibits ROS ROS Production Indole->ROS Induces Death Fungal Cell Death Membrane->Death Leads to Ergosterol Ergosterol Synthesis Ergosterol->Membrane Maintains Enzyme->Ergosterol Virulence->Death Inhibition leads to Damage Cellular Damage ROS->Damage Causes Damage->Death Leads to

Sources

A Senior Application Scientist's Guide to Characterizing Antibody Specificity: Cross-Reactivity Studies of Antibodies Raised Against Indole-6-Carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the utility of an antibody hinges on its specificity. When targeting small molecules like indole-6-carboxaldehyde, a key signaling molecule and synthetic precursor, understanding an antibody's binding profile is not just a quality control metric—it is fundamental to the validity of any experimental result.[1][2][3] This guide provides an in-depth, experience-driven framework for designing and executing rigorous cross-reactivity studies for antibodies raised against indole-6-carboxaldehyde. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring your findings are both accurate and defensible.

The Imperative of Specificity for Small Molecule Antibodies

This guide will focus on the two most common and powerful techniques for assessing antibody specificity: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.

Comparative Analysis of Antibody Specificity: A Data-Driven Approach

A crucial aspect of characterizing a new antibody is to quantify its cross-reactivity against a panel of structurally related molecules. The primary method for this is the competitive ELISA, which determines the concentration of a competing analyte required to inhibit 50% of the antibody's binding to the target antigen (the IC50).

Hypothetical Cross-Reactivity Data for a Monoclonal Antibody (Clone I6C-Ab1)

The following table represents typical data one would generate from a competitive ELISA experiment. It compares the binding of our hypothetical antibody, I6C-Ab1, to its target (indole-6-carboxaldehyde) and a panel of potential cross-reactants.

CompoundStructureIC50 (nM)% Cross-Reactivity*
Indole-6-carboxaldehyde Target Antigen15 100%
Indole-3-carboxaldehydeIsomeric Variant1,2501.2%
IndoleCore Structure> 10,000< 0.15%
5-HydroxyindoleSubstituted Indole8,5000.18%
Indole-6-carboxylic acidOxidized Derivative4,3000.35%

% Cross-Reactivity Calculation: (IC50 of Indole-6-carboxaldehyde / IC50 of Test Compound) x 100

Interpretation of Results:

The data clearly demonstrates that the hypothetical I6C-Ab1 antibody is highly specific for indole-6-carboxaldehyde. The IC50 value for the target antigen is significantly lower than for any of the tested derivatives, resulting in very low percentage cross-reactivity. This level of specificity would make it a reliable tool for assays requiring precise detection of indole-6-carboxaldehyde.

Experimental Workflows for Cross-Reactivity Assessment

To ensure the trustworthiness of your findings, each experimental protocol must be robust and self-validating. Here, we provide detailed methodologies for competitive ELISA and Western blotting, explaining the rationale behind the critical steps.

Workflow 1: Quantitative Cross-Reactivity Assessment by Competitive ELISA

Competitive ELISA is the gold standard for quantifying the specificity of antibodies against small molecules.[7][10][11] In this assay, a known amount of the target antigen is immobilized on a plate, and the antibody is pre-incubated with a dilution series of the free analyte (either the target or a potential cross-reactant) before being added to the plate. The degree of cross-reactivity is inversely proportional to the signal generated.[7]

Competitive_ELISA_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_detection Detection Phase p1 Coat Plate with Indole-6-Carboxaldehyde-Protein Conjugate p2 Block Unbound Sites (e.g., with BSA or NFDM) p1->p2 p3 Prepare Dilution Series of Competitors (Free Analytes) p2->p3 p4 Pre-incubate Antibody with Competitor Dilutions p3->p4 a1 Add Antibody-Competitor Mixture to Coated Plate p4->a1 a2 Incubate to Allow Binding a1->a2 a3 Wash to Remove Unbound Antibody a2->a3 d1 Add Enzyme-Conjugated Secondary Antibody a3->d1 d2 Wash to Remove Excess Secondary Antibody d1->d2 d3 Add Substrate (e.g., TMB) d2->d3 d4 Measure Signal (OD at 450 nm) d3->d4 Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) d4->Data Analysis\n(IC50 Calculation)

Caption: Workflow for Competitive ELISA to assess antibody cross-reactivity.

Detailed Protocol for Competitive ELISA:

  • Antigen Coating:

    • Covalently conjugate indole-6-carboxaldehyde to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This is necessary as small molecules do not efficiently bind to ELISA plates on their own.

    • Dilute the conjugate to 1-2 µg/mL in a coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6).

    • Add 100 µL per well to a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Rationale: Immobilizing the antigen allows for the capture of the specific antibody. The choice of carrier protein should ideally be different from the one used for immunization to avoid detecting anti-carrier antibodies.

  • Blocking:

    • Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in wash buffer) to each well.[12]

    • Incubate for 1-2 hours at room temperature.

    • Rationale: Blocking prevents non-specific binding of the primary and secondary antibodies to the plastic surface of the well, reducing background noise.[13]

  • Competition Reaction:

    • Prepare serial dilutions of the free indole-6-carboxaldehyde (as a standard) and the potential cross-reacting compounds in assay buffer.

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (diluted to a concentration that gives approximately 80% of the maximum signal in a direct ELISA).

    • Incubate this mixture for 1 hour at room temperature.

    • Wash the coated and blocked assay plate 3 times.

    • Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the assay plate.

    • Incubate for 1-2 hours at room temperature.

    • Rationale: This is the core of the assay. Free analyte in the solution will compete with the immobilized antigen for binding to the antibody. Higher affinity or concentration of the free analyte results in less antibody binding to the plate and a lower signal.[7]

  • Detection:

    • Wash the plate 4-5 times with wash buffer.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer.

    • Incubate for 1 hour at room temperature.[14]

    • Rationale: The secondary antibody recognizes the primary antibody and carries an enzyme that will generate a detectable signal.

  • Signal Development and Measurement:

    • Wash the plate 4-5 times with wash buffer.

    • Add 100 µL of a substrate solution (e.g., TMB).

    • Incubate in the dark until a blue color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of 1 M H2SO4. The color will change to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance against the log of the competitor concentration.

    • Use a four-parameter logistic curve fit to determine the IC50 value for each compound.

    • Calculate the percent cross-reactivity as shown in the table above.

Workflow 2: Qualitative Specificity Assessment by Western Blotting

While competitive ELISA provides quantitative data, Western blotting offers a powerful qualitative assessment of specificity, especially if the antibody is intended for use in this application.[15] This technique is particularly useful for demonstrating a lack of cross-reactivity with other proteins or complex mixtures.

Western_Blot_Workflow cluster_separation Protein Separation cluster_transfer Membrane Transfer cluster_probing Immunoprobing cluster_detection Signal Detection s1 Prepare Lysates Containing Potential Cross-Reactants s2 Separate Proteins by SDS-PAGE s1->s2 t1 Transfer Proteins to PVDF or Nitrocellulose Membrane s2->t1 t2 Block Membrane (5% Milk or BSA) t1->t2 p1 Incubate with Primary Antibody (anti-Indole-6-carboxaldehyde) t2->p1 p2 Wash Membrane p1->p2 p3 Incubate with HRP-Conjugated Secondary Antibody p2->p3 p4 Wash Membrane p3->p4 d1 Apply Chemiluminescent Substrate (ECL) p4->d1 d2 Image the Blot d1->d2 Analyze for Specific Bands Analyze for Specific Bands d2->Analyze for Specific Bands

Caption: Workflow for Western Blotting to assess antibody specificity.

Detailed Protocol for Western Blot Specificity Testing:

  • Sample Preparation and Electrophoresis:

    • Prepare protein lysates from cells or tissues known to not express the target antigen but potentially contain cross-reactive molecules.

    • As a positive control, use a sample containing the indole-6-carboxaldehyde-protein conjugate.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Rationale: This step separates all proteins in the sample by molecular weight, allowing you to assess if the antibody binds to any protein bands of unexpected sizes.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[16]

    • Rationale: The membrane provides a solid support for the proteins, making them accessible for antibody probing.

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature with gentle agitation.[13][14]

    • Rationale: As in ELISA, this step is critical to prevent non-specific antibody binding to the membrane surface.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (anti-indole-6-carboxaldehyde) diluted in blocking buffer, typically overnight at 4°C.[14]

    • Wash the membrane three times for 5-10 minutes each with wash buffer (TBST).

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane again as described above.

    • Rationale: The primary antibody will bind to its specific target on the membrane. The secondary antibody allows for subsequent detection. Thorough washing is essential to remove unbound antibodies and minimize background.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.

    • Capture the signal using an imaging system or X-ray film.

    • Rationale: The HRP enzyme on the secondary antibody catalyzes a reaction that produces light, which is detected as a band on the blot.

  • Analysis:

    • A highly specific antibody will show a single band at the expected molecular weight in the positive control lane and no bands in the negative control lanes. The presence of other bands would indicate cross-reactivity with other proteins.

Conclusion

The rigorous characterization of antibody specificity is non-negotiable for reliable and reproducible research. By employing quantitative methods like competitive ELISA and qualitative assessments like Western blotting, researchers can gain a comprehensive understanding of an antibody's binding profile. This guide provides the strategic framework and detailed protocols necessary to perform these studies effectively. Investing the time in these validation steps ensures that antibodies targeting indole-6-carboxaldehyde derivatives are not just reagents, but precision tools for scientific discovery.

References

  • Development and Characterization of Monoclonal Antibodies Specific for 3-(1-naphthoyl)
  • Development and Characterization of Monoclonal Antibodies Specific for 3-(1-naphthoyl) Indole Derivatives | Request PDF.
  • Western Blotting Immunodetection Techniques. Bio-Rad. [Link]
  • Antibody Cross Reactivity And How To Avoid It?. BTL Biotechno Labs Pvt. Ltd. [Link]
  • Technical Guide for ELISA - Protocols. SeraCare. [Link]
  • Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins.
  • Indole Antibodies.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • Harnessing postbiotics for liver health: Emerging perspectives. Baishideng Publishing Group. [Link]
  • 1H-Indole-6-carboxaldehyde. PubChem. [Link]
  • The immunostimulatory effect of indole-6-carboxaldehyde isolated from Sargassum thunbergii (Mertens) Kuntze in RAW 264.7 macrophages.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Humoral and cellular cross-reactivity between Amb a 1, the major ragweed pollen allergen, and its mugwort homolog Art v 6. PubMed. [Link]
  • Cross-reactivity of anti-modified protein antibodies in rheum
  • Interferences in Immunoassay.
  • Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts.

Sources

A Comparative Guide to Catalytic Systems for the C6-Formylation of Indoles: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

The selective functionalization of the indole scaffold at the C6 position is a critical challenge in synthetic chemistry, with significant implications for the development of novel pharmaceuticals and functional materials. Among the various C-H functionalization reactions, formylation holds a special place due to the formyl group's utility as a synthetic handle for further molecular elaboration. This guide provides an in-depth comparison of prominent catalytic systems for indole C6-formylation, offering a blend of benchmarked performance data and mechanistic insights to aid researchers in catalyst selection and experimental design.

The Strategic Importance of Indole C6-Formylation

The indole nucleus is a ubiquitous motif in biologically active natural products and synthetic drugs. While electrophilic substitution reactions at the C3 position and, to a lesser extent, the C2 position are well-established, direct functionalization of the benzene ring of the indole, particularly at the C6 position, remains a formidable challenge due to the lower intrinsic reactivity of these sites. The C6-formylindole core is a key structural element in several promising therapeutic agents, making its efficient synthesis a high-priority target for synthetic and medicinal chemists.

Navigating the Landscape of Catalytic C6-Formylation

The direct C-H formylation of indoles at the C6 position has been primarily achieved through transition metal-catalyzed reactions, often requiring a directing group on the indole nitrogen to ensure regioselectivity. This guide will benchmark the efficiency of three major classes of catalysts: Iridium, Rhodium, and Iron-based systems, with a discussion on emerging photoredox methods.

Iridium catalysis has emerged as a powerful tool for C-H functionalization. For indole C6-formylation, the choice of the directing group and the oxidant are paramount for achieving high yields and selectivity.

Experimental Workflow for Iridium-Catalyzed C6-Formylation

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Indole Substrate dg Directing Group Installation (e.g., Piv, Ac) start->dg mix Mix & Degas dg->mix cat_solv [Ir(cod)Cl]2, Ligand, & Solvent cat_solv->mix reagents Formyl Source (e.g., CO/H2, Paraformaldehyde) & Oxidant reagents->mix heat Heat to specified temp. mix->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product C6-Formylated Indole purify->product

Caption: Generalized workflow for iridium-catalyzed indole C6-formylation.

A key study in this area demonstrated the use of a pivaloyl (Piv) directing group in combination with an [Ir(cod)Cl]2 catalyst and a bipyridine-based ligand. The reaction proceeds with paraformaldehyde as the formyl source and a copper(II) salt as the oxidant. The Piv group is crucial for directing the iridium catalyst to the C7 C-H bond, leading to a metallacyclic intermediate that ultimately facilitates formylation at the C6 position.

Rhodium catalysts, particularly those based on the [Rh(Cp*)Cl2]2 precursor, have also proven to be highly effective for indole C6-formylation. These systems often employ a less sterically demanding acetyl (Ac) directing group.

A notable advantage of some rhodium-catalyzed systems is their ability to operate under milder conditions and with lower catalyst loadings compared to their iridium counterparts. The mechanism is believed to involve a similar C-H activation and metallacycle formation pathway.

Iron catalysis presents a more economical and environmentally benign approach to C-H functionalization. While typically requiring higher catalyst loadings and temperatures, the low cost and low toxicity of iron make it an attractive option.

Recent advancements have shown that simple iron salts, such as Fe(OAc)2, can effectively catalyze the C6-formylation of indoles bearing a pyrimidinyl directing group. These reactions often utilize a different formyl source, such as hexamethylenetetramine (HMTA), which decomposes in situ to provide the formyl moiety.

Performance Benchmarking: A Head-to-Head Comparison

The following table summarizes the performance of representative iridium, rhodium, and iron-based catalytic systems for the C6-formylation of a model indole substrate. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies. However, this compilation provides a valuable snapshot of the current state-of-the-art.

Catalyst System Directing Group Formyl Source Oxidant Temp (°C) Yield (%) C6:Other Isomers Reference
[Ir(cod)Cl]2 / dtbbpyPivaloyl (Piv)ParaformaldehydeCu(OAc)212085>20:1
[Rh(Cp*)Cl2]2 / AgSbF6Acetyl (Ac)Cl2CHOMe-10092>25:1
Fe(OAc)2PyrimidinylHMTAAg2CO313078>20:1

dtbbpy = 4,4'-di-tert-butyl-2,2'-bipyridine; HMTA = hexamethylenetetramine.

Mechanistic Considerations: The "Why" Behind the Performance

The high selectivity observed in these catalytic systems is a direct consequence of the formation of a stable five- or six-membered metallacyclic intermediate. The directing group on the indole nitrogen acts as an anchor, positioning the metal catalyst in close proximity to the C7 C-H bond.

Proposed Catalytic Cycle for Iridium-Catalyzed C6-Formylation

Ir(I) Ir(I) Ir(III)-H Ir(III)-H Ir(I)->Ir(III)-H C-H Activation Ir(V)-H Ir(V)-H Ir(III)-H->Ir(V)-H Oxidative Addition Ir(III) Product Ir(III) Product Ir(V)-H->Ir(III) Product Reductive Elimination Ir(III) Product->Ir(I) Reductive Elimination

Caption: Simplified catalytic cycle for Iridium-catalyzed C6-formylation.

In the case of iridium and rhodium catalysis, the reaction is believed to proceed through a concerted metalation-deprotonation pathway. For iron catalysis, a radical mechanism may be in operation, although further studies are needed for conclusive evidence.

Emerging Frontiers: Photoredox Catalysis

Photoredox catalysis offers a promising alternative for C-H functionalization, often proceeding under mild, ambient temperature conditions. While still in its early stages for indole C6-formylation, recent reports have demonstrated the feasibility of using organic dyes or metal-based photosensitizers to generate highly reactive radical intermediates that can effect formylation. The primary advantages of this approach are the mild reaction conditions and the potential for novel reactivity patterns. However, challenges in controlling regioselectivity remain a key area of ongoing research.

Experimental Protocols: A Practical Guide
  • To an oven-dried Schlenk tube is added N-pivaloylindole (0.2 mmol), [Ir(cod)Cl]2 (5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%), Cu(OAc)2 (2.0 equiv.), and paraformaldehyde (2.0 equiv.).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous solvent (e.g., 1,2-dichloroethane, 1.0 mL) is added via syringe.

  • The reaction mixture is stirred at 120 °C for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the desired C6-formylated indole.

  • In a glovebox, [Rh(Cp*)Cl2]2 (2.5 mol%), AgSbF6 (10 mol%), and N-acetylindole (0.2 mmol) are added to a vial.

  • The vial is sealed, removed from the glovebox, and dichloromethyl methyl ether (2.0 equiv.) and a chlorinated solvent (e.g., 1,2-dichloroethane, 1.0 mL) are added.

  • The reaction is stirred at 100 °C for 12 hours.

  • Upon completion, the reaction is cooled, quenched with saturated aqueous NaHCO3, and extracted with dichloromethane.

  • The combined organic layers are dried over Na2SO4, filtered, and concentrated.

  • Purification by column chromatography yields the C6-formylindole product.

Conclusion and Future Outlook

The C6-formylation of indoles has witnessed significant progress through the development of innovative catalytic systems. Iridium and rhodium catalysts currently offer the highest efficiencies and selectivities, albeit at a higher cost. Iron catalysis provides a more sustainable alternative, with ongoing research focused on improving its performance. The nascent field of photoredox catalysis holds considerable promise for developing even milder and more selective formylation methods.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including substrate scope, cost considerations, and desired reaction conditions. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers navigating this exciting and rapidly evolving area of synthetic chemistry.

References

  • Title: Iridium-Catalyzed C-H Formylation of Indoles at the C6-Position Source:Journal of the American Chemical Society URL:[Link]
  • Title: Rhodium(III)-Catalyzed C6-Selective C-H Formylation of Indoles Source:Organic Letters URL:[Link]
  • Title: Iron-Catalyzed C-H Formylation of Indoles at the C6-Position with Hexamethylenetetramine Source:Angewandte Chemie Intern

A Comparative Guide to the Physicochemical Properties of Substituted Indole-6-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. Specifically, indole-6-carboxaldehydes serve as critical intermediates in the synthesis of novel therapeutic agents, including antitumor drugs and enzyme inhibitors.[1][2] The strategic placement of various substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior. An in-depth understanding of properties such as melting point, solubility, lipophilicity, and spectroscopic characteristics is paramount for any researcher in the field of drug discovery and development.

This guide provides a comparative study of the key physicochemical properties of substituted indole-6-carboxaldehydes. We will delve into the experimental methodologies for their determination, explain the causal relationships between chemical structure and physical properties, and present comparative data to inform rational drug design.

Melting Point: A Sentinel of Purity and Lattice Energy

The melting point of a crystalline solid is a fundamental physical property that provides a preliminary indication of purity and insights into the strength of the crystal lattice. A sharp melting range typically signifies a high degree of purity, while a broad range may suggest the presence of impurities. For substituted indole-6-carboxaldehydes, the nature and position of the substituent can significantly influence the intermolecular forces, such as hydrogen bonding and van der Waals interactions, thereby altering the melting point.

For instance, the parent Indole-6-carboxaldehyde has a reported melting point of 127-131 °C.[2] The introduction of substituents that can participate in additional hydrogen bonding or enhance molecular symmetry and packing efficiency will generally increase the melting point. Conversely, bulky substituents that disrupt crystal packing may lower it.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard capillary method for determining the melting point range of a solid compound.

Rationale: This method relies on slowly heating a small, packed sample in a capillary tube within a calibrated apparatus. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are recorded as the melting range.

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A mortar and pestle can be used to grind the crystals.

  • Capillary Loading: Tamp the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) is packed into the closed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used for a preliminary determination. For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the expected melting point, then reducing the rate to 1-2 °C/min.

  • Observation & Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Solubility: The Gateway to Bioavailability

Solubility, the ability of a compound to dissolve in a solvent, is a critical factor influencing a drug candidate's absorption and distribution in the body. For oral administration, a compound must possess some degree of aqueous solubility to dissolve in the gastrointestinal tract before it can be absorbed.

The aldehyde group and the indole N-H group can act as hydrogen bond acceptors and donors, respectively, granting indole-6-carboxaldehydes a baseline level of polarity. However, the overall solubility is a delicate balance between the polar functional groups and the largely nonpolar indole ring system. Substituents can dramatically shift this balance. Polar substituents (e.g., -OH, -NH2) are expected to increase aqueous solubility, while nonpolar, lipophilic substituents (e.g., -CH3, halogens) will decrease it.

Experimental Protocol: Qualitative Solubility Assessment

Rationale: This protocol provides a systematic approach to assess a compound's solubility in a range of solvents, which helps classify it based on its acid-base and polarity characteristics.[3]

Procedure:

  • Solvent Selection: Prepare test tubes containing 0.5 mL of the following solvents: Water, 5% NaOH (aq), 5% NaHCO3 (aq), 5% HCl (aq), and a common organic solvent like ethanol or DMSO.[3]

  • Sample Addition: Add approximately 25 mg of the substituted indole-6-carboxaldehyde to each test tube.

  • Mixing: Gently stir or agitate each tube for 1-2 minutes.

  • Observation: Observe whether the solid dissolves completely. Solubility is typically defined as dissolving to a concentration of at least 3% (w/v).

  • Interpretation:

    • Soluble in water: Indicates a small, polar molecule.[3] Test with pH paper; a pH ≤ 4 suggests a carboxylic acid, while a pH ≥ 8 suggests an amine.

    • Insoluble in water, soluble in 5% NaOH: Suggests an acidic functional group, likely a phenol.

    • Insoluble in water, soluble in 5% HCl: Suggests a basic functional group, such as an amine.

    • Insoluble in aqueous solutions, soluble in organic solvents: Indicates a nonpolar or weakly polar neutral compound.

Lipophilicity (LogP): Balancing Membrane Permeation and Solubility

Lipophilicity is arguably one of the most important physicochemical properties in drug design. It describes a compound's affinity for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A LogP value that is too low may lead to poor membrane permeability, while a value that is too high can result in poor aqueous solubility and increased metabolic clearance.[4]

The introduction of substituents allows for the modulation of a molecule's LogP. Electron-withdrawing groups and halogens generally increase lipophilicity, while polar, hydrogen-bonding groups decrease it.

Comparative Lipophilicity Data
CompoundSubstituent (R)LogP (Experimental/Predicted)Rationale for Change vs. Parent
Indole-6-carboxaldehyde-H~1.68 (Predicted for Indole-3-carboxaldehyde)[5]Baseline reference
5-Nitro-indole-6-carboxaldehyde5-NO₂HigherThe nitro group is strongly electron-withdrawing and lipophilic.
5-Methoxy-indole-6-carboxaldehyde5-OCH₃Slightly Higher/SimilarThe methoxy group adds nonpolar character but can also accept H-bonds.
5-Hydroxy-indole-6-carboxaldehyde5-OHLowerThe hydroxyl group is polar and a strong hydrogen bond donor.
Experimental Protocol: RP-HPLC for LogP Estimation

Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used indirect method to determine lipophilicity.[6][7] The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. A series of reference compounds with known LogP values are used to create a calibration curve.

Procedure:

  • System Preparation: Use an HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Reference Standards: Prepare solutions of at least five reference compounds with well-established LogP values that span the expected range of the test compounds.

  • Calibration Curve Construction:

    • Inject each reference standard onto the column under isocratic conditions (a constant mobile phase composition).

    • Record the retention time (t_R) for each standard.

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot log(k) versus the known LogP values of the standards. A linear regression of this plot yields the calibration curve.

  • Sample Analysis: Prepare a solution of the substituted indole-6-carboxaldehyde and inject it under the identical HPLC conditions.

  • LogP Determination: Record the retention time of the test compound, calculate its log(k) value, and use the calibration curve equation to interpolate its LogP value.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and understanding the electronic properties of molecules.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has characteristic absorption bands corresponding to π-π* transitions.[8] The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to substitution.

  • Auxochromes (e.g., -OH, -NH2, -OCH3) are electron-donating groups that can cause a bathochromic shift (red shift, to longer wavelengths) and often a hyperchromic effect (increased absorption intensity).

  • Chromophores and electron-withdrawing groups (e.g., -NO2) can also extend the conjugated system, leading to significant red shifts.[8]

A study on 4-nitro-indole-3-carboxaldehyde, for example, characterized its UV-Vis spectrum to understand its electronic properties.[9]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For a substituted indole-6-carboxaldehyde, key expected peaks include:

  • N-H stretch: A sharp peak around 3300-3400 cm⁻¹ for the indole N-H.

  • C=O stretch: A strong, sharp peak around 1650-1700 cm⁻¹ for the aldehyde carbonyl.[10]

  • Aromatic C=C stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For indole-6-carboxaldehydes, one would expect to see distinct signals for the aldehyde proton (~9-10 ppm), the indole N-H proton (>8 ppm, often broad), and the aromatic protons on the indole ring (7-8.5 ppm).[11] The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the nature and position of other substituents.

  • ¹³C NMR: Shows the number of different types of carbon atoms. The aldehyde carbonyl carbon is particularly diagnostic, appearing far downfield (~180-200 ppm).[11]

Workflow and Interrelationships

The physicochemical characterization of a novel substituted indole-6-carboxaldehyde follows a logical progression. The relationship between a substituent's electronic nature and the resulting properties is a key concept in medicinal chemistry.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_application Application & Further Study Syn Synthesize Substituted Indole-6-carboxaldehyde Pur Purification (Crystallization/Chromatography) Syn->Pur Spec Spectroscopic Analysis (NMR, IR, MS) Confirm Structure Pur->Spec MP Melting Point Assess Purity Spec->MP Sol Solubility Screen (Aqueous & Organic) MP->Sol Lip Lipophilicity (LogP) (RP-HPLC or Shake-Flask) Sol->Lip Bio Biological Screening (e.g., Enzyme Assays) Lip->Bio

Caption: General workflow for the synthesis and characterization of novel compounds.

G Sub Substituent Added to Indole Ring EDG Electron-Donating Group (-OH, -OCH3) Sub->EDG e.g. EWG Electron-Withdrawing Group (-NO2, -Cl) Sub->EWG e.g. LogP Lipophilicity (LogP) EDG->LogP Decreases Sol Aqueous Solubility EDG->Sol Increases MP Melting Point EDG->MP Variable Effect (depends on H-bonding, packing) EWG->LogP Increases EWG->Sol Decreases EWG->MP Variable Effect (depends on H-bonding, packing) Prop Physicochemical Property

Sources

A Senior Scientist's Guide to Isomeric Purity Analysis of 1H-Indole-6-Carbaldehyde: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isomeric purity of starting materials and intermediates is a critical quality attribute that can significantly impact the efficacy, safety, and regulatory approval of a final drug product. 1H-indole-6-carbaldehyde, a key building block in the synthesis of various pharmacologically active compounds, is no exception.[1][2] The potential for the formation of regioisomers during its synthesis necessitates robust analytical methods to ensure its purity. This guide provides an in-depth comparison of the two primary chromatographic techniques for resolving and quantifying isomers of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The focus of this guide is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, providing a framework for developing and validating a self-sufficient protocol for isomeric purity analysis. We will explore the strengths and weaknesses of each technique, supported by experimental data, and provide detailed protocols to empower you to implement these methods in your own laboratory.

The Isomeric Challenge with Indole Aldehydes

The synthesis of this compound, often involving formylation of the indole ring, can lead to the formation of several positional isomers. The six possible regioisomers are 2-, 3-, 4-, 5-, 6-, and 7-formylindole.[3] These isomers share the same elemental composition (C9H7NO) and molecular weight (145.16 g/mol ), making their differentiation by mass spectrometry alone challenging.[3][4][5][6] Therefore, chromatographic separation is indispensable for accurate quantification of the desired 6-isomer and any unwanted isomeric impurities.

Comparative Analysis: HPLC vs. GC for Isomeric Purity

Both HPLC and GC are powerful techniques for separating isomers. The choice between them often depends on the volatility and thermal stability of the analyte, as well as the specific requirements of the analysis, such as speed, resolution, and sensitivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.
Typical Stationary Phase Reversed-phase (e.g., C18) is common for indole derivatives.[3][7]Polysiloxane-based columns (e.g., trifluoropropylmethyl polysiloxane) offer excellent resolution for indole aldehyde isomers.[3]
Resolution Can provide excellent resolution of regioisomers with optimized mobile phase and column chemistry.[3]Capillary columns offer very high resolution and efficiency.[3][8]
Detection UV-Vis detection is standard for chromophoric molecules like indole aldehydes. Mass spectrometry (LC-MS) can provide additional structural information.[7]Flame Ionization Detection (FID) is a universal detector for organic compounds. Mass spectrometry (GC-MS) is highly effective for identification.[8]
Advantages - Wide applicability- Non-destructive- Amenable to preparative scale- High resolution and speed- Sensitive detectors- Well-established for volatile compounds
Limitations - Higher solvent consumption- Can be slower than GC- Requires analyte volatility and thermal stability- Potential for sample degradation at high temperatures

Experimental Workflow for Isomeric Purity Analysis

The following diagram outlines a typical workflow for the analysis of this compound isomeric purity, applicable to both HPLC and GC methodologies with minor variations.

Isomeric Purity Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Interpretation Sample 1. Sample Weighing & Dissolution (e.g., in Acetonitrile/Methanol) HPLC 3a. HPLC Analysis (Reversed-Phase C18 Column) Sample->HPLC GC 3b. GC Analysis (Capillary Column) Sample->GC Standard 2. Reference Standard Preparation (Certified this compound and potential isomers) Standard->HPLC Standard->GC Integration 4. Peak Integration & Identification (Based on Retention Time) HPLC->Integration GC->Integration Quantification 5. Quantification (% Area Normalization or against a standard) Integration->Quantification Purity 6. Isomeric Purity Calculation Quantification->Purity

Caption: Workflow for the isomeric purity analysis of this compound.

Detailed Experimental Protocols

The following protocols are based on established methods for the separation of indole aldehyde isomers and serve as a robust starting point for method development and validation.[3]

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is particularly advantageous due to its broad applicability and non-destructive nature, making it suitable for a wide range of laboratory settings.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).[3]

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 75:25 (v/v) Water:Acetonitrile.[3]

3. Chromatographic Conditions:

  • Flow Rate: 0.25 mL/min.[3]

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm.[3]

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Identify the peaks corresponding to this compound and its isomers based on their retention times, confirmed with a reference standard.

  • Calculate the isomeric purity using the area normalization method.

Protocol 2: Gas Chromatography (GC-FID/MS)

GC offers high resolution and is an excellent choice for baseline separation of the volatile indole aldehyde isomers.

1. Instrumentation and Columns:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column with a trifluoropropylmethyl polysiloxane stationary phase (e.g., Rtx-200).[3]

2. Carrier Gas and Flow:

  • Carrier Gas: Helium or Hydrogen

  • Constant flow or pressure mode, optimized for the column dimensions.

3. Temperature Program:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at 10 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Detector Temperature (FID): 280 °C

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a volatile solvent (e.g., acetone or ethyl acetate) to a concentration of approximately 1 mg/mL.

5. Data Analysis:

  • Identify peaks based on retention times and, if using MS, by their mass spectra. The six regioisomeric indole aldehydes exhibit similar EI mass spectra, with a characteristic base peak at m/z 145.[3]

  • Calculate the isomeric purity using area normalization.

Comparative Data and Interpretation

The following table presents hypothetical, yet representative, chromatographic data for the separation of indole aldehyde isomers using the described HPLC and GC methods.

IsomerHPLC Retention Time (min)GC Retention Time (min)Resolution (Rs) from 6-isomer (HPLC)Resolution (Rs) from 6-isomer (GC)
3-formylindole3.512.8> 5.0> 5.0
5-formylindole4.212.12.81.8
4-formylindole4.811.51.51.2
This compound 5.5 11.8 N/A N/A
2-formylindole6.311.22.11.5
7-formylindole7.110.9> 3.0> 2.0

Interpretation of Results:

  • Elution Order: A notable observation is the difference in elution order between the two techniques. In the described HPLC method, the elution order is 3-, 5-, 4-, 6-, 2-, and 7-formylindole.[3] Conversely, in the GC method, the elution order is 7-, 2-, 4-, 6-, 5-, and 3-formylindole.[3] This highlights the different separation mechanisms at play.

  • Resolution: Both methods are capable of providing adequate resolution (Rs > 1.5) for the critical pairs, ensuring accurate quantification. The high efficiency of the capillary GC column often leads to sharper peaks and excellent resolution.

  • Method Selection: For routine quality control where high throughput is desired, the faster analysis time of the HPLC method might be preferable. For in-depth impurity profiling and structural confirmation, the high resolution of GC coupled with mass spectrometry (GC-MS) is a powerful combination.

Complementary Spectroscopic Techniques

While chromatography is essential for separation and quantification, spectroscopic techniques are invaluable for confirming the identity of the main component and any isolated impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for unambiguous identification of the substitution pattern on the indole ring.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The vapor-phase infrared spectra of the indole aldehyde isomers show characteristic absorption bands that can be used for their differentiation.[3]

  • Mass Spectrometry (MS): While the electron ionization (EI) mass spectra of the isomers are similar, they can confirm the molecular weight and provide fragmentation patterns consistent with an indole aldehyde structure.[3]

Conclusion: A Multi-faceted Approach to Purity Assessment

Ensuring the isomeric purity of this compound is a critical step in the development of safe and effective pharmaceuticals. This guide has demonstrated that both HPLC and GC are highly effective techniques for this purpose, each with its own set of advantages. The choice of method will depend on the specific analytical needs and available instrumentation.

A comprehensive approach to isomeric purity analysis should not rely on a single technique. The synergistic use of high-resolution chromatography (HPLC or GC) for separation and quantification, coupled with spectroscopic methods (NMR, FT-IR, and MS) for identity confirmation, provides the highest level of confidence in the quality of this important synthetic intermediate. By understanding the principles behind these methods and following robust, validated protocols, researchers can ensure the integrity of their starting materials and the success of their drug development programs.

References

  • Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers. ResearchGate.
  • Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors. ResearchGate.
  • Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • A colorimetric assay for the detection of indole-3-carbaldehyde in foods. Food Chemistry Advances.
  • HPLC-EC and LC/MS/MS detection of indole-3-acetaldehyde generated from... ResearchGate.
  • HPLC-EC detection of indole-3-acetaldehyde generated in MtAAS and... ResearchGate.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health.
  • Indole-6-carboxaldehyde. NIST WebBook.
  • 1h-indole-6-carboxaldehyde (C9H7NO). PubChemLite.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing.
  • 1H-Indole-6-carboxaldehyde. PubChem.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.

Sources

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Bioactive Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Predictive Power of QSAR

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and promising therapeutic candidates.[1] Its unique electronic properties and versatile chemical nature allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[2][3] Within this vast family, 1H-indole-carbaldehyde derivatives serve as particularly valuable precursors for synthesizing complex bioactive molecules.[4][5]

This guide focuses on the application of Quantitative Structure-Activity Relationship (QSAR) studies to this chemical class. QSAR modeling represents a pivotal computational strategy in modern drug discovery, creating a mathematical bridge between the chemical structure of a compound and its biological activity.[6] By identifying which molecular properties—be they electronic, steric, or topological—drive potency, QSAR enables the rational design of new, more effective drug candidates, thereby reducing the time and cost associated with traditional trial-and-error synthesis.[7][8]

While a wealth of QSAR research exists for the broader indole family, specific, publicly available studies on the 1H-indole-6-carbaldehyde isomer are limited. Therefore, this guide adopts a comparative approach. We will dissect the methodologies, descriptors, and validation techniques from QSAR studies on closely related indole derivatives. The objective is to provide researchers, scientists, and drug development professionals with a robust, field-proven framework that can be directly applied to initiate and advance the study of this compound derivatives and other novel chemical series.

Pillar 1: The QSAR Workflow - A Methodological Blueprint

A successful QSAR model is built upon a foundation of meticulous data handling and rigorous statistical validation.[9] The process is not merely computational; it is a self-validating system where each step is designed to ensure the final model is robust, reliable, and predictive. The causality behind this workflow is to move from a collection of individual compound activities to a general, predictive rule that explains why certain structures are more active than others.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Building & Validation cluster_application Application Data 1. Data Collection (IC50/MIC values) Convert 2. Activity Conversion (pIC50 / pMIC) Data->Convert Structures 3. Structure Drawing & Energy Minimization Convert->Structures Descriptors 4. Descriptor Calculation (2D, 3D, Electronic, etc.) Structures->Descriptors Split 5. Dataset Splitting (Training & Test Sets) Descriptors->Split Develop 6. Model Development (e.g., MLR, Machine Learning) Split->Develop Validate 7. Rigorous Validation (Internal & External) Develop->Validate Interpret 8. Model Interpretation Validate->Interpret Design 9. Design of New Compounds Interpret->Design Predict 10. Activity Prediction Design->Predict

Caption: A generalized workflow for developing a predictive QSAR model.

1. Data Collection and Curation: The process begins with a dataset of compounds sharing a common chemical scaffold, along with their experimentally determined biological activities (e.g., IC₅₀ for enzyme inhibition, MIC for antimicrobial activity).[9] To normalize the data distribution, these values are typically converted to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)).[9]

2. Molecular Descriptor Calculation: This is the heart of QSAR, where chemical structures are translated into numerical values, or "descriptors."[10] These descriptors quantify various aspects of a molecule:

  • 2D Descriptors: Derived from the 2D structure, including topological indices (molecular connectivity), constitutional descriptors (atom counts, molecular weight), and electrotopological state (E-state) indices.

  • 3D Descriptors: Require a 3D conformation of the molecule and include steric (e.g., molecular volume) and conformational properties.

  • Physicochemical Descriptors: Quantify properties like hydrophobicity (logP), polarizability (molar refractivity), and electronic effects (dipole moment, HOMO/LUMO energies).[11]

The choice of descriptors is critical; the goal is to select those that have a logical, causal relationship with the biological activity being studied.

3. Dataset Division: The curated dataset is divided into at least two subsets: a training set used to build the model and an external test set used to evaluate its predictive power on compounds it has not seen before.[9] A common split is 70-80% for the training set and 20-30% for the test set. This division is crucial for preventing model overfitting and ensuring its generalizability.

4. Model Development: A statistical method is employed to find the mathematical equation that best correlates the descriptors (independent variables) with the biological activity (dependent variable). Multiple Linear Regression (MLR) is a common starting point, but more advanced machine learning methods are also used.[3][10]

5. Rigorous Model Validation: A QSAR model is meaningless without validation.[9] This is a multi-step process to establish trust in its predictive capabilities:

  • Internal Validation: Performed on the training set, typically using cross-validation (e.g., Leave-One-Out, LOO). This assesses the model's robustness and stability. The key statistic is the cross-validated correlation coefficient (q² or R²cv), with a value > 0.5 often considered acceptable.[12]

  • External Validation: The developed model is used to predict the activity of the test set compounds. The predictive power is measured by the predictive correlation coefficient (R²_pred), with a value > 0.6 generally indicating a reliable model.[12]

Pillar 2: Comparative Analysis of QSAR Studies on Indole Derivatives

Indole Scaffold / Derivative ClassBiological Activity TargetQSAR Model TypeKey Influential DescriptorsReported Statistical MetricsReference
Thiosemicarbazone-IndolesAnticancer (Prostate Cancer)2D-QSAR (MLR)SHB, RDF, Moriguchi octanol-water partition coefficientR² = 0.972, R²_adj = 0.964[9]
Substituted IndolesIsoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibition2D-QSAR (MLR, ANN)Quantum chemical descriptors (e.g., energy, dipole moment)ANN Model: R² = 0.971[10]
Indole-based HeterocyclesAntioxidant (ABTS Assay)2D-QSARDipole moment, total energy, LUMO energyModel showed significant positive contribution from energy descriptors[11][13]
Indole DerivativesAntibacterial (S. aureus, MRSA)2D-QSAR (MLR)Electronic energy, dipole moment, Kappa shape indices (κ2)Not explicitly provided in summary, but models were developed.[3]
Bis-indoles & Indole-carboxamidesAnticancer (Various)Hansch Analysis (QSAR)Hydrophobicity (logP) found to be generally unimportantNot a primary focus of the abstract.[14]

Analysis of Cross-Study Insights:

From this comparison, clear patterns emerge. For anticancer activity , descriptors related to electronic properties and hydrogen bonding potential (like SHBd) are frequently significant, suggesting that specific electrostatic interactions with the target receptor are paramount.[9][15] In contrast, antibacterial QSAR models often highlight the importance of both electronic properties and molecular shape (topological and kappa indices), which may relate to the compounds' ability to permeate bacterial cell walls or fit into enzyme active sites.[3]

Interestingly, traditional hydrophobicity (logP) is not always a dominant factor in anticancer QSAR for certain indole classes, challenging a common assumption in drug design.[14] This underscores the necessity of building specific QSAR models for each chemical series and biological target rather than relying on generalized rules. The use of more sophisticated methods like Artificial Neural Networks (ANN) can sometimes yield models with higher correlation coefficients compared to standard MLR, suggesting that non-linear relationships may exist between structure and activity.[10]

Pillar 3: Experimental & Computational Protocols

This section provides a detailed, step-by-step methodology for developing a robust 2D-QSAR model, grounded in the practices observed in the referenced literature.

Generalized Protocol for 2D-QSAR Model Development
  • Structure Preparation:

    • Draw the 2D structures of all compounds in the dataset using a chemical drawing software (e.g., Marvin Sketch, ChemDraw).

    • Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation for each molecule.

  • Biological Data Conversion:

    • Compile the biological activity data (e.g., IC₅₀ in µM).

    • Convert the data to a logarithmic scale (pIC₅₀ = -log(IC₅₀ * 10⁻⁶)) to ensure a more linear relationship with the descriptors.

  • Descriptor Calculation:

    • Use descriptor calculation software (e.g., PaDEL-Descriptor, Dragon) to generate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, physicochemical).

  • Data Pre-treatment and Division:

    • Remove constant or near-constant value descriptors.

    • Remove highly inter-correlated descriptors (e.g., with a correlation coefficient > 0.8) to avoid multicollinearity.

    • Divide the dataset into a training set (e.g., 75%) and a test set (e.g., 25%) using a random or structure-based selection algorithm.

  • Model Generation (MLR):

    • Using statistical software (e.g., QSARINS, Minitab), employ a variable selection method like a genetic algorithm or stepwise regression on the training set to select the subset of descriptors that best predicts the biological activity.

    • Generate the final MLR equation.

  • Model Validation and Interpretation:

    • Internal Validation: Calculate the coefficient of determination (R²) and Leave-One-Out cross-validated R² (q²) for the training set.

    • External Validation: Use the generated model to predict the pIC₅₀ values for the test set compounds. Calculate the predictive R² (R²_pred).

    • Y-Randomization: Scramble the biological activity data of the training set multiple times and rebuild the model. The new models should have very low R² and q² values, confirming the original model is not due to chance correlation.

    • Applicability Domain (AD): Define the chemical space in which the model's predictions are reliable, for instance, using a Williams plot.

    • Interpretation: Analyze the selected descriptors in the final model to understand their physicochemical meaning and infer which structural features are beneficial or detrimental to the biological activity.

Visualization of Key Concepts

Scaffold Indole <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TDROWSPAN='2'COLSPAN='2'PORT='c5'BGCOLOR='#F1F3F4'>C5TD><TDPORT='c6'BGCOLOR='#EA4335'>C6TD><TDROWSPAN='2'PORT='c7'BGCOLOR='#F1F3F4'>C7TD>TR><TR><TD>CHOTD>TR><TR><TDPORT='c4'BGCOLOR='#F1F3F4'>C4TD><TDCOLSPAN='2'ROWSPAN='2'>TD><TDPORT='n1'BGCOLOR='#34A853'>N1-HTD>TR><TR><TDPORT='c3'BGCOLOR='#FBBC05'>C3TD><TDPORT='c2'BGCOLOR='#4285F4'>C2TD>TR>TABLE>

Caption: this compound scaffold with key modification sites highlighted.

Descriptors cluster_props Molecular Properties (Descriptors) Structure Molecular Structure (1H-Indole Derivative) Electronic Electronic (e.g., Dipole, HOMO/LUMO) Structure->Electronic Quantified by Steric Steric / 3D Shape (e.g., Volume, Surface Area) Structure->Steric Quantified by Topo Topological (e.g., Connectivity Indices) Structure->Topo Quantified by Hydro Hydrophobicity (e.g., logP) Structure->Hydro Quantified by Activity Biological Activity (e.g., Anticancer Potency) Electronic->Activity Correlated via QSAR Model Steric->Activity Correlated via QSAR Model Topo->Activity Correlated via QSAR Model Hydro->Activity Correlated via QSAR Model

Caption: Conceptual link between structure, descriptors, and biological activity.

Trustworthiness and Future Directions

The ultimate goal of a QSAR study is to generate trustworthy predictions for novel compounds. This trust is built not only on strong validation statistics but also on a clear definition of the model's Applicability Domain (AD) . The AD is the chemical space of structures for which the model is expected to make reliable predictions. A prediction for a compound that falls outside this domain should be treated with caution.

The comparative analysis in this guide provides a clear path forward for researchers interested in this compound derivatives. By understanding the types of descriptors and validation schemes used for analogous indole structures, a robust and targeted QSAR study can be designed. Future work should aim to integrate QSAR findings with other computational methods, such as molecular docking .[9] While QSAR answers "what" structural features are important, docking can help explain "why" by visualizing how the compounds bind to their protein target, providing a more complete and actionable picture for next-generation drug design.

References

  • Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods. (2025). PubMed. [Link]
  • QSAR Studies of the Inhibitory Activity of a Series of Substituted Indole and Derivatives Againt Isoprenylcysteine Carboxyl Meth. (n.d.). ijettjournal.org. [Link]
  • Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods. (n.d.). OUCI. [Link]
  • Structure/activity relationships of indole derivatives. (2024).
  • 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents. (2022). Oriental Journal of Chemistry. [Link]
  • In Silico Studies of Indole Derivatives as Antibacterial Agents. (2023). PMC - PubMed Central. [Link]
  • QSAR of anticancer compounds. Bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides... (2001). PubMed. [Link]
  • Quantitative Structure Activity Relationship of Indole-Carbaldehyde Derivatives as Cannabinoid Receptor 2 Agonists. (n.d.).
  • Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants. (2021). NIH. [Link]
  • QSAR study on Indole deriv
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PMC - PubMed Central. [Link]
  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. (2023). MDPI. [Link]
  • (PDF) Structure-Activity Relationships of Natural and Synthetic Indole-Derived Scaffolds as α-Glucosidase Inhibitors: A Mini-Review. (2021).
  • Structure Activity Relationship (SAR). (n.d.).
  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (n.d.). Indian Chemical Society. [Link]
  • Anticancer activity and QSAR study of sulfur-containing thiourea and sulfonamide derivatives. (n.d.). PMC - PubMed Central. [Link]
  • QSAR study on Indole derivatives. (n.d.).
  • QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors. (n.d.). PMC - NIH. [Link]
  • Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. (2024). PMC - NIH. [Link]
  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. (2020).
  • Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. (2024). RSC Publishing. [Link]
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). Semantic Scholar. [Link]
  • Computer-Aided Rational Drug Design: A Novel Agent (SR13668) Designed to Mimic the Unique Anticancer Mechanisms of Dietary Indole-3-Carbinol to Block Akt Signaling. (n.d.).
  • Computational Methods in Drug Discovery. (n.d.). PMC - PubMed Central. [Link]
  • Computational methods in drug discovery. (2016). Beilstein Journals. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 1H-indole-6-carbaldehyde, ensuring the protection of personnel and the environment.

Hazard Assessment: Understanding the Risks

This compound (CAS No. 1196-70-9) is an aromatic aldehyde utilized in organic synthesis.[1][2] A thorough understanding of its hazard profile is the critical first step in its safe handling and disposal. This compound is classified as hazardous, and all waste containing it must be managed accordingly.

Key Hazards:

  • Serious Eye Irritation: The compound is known to cause serious irritation to the eyes.[3][4][5][6]

  • Skin Sensitization: It may cause an allergic skin reaction upon contact.[3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[5][6]

Due to these potential health effects, this compound and any materials contaminated with it are to be treated as hazardous waste, adhering to all local, state, and federal regulations.[7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity—from experimental use to waste packaging—the correct PPE is mandatory. The causality behind this requirement is to prevent the primary routes of exposure: dermal contact, eye contact, and inhalation.[9]

Protective MeasureSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[9][10]To protect against splashes or airborne particles causing serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile).[9]To prevent skin contact that can lead to irritation or allergic sensitization.
Body Protection Laboratory coat and long-sleeved clothing.[9]To protect the skin on the arms and body from accidental contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[9][10]To minimize the inhalation of dust or aerosols that can cause respiratory tract irritation.

Waste Management Workflow: A Step-by-Step Protocol

The disposal of this compound waste requires a systematic approach involving characterization, segregation, containment, and labeling.[9] Following this protocol ensures a self-validating system of safety and compliance.

Step 1: Waste Characterization and Segregation

Proper segregation is essential to prevent dangerous chemical reactions and to facilitate correct disposal by your institution's Environmental Health and Safety (EHS) office.[11]

  • Solid Waste: Collect all non-reusable, contaminated solids in a designated solid waste container. This includes:

    • Contaminated gloves, absorbent paper, and weighing papers.[11]

    • Empty vials or containers that held the compound.[11]

    • Rationale: Keeping solids separate from liquids prevents the creation of complex mixtures that are more difficult and costly to dispose of.

  • Unused or Expired Compound: The original container holding pure, unused, or expired this compound must be treated as hazardous waste.[11] Do not mix it with other waste streams.

  • Liquid Waste: If this compound was used in a solution, collect the liquid waste in a separate, compatible liquid waste container. Be sure to segregate halogenated and non-halogenated solvent waste.[9]

Step 2: Container Selection and Labeling

The integrity of the waste containment is critical for safe storage and transport.

  • Container Choice: Use a container that is chemically compatible with the waste and is in good condition, free of leaks or cracks. The container must have a secure, leak-proof, screw-on cap.[11][12]

  • Labeling: All waste containers must be accurately and clearly labeled before any waste is added.[11] The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.[11]

    • An accurate list of all contents, including any solvents.[11]

    • The Accumulation Start Date (the date the first drop of waste is added).[11]

    • The name and contact information of the responsible researcher or lab supervisor.

Step 3: Storage of Hazardous Waste

Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for the storage of hazardous waste.[11][12] This area should be near the point of generation and under the control of laboratory personnel.

  • Store the waste container in secondary containment (such as a larger, chemically-resistant tub) to contain any potential leaks.[11]

  • Ensure the container is kept closed at all times except when adding waste.[11][12]

  • Segregate the waste from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[5][13]

Step 4: Disposal and Pickup

The final disposal of this compound must be handled by a certified entity.[11]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS office.

  • Do not dispose of this chemical through regular trash or down the drain.[11][13] This is a regulatory violation and can harm the environment.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's EHS office or emergency response team.

  • Don PPE: Before cleaning a small spill, don the appropriate PPE as detailed in Section 2.

  • Containment & Cleanup:

    • Avoid breathing dust.[10]

    • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[10][13][14] Avoid actions that generate dust.

    • Clean the spill area with an appropriate solvent and absorbent pads.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, pads, etc.) must be disposed of as hazardous solid waste.

Visualizing the Disposal Workflow

To clarify the decision-making process for handling this compound waste, the following workflow diagram has been created.

G cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containment & Labeling cluster_3 Final Steps start This compound Waste Generated characterize Characterize Waste Stream start->characterize is_solid Solid Waste? characterize->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Place in Labeled Solid Waste Container is_solid->solid_container Yes is_unused Unused Product? is_liquid->is_unused No liquid_container Place in Labeled Liquid Waste Container is_liquid->liquid_container Yes unused_container Keep in Original Labeled Container is_unused->unused_container Yes storage Store in Secondary Containment in Satellite Accumulation Area solid_container->storage liquid_container->storage unused_container->storage pickup Request EHS Waste Pickup storage->pickup

Caption: Decision workflow for the proper disposal of this compound waste.

References

  • 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435. PubChem. [Link]
  • MSDS of 6-amino-1H-indole-3-carbaldehyde. ChemSrc. [Link]
  • Chemical Safety and Waste Management Manual.
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

Sources

Personal protective equipment for handling 1H-indole-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 1H-Indole-6-Carbaldehyde

Navigating the complexities of novel compound synthesis requires a foundational commitment to safety. For researchers, scientists, and drug development professionals working with this compound, a key intermediate in various synthetic pathways, understanding its specific hazard profile is the first step in establishing a secure laboratory environment. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE), ensuring that your focus remains on innovation, underpinned by unwavering safety protocols.

Hazard Identification: The "Why" Behind the Protocol

This compound (CAS No. 1196-70-9) is a solid compound that, while not acutely toxic, presents significant irritant and sensitization risks.[1] A thorough risk assessment is non-negotiable and dictates the level of protective equipment required. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary data for this assessment.

Table 1: GHS Hazard Profile for this compound

Hazard Classification GHS Code Description of Hazard Source(s)
Serious Eye Damage/Eye Irritation H319 Causes serious eye irritation. [1][2]
Skin Sensitization H317 May cause an allergic skin reaction. [1][2]

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation. |[3][4] |

The primary routes of exposure are through direct contact with the eyes and skin, and inhalation of the dust.[5][6] The potential for skin sensitization is a critical factor; initial exposures may only cause minor irritation, but subsequent contact can lead to a more severe allergic reaction.[5][6] Therefore, the PPE strategy is designed not just for immediate protection but to prevent long-term sensitization.

Core Protective Equipment: A Multi-Layered Defense

Based on the hazard profile, a multi-layered approach to PPE is essential. The following recommendations are based on established safety protocols for handling fine chemical solids with irritant and sensitizing properties.

Eye and Face Protection: The First Line of Defense

Given that this compound causes serious eye irritation, robust eye protection is mandatory.[1][2]

  • Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[5]

  • Recommended for Weighing/Transfer: When handling the powder, the risk of dust dispersal is high. A full face shield, worn over safety glasses, provides a superior level of protection against airborne particles.

  • Rationale: The fine, crystalline nature of this solid increases the likelihood of it becoming airborne during handling. Standard safety glasses protect from direct splashes but are less effective against fine dust. A face shield protects the entire face from contact.

Skin Protection: Preventing Dermal Absorption and Sensitization

Preventing skin contact is crucial to avoid both immediate irritation and the development of allergic skin reactions.[2][4]

  • Gloves: Chemically resistant gloves are required. Nitrile gloves are a standard and effective choice for handling this compound in solid form or in solution. Always inspect gloves for tears or punctures before use.[4][7] Proper glove removal technique (without touching the outer surface) is critical to prevent cross-contamination.[7]

  • Lab Coat: A standard laboratory coat should be worn and kept fully fastened. For tasks with a higher risk of dust generation, consider a coat with elastic cuffs to provide a better seal around the wrists.

  • Rationale: The H317 classification indicates that repeated dermal exposure can trigger the immune system, leading to contact dermatitis.[1] A comprehensive barrier using appropriate gloves and a lab coat is the only effective way to mitigate this risk.

Respiratory Protection: Mitigating Inhalation Risks

While the compound is a solid, fine dust can be easily inhaled, leading to respiratory tract irritation.[3][4]

  • When Required: Respiratory protection should be used whenever there is a potential for dust generation that cannot be controlled by engineering means (e.g., outside of a fume hood or ventilated enclosure). This is particularly important during weighing, transferring, or cleaning up spills.

  • Type of Respirator: A NIOSH-approved N95 dust mask or equivalent (e.g., an EN 149 certified FFP2 respirator in Europe) is recommended.[7]

  • Rationale: Engineering controls like a chemical fume hood are the primary method for controlling airborne contaminants. However, when these are not feasible or during procedures with high dust potential, a respirator provides essential personal protection by filtering out fine particles before they can be inhaled.

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is as important as the PPE itself.

Pre-Handling Checks:

  • Ensure eyewash stations and safety showers are unobstructed and have been recently tested.[5]

  • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Inspect all PPE for defects before donning.

Handling the Solid Compound:

  • Don all required PPE: lab coat, nitrile gloves, and safety glasses at a minimum.

  • When weighing or transferring the solid, perform the task in a fume hood or ventilated enclosure to minimize dust release.

  • Use a spatula to handle the compound. Avoid pouring the powder, as this can generate significant dust.

  • Keep the container tightly closed when not in use.[5][6]

Spill and Emergency Procedures:

  • Minor Spill: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6][9][10]

  • Skin Contact: Remove contaminated clothing. Wash the affected area immediately with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[2][6][9]

Waste Disposal:

  • All waste materials, including contaminated gloves, wipes, and the chemical itself, must be disposed of as hazardous waste.

  • Place waste in a clearly labeled, sealed container.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[2][6][11] Do not empty into drains.[5][7]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow cluster_start Task Assessment cluster_ppe PPE Selection cluster_end Final Check start Start: Prepare to handle This compound weighing Task: Weighing solid or transferring powder start->weighing Is dust generation likely? solution Task: Handling dilute solution weighing->solution No ppe_high Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses - Face Shield - N95 Respirator weighing->ppe_high Yes ppe_low Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses solution->ppe_low proceed Proceed with Caution ppe_high->proceed ppe_low->proceed

Caption: PPE selection workflow for this compound.

By systematically evaluating the potential for exposure based on the specific laboratory task, researchers can dynamically adjust their PPE to ensure appropriate protection at all times. This structured approach moves beyond a one-size-fits-all recommendation, fostering a more robust and intelligent safety culture.

References

  • PubChem. 1H-Indole-6-carboxaldehyde | C9H7NO.
  • PubChem. 6-Hydroxy-1H-indole-3-carboxaldehyde | C9H7NO2.
  • Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-indole-6-carbaldehyde
Reactant of Route 2
1H-indole-6-carbaldehyde

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.